Ethylene bisacrylamide
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-7(11)9-5-6-10-8(12)4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGYHGXUJBFUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025281 | |
| Record name | Ethylene bis acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2956-58-3 | |
| Record name | Ethylene bisacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002956583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene bis acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Ethylenebis(acrylamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE BISACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/206L69E02O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N'-Methylenebis(acrylamide)
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of N,N'-Methylenebis(acrylamide), a critical cross-linking agent essential in polymer chemistry. Often referred to as "bis-acrylamide," this compound is fundamental to the formation of polyacrylamide gels used extensively in molecular biology, biochemistry, and drug development for the separation of proteins and nucleic acids. This document details its chemical structure, physicochemical properties, and mechanism of action in polymerization. Furthermore, it offers a detailed, field-proven protocol for the preparation of polyacrylamide gels for electrophoresis, providing researchers and scientists with the foundational knowledge for successful application.
Introduction: Clarifying "Ethylene bisacrylamide"
While the topic requested was "this compound," the compound ubiquitously used in laboratory and industrial settings for creating cross-linked polyacrylamide gels is N,N'-Methylenebis(acrylamide) .[1] It is likely that "this compound" was a misnomer for this standard reagent. N,N'-Methylenebis(acrylamide), commonly abbreviated as BIS or MBAm , is an organic compound featuring two acrylamide groups linked by a central methylene bridge.[2] This bifunctional nature is the key to its function. While acrylamide monomers can polymerize to form long, linear chains, the inclusion of BIS creates a network of cross-links, resulting in a porous and stable gel matrix.[3] The ability to control the porosity and mechanical properties of this gel by adjusting the ratio of acrylamide to BIS has made it an indispensable tool in research and development, particularly for techniques like polyacrylamide gel electrophoresis (PAGE).[3]
Chemical Structure and Properties
The precise structure of N,N'-Methylenebis(acrylamide) consists of two vinyl-containing acrylamide moieties joined at their nitrogen atoms by a methylene group (-CH2-).[2] This structure is fundamental to its ability to act as a cross-linker in vinyl addition polymerization reactions.[3]
Chemical Structure of N,N'-Methylenebis(acrylamide): CH₂(NHCOCH=CH₂)₂
The key physicochemical properties of N,N'-Methylenebis(acrylamide) are summarized in the table below, providing essential data for laboratory use and safety considerations.
| Property | Value | Source(s) |
| IUPAC Name | N-[(prop-2-enoylamino)methyl]prop-2-enamide | [4] |
| Synonyms | BIS, Bis-acrylamide, MBAm, MBAA | [4][5] |
| CAS Number | 110-26-9 | [5][6] |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | [4][6] |
| Appearance | White crystalline powder | [4][5] |
| Melting Point | >300 °C (decomposes) | [5] |
| Solubility | Soluble in water (20 g/L at 20°C), ethanol, and methanol. | [7] |
| Storage | 2-8°C, sensitive to air and light. | [5][7] |
Mechanism of Action: Free-Radical Polymerization and Cross-linking
Polyacrylamide gels are formed through a free-radical polymerization reaction involving acrylamide and N,N'-Methylenebis(acrylamide).[3] This process is typically initiated by a system that generates free radicals, most commonly ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[3][8]
The mechanism can be understood in three key stages:
-
Initiation: TEMED catalyzes the decomposition of the persulfate ion (from APS) to produce highly reactive sulfate free radicals.[3][9]
-
Propagation: These sulfate radicals attack acrylamide monomers, converting them into free radicals. These activated monomers then react with other acrylamide monomers, leading to the formation of long, linear polymer chains.[3]
-
Cross-linking: When an elongating polymer chain radical reacts with one of the vinyl groups of a BIS molecule, it incorporates the BIS into the chain while creating a new radical on the second vinyl group. This second radical can then initiate or react with another growing polyacrylamide chain. This process creates covalent bonds, or cross-links, between the linear chains.
The result is a three-dimensional, porous network, the polyacrylamide gel.[2] The pore size of this gel, which is critical for its sieving properties in electrophoresis, is determined by the total concentration of acrylamide and, more importantly, by the ratio of acrylamide to the BIS cross-linker.[3][10]
Sources
- 1. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]
- 2. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Methylenebisacrylamide | C7H10N2O2 | CID 8041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N'-Methylenebisacrylamide | 110-26-9 [chemicalbook.com]
- 6. 110-26-9 CAS | N,N-Mthis compound | Reagents for Molecular Biology | Article No. 04641 [lobachemie.com]
- 7. N,N'-Methylenebisacrylamide, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. microbenotes.com [microbenotes.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N,N'-Ethylenebis(acrylamide)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on N,N'-Ethylenebis(acrylamide). It delves into the core molecular characteristics, functional mechanisms, and practical applications of this critical cross-linking agent. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and provide field-proven insights into its use.
Introduction: The Quintessential Cross-Linker
N,N'-Ethylenebis(acrylamide), often abbreviated as "bis-acrylamide," is a cornerstone reagent in molecular biology and polymer chemistry. Its principal function is to act as a cross-linking agent in the formation of polyacrylamide gels. The molecule consists of two acrylamide moieties linked by an ethylene bridge, enabling it to form covalent bonds between linear polyacrylamide chains. This cross-linking is fundamental to creating a porous gel matrix, the properties of which can be precisely controlled for various applications, most notably in gel electrophoresis for the separation of proteins and nucleic acids. Beyond the laboratory, it also serves as an intermediate in various chemical and pharmaceutical syntheses.[1][2]
Section 1: Core Molecular and Physical Properties
A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use. The key identifiers and physicochemical characteristics of N,N'-Ethylenebis(acrylamide) are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂O₂ | [1][3][4][5][6] |
| Molecular Weight | 168.19 g/mol | [3][6] |
| IUPAC Name | N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide | [1] |
| CAS Registry Number | 2956-58-3 | [1][3][4] |
| Synonyms | Ethylene bisacrylamide, N,N-Ethylenebisacrylamide | [3][6] |
| Appearance | White, waxy crystalline solid | [7] |
| Melting Point | 138-140 °C | [6][8] |
| Solubility | Soluble in water and methanol | [2] |
| Storage Conditions | Refrigerate at 2-8°C under an inert atmosphere | [8][9] |
Section 2: The Chemistry of Polyacrylamide Gel Formation
The utility of N,N'-Ethylenebis(acrylamide) is defined by its role in polymerization. Polyacrylamide gels are formed through a free-radical polymerization of acrylamide monomers. While acrylamide can form long linear polymers, the gel matrix required for molecular separation is only possible with the inclusion of a cross-linker like bis-acrylamide.
Mechanism of Action: The polymerization process is typically initiated by ammonium persulfate (APS), which forms free radicals in the presence of a catalyst, tetramethylethylenediamine (TEMED). These free radicals react with acrylamide monomers to create growing polymer chains. When N,N'-Ethylenebis(acrylamide) is present in the solution, its two vinyl groups can react with two different growing polyacrylamide chains, effectively creating a covalent bridge between them. This intricate network of cross-linked polymer chains entraps the solvent (typically water), resulting in the formation of a porous, semi-solid gel.
Controlling Pore Size: The ratio of acrylamide to bis-acrylamide is the most critical factor in determining the physical properties of the final gel.
-
Higher Bis-acrylamide Concentration: Leads to a more highly cross-linked, rigid gel with smaller average pore sizes. Such gels are ideal for separating low molecular weight molecules.
-
Lower Bis-acrylamide Concentration: Results in a less cross-linked, more flexible gel with larger pores, which is suitable for the separation of high molecular weight macromolecules.
Section 3: Experimental Protocol: Preparation of a Denaturing Polyacrylamide Gel
The following protocol details the preparation of a standard 10% resolving polyacrylamide gel for protein electrophoresis (SDS-PAGE). This procedure is a self-validating system; correct preparation will result in a solid, uniform gel capable of sharp protein band resolution.
Principle: This protocol utilizes the principles of free-radical polymerization described previously. A buffered solution of acrylamide and bis-acrylamide is polymerized in place between two glass plates. The inclusion of Sodium Dodecyl Sulfate (SDS) in the gel and running buffer ensures that proteins are denatured and carry a uniform negative charge, allowing separation based primarily on molecular weight.
Materials:
-
Acrylamide/Bis-acrylamide solution (e.g., 30% w/v stock, 29:1 or 37.5:1 ratio)
-
Tris-HCl buffer (1.5 M, pH 8.8 for resolving gel)
-
Sodium Dodecyl Sulfate (SDS) (10% w/v solution)
-
Ammonium Persulfate (APS) (10% w/v solution, freshly prepared)
-
Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Casting apparatus (glass plates, spacers, comb)
Step-by-Step Methodology (for a 10 mL Resolving Gel):
-
Assemble the Casting Frame: Thoroughly clean and dry the glass plates and spacers. Assemble the casting sandwich according to the manufacturer's instructions, ensuring there are no leaks.
-
Prepare the Gel Solution: In a 15 mL conical tube, combine the following reagents in the specified order. It is crucial to add the APS and TEMED last, as they initiate polymerization.
-
Deionized Water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide/Bis-acrylamide Solution: 3.3 mL
-
10% SDS: 100 µL
-
-
Initiate Polymerization: Gently swirl the tube to mix the contents. Immediately before pouring, add:
-
10% APS: 100 µL
-
TEMED: 10 µL
-
-
Pour and Set the Gel: Immediately after adding TEMED, gently swirl the solution once more and carefully pour it between the glass plates, leaving sufficient space (approximately 2 cm) for the subsequent stacking gel.
-
Overlay: To ensure a sharp, flat interface, carefully overlay the top of the resolving gel with a thin layer of water or isopropanol. This prevents oxygen from inhibiting polymerization at the surface.
-
Polymerization: Allow the gel to polymerize at room temperature for approximately 30-45 minutes. A clear, sharp line between the gel and the overlay solution will indicate that polymerization is complete.
Caption: A flowchart illustrating the key steps for preparing a polyacrylamide resolving gel.
Section 4: Safety and Handling
N,N'-Ethylenebis(acrylamide), like its monomer counterpart, requires careful handling. The unpolymerized form is a neurotoxin.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles. When handling the powder form, a dust mask is recommended to avoid inhalation.[8]
-
Handling: Conduct all work in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Disposal: Dispose of unpolymerized solutions and contaminated materials as hazardous waste according to institutional and local guidelines. Polymerized gels are generally considered non-hazardous, but should still be disposed of properly.
References
- N,N'-Ethylenebis-acrylamide. Source: NIST WebBook. [Link]
- Chemical Properties of N,N'-Ethylenebis-acrylamide (CAS 2956-58-3). Source: Cheméo. [Link]
- Ethylene bis(stearamide). Source: Wikipedia. [Link]
- Ethylene bis stearamide (EBS).
Sources
- 1. N,N'-Ethylenebisacrylamide, 96% | Fisher Scientific [fishersci.ca]
- 2. N,N'-ETHYLENEBISACRYLAMIDE | 2956-58-3 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. N,N'-Ethylenebis-acrylamide [webbook.nist.gov]
- 5. N,N'-Ethylenebis-acrylamide (CAS 2956-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. parchem.com [parchem.com]
- 7. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]
- 8. N,N′-乙烯基双丙烯酰胺 technical grade, ≥90% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 9. N,N'-Ethylenebisacrylamide | 2956-58-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to the Synthesis and Purification of N,N'-Methylenebis(acrylamide)
This guide provides a comprehensive overview of the synthesis and purification of N,N'-methylenebis(acrylamide) (MBAA), a critical crosslinking agent in the production of polyacrylamide gels and other polymers.[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offers field-proven insights into experimental choices, and presents validated protocols to ensure the highest degree of purity and reproducibility.
Introduction: The Pivotal Role of N,N'-Methylenebis(acrylamide) in Polymer Science
N,N'-Methylenebis(acrylamide), often referred to as MBAA or MBAm, is an organic compound with the chemical formula C₇H₁₀N₂O₂. Its structure features two acrylamide moieties linked by a methylene bridge, making it a bifunctional monomer capable of creating covalent bonds between linear polyacrylamide chains.[1] This crosslinking ability is fundamental to the formation of three-dimensional polymer networks, or gels, which are indispensable in various scientific and industrial applications.[1]
The properties of these gels, such as pore size, mechanical strength, and stability, are critically dependent on the ratio of acrylamide to the MBAA crosslinker. Consequently, high-purity MBAA is essential for achieving consistent and predictable gel characteristics in applications ranging from protein and nucleic acid electrophoresis (SDS-PAGE) to drug delivery systems, superabsorbents, and adhesives.[1][2] This guide will provide the necessary technical details to synthesize and purify MBAA to a standard suitable for these demanding applications.
Synthesis of N,N'-Methylenebis(acrylamide): A Mechanistic Approach
The most prevalent and industrially significant method for synthesizing MBAA involves the reaction of two equivalents of acrylamide with one equivalent of formaldehyde in the presence of an acid catalyst.[3][4] A less common route utilizes acrylonitrile and formaldehyde.[4]
Synthesis from Acrylamide and Formaldehyde
This reaction proceeds via an intermediate, N-hydroxymethylacrylamide, which is formed in the initial step.[4] In an acidic medium, this intermediate reacts with a second molecule of acrylamide to yield N,N'-methylenebis(acrylamide).[4]
Reaction Mechanism:
-
Protonation of Formaldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of formaldehyde by the acid catalyst (e.g., sulfuric acid or hydrochloric acid), making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Acrylamide: The nitrogen atom of acrylamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the protonated formaldehyde. This results in the formation of a protonated N-hydroxymethylacrylamide intermediate.
-
Deprotonation: A water molecule removes a proton from the nitrogen atom, yielding N-hydroxymethylacrylamide.
-
Protonation of the Hydroxyl Group: The hydroxyl group of N-hydroxymethylacrylamide is protonated by the acid catalyst, forming a good leaving group (water).
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized carbocation.
-
Second Nucleophilic Attack: A second molecule of acrylamide attacks the carbocation, forming a protonated N,N'-methylenebis(acrylamide).
-
Final Deprotonation: A final deprotonation step yields the stable N,N'-methylenebis(acrylamide) product.
Figure 1: A conceptual workflow for the synthesis of N,N'-methylenebis(acrylamide).
Key Experimental Considerations:
-
Catalyst Selection: Both sulfuric acid and hydrochloric acid are effective catalysts.[5] The choice may depend on downstream purification steps and potential for corrosion of equipment. Recent research has also explored the use of metal catalysts, such as Cu(II) complexes, which have been reported to achieve high yields.[2][3]
-
Reaction Temperature and Time: The reaction is typically carried out at elevated temperatures (e.g., 65-70°C) for a specific duration (e.g., 1.5-2.5 hours) to ensure complete reaction.[5] Careful temperature control is crucial to prevent unwanted polymerization of acrylamide.
-
Polymerization Inhibitors: To prevent premature polymerization of the acrylamide monomer and the MBAA product, polymerization inhibitors such as hydroquinone, p-hydroxyanisole (MEHQ), or phenothiazine are often added to the reaction mixture.[5] Copper(I) chloride is also a known inhibitor for this reaction.[4]
-
Stoichiometry: A molar ratio of approximately 2:1 of acrylamide to formaldehyde is used.
Detailed Experimental Protocol for Synthesis
The following protocol is a representative example for the laboratory-scale synthesis of MBAA.
Materials:
-
Acrylamide
-
Formaldehyde (37% aqueous solution)
-
Sulfuric acid (concentrated)
-
Hydroquinone
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 45-50 parts by weight of water and heat to 45-70°C.
-
Add 14-16 parts by weight of acrylamide and 10-12 parts by weight of formaldehyde to the reactor.
-
Add a polymerization inhibitor (e.g., hydroquinone) at a concentration of 200-500 ppm.
-
Stir the mixture at 40-45°C for 0.5-1.5 hours to allow for the initial reaction.
-
Add another 14-16 parts by weight of acrylamide and 8-10 parts by weight of the acid catalyst (e.g., sulfuric acid).
-
Heat the reaction mixture to 65-70°C and maintain this temperature with stirring for 1.5-2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to facilitate the precipitation of the crude MBAA.
-
The crude product is then collected by filtration.
| Parameter | Recommended Range | Rationale |
| Acrylamide:Formaldehyde Molar Ratio | ~2:1 | Stoichiometric requirement for the formation of the methylene bridge between two acrylamide molecules. |
| Reaction Temperature | 65-70°C | Optimizes reaction rate while minimizing premature polymerization. |
| Reaction Time | 1.5-2.5 hours | Ensures a high conversion of reactants to the final product. |
| Polymerization Inhibitor Concentration | 200-500 ppm | Effectively prevents unwanted radical polymerization of the vinyl groups. |
Purification of N,N'-Methylenebis(acrylamide): Achieving High Purity
The crude MBAA obtained from the synthesis contains unreacted starting materials, byproducts, and polymerization inhibitors. For most applications, a high degree of purity is required, which is typically achieved through recrystallization.
The Principle of Recrystallization
Recrystallization is a purification technique for solid compounds.[6] It involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution.[6] As the solution cools, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the impurities dissolved in the mother liquor.[6] The effectiveness of recrystallization relies on the significant difference in the solubility of the desired compound and the impurities in the chosen solvent at different temperatures.
Solvent Selection for MBAA Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound well at its boiling point.
-
Not react with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Dissolve the impurities well at all temperatures or not at all.
For MBAA, methanol has been reported as an effective recrystallization solvent. An acetone/water mixture can also be used, particularly for MBAA synthesized from acrylonitrile.[4]
Detailed Recrystallization Protocol
The following protocol outlines the steps for purifying crude MBAA using methanol.
Materials:
-
Crude MBAA
-
Methanol (reagent grade)
Procedure:
-
Dissolve the crude MBAA in a minimal amount of boiling methanol (e.g., 100 g of crude MBAA in 500 mL of boiling methanol).
-
While the solution is still hot, filter it through a warmed funnel to remove any insoluble impurities. This step is known as hot filtration.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, cool the solution further in an ice bath or at -15°C overnight.
-
Collect the purified crystals by suction filtration using a Büchner funnel and a cooled funnel.
-
Wash the crystals with a small amount of cold methanol to remove any remaining mother liquor.
-
Dry the purified crystals in a warm oven to remove any residual solvent.
Figure 2: A step-by-step workflow for the purification of N,N'-methylenebis(acrylamide) by recrystallization.
Purity Assessment: Validating the Final Product
To ensure the synthesized and purified MBAA meets the required quality standards, a suite of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Outcome for High-Purity MBAA |
| Melting Point | Assess purity and identity. | A sharp melting point in the range of 181-182°C.[4] A broad melting range indicates the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities. | A single major peak corresponding to MBAA with minimal or no impurity peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm chemical structure and identify impurities. | Spectra consistent with the known structure of MBAA, with no signals from residual solvents or byproducts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify functional groups and confirm identity. | Characteristic peaks for N-H, C=O (amide), and C=C (vinyl) functional groups. |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Identify and quantify volatile impurities. | A single major peak with a mass spectrum corresponding to MBAA. |
Safety and Handling Precautions
N,N'-methylenebis(acrylamide) and its precursors, particularly acrylamide, are hazardous chemicals and must be handled with appropriate safety precautions.
-
Acrylamide: Acrylamide is a known neurotoxin and is classified as a probable human carcinogen.[7] It is toxic if swallowed, harmful in contact with skin, and may cause genetic defects.[7][8]
-
N,N'-Methylenebis(acrylamide): MBAA is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[9][10] It may also cause nervous system effects and adverse reproductive effects based on animal studies.
-
Formaldehyde: Formaldehyde is a known carcinogen and a skin and respiratory sensitizer.
-
Acids: Concentrated acids like sulfuric and hydrochloric acid are corrosive and can cause severe burns.
Personal Protective Equipment (PPE):
When handling these chemicals, it is imperative to use appropriate PPE, including:
-
Chemical safety goggles
-
Chemical-resistant gloves
-
A lab coat or protective clothing
-
A respirator, especially when handling powders or in areas with inadequate ventilation.[11]
Handling and Storage:
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid generating dust.
-
Store MBAA in a tightly closed container in a cool, dry place, away from light and heat. Refrigeration is often recommended.
-
Avoid contact with polymerization catalysts, oxidizing agents, acids, and alkalis during storage.[11]
Conclusion
The synthesis and purification of high-purity N,N'-methylenebis(acrylamide) are critical for the advancement of research and development in numerous fields that rely on polyacrylamide gels and other crosslinked polymers. By understanding the underlying chemical principles and adhering to meticulous experimental protocols, researchers can consistently produce MBAA of the requisite quality. The methods outlined in this guide provide a robust framework for the successful synthesis, purification, and validation of this essential crosslinking agent, while emphasizing the importance of safety in all laboratory operations.
References
- Gümüş, F., & Aydemir, M. (2018). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Open Chemistry, 16(1), 834-841.
- Wikipedia. (n.d.). N,N'-Methylenebisacrylamide.
- Ataman Kimya. (n.d.). N,N′-METHYLENEBISACRYLAMIDE.
- Spectrum Chemical. (2006).
- Ataman Kimya. (n.d.). N,N'-Methylenebisacrylamide.
- ResearchGate. (2005).
- ChemicalBook. (2024).
- Gümüş, F., & Aydemir, M. (2018).
- Santa Cruz Biotechnology. (n.d.).
- MedchemExpress.com. (2025).
- Apollo Scientific. (2023).
- Google Patents. (n.d.). CN101462979A - Preparation method of N-N'-methylene diacrylamide.
- CUNY. (n.d.).
Sources
- 1. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]
- 5. CN101462979A - Preparation method of N-N'-methylene diacrylamide - Google Patents [patents.google.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. researchgate.net [researchgate.net]
physical and chemical properties of ethylene bisacrylamide
An In-depth Technical Guide to the Physicochemical Properties and Applications of N,N'-Methylenebisacrylamide
Abstract
N,N'-Methylenebisacrylamide, commonly referred to as "bis-acrylamide," is a pivotal cross-linking agent in the field of polymer chemistry, with profound applications in life sciences research and diagnostics. This guide provides a comprehensive overview of its core physical and chemical properties, elucidates its mechanism of action in polymerization, and offers practical, field-proven insights into its application. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with expert knowledge to serve as an authoritative resource for the effective utilization of this versatile compound.
Introduction to N,N'-Methylenebisacrylamide
N,N'-Methylenebisacrylamide (CAS: 110-26-9) is an organic compound that serves as a fundamental cross-linking agent in the synthesis of polyacrylamide gels.[1][2] Its structure consists of two acrylamide molecules linked by a central methylene bridge.[3] This bifunctional nature is critical to its primary function: to form covalent bonds between linear polyacrylamide chains, thereby creating a three-dimensional, porous gel matrix.[4] The porosity of this matrix can be precisely controlled by adjusting the ratio of acrylamide to bis-acrylamide, a feature that is extensively exploited in molecular biology for the separation of proteins and nucleic acids via gel electrophoresis.[2][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of N,N'-Methylenebisacrylamide is essential for its proper handling, storage, and application.
Physical Properties
N,N'-Methylenebisacrylamide is a white, crystalline powder with a neutral odor.[6] Key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₀N₂O₂ | [1][6] |
| Molar Mass | 154.17 g/mol | [6][7] |
| Appearance | White solid/crystalline powder | [1][6] |
| Melting Point | 181–182 °C (decomposes) | [1] |
| Density | 1.235 g/cm³ | [6][8] |
| Solubility in Water | 20 g/L at 20 °C | [9] |
| Other Solubilities | Soluble in ethanol and methanol | [10] |
Chemical Properties and Reactivity
The chemical reactivity of N,N'-Methylenebisacrylamide is dominated by its two vinyl groups, which are susceptible to radical-initiated polymerization.[1] It readily copolymerizes with acrylamide and other vinylic monomers.[1] This reaction, typically initiated by a free-radical generating system such as ammonium persulfate (APS) and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED), is the basis for the formation of polyacrylamide gels.[4][11] The compound is stable under recommended storage conditions but can be sensitive to light and air.[10][12] It is incompatible with strong acids, bases, oxidizing agents, and free radical initiators.[10]
Mechanism of Action in Polymerization
The utility of N,N'-Methylenebisacrylamide lies in its ability to create a cross-linked polymer network, which is essential for the sieving properties of polyacrylamide gels.
The Chemistry of Cross-linking
Polyacrylamide gel formation is a vinyl polymerization reaction initiated by free radicals.[4] Ammonium persulfate (APS) is the source of free radicals, and its decomposition is catalyzed by TEMED.[4][11] These radicals activate acrylamide monomers, which then react with other acrylamide monomers to form long, linear polymer chains. When N,N'-Methylenebisacrylamide is present, its two vinyl groups can participate in the polymerization of two different growing polyacrylamide chains, thus creating a covalent cross-link between them.[4][13] The result is a mesh-like network rather than individual linear chains.[9] The pore size of this network, which dictates the resolving power of the gel, is inversely proportional to the concentration of total acrylamide and is also influenced by the bis-acrylamide to acrylamide ratio.[2][5][13]
Diagram of Polymerization
The following diagram illustrates the free-radical polymerization of acrylamide and the cross-linking action of N,N'-Methylenebisacrylamide.
Caption: Free-radical polymerization and cross-linking.
Applications in Research and Drug Development
The primary application of N,N'-Methylenebisacrylamide is in the preparation of polyacrylamide gels for electrophoresis.
Polyacrylamide Gel Electrophoresis (PAGE)
PAGE is a cornerstone technique in biochemistry and molecular biology for separating macromolecules. In sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), proteins are denatured and coated with a uniform negative charge, allowing for their separation based almost exclusively on molecular weight as they migrate through the sieving matrix of the gel. The ability to precisely control the gel's pore size by varying the acrylamide and bis-acrylamide concentrations allows researchers to optimize separation for proteins of different size ranges.[13] This technique is fundamental for protein purification, characterization, and quality control in drug development.
Other Applications
Beyond electrophoresis, N,N'-Methylenebisacrylamide is used in the synthesis of various hydrogels for applications such as:
-
Drug Delivery: Creating matrices for the controlled release of therapeutic agents.[3]
-
Tissue Engineering: Serving as a component in biocompatible scaffolds.[3]
-
Water Treatment: As a cross-linker in the production of flocculating agents.[2][3]
-
Adhesives and Coatings: To improve the structural integrity of various polymer-based products.[2]
Experimental Protocol: Preparation of a 12% SDS-Polyacrylamide Gel
This protocol provides a reliable method for casting a standard 1.0 mm mini-gel for protein analysis. The methodology is designed to be self-validating through visual checks of polymerization and the final results of electrophoresis.
Reagents and Materials
-
30% Acrylamide/Bis-acrylamide solution (e.g., 29:1 or 37.5:1 ratio)
-
1.5 M Tris-HCl, pH 8.8
-
1.0 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
-
Isopropanol or water-saturated n-butanol
-
Gel casting apparatus (glass plates, spacers, combs)
Step-by-Step Methodology
Resolving Gel Preparation (12% Acrylamide, 10 mL)
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers of the gel casting unit. Ensure there are no leaks.
-
Mix Resolving Gel Solution: In a 15 mL conical tube, combine the following reagents in order:
-
Deionized Water: 3.3 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide/Bis-acrylamide: 4.0 mL
-
10% SDS: 100 µL
-
-
Initiate Polymerization: Gently swirl the tube to mix. Add the following to initiate polymerization:
-
10% APS: 100 µL
-
TEMED: 10 µL
-
Causality Insight: APS provides the free radicals, and TEMED catalyzes the reaction.[11] Adding them last prevents premature polymerization. The solution should be mixed gently to avoid introducing oxygen, which inhibits polymerization.
-
-
Cast the Gel: Immediately and carefully pipette the solution into the gel cassette up to about 2 cm from the top.
-
Overlay: Gently overlay the gel solution with a thin layer of isopropanol or water-saturated butanol. This creates a sharp, flat interface and prevents oxygen inhibition at the surface.
-
Polymerize: Allow the gel to polymerize for 30-45 minutes. A clear interface between the gel and the overlay indicates successful polymerization.
Stacking Gel Preparation (5% Acrylamide, 5 mL)
-
Pour off Overlay: Once the resolving gel has polymerized, pour off the alcohol overlay and rinse the surface with deionized water. Dry thoroughly with the edge of a piece of filter paper.
-
Mix Stacking Gel Solution: In a separate tube, combine:
-
Deionized Water: 3.4 mL
-
1.0 M Tris-HCl, pH 6.8: 0.63 mL
-
30% Acrylamide/Bis-acrylamide: 0.83 mL
-
10% SDS: 50 µL
-
-
Initiate and Cast: Add 50 µL of 10% APS and 5 µL of TEMED. Mix gently and immediately pipette onto the polymerized resolving gel, filling the cassette to the top.
-
Insert Comb: Immediately insert the comb, ensuring no air bubbles are trapped under the teeth.
-
Polymerize: Allow the stacking gel to polymerize for 20-30 minutes. The gel is now ready for use.
Workflow Diagram
Caption: Workflow for casting a polyacrylamide gel.
Safety and Handling
N,N'-Methylenebisacrylamide, like its monomer counterpart acrylamide, is a neurotoxin and should be handled with care.[14][15][16]
-
Toxicity: It is toxic if swallowed and harmful in contact with skin.[14][16][17] It is also suspected of causing genetic defects, cancer, and damage to fertility or the unborn child.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the powder or solutions.[15][16]
-
Handling: Avoid creating dust.[14][15] Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated place away from light and incompatible materials.[10][12] Recommended storage is often at 2-8°C.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]
Conclusion
N,N'-Methylenebisacrylamide is an indispensable reagent in modern life sciences, primarily due to its role as a cross-linker in forming polyacrylamide gels. Its physicochemical properties allow for the creation of stable, versatile matrices with tunable porosity, which is fundamental to the high-resolution separation of biomolecules. A thorough understanding of its properties, mechanism of action, and safe handling procedures, as detailed in this guide, is crucial for researchers aiming to achieve reliable and reproducible results in their experimental workflows.
References
- N,N'-Methylenebisacrylamide - Wikipedia.
- Methylenebisacrylamide | C7H10N2O2 | CID 8041 - PubChem. National Institutes of Health.
- N,N′-METHYLENEBISACRYLAMIDE - Ataman Kimya.
- N,N'-Methylenebisacrylamide - ChemBK.
- Acrylamide / Bisacrylamide - Biocompare.
- N,N-Methylene-Bis-Acrylamide - MP Biomedicals.
- N,N'-Methylene bisacrylamide ≥98 %, for gel electrophoresis - Safety Data Sheet. Carl ROTH.
- Preparation of acrylamide solutions for casting of gels - SERVA Electrophoresis GmbH.
- SDS-PAGE Protocol from EnCor Biotechnology Inc.
- An Easy SDS-PAGE Gel Recipe & 10-Step Protocol - Bitesize Bio.
- Bis (N,N'-methylenebisacrylamide) - Cepham Life Sciences.
- The Chemistry of N,N'-Methylenebisacrylamide: Synthesis and Applications.
- What role does acrylamide play in electrophoresis? - ResearchGate.
- SDS PAGE and Western blot.
- N,N'-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya.
Sources
- 1. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 4. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 5. biocompare.com [biocompare.com]
- 6. Methylenebisacrylamide | C7H10N2O2 | CID 8041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mpbio.com [mpbio.com]
- 8. chembk.com [chembk.com]
- 9. cephamls.com [cephamls.com]
- 10. N,N'-Methylenebisacrylamide, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. SDS-PAGE Protocol from EnCor Biotechnology Inc. [files.encorbio.com]
- 12. goldbio.com [goldbio.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. carlroth.com [carlroth.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. N,N'-Methylenebisacrylamide | 110-26-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Solubility Characteristics of N,N'-Methylenebis(acrylamide): A Comprehensive Guide for Scientists and Formulation Professionals
An In-Depth Technical Guide for Researchers
Introduction: The Critical Role of the Cross-Linker
N,N'-Methylenebis(acrylamide) (CAS: 110-26-9), commonly referred to as MBA, MBAM, or simply "Bis-acrylamide," is a cornerstone chemical cross-linking agent indispensable for the synthesis of polyacrylamide polymers. Its ability to form covalent bonds between linear acrylamide chains creates a three-dimensional matrix, a property leveraged extensively in biochemistry for gel electrophoresis and in drug development for the creation of hydrogels for controlled release applications.[1]
The utility of MBA is fundamentally governed by its solubility. Achieving a stable, homogenous solution is the prerequisite for uniform polymerization and the formation of reproducible, high-performance gels. However, its limited solubility in many common solvents presents a significant challenge for researchers.
This guide provides an in-depth analysis of the solubility of N,N'-Methylenebis(acrylamide) in aqueous and organic systems. It moves beyond simple data reporting to explain the underlying chemical principles and provides field-proven, self-validating protocols to ensure success in the laboratory.
(A Note on Nomenclature: This guide focuses on N,N'-Methylenebis(acrylamide) (CAS 110-26-9), the most common cross-linker in this class. A related but distinct compound, N,N'-Ethylenebis(acrylamide) (CAS 2956-58-3), exists but is less frequently used in the applications discussed herein.)
Part 1: The Physicochemical Basis of MBA Solubility
The solubility of MBA is dictated by its molecular structure: two polar amide groups capable of hydrogen bonding, linked by a short, nonpolar methylene bridge, and terminated by two reactive vinyl groups.
-
Hydrogen Bonding: The amide (-CONH-) groups are the primary drivers of solubility in polar solvents. The oxygen atom acts as a hydrogen bond acceptor, while the N-H group acts as a hydrogen bond donor.
-
Polarity: The molecule has a significant polar character, favoring interaction with polar solvents like water, methanol, and DMSO.
-
Crystal Lattice Energy: In its solid, powdered form, MBA molecules are tightly packed in a crystal lattice. A solvent must provide sufficient energy upon solvation to overcome this lattice energy, which is why MBA's solubility is often limited at room temperature and why thermal energy (heating) is a common strategy to enhance dissolution.
Part 2: Aqueous Solubility Profile
Water is the most common solvent for MBA, particularly for biochemical applications. However, its solubility is limited and highly dependent on temperature.
Quantitative Aqueous Solubility Data
The solubility of N,N'-Methylenebis(acrylamide) in water increases dramatically with temperature. Below is a summary of quantitative data compiled from technical datasheets.
| Temperature | Solubility (g / 100 mL) | Solubility (g / L) | Reference |
| 10 °C | 2.0 g/100 mL | 20 g/L | [2] |
| 20 °C | 2.0 g/100 mL | 20 g/L | [3] |
| 25 °C | 3.0 g/100 mL | 30 g/L | [2] |
| 50 °C | 6.5 g/100 mL | 65 g/L | [2] |
| 90 °C | 42.0 g/100 mL | 420 g/L | [2] |
The Impact of pH on Aqueous Stability
While pH does not drastically alter the immediate solubility of the neutral MBA molecule, it is a critical factor for the long-term stability of the solution.
-
Alkaline Conditions (pH > 8): MBA is susceptible to hydrolysis under alkaline conditions. Studies have shown that hydrogels cross-linked with MBA show signs of decomposition after several days in highly alkaline solutions (e.g., 1 M KOH), eventually turning liquid.[4] This degradation compromises the integrity of the stock solution and any resulting polymer.
-
Acidic Conditions (pH < 6): The parent monomer, acrylamide, can hydrolyze under strongly acidic conditions to form acrylic acid.[5] However, the amide bond is generally more resistant to acid hydrolysis than an ester bond.[6]
-
Optimal Range: For maximum stability and shelf-life, aqueous solutions of MBA should be maintained at a neutral or slightly acidic pH (pH ≥ 5.0 and ≤ 7.0).[7]
Protocol 1: Preparation of a 2% (w/v) Aqueous MBA Stock Solution
This protocol describes the preparation of 100 mL of a standard 2% (20 mg/mL) stock solution, a concentration commonly used in laboratories.
Methodology:
-
Weighing: Accurately weigh 2.0 g of high-purity N,N'-Methylenebis(acrylamide) powder.
-
Rationale: Purity is critical, as impurities can affect polymerization kinetics and gel properties.
-
-
Initial Slurry: Add the 2.0 g of MBA powder to a beaker or flask containing approximately 80 mL of high-purity deionized water.
-
Dissolution with Heat and Agitation:
-
Place the vessel on a magnetic stir plate and add a stir bar.
-
Begin stirring to create a vortex.
-
Gently heat the solution to 35-40°C. Do not exceed 50°C.
-
Rationale: Heating provides the energy to overcome the crystal lattice energy, significantly speeding up dissolution.[5] Stirring ensures even heat distribution and prevents localized overheating, which could risk premature polymerization.
-
-
Volume Adjustment: Once the solid is fully dissolved, remove the vessel from the heat. Transfer the solution to a 100 mL graduated cylinder or volumetric flask. Rinse the original vessel with a small amount of deionized water and add the rinse to the flask to ensure a complete transfer. Adjust the final volume to exactly 100 mL.
-
Self-Validation Checkpoint: The final solution must be clear, colorless, and free of any visible particulates. If particulates remain, it indicates incomplete dissolution or impurities.
-
Sterilization and Storage:
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter. This removes any remaining microparticulates and sterilizes the solution for biological applications.
-
Store the solution in a light-protected container at 2-8°C.
-
Scientist's Note: Properly prepared aqueous solutions are stable for several weeks. However, for critical applications, it is best practice to prepare fresh solutions or use them within one week to minimize the risk of hydrolysis or microbial growth.
-
Part 3: Organic Solvent Solubility Profile
For applications requiring non-aqueous systems or higher concentrations, various organic solvents can be employed. Solubility is highest in polar aprotic and polar protic solvents.
Quantitative Organic Solvent Solubility Data
| Solvent | Class | Solubility | Conditions | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 2.5 g/100 mL (25 mg/mL) | Requires sonication, warming, and heat to 60°C | [8] |
| Methanol | Polar Protic | 8.2 g/100 mL | 30°C | [2] |
| Ethanol | Polar Protic | 5.4 g/100 mL | 30°C | [2] |
| Ethanol | Polar Protic | 0.2 g/100 mL (2 mg/mL) | Room Temperature | [9] |
| Dimethylformamide (DMF) | Polar Aprotic | Effective Solvent for High Concentrations | - | [10] |
| N-Methylpyrrolidone (NMP) | Polar Aprotic | Effective Solvent for High Concentrations | - | [10] |
| Acetone | Polar Aprotic | 1.0 g/100 mL | 30°C | [2] |
| Dioxane | Polar Aprotic | 1.1 g/100 mL | 30°C | [2] |
| Chloroform | Nonpolar | 0.3 g/100 mL | 30°C | [2] |
| Benzene | Nonpolar | 1.0 g/100 mL | 30°C | [2] |
Note: Discrepancies in ethanol solubility values highlight the strong influence of temperature and methodology.
Advanced Technique: Caustic-Enhanced Solubility in Polar Solvents
For applications requiring exceptionally high concentrations of MBA, a patented method describes the use of a caustic agent to dramatically increase solubility in polar aprotic solvents like DMF and NMP.[10]
-
Mechanism: A small amount of a strong base (e.g., NaOH solution) is added to a heated slurry of MBA in the organic solvent. This likely disrupts the intermolecular hydrogen bonding in the crystal lattice, allowing for complete dissolution at concentrations far exceeding the normal saturation point. The resulting solution remains homogeneous even after cooling.[10]
-
Application: This technique is particularly useful in industrial polymer synthesis where high cross-linker density is required.[10] Researchers should exercise caution, as the resulting alkaline solution may not be suitable for all applications and can promote hydrolysis over extended periods.
Protocol 2: Preparation of a High-Concentration MBA Solution in DMSO
This protocol details a method to achieve a 2.5% (w/v) solution in DMSO, a versatile solvent for many chemical reactions.
Methodology:
-
Weighing: Accurately weigh 2.5 g of high-purity MBA powder.
-
Solvent Addition: Add the powder to a flask capable of holding 100 mL. Use anhydrous (dry) DMSO.
-
Scientist's Note: Moisture-contaminated DMSO can significantly reduce the final solubility of MBA.[9] Using a fresh, sealed bottle of anhydrous DMSO is critical.
-
-
Initial Mixing: Add approximately 90 mL of anhydrous DMSO and a magnetic stir bar.
-
Energy Input for Dissolution:
-
Place the flask in a sonicator water bath and sonicate for 10-15 minutes.
-
Transfer the flask to a stir plate with heating. Warm the solution to 60°C while stirring.
-
Rationale: This combination of mechanical (sonication) and thermal (heating) energy is required to break down the resilient crystal structure and solvate the MBA molecules effectively in DMSO.[8]
-
-
Volume Adjustment: Once fully dissolved, cool the solution to room temperature. Adjust the final volume to 100 mL with anhydrous DMSO.
-
Self-Validation Checkpoint: The final solution should be clear and free of suspended particles.
-
Storage: Store in a tightly sealed container with desiccant to protect from atmospheric moisture. Store at room temperature. Use within 1-2 months for best results.[8]
Part 4: Workflow Visualization and Solvent Selection
To aid researchers, the following diagrams illustrate the decision-making process for solvent selection and the general workflow for preparing a stock solution.
Caption: Decision tree for selecting an appropriate solvent for MBA.
Caption: Standardized workflow for dissolving N,N'-Methylenebis(acrylamide).
References
- Google Patents. US5354903A - Polymers prepared from concentrated solutions of N',N'methylenebisacrylamide.
- Biotex Malaysia. FLOCRYLTM MBA. [Link]
- Ataman Kimya. N,N′-METHYLENEBISACRYLAMIDE. [Link]
- NIH National Center for Biotechnology Information. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. [Link]
- MP Biomedicals.
- PubMed. Hydrolytic stability of methacrylamide in acidic aqueous solution. [Link]
Sources
- 1. N,N′-メチレンビス(アクリルアミド) 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]
- 3. N,N -Methylenebis(acrylamide) 99 110-26-9 [sigmaaldrich.com]
- 4. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. Hydrolytic stability of methacrylamide in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N'-Methylenebisacrylamide | 110-26-9 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. US5354903A - Polymers prepared from concentrated solutions of N',N'methylenebisacrylamide - Google Patents [patents.google.com]
mechanism of polymerization with ethylene bisacrylamide
An In-Depth Technical Guide to the Polymerization Mechanism of Acrylamide with N,N'-methylenebis(acrylamide)
Executive Summary
Polyacrylamide hydrogels, formed by the copolymerization of acrylamide and the crosslinking agent N,N'-methylenebis(acrylamide) (also referred to as 'bis-acrylamide' or MBAm), are fundamental to a vast array of applications in life sciences and drug development. Their utility in techniques like polyacrylamide gel electrophoresis (PAGE), as matrices for controlled drug release, and as scaffolds in tissue engineering stems from the tunable nature of their three-dimensional, porous network. Mastering the synthesis of these hydrogels requires a deep, mechanistic understanding of the underlying free-radical polymerization reaction. This guide elucidates the core chemical principles, explores the critical parameters that govern the final gel architecture, and provides a validated experimental protocol to illustrate these concepts in practice.
The Core Chemistry: Free-Radical Vinyl Polymerization
The formation of a polyacrylamide gel is a vinyl addition polymerization reaction, initiated by a system that generates free radicals.[1] The process involves the conversion of water-soluble acrylamide monomers into long, insoluble polyacrylamide chains, which are simultaneously cross-linked by bis-acrylamide to form a porous gel matrix.[1][2]
Key Reaction Components and Their Functions
The successful and reproducible polymerization of polyacrylamide hinges on four essential components. Their roles and interactions are summarized below.
| Component | Chemical Name | Primary Function |
| Monomer | Acrylamide | Forms the primary linear polymer chains. |
| Crosslinker | N,N'-methylenebis(acrylamide) | A bifunctional monomer that creates covalent bonds between linear polymer chains, forming a 3D network.[3] |
| Initiator | Ammonium Persulfate (APS) | Source of free radicals (sulfate radicals) required to start the polymerization process.[2][4] |
| Catalyst | N,N,N',N'-tetramethylethylenediamine (TEMED) | Accelerates the rate of free radical formation from APS, thereby catalyzing the polymerization reaction.[1][5] |
The Mechanistic Stages of Polymerization
The polymerization process can be understood as a sequence of three critical stages: initiation, propagation (which includes crosslinking), and termination.
2.2.1 Initiation: The Generation of Free Radicals
The entire process is contingent upon the generation of free radicals. Ammonium persulfate (APS) serves as the initiator, but its spontaneous decomposition into sulfate free radicals is slow. Tetramethylethylenediamine (TEMED) acts as a catalyst to dramatically accelerate this process.[1] The free base form of TEMED reacts with the persulfate ion, causing it to split and generate highly reactive sulfate free radicals.[2] This initial step is the rate-limiting factor and is highly sensitive to inhibitors like molecular oxygen, which can scavenge free radicals and prevent polymerization.[6]
Caption: The catalytic role of TEMED in accelerating the formation of sulfate free radicals from APS.
2.2.2 Propagation and Crosslinking: Building the 3D Matrix
Once formed, the sulfate free radical attacks an acrylamide monomer, transferring the radical to it and initiating the formation of a polymer chain.[1] This newly activated monomer then reacts with other acrylamide monomers in a rapid chain reaction, elongating the polymer.[6]
Simultaneously, the growing polymer chains can react with N,N'-methylenebis(acrylamide). Because bis-acrylamide possesses two vinyl groups, it can be incorporated into two separate growing polymer chains, creating a covalent cross-link. It is this random crosslinking that transforms the solution of linear polymers into a cohesive, porous, three-dimensional hydrogel network.[1]
Caption: Propagation of the polyacrylamide chain and its crosslinking by bis-acrylamide to form a network.
2.2.3 Termination
The chain reaction ceases when two free radicals react with each other, or when they are quenched by an inhibitor (like oxygen). The length of the final polymer chains is determined by the relative rates of propagation and termination.
Engineering the Gel Matrix: Controlling Pore Structure
The true power of polyacrylamide gels lies in the ability to precisely control their physical properties, most notably their pore size.[7] This is achieved by manipulating the concentration of the monomer and crosslinker, which are defined by the terms %T and %C.
-
%T (Total Monomer Concentration): The total weight percentage ( g/100 ml) of both acrylamide and bis-acrylamide.
-
%C (Crosslinker Concentration): The weight percentage of the crosslinker (bis-acrylamide) relative to the total monomer concentration.
The interplay between these two parameters dictates the sieving properties of the gel, which is critical for molecular separation techniques.[8]
| Parameter | Effect on Gel Structure | Rationale | Application Insight |
| Increasing %T | Decreases average pore size.[7] | A higher concentration of polymer per unit volume results in a denser matrix with smaller interstitial spaces. | Use high %T gels (e.g., 15-25%) to resolve small proteins or nucleic acids; use low %T gels (e.g., 5-8%) for large macromolecules.[7] |
| Increasing %C | Decreases pore size up to a point (approx. 5%C), then increases it. | At low concentrations, more crosslinker leads to a tighter network. At very high concentrations, bis-acrylamide begins to self-polymerize, creating large, non-uniform aggregates and increasing the effective pore size. | A %C of 5% generally produces the smallest pore size. The most common formulations for protein separation use %C between 2.7% and 5%.[7][8] |
| Initiator/Catalyst Conc. | Affects polymerization rate and chain length. | Higher concentrations lead to faster polymerization but result in shorter average polymer chains, which can yield a more brittle and less uniform gel.[1] | Concentrations must be optimized. Excess TEMED or APS can be detrimental to the gel's structural integrity and may even inhibit complete polymerization.[1] |
A Self-Validating Protocol: Casting a Discontinuous SDS-PAGE Gel
This protocol for casting a standard protein electrophoresis gel demonstrates the practical application of the polymerization principles. The use of two different gel layers—a "stacking" gel and a "separating" (or resolving) gel—leverages differences in pH and %T to concentrate proteins before separating them by size.[7]
Reagents and Stock Solutions
-
30% Acrylamide/Bis-acrylamide Solution (e.g., 29:1 ratio, %C = 3.3%)
-
1.5 M Tris-HCl, pH 8.8 (for separating gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (Prepare fresh)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
Step-by-Step Methodology
Casting the Separating Gel (e.g., 12%T)
-
Assemble Gel Cassette: Ensure the glass plates are clean and properly assembled in the casting stand.
-
Prepare Monomer Solution: In a small beaker or tube, combine deionized water, 1.5 M Tris-HCl (pH 8.8), 10% SDS, and the 30% Acrylamide/Bis solution.
-
Causality: The pH of 8.8 ensures that glycine from the running buffer becomes anionic, allowing for the separation of proteins based on size. The higher %T creates the desired pore size for separation.[7]
-
-
Initiate Polymerization: Add 10% APS and swirl gently to mix. Immediately add TEMED, mix quickly, and pour the solution into the gel cassette, leaving space for the stacking gel.
-
Causality:TEMED is added last because it is the catalyst that starts the reaction. Adding it prematurely would cause polymerization to begin in the beaker.[5] A word of caution: mix thoroughly but gently after adding TEMED and APS to avoid introducing oxygen and to prevent the formation of heterogeneous gel regions due to localized rapid polymerization.[5]
-
-
Overlay and Polymerize: Carefully overlay the gel with a thin layer of water or isopropanol to create a flat surface and prevent oxygen from inhibiting polymerization at the interface. Allow the gel to polymerize for 30-60 minutes.
Casting the Stacking Gel (e.g., 4%T)
-
Prepare Monomer Solution: After the separating gel has polymerized, pour off the overlay. In a separate tube, combine deionized water, 0.5 M Tris-HCl (pH 6.8), 10% SDS, and the 30% Acrylamide/Bis solution.
-
Causality: The lower %T creates a very large pore size, allowing all proteins to migrate freely and concentrate into a tight band. The lower pH (6.8) keeps the glycine from the running buffer in a zwitterionic (neutral) state, allowing the highly mobile chloride ions to form an ion front that "stacks" the proteins.[7]
-
-
Initiate and Cast: Add 10% APS and TEMED, mix, and quickly pour the solution on top of the polymerized separating gel. Immediately insert the comb.
-
Final Polymerization: Allow the stacking gel to polymerize for 20-30 minutes. The gel is now ready for use.
Experimental Workflow Diagram
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. What are the uses of APS and TEMED in SDS PAGE protocol [infobiochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Titanium Dioxide Photocatalytic Polymerization of Acrylamide for Gel Electrophoresis (TIPPAGE) of Proteins and Structural Identification by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 8. Introduction to Polyacrylamide Gels | Bio-Rad [bio-rad.com]
N,N'-Methylenebisacrylamide: A Technical Guide to its Role as a Crosslinking Agent in Polymer Science and Drug Development
Executive Summary
N,N'-Methylenebisacrylamide, a fundamental bifunctional organic compound, serves as an indispensable crosslinking agent in polymer chemistry. Its capacity to form stable, three-dimensional polymer networks from linear monomers is critical across numerous scientific and industrial domains. This technical guide provides an in-depth exploration of the core principles, mechanisms, and applications of N,N'-Methylenebisacrylamide, with a specific focus on its pivotal role in the preparation of polyacrylamide gels for biochemical separations and the synthesis of advanced hydrogels for drug delivery. We will dissect the causality behind experimental choices, present validated protocols, and offer field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile crosslinker.
The Molecular Foundation: Understanding N,N'-Methylenebisacrylamide
Chemical Identity and Properties
N,N'-Methylenebisacrylamide (CAS: 110-26-9), commonly referred to as MBA, MBAm, MBAA, or simply "bis," is an organic compound with the chemical formula C₇H₁₀N₂O₂.[1] Structurally, it consists of two acrylamide groups joined by a central methylene bridge. This bifunctional nature, possessing two reactive vinyl groups, is the key to its function as a crosslinking agent.[1] It is typically a white, crystalline powder used to impart structural integrity and control the physical properties of polymer matrices.
The Principle of Crosslinking
In polymer science, crosslinking is the process of forming covalent or ionic bonds that link one polymer chain to another. This process transforms a collection of individual linear or branched polymer chains into a single, continuous three-dimensional network.[2] N,N'-Methylenebisacrylamide acts as a covalent crosslinker, forming robust and irreversible bonds during the polymerization process.[3] The resulting network structure is what gives materials like polyacrylamide gels and hydrogels their characteristic firmness, elasticity, and ability to hold large amounts of solvent (typically water) without dissolving.[2]
Mechanism of Action: Covalent Network Formation via Free-Radical Polymerization
The formation of a crosslinked polyacrylamide network is a classic example of free-radical vinyl polymerization.[4] The process relies on a precise interplay between the monomer (acrylamide), the crosslinking agent (MBA), an initiator, and a catalyst.
Key Reaction Components
-
Monomer (Acrylamide): Provides the linear polymer backbone.
-
Crosslinker (N,N'-Methylenebisacrylamide): The bifunctional agent that connects the linear chains.[5]
-
Initiator (Ammonium Persulfate, APS): Generates the initial free radicals needed to start the polymerization reaction when it decomposes.[4][6]
-
Catalyst (Tetramethylethylenediamine, TEMED): Accelerates the rate of free radical formation from the initiator, thereby catalyzing the polymerization process.[4]
The Polymerization and Crosslinking Cascade
The reaction proceeds in a controlled cascade. TEMED catalyzes the formation of sulfate free radicals from APS. These highly reactive radicals then attack and activate acrylamide monomers, converting them into free radicals. This initiates a chain reaction where activated monomers rapidly add to subsequent unactivated monomers, forming elongating polymer chains.[4] When an elongating chain encounters an N,N'-Methylenebisacrylamide molecule, it can incorporate one of its vinyl groups. The second, unreacted vinyl group on the same MBA molecule can then be attacked by a separate, growing polymer chain. This event forms a stable, covalent bridge—a crosslink—between the two chains, ultimately weaving the individual chains into a cohesive 3D gel matrix.[5]
Caption: Standard experimental workflow for SDS-PAGE.
Core Application II: Hydrogels for Drug Delivery
MBA-crosslinked hydrogels are highly attractive biomaterials for drug delivery due to their high water content, biocompatibility, and tunable properties that mimic the native extracellular matrix. [7][8][9]
Rationale: Engineering for Controlled Release
The porous, crosslinked network of a hydrogel can physically entrap therapeutic molecules. [7]The release of these molecules is governed by factors that can be precisely controlled during synthesis:
-
Swelling-Mediated Release: As the hydrogel absorbs water and swells, the mesh size of the polymer network increases, allowing the encapsulated drug to diffuse out.
-
Degradation-Mediated Release: If biodegradable components are included, the breakdown of the polymer matrix will release the drug over time.
-
Diffusion Control: The crosslink density, controlled by the MBA concentration, directly impacts the diffusion coefficient of the drug within the matrix. A denser network slows release, enabling sustained delivery, reducing dosing frequency, and minimizing systemic side effects. [7]
Methodological Approach: Synthesis of a Model Hydrogel
This generalized protocol describes the synthesis of a simple polyacrylamide-based hydrogel.
Procedure:
-
Monomer Solution Preparation: Dissolve the primary monomer (e.g., acrylamide or a more biocompatible derivative) and N,N'-Methylenebisacrylamide in a buffered aqueous solution. The ratio of monomer to MBA is the critical parameter for controlling the final properties. [10]2. Drug Encapsulation: If encapsulating a water-soluble drug, dissolve it directly into the monomer solution. For hydrophobic drugs, a formulation strategy (e.g., using surfactants or drug-loaded nanoparticles) may be required.
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which inhibits free-radical polymerization.
-
Initiation: Add the initiator system (e.g., APS and TEMED for redox initiation, or a photoinitiator for UV-light-cured systems) to the solution. [11]5. Molding and Curing: Quickly transfer the solution into a mold of the desired shape (e.g., a petri dish for a sheet or a custom mold for a specific device) and allow it to cure. Curing time and temperature can also influence the final network structure. [12]6. Purification: After polymerization, the hydrogel should be washed extensively in purified water or buffer to remove any unreacted monomers, crosslinkers, or initiators, which can be cytotoxic.
Caption: Drug encapsulation within and release from a hydrogel matrix.
Critical Safety and Handling Considerations
Both acrylamide and its crosslinker, N,N'-Methylenebisacrylamide, are classified as hazardous substances and must be handled with appropriate care.
-
Hazard Identification: Acrylamide and MBA are potent neurotoxins in their unpolymerized, powder, and solution forms. [13][14]They are also suspected to have carcinogenic and reproductive effects. [15]* Personal Protective Equipment (PPE): Always handle these chemicals in a well-ventilated area or a chemical fume hood. [15][16]Wear appropriate PPE, including a lab coat, safety glasses with side shields, and powder-free nitrile gloves. [17]* Handling: Avoid creating and inhaling dust when working with the powder form. [16][18]Avoid all direct skin and eye contact. [14]After handling, wash hands thoroughly. Contaminated clothing should be removed and laundered separately. [16]* Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong acids, bases, and oxidizing agents. [14]Dispose of all waste (unpolymerized solutions, contaminated tips, etc.) in accordance with local, state, and federal regulations for hazardous chemical waste. [16] Note: Once polymerized into a gel, the acrylamide and MBA are locked into the matrix and are non-hazardous. However, care must still be taken as gels may contain small amounts of unreacted monomer.
Conclusion
N,N'-Methylenebisacrylamide is more than a simple reagent; it is a molecular architect that enables the rational design of polymer networks with tailored physical properties. Its role is fundamental to the high-resolution power of polyacrylamide gel electrophoresis and is a key enabler in the burgeoning field of hydrogel-based therapeutics. By understanding the direct causal link between MBA concentration and the resulting network architecture, researchers can precisely engineer materials for applications ranging from routine protein analysis to advanced, sustained-release drug delivery systems. A thorough understanding of its mechanism, coupled with stringent safety practices, empowers scientists to fully harness the capabilities of this versatile and critical crosslinking agent.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of N,N'-Methylenebisacrylamide in Hydrogel Synthesis for Advanced Applications. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. website. [Link]
- Parhi, R. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Advanced Pharmaceutical Bulletin, 7(4), 515-530. [Link]
- Wikipedia. (n.d.). N,N'-Methylenebisacrylamide.
- Carl ROTH. (2025). Safety Data Sheet: N,N'-Methylene bisacrylamide.
- Zulkhairi, A. S., et al. (2024). Effects of N, N'-Methylenebisacrylamide (MBA) and Glutaraldehyde (GA) Crosslinking Agents on the Physicochemical and Thermal Characteristics of Hemicellulose Hydrogel from Oil Palm Empty Fruit Bunches (OPEFB). UiTM Journal. [Link]
- Semantic Scholar. (n.d.). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review.
- ResearchGate. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review.
- Ataman Kimya. (n.d.). N,N'-METHYLENE-BIS-ACRYLAMIDE.
- Bio-Rad. (n.d.). Acrylamide Polymerization — A Practical Approach.
- Liu, Y., et al. (2023). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. Gels, 9(4), 337. [Link]
- MDPI. (2023). Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery.
- Ataman Kimya. (n.d.). N,N-METHYLENE-BIS-ACRYLAMIDE.
- ResearchGate. (n.d.). The polymerization reaction of acrylamide.
- Boston University. (2011). Rheological Monitoring of Polyacrylamide Gelation: Importance of Cross-Link Density and Temperature.
- ResearchGate. (2025). Effect of varying crosslinking density on polyacrylamide gels.
- ResearchGate. (2024). Hydrogels, crosslinking agent and their applications.
- National Institutes of Health (NIH). (2016). Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions.
- Unknown. (n.d.). Polyacrylamide Gel Electrophoresis Protocol. [Link]
- ResearchGate. (n.d.). DNA Polyacrylamide Gel Electrophoresis.
- Unknown. (n.d.).
- Researcher.Life. (2019). Importance of Polyacrylamide Hydrogel Diverse Chains and Cross-Linking Density for Cell Proliferation, Aging, and Death.
- MDPI. (2023). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions.
- IJEI JOURNAL. (n.d.). Synthesis and Characterisation of Polyacrylamide Hydrogel for the Adsorption of Heavy Metals.
- ResearchGate. (n.d.). Figure showing N, N 0-mthis compound (BIS) and ethylene glycol dimethacrylate (EGD).
- ACS Publications. (2022). Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network.
- National Institutes of Health (NIH). (2021). A Novel Method to Make Polyacrylamide Gels with Mechanical Properties Resembling those of Biological Tissues.
- ResearchGate. (2016). Effect of poly(ethylene glycol)-derived crosslinkers on the properties of thermosensitive hydrogels.
Sources
- 1. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal.uitm.edu.my [journal.uitm.edu.my]
- 11. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. people.bu.edu [people.bu.edu]
- 13. PAGE简介 — 基于分子大小的蛋白质分离 [sigmaaldrich.com]
- 14. Methylene Bis-Acrylamide: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 15. carlroth.com [carlroth.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Reactivity of N,N'-Methylenebis(acrylamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of a Bifunctional Crosslinker
N,N'-Methylenebis(acrylamide), commonly referred to as "bisacrylamide" or "MBA," is a bifunctional organic compound with the chemical formula C₇H₁₀N₂O₂.[1] Its structure features two acrylamide moieties linked by a central methylene bridge.[2] This unique architecture, possessing two vinyl groups, makes it an indispensable crosslinking agent in the synthesis of polyacrylamide gels.[2][3] These gels are fundamental to a myriad of applications, including protein and nucleic acid electrophoresis (SDS-PAGE), chromatography, and as superabsorbents in various industrial processes.[3][4][5] Understanding the nuanced reactivity of bisacrylamide is paramount for controlling the physical and chemical properties of the resulting polymer networks, thereby optimizing their performance in these critical applications.
Core Reactivity: The Chemistry of the Vinyl Groups and Amide Linkages
The reactivity of N,N'-Methylenebis(acrylamide) is primarily dictated by its two key functional components: the vinyl groups and the amide linkages.
Free-Radical Polymerization and Crosslinking: The Engine of Gel Formation
The cornerstone of bisacrylamide's utility lies in the reactivity of its two terminal vinyl (-CH=CH₂) groups.[4] These electron-deficient double bonds readily undergo free-radical polymerization. In the context of polyacrylamide gel synthesis, this reaction is typically initiated by a free-radical generating system, most commonly ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[6][7]
The mechanism proceeds as follows:
-
Initiation: TEMED accelerates the formation of sulfate free radicals from APS.[6]
-
Propagation: These highly reactive sulfate radicals attack the vinyl group of an acrylamide monomer, initiating a growing polymer chain. This chain then propagates by adding subsequent acrylamide monomers.
-
Crosslinking: Crucially, bisacrylamide, with its two vinyl groups, can be incorporated into two separate growing polyacrylamide chains.[3] This creates a covalent bridge, or crosslink, between the chains.[3]
The result of this copolymerization is a three-dimensional, porous network of polyacrylamide chains, the fundamental structure of the gel.[5][8]
The degree of crosslinking, and consequently the physical properties of the gel, can be precisely controlled by manipulating the ratio of bisacrylamide to acrylamide.[3][9] This relationship, however, is not linear. A 5% concentration of bisacrylamide relative to the total monomer concentration produces the smallest pores.[3]
| Property | Effect of Increasing Bisacrylamide Concentration (up to 5%) | Effect of Increasing Bisacrylamide Concentration (beyond 5%) |
| Pore Size | Decreases | Increases (due to non-homogeneous bundling of strands)[8] |
| Stiffness | Increases | May become more brittle |
| Elasticity | Decreases | Decreases |
Table 1: Effect of Bisacrylamide Concentration on Polyacrylamide Gel Properties.
Stability and Reactivity of the Amide Linkages
The amide (-C(O)NH-) linkages within the bisacrylamide molecule and the resulting polyacrylamide network are generally stable under neutral conditions. However, they are susceptible to hydrolysis under strongly acidic or basic conditions.[10][11] This hydrolysis converts the amide groups into carboxylate groups, transforming the neutral polyacrylamide into a polyelectrolyte.[10] This chemical change can lead to significant swelling of the hydrogel.[10] While often an undesirable degradation pathway in electrophoresis applications, this reactivity can be harnessed in other contexts, such as in the design of pH-responsive hydrogels. The rate of alkaline hydrolysis is dependent on the concentrations of both the amide and the alkali.[12]
Michael Addition: An Alternative Reaction Pathway
The electron-deficient vinyl groups of bisacrylamide are also susceptible to nucleophilic attack via a Michael addition reaction.[4] In this 1,4-conjugate addition, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system.[13] While less central to the formation of standard polyacrylamide gels, this reactivity is important for several reasons:
-
Potential for Side Reactions: During polymerization, nucleophiles present in the reaction mixture could potentially engage in Michael addition, leading to modifications of the polymer network.
-
Post-polymerization Modification: The residual vinyl groups within the gel matrix can be targeted for post-polymerization modifications using Michael addition chemistry, allowing for the covalent attachment of various molecules.
-
Synthesis of Derivatives: Michael addition is a key reaction in the synthesis of various bisacrylamide derivatives.[4]
Experimental Protocols: A Self-Validating System
The reproducibility of experiments involving bisacrylamide is critically dependent on meticulous control of the reaction conditions. The following protocols are designed to be self-validating, with clear explanations for each step.
Preparation of a Standard 10% Polyacrylamide Resolving Gel
This protocol describes the preparation of a standard resolving gel for protein electrophoresis (SDS-PAGE).
Materials:
-
Acrylamide/Bis-acrylamide (30% stock solution, 29:1 ratio)
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
Assemble Gel Casting Apparatus: Ensure glass plates are clean and properly sealed to prevent leakage.
-
Prepare the Resolving Gel Solution: In a small beaker or conical tube, combine the following reagents in the order listed:
-
4.0 mL Deionized water
-
3.33 mL 30% Acrylamide/Bis-acrylamide solution
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
100 µL 10% SDS
-
-
Degas the Solution (Critical Step): Degas the solution for at least 15 minutes under vacuum. Oxygen is a potent inhibitor of free-radical polymerization and its removal is essential for consistent and complete gelation.[6][14]
-
Initiate Polymerization: Add 50 µL of 10% APS and 10 µL of TEMED. Swirl gently to mix. The TEMED catalyzes the formation of free radicals from APS, initiating polymerization.[6][7]
-
Cast the Gel: Immediately and carefully pipette the solution between the glass plates, leaving sufficient space for the stacking gel.
-
Overlay with Water or Isopropanol: Gently overlay the top of the resolving gel with a thin layer of water or isopropanol. This creates a sharp, flat interface.
-
Allow Polymerization: Let the gel polymerize for 30-60 minutes at room temperature. A visible interface will confirm polymerization.
Advanced Concepts: Cleavable Crosslinkers and Alternative Chemistries
While N,N'-Methylenebis(acrylamide) is the most common crosslinker, its stable amide bonds can be a limitation in certain applications, such as protein identification from gels by mass spectrometry. This has led to the development of "cleavable" crosslinkers.
Cleavable Crosslinkers
These molecules contain linkages that can be broken under specific chemical conditions, allowing for the recovery of linear polymers or the elution of entrapped molecules. Examples include:
-
Ester-containing crosslinkers: Susceptible to cleavage by base-catalyzed hydrolysis.
-
Disulfide-containing crosslinkers (e.g., N,N'-bis(acryloyl)cystamine): Can be cleaved by reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.[8]
-
Diol-containing crosslinkers (e.g., N,N'-diallyltartardiamide): Cleavable by periodate oxidation.[8]
-
Mass Spectrometry (MS)-Cleavable Crosslinkers: These contain bonds, such as sulfoxides, that are designed to fragment in a predictable manner within a mass spectrometer, simplifying data analysis in crosslinking-mass spectrometry (XL-MS) studies.[15]
The choice of a cleavable crosslinker must be carefully considered based on the downstream application and the chemical compatibility of the sample.
Safety and Handling
Acrylamide and bisacrylamide are potent neurotoxins in their monomeric form and should be handled with extreme care.[3] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood. Once polymerized, the polyacrylamide gel is considered non-toxic.
Conclusion
The reactivity of N,N'-Methylenebis(acrylamide) is a cornerstone of modern molecular biology and polymer science. Its ability to form robust, crosslinked polyacrylamide networks through free-radical polymerization allows for the precise control of gel properties, enabling a wide range of analytical and preparative techniques. A thorough understanding of its vinyl group reactivity, the stability of its amide linkages, and alternative reaction pathways such as Michael addition, empowers researchers to not only utilize this versatile molecule effectively but also to innovate and adapt its chemistry for new and exciting applications.
References
- Polyacrylamide gel electrophoresis - Wikipedia. [Link]
- Acrylamide Polymerization — A Practical Approach - Bio-Rad. [Link]
- Hydrolysis-induced large swelling of polyacrylamide hydrogels - RSC Publishing. [Link]
- Acrylamide / Bisacrylamide - Biocompare. [Link]
- N,N′-Methylenebisacrylamide - Wikipedia. [Link]
- Hydrolysis and Precipitation of Polyacrylamides in Hard Brines at Elevated Temperatures - Society of Petroleum Engineers. [Link]
- Mechanism of Polyacrylamide Hydrogel Instability on High-Temper
- Acidic and Alkaline Hydrolysis of Polyacrylamide - Slideshare. [Link]
- Polymerization of acrylamide in SDS PAGE | role of APS and TEMED to produce polyacrylamide gel - YouTube. [Link]
- Methylenebisacrylamide | C7H10N2O2 | CID 8041 - PubChem. [Link]
- N,N′-METHYLENEBISACRYLAMIDE -
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
- Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PubMed Central. [Link]
- N,N′-METHYLENE-BIS-ACRYLAMIDE -
Sources
- 1. Methylenebisacrylamide | C7H10N2O2 | CID 8041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 4. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. bio-rad.com [bio-rad.com]
- 7. youtube.com [youtube.com]
- 8. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 9. biocompare.com [biocompare.com]
- 10. Hydrolysis-induced large swelling of polyacrylamide hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. onepetro.org [onepetro.org]
- 12. Acidic and Alkaline Hydrolysis of Polyacrylamide | PDF [slideshare.net]
- 13. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of N,N'-Ethylenebis(acrylamide) for Research Professionals
Introduction:
N,N'-Ethylenebis(acrylamide) (CAS No. 2956-58-3) is a bifunctional monomer used as a cross-linking agent in the synthesis of polymers and hydrogels. Its ability to form stable, covalently cross-linked networks makes it valuable in various research and development applications, including the preparation of materials for drug delivery and biosensing. However, its structural similarity to other acrylamide-based compounds, which are known for their significant toxicity, necessitates a thorough understanding and implementation of stringent safety protocols. It is important to distinguish N,N'-Ethylenebis(acrylamide) from the more commonly used N,N'-Methylenebis(acrylamide) (CAS No. 110-26-9), though the safety precautions are largely similar due to the presence of the reactive acrylamide functional groups.
This guide provides a comprehensive overview of the hazards associated with N,N'-Ethylenebis(acrylamide) and outlines field-proven safety and handling procedures. The protocols described herein are designed to empower researchers, scientists, and drug development professionals to work confidently and safely with this compound by fostering a deep understanding of the causality behind each safety measure.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the materials in use. The risks associated with N,N'-Ethylenebis(acrylamide) are multifaceted, encompassing acute and chronic health effects as well as physical hazards.
Chemical and Physical Properties
Understanding the basic properties of a chemical is the first step in a robust risk assessment.
| Property | Value | Reference |
| CAS Number | 2956-58-3 | [1] |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | White powder / solid | [2] |
| Melting Point | 138-140 °C | |
| Storage Temperature | 2-8°C | |
| Synonyms | Ethylene bisacrylamide, N,N'-Bis(acryloyl)-1,2-diaminoethane | [1][3] |
Toxicological Profile: A Multi-System Hazard
Acrylamide-based compounds are recognized as significant health hazards. The toxicity of N,N'-Ethylenebis(acrylamide) stems from the vinyl groups, which are reactive towards nucleophilic groups in biological macromolecules like proteins and DNA.
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[2][4][5] Accidental ingestion may cause serious damage to health.[2][4]
-
Skin and Eye Irritation: It is a known irritant to the skin, eyes, and respiratory system.[4] Direct contact can cause inflammation and redness.[2] Pre-existing conditions like dermatitis may be exacerbated upon exposure.[2][4]
-
Sensitization: May cause an allergic skin reaction (contact dermatitis).[2] Once an individual is sensitized, subsequent exposures, even to minute amounts, can trigger a significant allergic response.
-
Chronic and Systemic Hazards: This is the area of greatest concern.
-
Neurotoxicity: Prolonged or repeated exposure to acrylamides can lead to neurotoxic effects, including numbness, paralysis of the extremities ("pins and needles"), and weakness, particularly in the lower limbs.[4] These symptoms can develop insidiously over days to weeks.[2][4]
-
Mutagenicity and Carcinogenicity: Acrylamide derivatives are suspected of causing genetic defects and cancer.[4] While data specific to N,N'-Ethylenebis(acrylamide) is less extensive than for acrylamide itself, the structural alerts warrant treating it as a potential mutagen and carcinogen.
-
Reproductive Toxicity: The compound is suspected of damaging fertility or the unborn child.[6]
-
Physical and Reactivity Hazards
-
Combustibility: N,N'-Ethylenebis(acrylamide) is a combustible solid.[7]
-
Dust Explosion: As a fine powder, it poses a potential dust explosion hazard when dispersed in the air in sufficient concentrations near an ignition source.[7][8] This is a critical consideration during weighing and transfer operations.
-
Hazardous Polymerization: Contamination with polymerization catalysts (e.g., peroxides, persulfates), strong acids, strong bases, or oxidizing agents can induce polymerization.[2][7] This reaction is exothermic and can be violent or even explosive if it occurs in a large, unvented quantity.[2] It is also sensitive to UV light and heat.[9]
GHS Hazard Summary
The Globally Harmonized System (GHS) provides a standardized classification of the compound's hazards.
| Pictograms | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |
| Danger | H301: Toxic if swallowed.[6]H312+H332: Harmful in contact with skin or if inhaled.[6]H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H340: May cause genetic defects.H350: May cause cancer.H361: Suspected of damaging fertility or the unborn child.H372: Causes damage to organs (peripheral nervous system) through prolonged or repeated exposure.[6] | P201: Obtain special instructions before use.P260: Do not breathe dust.[6]P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection.[6]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6]P302+P352: IF ON SKIN: Wash with plenty of soap and water.P308+P313: IF exposed or concerned: Get medical advice/attention.[6]P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Mitigating the risks identified above requires a multi-layered approach, beginning with robust environmental controls and culminating in the last line of defense: personal protective equipment. This strategy is formally known as the Hierarchy of Controls.
The Hierarchy of Controls
This framework prioritizes safety strategies from most to least effective. The causality is simple: it is always better to remove a hazard or contain it at the source than to rely solely on an individual's ability to use protective equipment correctly.
For N,N'-Ethylenebis(acrylamide), elimination or substitution may not be feasible. Therefore, our focus is on robust Engineering Controls, strict Administrative Controls (protocols), and mandatory PPE.
Mandatory Engineering Controls
-
Chemical Fume Hood: All work involving the handling of solid N,N'-Ethylenebis(acrylamide) or its solutions must be conducted inside a certified chemical fume hood.[5] This is the primary method for preventing inhalation of dust or aerosols.
-
Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of contaminants.[8]
-
Designated Work Area: A specific area of the lab should be designated for work with this compound. Cover work surfaces with absorbent, disposable bench pads to contain potential contamination.[10]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and within immediate proximity to the work area.[4][5]
Personal Protective Equipment (PPE) Protocol
PPE is not a substitute for good engineering controls but is essential for protecting against direct contact and residual exposure.
| PPE Type | Specification and Rationale |
| Hand Protection | Type: Nitrile, neoprene, or butyl rubber gloves.[4] Check manufacturer's data for breakthrough times.Rationale: Prevents dermal absorption, which is a significant route of exposure.[4] Always inspect gloves for tears or degradation before use and change them frequently, especially if contact occurs.[4] |
| Eye/Face Protection | Type: Chemical safety goggles or safety glasses with side-shields.[5][11] A face shield may be required for operations with a high splash potential.Rationale: Protects against eye irritation and damage from dust or splashes.[2][4] |
| Respiratory Protection | Type: A NIOSH-approved N95 dust mask or a respirator with a particulate filter is required when weighing or handling the powder outside of a glovebox.[10]Rationale: Inhalation of the fine powder is a primary exposure route leading to acute and chronic toxicity.[9] |
| Body Protection | Type: A buttoned lab coat, long pants, and closed-toe shoes are mandatory.[8] A chemical-resistant apron may be advisable for larger-scale work.[8]Rationale: Protects skin from accidental contact and contamination of personal clothing. |
Section 3: Standard Operating Procedures (SOPs)
Adherence to validated protocols is crucial for ensuring reproducible science and consistent safety.
General Handling and Work Practices
-
Preparation: Before starting, ensure the fume hood is operational, the work area is clean and de-cluttered, and all necessary PPE is available and in good condition.
-
Weighing Solid Powder:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to contain dust.[10]
-
A best practice is to tare a sealable container on the balance, transfer the container to the fume hood, add the powder, seal the container, and then return it to the balance for final weighing.[10] This minimizes dust migration.
-
Avoid scooping in a manner that creates airborne dust.
-
-
Making Solutions:
-
Add the solid powder slowly to the solvent in the fume hood.
-
Keep the container covered as much as possible during dissolution.
-
-
Personal Hygiene:
Storage Requirements
Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.
-
Location: Store in a cool, dry, well-ventilated area designated for toxic chemicals.[7][11] The recommended storage temperature is 2-8°C.
-
Security: The storage location must be locked or otherwise secured to restrict access to authorized personnel only.[5]
-
Container: Keep the container tightly closed and protected from direct sunlight and air.[5][7]
-
Segregation: Store away from incompatible materials, including:
Waste Disposal Protocol
All waste streams containing N,N'-Ethylenebis(acrylamide), whether polymerized or not, must be treated as hazardous waste.
-
Solid Waste: Collect contaminated PPE (gloves, masks), bench pads, and unused solid chemical in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Gels: Although polymerized acrylamide is less hazardous, it may still contain unreacted monomer. Therefore, all gels created with N,N'-Ethylenebis(acrylamide) should be disposed of as hazardous chemical waste.[12]
-
Disposal: All waste must be disposed of through an approved environmental health and safety (EHS) program, following all institutional and regulatory guidelines.[12]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before beginning work.
Spill Response
Immediate and correct response to a spill can prevent a minor incident from becoming a major exposure event.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or you are unsure how to proceed.
-
Don PPE: Before re-entering, don the appropriate PPE as outlined in Section 2.3, including respiratory protection.[2]
-
Solid Spills:
-
Liquid Spills:
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inward.[13]
-
Once absorbed, scoop the material into a labeled hazardous waste container.
-
-
Decontamination:
-
Disposal: Place all contaminated cleaning materials and PPE into a sealed bag or container, label it as hazardous waste, and arrange for disposal via your institution's EHS department.[12][13]
First Aid Measures
Immediate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention. | [5][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. | [5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a physician or poison control center immediately. Never give anything by mouth to an unconscious person. | [5] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]
-
Specific Hazards: Burning may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5][7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and inhalation of fumes.[5]
Conclusion
N,N'-Ethylenebis(acrylamide) is a valuable research chemical whose utility is matched by its significant health hazards. Safe handling is not merely a matter of following rules but of understanding the risks and the scientific principles behind the protective measures. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can effectively mitigate the risks of neurotoxicity, sensitization, and potential long-term health effects. A proactive and informed approach to safety is paramount to protecting the health of laboratory personnel and ensuring the integrity of scientific research.
References
- Carl ROTH. (n.d.).
- PubChem. (n.d.). 2-Propenamide, N,N'-1,2-ethanediylbis-. [Link]
- University of California, Berkeley. (n.d.). Acrylamide Gel SOP. [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: N,N'-Mthis compound. [Link]
- The University of Tennessee, Knoxville. (n.d.).
- Cheméo. (n.d.). Chemical Properties of N,N'-Ethylenebis-acrylamide (CAS 2956-58-3). [Link]
- University of Washington. (n.d.).
- University of Houston. (n.d.).
Sources
- 1. 2-Propenamide, N,N'-1,2-ethanediylbis- | C8H12N2O2 | CID 168964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. N,N'-Ethylenebisacrylamide, 96% | Fisher Scientific [fishersci.ca]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Methylene Bis-Acrylamide: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 10. uh.edu [uh.edu]
- 11. Page loading... [guidechem.com]
- 12. ehs.berkeley.edu [ehs.berkeley.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
Ethylene Bisacrylamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of N,N'-ethylenebis(acrylamide), a critical reagent in various scientific and biomedical applications. From its fundamental chemical properties to its role in advanced drug delivery systems, this document serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Core Identification and Chemical Properties
N,N'-Ethylenebis(acrylamide), commonly referred to as ethylene bisacrylamide, is a bifunctional monomer essential for the formation of cross-linked polymers. Its unique structure allows it to act as a bridging agent, creating a stable three-dimensional matrix in polymerization reactions.
CAS Number: 2956-58-3[1][2][3]
Synonyms:
-
N,N'-Ethylenebis(acrylamide)[2]
-
N,N'-Dimethylenebis(acrylamide)[1]
-
N,N'-ethane-1,2-diyl diacrylamide[2]
-
EBA
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application and for ensuring safety in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂O₂ | [1][2][3] |
| Molecular Weight | 168.19 g/mol | [1][2][3] |
| Appearance | White to off-white powder or crystals | [3][4] |
| Melting Point | 138-140 °C | [3] |
| Solubility | Soluble in water and methanol | [2][3] |
| Storage Temperature | 2-8°C | [1][3] |
The Cornerstone of Polyacrylamide Gels: Mechanism of Action
The most prominent application of this compound is as a cross-linking agent in the synthesis of polyacrylamide gels for electrophoresis.[5][6] This technique is a cornerstone of molecular biology and biochemistry, enabling the separation of proteins and nucleic acids based on their size and charge.
The formation of a polyacrylamide gel is a free-radical polymerization reaction. Acrylamide monomers form long polymer chains, and this compound introduces cross-links between these chains. This creates a porous gel matrix that acts as a molecular sieve. The polymerization is typically initiated by the addition of ammonium persulfate (APS), which generates free radicals, and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED), which accelerates the rate of radical formation.[7][8]
The porosity of the gel, a critical factor for its sieving properties, is determined by two main parameters: the total concentration of acrylamide and bisacrylamide (%T) and the percentage of the total monomer that is the cross-linker (%C).[7][9]
-
%T (Total Monomer Concentration): Higher %T values result in a more rigid gel with smaller pores, which is ideal for separating smaller molecules.[6][9]
-
%C (Cross-linker Concentration): The relationship between %C and pore size is more complex. A minimum pore size is generally achieved at a %C of around 5%. Increasing or decreasing the %C from this optimal concentration will result in a larger pore size.[9][10]
Below is a diagram illustrating the polymerization and cross-linking process:
Caption: Free-radical polymerization of acrylamide and this compound.
Experimental Protocol: Polyacrylamide Gel Electrophoresis (PAGE)
The following is a detailed, step-by-step methodology for casting a standard discontinuous sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel, a technique widely used for protein separation.
Reagents and Solutions
-
Acrylamide/Bisacrylamide solution (30% T, 2.67% C): A stock solution for preparing both separating and stacking gels.
-
Separating Gel Buffer (1.5 M Tris-HCl, pH 8.8): Establishes the pH of the resolving gel.
-
Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8): Establishes the pH of the stacking gel.
-
10% (w/v) Sodium Dodecyl Sulfate (SDS): An anionic detergent that denatures proteins and imparts a uniform negative charge.
-
10% (w/v) Ammonium Persulfate (APS): The initiator of the polymerization. Prepare fresh.
-
N,N,N',N'-Tetramethylethylenediamine (TEMED): The catalyst for the polymerization.
-
ddH₂O (double-distilled water)
-
Isopropanol or n-butanol: For overlaying the separating gel.
Step-by-Step Gel Casting Procedure
-
Assemble the Gel Cassette: Thoroughly clean and dry the glass plates and spacers. Assemble the casting frame to create a leak-proof cassette.
-
Prepare the Separating Gel:
-
In a small beaker or tube, combine the appropriate volumes of ddH₂O, 30% Acrylamide/Bisacrylamide solution, and 1.5 M Tris-HCl (pH 8.8).
-
Add 10% SDS.
-
Gently swirl the mixture.
-
Add 10% APS and then TEMED. Immediately and gently swirl to mix. The polymerization will begin shortly after the addition of TEMED.
-
-
Pour the Separating Gel:
-
Carefully pour the separating gel solution into the cassette, leaving sufficient space for the stacking gel and the comb.
-
Immediately overlay the gel with a thin layer of isopropanol or water-saturated n-butanol to ensure a flat surface.
-
Allow the gel to polymerize for 30-60 minutes. A sharp interface between the gel and the overlay indicates complete polymerization.
-
-
Prepare the Stacking Gel:
-
Pour off the overlay and rinse the top of the separating gel with ddH₂O.
-
In a separate tube, combine ddH₂O, 30% Acrylamide/Bisacrylamide solution, and 0.5 M Tris-HCl (pH 6.8).
-
Add 10% SDS and gently mix.
-
Add 10% APS and TEMED, and immediately mix.
-
-
Pour the Stacking Gel and Insert the Comb:
-
Pour the stacking gel solution over the polymerized separating gel.
-
Immediately insert the comb, being careful not to trap any air bubbles under the teeth.
-
Allow the stacking gel to polymerize for 20-30 minutes.
-
-
Prepare for Electrophoresis:
-
Once the stacking gel has polymerized, carefully remove the comb.
-
Assemble the gel cassette into the electrophoresis apparatus.
-
Fill the inner and outer chambers with running buffer.
-
Load the prepared protein samples into the wells.
-
Connect the power supply and begin electrophoresis.
-
Caption: Workflow for Polyacrylamide Gel Electrophoresis (PAGE).
Quantitative Guide to Gel Composition and Protein Separation
The choice of acrylamide concentration is crucial for achieving optimal resolution of the protein of interest. The following table provides a general guideline for selecting the appropriate gel percentage for different protein size ranges.
| %T (Total Monomer) | Approximate Protein Size Range (kDa) |
| 7.5% | 30 - 200 |
| 10% | 20 - 150 |
| 12% | 15 - 100 |
| 15% | 10 - 70 |
| 4-15% Gradient | 10 - 250 |
| 10-20% Gradient | 5 - 200 |
Note: These are approximate ranges and can be influenced by the specific protein and buffer system used.[6][7][11][12]
Applications in Drug Development and Biomedical Research
Beyond its traditional role in electrophoresis, this compound and the hydrogels it helps create are finding increasing utility in the field of drug development and biomedical research.[13] These hydrogels can be engineered to have specific properties, such as biocompatibility, biodegradability, and responsiveness to stimuli like pH and temperature, making them excellent candidates for controlled drug delivery systems.[14][15][16][17][18]
The cross-linked network of the hydrogel can encapsulate therapeutic agents, protecting them from degradation and allowing for their sustained release over time.[19][20] The release kinetics can be modulated by altering the cross-linking density; a higher degree of cross-linking generally leads to a slower release rate. Researchers are actively exploring the use of such hydrogels for the localized delivery of anticancer drugs, growth factors, and other therapeutic molecules.[19][21][22]
Safety and Handling
This compound, like its monomer counterpart acrylamide, is a neurotoxin and should be handled with care.[1] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when working with the solid compound or its solutions.[23][24] All handling of the powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][5] In case of skin contact, wash the affected area thoroughly with soap and water.[23] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[3][5][23]
Conclusion
N,N'-ethylenebis(acrylamide) is a versatile and indispensable chemical for researchers in the life sciences and drug development. Its ability to form robust and tunable hydrogels has made it a cornerstone of protein and nucleic acid separation techniques. Furthermore, the evolving applications of these hydrogels in controlled drug release and tissue engineering highlight the continued importance of understanding the fundamental properties and applications of this critical cross-linking agent.
References
- Polyacrylamide Gel Electrophoresis. [Link]
- Polyacrylamide gel electrophoresis: a versatile tool for the separation of nanoclusters. Beilstein Journal of Nanotechnology. [Link]
- N,N'-METHYLENE-BIS-ACRYLAMIDE.
- What happens if concentration of acrylamide is increased?
- N,N'-methylenebis(acrylamide)-crosslinked poly(acrylic acid) particles as doxorubicin carriers: A comparison between release behavior of physically loaded drug and conjugated drug via acid-labile hydrazone linkage. PubMed. [Link]
- Introduction to Polyacrylamide Gels. Bio-Rad. [Link]
- Acrylamide / Bisacrylamide. Biocompare. [Link]
- Experiment 4: Synthesis of hydrogels of acrylamide and bisacrylamide in w
- The polymerization reaction of acrylamide.
- (a) N, N 0-mthis compound (BIS) (b) ethylene glycol...
- Preparation of Polyacrylamide Gels. Roth Lab. [Link]
- Preparation and Characterization of Biocompatible Hydrogels Based on a Chitosan-Polyacrylamide Copolymer. Scifiniti. [Link]
- N,N'-methylenebis(acrylamide)-crosslinked poly(acrylic acid) particles as doxorubicin carriers: A comparison between release behavior of physically loaded drug and conjugated drug via acid-labile hydrazone linkage. PubMed. [Link]
- Preparation and characterization of mthis compound crosslinked pectin/acrylamide hydrogels.
- Synthesis and characterization of photopolymerizable hydrogels based on poly (ethylene glycol)
- Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. MDPI. [Link]
- Synthesis and characterization of 8 arm-Poly(ethylene glycol)
- Acrylamide concentration determines the direction and magnitude of helical membrane protein gel shifts. PNAS. [Link]
- Swelling behavior and drug release of NIPAAm/PEGMEA copolymeric hydrogels with different crosslinkers.
- Controlling the separation of native proteins with temperature in thermal gel transient isotachophoresis. PubMed. [Link]
- Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems. PubMed. [Link]
- Controlled Drug Delivery Systems: Current Status and Future Directions. Molecules. [Link]
- Controlled release for local delivery of drugs: barriers and models. PubMed. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Polyacrylamide gel electrophoresis: a versatile tool for the separation of nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Acrylamide concentration determines the direction and magnitude of helical membrane protein gel shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlling the separation of native proteins with temperature in thermal gel transient isotachophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scifiniti.com [scifiniti.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Controlled release for local delivery of drugs: barriers and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N,N'-methylenebis(acrylamide)-crosslinked poly(acrylic acid) particles as doxorubicin carriers: A comparison between release behavior of physically loaded drug and conjugated drug via acid-labile hydrazone linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijpsm.com [ijpsm.com]
- 22. Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Methodological & Application
ethylene bisacrylamide protocol for polyacrylamide gel electrophoresis
Application Notes & Protocols
Topic: Ethylene Bisacrylamide Protocol for Polyacrylamide Gel Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
This compound: An Alternative Crosslinker for High-Resolution Polyacrylamide Gel Electrophoresis
Abstract
Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for the separation of proteins and nucleic acids. The physical properties of the polyacrylamide gel, particularly its pore size and matrix uniformity, are critical for achieving high-resolution separation. These properties are primarily determined by the concentration of acrylamide and the crosslinking agent. For decades, N,N'-methylenebisacrylamide (MBA or BIS) has been the standard crosslinker. This application note explores the use of N,N'-ethylenebisacrylamide (EBA) as an alternative crosslinker, detailing its chemical properties, a comprehensive protocol for its use in PAGE, and a discussion of its potential advantages for specialized applications.
Introduction: The Central Role of the Crosslinker
Polyacrylamide gels are formed through the vinyl polymerization of acrylamide monomers into long chains, which are then covalently linked by a bifunctional crosslinking agent to form a three-dimensional matrix.[1][2][3] This matrix acts as a molecular sieve, retarding the migration of macromolecules based on their size and shape.[1] The most commonly used crosslinker, N,N'-methylenebisacrylamide, consists of two acrylamide molecules joined by a methylene group. The ratio of acrylamide to the crosslinker is a critical parameter that dictates the gel's pore size, rigidity, and overall sieving properties.[1][3]
While MBA is effective and widely used, the exploration of alternative crosslinkers is driven by the need for gels with tailored properties for specific applications, such as enhanced resolution of certain molecular weight ranges, improved gel clarity, or the introduction of cleavable sites for sample recovery. N,N'-ethylenebisacrylamide, with its two-carbon ethylene bridge between the acrylamide moieties, presents a subtle yet potentially impactful structural variation to the traditional MBA.
N,N'-Ethylenebisacrylamide vs. N,N'-Methylenebisacrylamide: A Structural Comparison
The fundamental difference between EBA and MBA lies in the length of the bridging group between the two acrylamide functional groups. This seemingly minor change in chemical structure can influence the resulting polymer network.
-
N,N'-Methylenebisacrylamide (MBA): Features a single methylene (-CH2-) bridge.
-
N,N'-Ethylenebisacrylamide (EBA): Possesses a two-carbon ethylene (-CH2-CH2-) bridge.
This increased length of the crosslink in EBA can theoretically lead to a more flexible and potentially larger average pore size for a given monomer-to-crosslinker ratio compared to MBA. This could be advantageous for the separation of very large protein complexes or for specific applications where a different gel architecture is desired.
Diagram: Chemical Structures of MBA and EBA
Caption: Structural comparison of MBA and EBA crosslinkers.
Protocol for Polyacrylamide Gel Electrophoresis using this compound
This protocol is adapted from standard SDS-PAGE procedures and provides instructions for casting a 10% resolving gel and a 4% stacking gel. The key modification is the substitution of MBA with EBA.
3.1. Materials
-
Acrylamide
-
N,N'-Ethylenebisacrylamide (EBA)
-
Tris Base
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium Persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Electrophoresis apparatus (gel casting stand, glass plates, spacers, combs)
-
Power supply
3.2. Stock Solutions
| Stock Solution | Composition | Storage |
| 30% Acrylamide/EBA Solution (29:1 ratio) | 29 g Acrylamide, 1 g EBA, deionized water to 100 mL. Filter and store protected from light. | 4°C |
| 1.5 M Tris-HCl, pH 8.8 | 18.15 g Tris base in 80 mL deionized water. Adjust pH to 8.8 with HCl. Bring volume to 100 mL. | 4°C |
| 0.5 M Tris-HCl, pH 6.8 | 6 g Tris base in 80 mL deionized water. Adjust pH to 6.8 with HCl. Bring volume to 100 mL. | 4°C |
| 10% (w/v) SDS | 10 g SDS in 90 mL deionized water. Gently heat to dissolve. Bring volume to 100 mL. | Room Temperature |
| 10% (w/v) APS | 1 g APS in 10 mL deionized water. Prepare fresh daily. | 4°C (short-term) |
3.3. Experimental Protocol: Gel Casting
Resolving Gel (10%) - for a 10 mL gel
| Component | Volume |
| Deionized Water | 4.0 mL |
| 30% Acrylamide/EBA Solution | 3.3 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL |
| 10% SDS | 100 µL |
| 10% APS | 100 µL |
| TEMED | 10 µL |
Stacking Gel (4%) - for a 5 mL gel
| Component | Volume |
| Deionized Water | 3.05 mL |
| 30% Acrylamide/EBA Solution | 0.65 mL |
| 0.5 M Tris-HCl, pH 6.8 | 1.25 mL |
| 10% SDS | 50 µL |
| 10% APS | 50 µL |
| TEMED | 5 µL |
Step-by-Step Procedure:
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions. Ensure there are no leaks.
-
Prepare Resolving Gel Solution: In a small beaker or tube, combine the deionized water, Acrylamide/EBA solution, Tris-HCl pH 8.8, and SDS for the resolving gel.
-
Initiate Polymerization: Add the APS and TEMED to the resolving gel solution.[4][5] Mix gently but quickly by swirling. TEMED accelerates the rate of free radical formation by APS, which in turn initiates polymerization.[3]
-
Pour Resolving Gel: Immediately pour the resolving gel solution into the gel cassette to the desired height.
-
Overlay: Gently overlay the gel with a thin layer of water-saturated isobutanol or water to ensure a flat surface.
-
Polymerization: Allow the gel to polymerize for 30-60 minutes at room temperature.[4][5] A sharp interface between the gel and the overlay will be visible upon polymerization.
-
Prepare Stacking Gel Solution: After the resolving gel has polymerized, pour off the overlay and rinse with deionized water. Prepare the stacking gel solution by combining the deionized water, Acrylamide/EBA solution, Tris-HCl pH 6.8, and SDS.
-
Pour Stacking Gel: Add APS and TEMED to the stacking gel solution, mix, and immediately pour it on top of the polymerized resolving gel.
-
Insert Comb: Insert the comb into the stacking gel, being careful to avoid trapping air bubbles.
-
Final Polymerization: Allow the stacking gel to polymerize for 30-45 minutes. The gel is now ready for electrophoresis.
Diagram: PAGE Workflow with EBA
Caption: Workflow for preparing and running a PAGE gel using EBA.
Potential Advantages and Considerations
The use of EBA as a crosslinker, while not standard, may offer several benefits in specific research contexts:
-
Altered Sieving Properties: The longer, more flexible ethylene bridge may result in a gel matrix with different porosity and elasticity compared to MBA-crosslinked gels. This could improve the resolution of proteins or nucleic acids in a particular size range that is not well-resolved by standard gels.
-
Increased Gel Clarity: Anecdotal evidence suggests that alternative crosslinkers can sometimes result in clearer gels, which can be advantageous for subsequent visualization and densitometry.
-
Solubility and Stability: EBA is soluble in water and methanol.[6] Its stability in solution should be comparable to MBA, though it is always recommended to prepare fresh acrylamide/crosslinker stock solutions periodically.
Considerations:
-
Cost and Availability: EBA is generally more expensive and less readily available than MBA, which is a significant consideration for routine use.[7]
-
Empirical Optimization: As with any non-standard reagent, the optimal percentage of EBA and the acrylamide-to-EBA ratio may need to be determined empirically for the specific application. The 29:1 ratio provided in the protocol is a starting point based on common formulations with MBA.[5]
-
Comparison to Cleavable Crosslinkers: It is important to distinguish EBA from cleavable crosslinkers. EBA forms a stable, non-cleavable gel matrix. For applications requiring protein extraction from the gel matrix, cleavable crosslinkers containing disulfide bonds or other labile groups are necessary.[8]
Advanced Applications and Future Directions
The exploration of alternative crosslinkers like EBA opens up avenues for fine-tuning the properties of polyacrylamide gels. While EBA itself is a subtle modification, it represents a class of molecules that can be synthesized with varying bridge lengths and functionalities. This could lead to the development of "smart" gels with tunable properties for advanced electrophoretic techniques, such as two-dimensional gel electrophoresis or specialized blotting applications.
Conclusion
N,N'-ethylenebisacrylamide offers a viable, albeit less common, alternative to N,N'-methylenebisacrylamide for the preparation of polyacrylamide gels. Its distinct structural properties may provide advantages in specific electrophoretic separations where altered sieving characteristics are beneficial. The protocol provided herein serves as a comprehensive guide for researchers wishing to explore the utility of EBA in their own applications. While cost and the need for empirical optimization are important considerations, the potential for improved resolution and customized gel matrices makes EBA a valuable tool in the molecular biologist's repertoire.
References
- Ataman Kimya. (n.d.). N,N'-METHYLENE-BIS-ACRYLAMIDE.
- Bio-protocol. (n.d.). Polyacrylamide Gel Electrophoresis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Polyacrylamide Gel Electrophoresis with N,N'-Methylenebisacrylamide.
- Dunigan, D., & Agarkova, I. (2016). Polyacrylamide Gel System For Electrophoresis Of Proteins. protocols.io. [Link]
- Ataman Kimya. (n.d.). N,N-METHYLENE-BIS-ACRYLAMIDE.
- Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research. [Link]
- Cheméo. (n.d.). Chemical Properties of N,N'-Ethylenebis-acrylamide (CAS 2956-58-3).
- ResearchGate. (n.d.). DNA Polyacrylamide Gel Electrophoresis.
- Gholami, M., et al. (2018). Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation. Journal of Biomedical Physics & Engineering. [Link]
- University of California, Berkeley. (n.d.). Polyacrylamide Gel Electrophoresis (PAGE).
- G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide.
- Pötsch, A., et al. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Polymers. [Link]
- ResearchGate. (n.d.). A Study of Polyacrylamide Based Gels Crosslinked With Polyethyleneimine.
- ResearchGate. (n.d.). (a) N, N 0-mthis compound (BIS) (b) ethylene glycol....
- ResearchGate. (n.d.). Swelling behavior and drug release of NIPAAm/PEGMEA copolymeric hydrogels with different crosslinkers.
- ResearchGate. (2015). What is the difference between acrylamide and bisacrylamide?.
- University of Washington. (2001). SDS Page Gel Electrophoresis PAGE.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 4. jircas.go.jp [jircas.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. N,N'-Ethylenebisacrylamide, 96% | Fisher Scientific [fishersci.ca]
- 7. Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
preparing stock solutions of ethylene bisacrylamide
Application Note & Protocol
Topic: Preparation, Storage, and Quality Control of N,N'-Methylenebis(acrylamide) Stock Solutions for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
N,N'-Methylenebis(acrylamide), commonly referred to as "bisacrylamide," is an essential cross-linking agent used in the formulation of polyacrylamide gels for the electrophoretic separation of proteins and nucleic acids. The integrity and performance of these gels are directly dependent on the quality of the bisacrylamide stock solution and its precise ratio to acrylamide. This document provides a comprehensive guide, detailing the scientific principles and step-by-step protocols for the preparation, storage, and quality control of bisacrylamide-containing stock solutions. Adherence to these protocols is critical for ensuring experimental reproducibility, resolution in separations, and laboratory safety.
Core Principles: The Chemistry Behind the Protocol
A robust understanding of the chemical properties of N,N'-Methylenebis(acrylamide) is paramount to preparing high-quality, stable stock solutions. The choices made during preparation are not arbitrary; they are dictated by the molecule's structure and reactivity.
1.1. The Role of the Cross-linker
N,N'-Methylenebis(acrylamide) is a bifunctional molecule containing two acrylamide groups linked by a central methylene bridge. During gel polymerization, which is typically initiated by a free-radical mechanism (e.g., using ammonium persulfate and TEMED), acrylamide monomers form long linear polymer chains. Bisacrylamide is incorporated into these growing chains, creating covalent bridges between them. This cross-linking is what transforms the viscous solution of linear polymers into a porous, semi-rigid gel matrix. The ratio of acrylamide to bisacrylamide dictates the average pore size of the gel, a critical factor for sieving molecules and achieving desired separation resolution.[1][2]
1.2. Solubility and Dissolution Kinetics
Bisacrylamide is a powder that is sparingly soluble in water at room temperature.[1] Its dissolution is an endothermic process, meaning it requires energy input to proceed efficiently. This is why gentle heating is often employed. However, excessive heat must be avoided as it can promote premature or spontaneous polymerization, rendering the solution useless. The dissolution process can be slow; patience and continuous, gentle agitation are key to achieving a homogenous solution without degrading the reagent.
1.3. Stability, Degradation, and Storage
N,N'-Methylenebis(acrylamide) and its solutions are sensitive to light, air (oxygen), and elevated temperatures.[1][3]
-
Light: UV light can provide the activation energy to initiate free-radical formation, leading to auto-polymerization. Therefore, solutions must be stored in amber or light-blocking bottles.[4][5]
-
Spontaneous Hydrolysis: Over time, acrylamide and bisacrylamide can hydrolyze to form acrylic acid and its cross-linked counterpart, respectively. This introduces charged molecules into the gel matrix, which can alter buffer pH and lead to distorted electrophoretic separations. This process is accelerated by non-neutral pH and microbial contamination. Storing solutions at a cool temperature (2-8°C) and a pH of 7.0 or less significantly slows this degradation.[4][5]
-
Filtration: Sterilizing the solution by passing it through a 0.22 µm or 0.45 µm filter is a critical step.[5] It removes particulate matter that can interfere with gel clarity and, more importantly, eliminates microbial contaminants that can degrade the solution over time.
Safety and Handling: A Non-Negotiable Prerequisite
Extreme Caution is Required. Acrylamide and bisacrylamide in their powdered forms are potent neurotoxins and are classified as hazardous substances.[5][6] Inhalation of the fine powder is a primary route of exposure.
-
Engineering Controls: Always handle the solid powder inside a certified chemical fume hood.[3][7]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[7][8] If weighing a large quantity, consider double-gloving.
-
Waste Disposal: Dispose of all contaminated materials (weigh boats, pipette tips, gloves) and solutions in accordance with your institution's hazardous waste disposal procedures.[3]
Using commercially available, pre-mixed acrylamide/bisacrylamide solutions is a safer alternative that eliminates the risks associated with handling the powder.[9]
Physicochemical and Handling Data Summary
The following table summarizes key quantitative data for N,N'-Methylenebis(acrylamide).
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₀N₂O₂ | [10] |
| Molecular Weight | 154.17 g/mol | [10] |
| Appearance | White crystalline powder | [4][10] |
| Aqueous Solubility (20°C) | ~20 g/L (2% w/v) | [1] |
| Melting Point | >300 °C (decomposes) | |
| Recommended Storage | 2-8°C, protected from light | [1] |
Experimental Protocols
The following protocols describe the preparation of two common stock solutions. Use high-purity, deionized, and distilled water (ddH₂O) for all preparations.
Protocol 1: Preparation of 100 mL of 2% (w/v) N,N'-Methylenebis(acrylamide)
This solution is often used when a custom acrylamide:bisacrylamide ratio is required.
Materials:
-
N,N'-Methylenebis(acrylamide) powder (CAS 110-26-9)
-
High-purity water (ddH₂O)
-
100 mL volumetric flask
-
250 mL beaker or media bottle
-
Magnetic stir bar and stir plate
-
Spatula and weigh boat
-
Graduated cylinder
-
Warming water bath or hot plate with temperature control
-
0.22 µm sterile syringe filter or bottle-top filter unit
-
Amber glass storage bottle
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh out 2.0 g of N,N'-Methylenebis(acrylamide) powder and transfer it to the 250 mL beaker.
-
Initial Dissolution: Add approximately 80 mL of ddH₂O and a magnetic stir bar to the beaker.
-
Gentle Heating & Stirring: Place the beaker on a magnetic stir plate. If necessary, gently warm the solution to approximately 35-40°C while stirring. Do not exceed 40°C. Continue stirring until the powder is completely dissolved. This may take a considerable amount of time.
-
Final Volume Adjustment: Once dissolved, carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of ddH₂O and add the rinse to the flask to ensure a complete transfer. Adjust the final volume to the 100 mL mark with ddH₂O.
-
Filtration: Using a syringe filter or bottle-top filter unit, filter the solution directly into a clean, sterile amber glass bottle. This removes any remaining particulates and sterilizes the solution.
-
Labeling and Storage: Label the bottle clearly with the contents ("2% (w/v) Bisacrylamide"), preparation date, and your initials. Store the bottle at 2-8°C.[1]
Protocol 2: Preparation of 100 mL of 30% (w/v) Acrylamide/Bisacrylamide Solution (29:1 Ratio)
This is a widely used stock solution for protein electrophoresis (Laemmli gels).[4][5]
Materials:
-
Acrylamide powder (CAS 79-06-1)
-
N,N'-Methylenebis(acrylamide) powder (CAS 110-26-9)
-
All other materials listed in Protocol 1
Procedure:
-
Weighing: In a chemical fume hood, weigh out 29.0 g of acrylamide and 1.0 g of N,N'-Methylenebis(acrylamide) . Transfer both powders to the 250 mL beaker.[4]
-
Initial Dissolution: Add approximately 60 mL of ddH₂O and a magnetic stir bar.
-
Gentle Heating & Stirring: Gently warm the solution to 35-40°C while stirring. Both powders must be completely dissolved.
-
pH Check (Optional but Recommended): After cooling to room temperature, check the pH. It should be 7.0 or below.[5] Do not adjust with strong acids or bases. If the pH is high, it may indicate poor quality reagents.
-
Final Volume Adjustment: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker and add the rinse to the flask. Bring the final volume to exactly 100 mL with ddH₂O.
-
Filtration: Filter the solution through a 0.22 µm filter into a sterile, amber glass bottle.
-
Labeling and Storage: Label the bottle ("30% Acrylamide/Bisacrylamide 29:1"), date, and initials. Store at 2-8°C.[4] The solution is typically stable for several months when stored properly.[11]
Workflow Visualization
The following diagram illustrates the critical steps for preparing a bisacrylamide stock solution.
Caption: Workflow for preparing N,N'-Methylenebis(acrylamide) stock solutions.
Quality Control and Troubleshooting
Consistent performance relies on using a high-quality stock solution.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Solution is cloudy or has particulates | Incomplete dissolution of powder. | Continue stirring, with gentle warming if necessary. If particulates remain, they may be insoluble impurities; remove by filtration. |
| Solution is yellow | Degradation of reagents. This can be due to age, light exposure, or poor initial quality. | Discard the solution and prepare a fresh batch from a new bottle of reagents. |
| Gels polymerize very slowly or not at all | 1. Degraded stock solution.2. Incorrect concentration.3. Problems with polymerization initiators (APS/TEMED). | 1. Prepare a fresh stock solution.2. Double-check all calculations and measurements.3. Use fresh APS solution (prepare daily) and check the quality of your TEMED. |
| Gels are brittle and crack easily | The ratio of bisacrylamide to acrylamide is too high. | Review the protocol and calculations. Ensure the correct amounts were weighed. |
References
- Merck Millipore. (n.d.). N,N'-Methylenebisacrylamide SDS.
- Santa Cruz Biotechnology. (n.d.). N,N'-Methylenebis-Acrylamide Material Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: N,N'-Methylene bisacrylamide.
- Fisher Scientific. (2025). SAFETY DATA SHEET: N,N'–Methylene-bis-acrylamide.
- Apollo Scientific. (2023). N,N'-Methylenebisacrylamide Safety Data Sheet.
- MP Biomedicals. (n.d.). TECHNICAL INFORMATION: Acrylamide.
- Selleck Chemicals. (n.d.). N,N'-Methylenebisacrylamide.
- Sigma-Aldrich. (n.d.). N,N -Methylenebis(acrylamide) 99%.
- National Institutes of Health (NIH), PubChem. (n.d.). Methylenebisacrylamide.
- Ataman Kimya. (n.d.). N,N'-METHYLENE-BIS-ACRYLAMIDE.
- Sigma-Aldrich. (n.d.). N,N ?-Methylenebisacrylamide solution (M1533) - Datasheet.
- United States Biological. (n.d.). Acrylamide (30%) Recipe.
- SERVA Electrophoresis GmbH. (n.d.). Acrylamide/Bis Solution, 29:1.
- ResearchGate. (2015). What is the difference between acrylamide and bisacrylamide?.
- Ataman Kimya. (n.d.). N,N′-METHYLENEBISACRYLAMIDE.
- GoldBio. (n.d.). Bis-Acrylamide.
- Bio-Rad. (n.d.). Acrylamide and Bis-Acrylamide Solutions Instructions for Use.
Sources
- 1. goldbio.com [goldbio.com]
- 2. bio-rad.com [bio-rad.com]
- 3. fishersci.com [fishersci.com]
- 4. mpbio.com [mpbio.com]
- 5. usbio.net [usbio.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. carlroth.com [carlroth.com]
- 9. Acrylamide/Bis Solution, 29:1 › SERVA Electrophoresis GmbH [serva.de]
- 10. Methylenebisacrylamide | C7H10N2O2 | CID 8041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Mastering the Matrix: A Guide to Calculating the Correct Acrylamide to Bis-Acrylamide Ratio for Optimal Electrophoretic Resolution
Introduction: The Foundation of Separation
Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique in molecular biology, biochemistry, and drug development, prized for its versatility and high-resolution separation of proteins and nucleic acids.[1][2] The power of PAGE lies in its meticulously constructed gel matrix, which acts as a molecular sieve.[3][4] The physical properties of this matrix, particularly its pore size, are not arbitrary; they are precisely controlled by the total monomer concentration and, most critically, by the ratio of acrylamide to the crosslinking agent, N,N'-methylene-bis-acrylamide (commonly referred to as bis-acrylamide).[3][5][6] Understanding and correctly calculating this ratio is paramount for achieving reproducible and high-fidelity separations.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles behind the acrylamide to bis-acrylamide ratio, its impact on experimental outcomes, and practical protocols for preparing gels tailored to specific applications.
The Chemistry of Polymerization: Building the Sieve
Polyacrylamide gels are formed through the free-radical polymerization of acrylamide monomers into long chains.[1][5] In the presence of bis-acrylamide, these linear chains are covalently crosslinked, creating a three-dimensional network.[3] This polymerization is typically initiated by a system involving ammonium persulfate (APS), which generates free radicals, and N,N,N',N'-tetramethylethylenediamine (TEMED), which catalyzes the process.[1][2][5]
The key parameters that define the gel structure are %T and %C:
-
%T (Total Monomer Concentration): This represents the total weight percentage ( g/100 ml) of both acrylamide and bis-acrylamide.[3][5] A higher %T results in a denser gel with a smaller average pore size, which is ideal for separating smaller molecules.[3][7][8]
-
%C (Crosslinker Concentration): This is the weight percentage of the crosslinker (bis-acrylamide) relative to the total monomer concentration.[3][9] The relationship between %C and pore size is more complex; a minimum pore size is generally achieved at a %C of around 5% (a 19:1 acrylamide to bis-acrylamide ratio).[3][10] Increasing or decreasing the %C from this point will result in a larger pore size.[3]
Figure 2: Conceptual representation of gel structure with varying crosslinker concentrations. Low %C results in fewer crosslinks and larger pores. Optimal %C (around 5%) creates a network with minimal pore size. High %C can lead to non-homogeneous bundling of strands and an effective increase in pore size.
Protocols for Gel Preparation
Safety First: Acrylamide and bis-acrylamide are neurotoxins in their unpolymerized, monomeric form. [10][11]Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area or fume hood. [10]Polymerized polyacrylamide is considered non-toxic.
Stock Solutions
It is common practice to prepare a concentrated stock solution of acrylamide and bis-acrylamide. A 40% stock solution is frequently used. [10][12] To prepare a 100 mL 40% Acrylamide/Bis-acrylamide (29:1) solution:
-
Acrylamide: 38.67 g
-
Bis-acrylamide: 1.33 g
-
Deionized water to a final volume of 100 mL
Stir gently to dissolve, avoiding the introduction of air bubbles. The solution can be filtered through a 0.2 µm filter and stored at 4°C, protected from light. [10]
Calculating Gel Component Volumes
The following formula can be used to calculate the required volume of your acrylamide/bis-acrylamide stock solution for a desired gel percentage and total volume:
Vstock = (Desired %T / Stock %T) * Vtotal
Where:
-
Vstock is the volume of the stock solution to use.
-
Desired %T is the final percentage of your resolving gel.
-
Stock %T is the concentration of your stock solution (e.g., 40%).
-
Vtotal is the final desired volume of the resolving gel solution.
Example Protocol: Casting a 10% SDS-PAGE Mini-Gel (29:1 ratio)
This protocol is for a standard mini-gel system, with a total resolving gel volume of 10 mL and a stacking gel volume of 5 mL.
Resolving Gel (10% T, 3.3% C)
| Reagent | Volume for 10 mL | Purpose |
| Deionized Water | 4.0 mL | Solvent |
| 40% Acrylamide/Bis (29:1) | 2.5 mL | Monomer and crosslinker |
| 1.5 M Tris-HCl, pH 8.8 | 3.3 mL | Buffering agent |
| 10% SDS | 100 µL | Denaturing agent |
| 10% Ammonium Persulfate (APS) | 100 µL | Initiator (prepare fresh) |
| TEMED | 10 µL | Catalyst |
Stacking Gel (4% T, 3.3% C)
| Reagent | Volume for 5 mL | Purpose |
| Deionized Water | 3.05 mL | Solvent |
| 40% Acrylamide/Bis (29:1) | 0.5 mL | Monomer and crosslinker |
| 0.5 M Tris-HCl, pH 6.8 | 1.25 mL | Buffering agent |
| 10% SDS | 50 µL | Denaturing agent |
| 10% Ammonium Persulfate (APS) | 50 µL | Initiator (prepare fresh) |
| TEMED | 5 µL | Catalyst |
Casting Procedure:
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions. [11][13]2. Prepare Resolving Gel: In a small beaker or tube, combine the deionized water, acrylamide/bis-acrylamide solution, Tris-HCl buffer, and SDS.
-
Initiate Polymerization: Add the fresh 10% APS and TEMED to the resolving gel mixture. [14]Swirl gently to mix. The addition of TEMED is the final step before casting as it initiates polymerization.
-
Cast Resolving Gel: Immediately pipette the resolving gel solution between the glass plates to the desired height. Leave sufficient space for the stacking gel and comb.
-
Overlay: Carefully overlay the resolving gel with a thin layer of water-saturated butanol or water to ensure a flat surface and prevent oxygen inhibition of polymerization. [8][15]6. Polymerize: Allow the resolving gel to polymerize for at least 30-60 minutes at room temperature. [15]A sharp interface will be visible upon polymerization.
-
Prepare Stacking Gel: Pour off the overlay and rinse the top of the resolving gel with deionized water. Prepare the stacking gel solution in a separate tube.
-
Cast Stacking Gel: Add APS and TEMED to the stacking gel mixture, mix, and immediately pipette it on top of the polymerized resolving gel.
-
Insert Comb: Carefully insert the comb into the stacking gel, ensuring no air bubbles are trapped beneath the teeth. [14]10. Final Polymerization: Allow the stacking gel to polymerize for at least 30 minutes. [16]The gel is now ready for use or can be stored wrapped in a damp paper towel at 4°C for a short period. [11][14]
Troubleshooting and Considerations
-
Incomplete or Slow Polymerization: This can be caused by old APS or TEMED, low temperature, or poor quality reagents. [16]Always use fresh APS and ensure reagents are at room temperature. [11]* Distorted Bands: Incorrect gel polymerization can lead to an uneven pore structure, causing band distortion. [17]Ensure thorough but gentle mixing of the gel solution before casting.
-
"Smiling" Bands: This is often due to uneven heat distribution during electrophoresis. Running the gel at a lower voltage can mitigate this effect. [17]* Reproducibility: For maximum reproducibility, it is crucial to control the polymerization time and temperature. [11][18]Allow gels to polymerize for a consistent duration before use.
Conclusion
The precise calculation and selection of the acrylamide to bis-acrylamide ratio is a critical determinant of success in polyacrylamide gel electrophoresis. By understanding the fundamental principles of gel polymerization and the distinct roles of %T and %C, researchers can rationally design and prepare gels that are optimized for their specific separation needs. The protocols and guidelines presented in this application note provide a solid foundation for achieving high-resolution, reproducible results, thereby enhancing the quality and reliability of data in research, diagnostics, and drug development.
References
- Acrylamide Polymerization — A Practical Approach. Bio-Rad. [Link]
- Introduction to Polyacrylamide Gels. Bio-Rad. [Link]
- Polyacrylamide Gel: Overview & Applic
- Polymerization of the Gel. (2021). LabXchange. [Link]
- Influence of the concentration of acrylamide on gel pore size.
- Agarose vs Polyacrylamide: Understanding Pore Size and Gel Properties. (2025). [Link]
- Hand Casting Polyacrylamide Gels. Bio-Rad. [Link]
- Polyacrylamide gel electrophoresis: a versatile tool for the separation of nanoclusters. (2022).
- Polyacrylamide gel electrophoresis. Wikipedia. [Link]
- Acrylamide/Bisacrylamide 40% (37,5:1). (2014). GRiSP Research Solutions. [Link]
- Handcasting Polyacrylamide Gels. Bio-Rad Bulletin 6201. [Link]
- Casting of a polyacrylamide gel. (2017). protocols.io. [Link]
- Method for casting 4-20% and 8-16% polyacrylamide linear gradient gels. (2015).
- N,N-METHYLENE-BIS-ACRYLAMIDE.
- Gel Preparation. SERVA Electrophoresis GmbH. [Link]
- SDS-PAGE Protocol
- sds page (gel prepar
- Acrylamide and Bis-Acrylamide Solutions Instructions for Use. Bio-Rad. [Link]
- Common artifacts and mistakes made in electrophoresis. (2012).
- Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis. [Link]
- Artifacts and Common Errors in Protein Gel Electrophoresis. (2012).
- Polyacrylamide Gel Electrophoresis II Protein Electrophoresis Basics II PAGE Basics. (2022). YouTube. [Link]
- Common Artifacts and Mistakes Made in Electrophoresis. (2015).
- Troubleshooting Common Electrophoresis Problems and Artifacts. (2025). LabX. [Link]
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. Polyacrylamide Gel: Overview & Applications [excedr.com]
- 3. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 4. Polyacrylamide gel electrophoresis: a versatile tool for the separation of nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. LabXchange [labxchange.org]
- 7. Agarose vs Polyacrylamide: Understanding Pore Size and Gel Properties – PAM Polyacrylamide Manufacturer | Solutions for Water Treatment, Mining, Paper Industry and More [witcarbon.com]
- 8. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 9. serva.de [serva.de]
- 10. khimexpert.com [khimexpert.com]
- 11. bio-rad.com [bio-rad.com]
- 12. SDS-PAGE Protocol from EnCor Biotechnology Inc. [files.encorbio.com]
- 13. protocols.io [protocols.io]
- 14. mPAGE® TurboMix™ Bis -Trisゲルキャスティングキットを用いたPAGEおよびSDS-PAGE用ハンドキャストゲル [sigmaaldrich.com]
- 15. bio-rad.com [bio-rad.com]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]
- 18. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ethylene Bisacrylamide in Protein Separation Gels
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation of proteins. The porosity and sieving properties of the polyacrylamide gel are critical for achieving high-resolution separation and are primarily determined by the concentration of acrylamide and the crosslinking agent. For decades, N,N'-methylenebisacrylamide (MBA) has been the gold standard crosslinker. This document provides a comprehensive overview of an alternative crosslinking agent, N,N'-ethylenebisacrylamide (EBA). We will delve into the established principles of polyacrylamide gel formation, provide detailed protocols for standard SDS-PAGE using MBA as a baseline, and then explore the potential applications and theoretical advantages of substituting MBA with EBA. This guide is intended to provide both a solid foundation in standard practices and a forward-looking perspective on alternative methodologies in protein separation.
Introduction to Polyacrylamide Gel Electrophoresis (PAGE)
Polyacrylamide gels are the support matrix of choice for separating proteins by size, charge, or a combination of both. These gels are formed by the polymerization of acrylamide monomers into long chains, which are then crosslinked by a bifunctional agent to create a three-dimensional network.[1] The most common form of PAGE is sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), a denaturing technique where proteins are separated primarily based on their molecular weight.
The polymerization of acrylamide is a free-radical chain reaction, typically initiated by ammonium persulfate (APS) and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED).[2] The crosslinking agent, most commonly N,N'-methylenebisacrylamide (MBA), is copolymerized with acrylamide to form a porous gel matrix.[3] The pore size of this matrix is a critical determinant of the gel's sieving properties and can be controlled by adjusting the total acrylamide concentration (%T) and the concentration of the crosslinker (%C).[2]
The Role of the Crosslinker in Polyacrylamide Gels
The crosslinker is a pivotal component in the formation of a polyacrylamide gel. It creates a network of interconnected polyacrylamide chains, transforming the viscous solution of linear polymers into a semisolid gel with a defined pore structure. The chemical nature of the crosslinker can influence several properties of the gel, including:
-
Pore Size and Sieving Properties: The length and flexibility of the crosslinker's bridge between the two acrylamide moieties can affect the geometry of the pores.
-
Gel Elasticity and Mechanical Strength: The structure of the crosslinker contributes to the overall stability and handling characteristics of the gel.
-
Hydrophilicity/Hydrophobicity: The chemical nature of the crosslinker can influence the hydration of the gel and its interaction with proteins.
-
Downstream Applications: Certain crosslinkers may be more amenable to specific staining procedures or subsequent analyses like mass spectrometry.
N,N'-Methylenebisacrylamide (MBA): The Standard Crosslinker
N,N'-methylenebisacrylamide has been the crosslinker of choice for decades due to its efficiency in forming a reproducible and effective sieving matrix for a wide range of proteins.[4] Its chemical structure features two acrylamide molecules linked by a methylene group.
N,N'-Ethylenebisacrylamide (EBA): An Alternative Crosslinker
N,N'-ethylenebisacrylamide is a homolog of MBA where the two acrylamide units are linked by an ethylene bridge instead of a methylene group.[5] This seemingly minor structural difference has the potential to alter the properties of the resulting polyacrylamide gel.
Theoretical Advantages and Considerations of EBA
While direct comparative studies between EBA and MBA in protein electrophoresis are not abundant in the scientific literature, we can theorize potential differences based on their chemical structures:
-
Increased Pore Size and Flexibility: The longer, more flexible ethylene bridge in EBA may result in a gel matrix with a larger average pore size for a given %T and %C compared to MBA. This could be advantageous for the separation of very high molecular weight proteins, which may be restricted from entering or migrating through standard MBA-crosslinked gels.
-
Altered Gel Mechanics: The change in the crosslinking bridge may affect the elasticity and brittleness of the gel. This could potentially lead to gels that are easier to handle and less prone to tearing.
-
Solubility: The solubility of EBA in aqueous buffers should be considered when preparing stock solutions. While generally soluble in water, heating may be required to fully dissolve the powder, similar to MBA.
-
Cost: It has been noted in other applications that EBA can be significantly more expensive than MBA, which is a major consideration for its routine use.
It is important to note that without direct experimental evidence, these points remain theoretical. Researchers are encouraged to perform pilot experiments to validate the performance of EBA for their specific applications.
Experimental Protocols
The following sections provide detailed protocols for casting and running SDS-PAGE gels. A standard protocol using MBA is provided as a well-established baseline. This is followed by a proposed protocol for using EBA, which is adapted from the standard method.
Standard SDS-PAGE Protocol with N,N'-Methylenebisacrylamide (MBA)
This protocol is for a standard discontinuous buffer system, which consists of a stacking gel and a resolving gel with different pH values and acrylamide concentrations. This system concentrates proteins into a narrow band in the stacking gel before they enter the resolving gel, resulting in sharper bands.
| Solution | Composition | Storage |
| 30% Acrylamide/Bis-acrylamide (29:1) | 29 g Acrylamide, 1 g N,N'-methylenebisacrylamide, deionized H₂O to 100 mL | 4°C, protected from light |
| 1.5 M Tris-HCl, pH 8.8 | 18.15 g Tris base, adjust pH to 8.8 with HCl, deionized H₂O to 100 mL | Room Temperature |
| 0.5 M Tris-HCl, pH 6.8 | 6 g Tris base, adjust pH to 6.8 with HCl, deionized H₂O to 100 mL | Room Temperature |
| 10% (w/v) SDS | 10 g SDS, deionized H₂O to 100 mL | Room Temperature |
| 10% (w/v) Ammonium Persulfate (APS) | 1 g APS, deionized H₂O to 10 mL | 4°C (prepare fresh weekly) |
| TEMED | N,N,N',N'-tetramethylethylenediamine | 4°C, protected from light |
| 5X SDS-PAGE Running Buffer | 15.1 g Tris base, 72 g Glycine, 5 g SDS, deionized H₂O to 1 L | Room Temperature |
| 2X Sample Loading Buffer | 1 M Tris-HCl pH 6.8, 4% SDS, 20% Glycerol, 0.02% Bromophenol Blue, 10% β-mercaptoethanol (add fresh) | -20°C |
The volumes below are for a single mini-gel.
| Component | Resolving Gel (12%) | Stacking Gel (5%) |
| Deionized H₂O | 3.3 mL | 2.1 mL |
| 30% Acrylamide/Bis (29:1) | 4.0 mL | 0.83 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | - |
| 0.5 M Tris-HCl, pH 6.8 | - | 1.25 mL |
| 10% SDS | 100 µL | 50 µL |
| 10% APS | 100 µL | 50 µL |
| TEMED | 10 µL | 10 µL |
| Total Volume | 10 mL | 5 mL |
Procedure:
-
Assemble the gel casting apparatus.
-
Prepare the resolving gel solution by mixing all components except APS and TEMED.
-
Add APS and TEMED, mix gently, and immediately pour the solution into the gel cassette, leaving space for the stacking gel.
-
Overlay the resolving gel with water-saturated butanol to ensure a flat surface.
-
Allow the gel to polymerize for 30-60 minutes.
-
Pour off the butanol and rinse the top of the gel with deionized water.
-
Prepare the stacking gel solution by mixing all components except APS and TEMED.
-
Add APS and TEMED, mix gently, and pour the solution on top of the resolving gel.
-
Insert the comb and allow the stacking gel to polymerize for 30-45 minutes.
-
Mix protein samples with an equal volume of 2X sample loading buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
Assemble the gel in the electrophoresis tank and fill with 1X running buffer.
-
Load the samples into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Proposed SDS-PAGE Protocol with N,N'-Ethylenebisacrylamide (EBA)
This proposed protocol is an adaptation of the standard MBA-based method. It is recommended to perform initial optimization experiments to determine the ideal %T and %C for your specific application.
| Solution | Composition | Storage |
| 30% Acrylamide/EBA (29:1) | 29 g Acrylamide, 1 g N,N'-ethylenebisacrylamide, deionized H₂O to 100 mL | 4°C, protected from light |
| Other solutions | As per the standard MBA protocol |
Note on EBA Stock Solution: N,N'-ethylenebisacrylamide may require gentle heating to fully dissolve. Ensure the solution is cooled to room temperature before use.
The gel casting and electrophoresis procedures are expected to be the same as for the standard MBA protocol. However, observe the following:
-
Polymerization Time: The polymerization kinetics with EBA may differ from MBA. Monitor the polymerization process and adjust the amount of APS and/or TEMED if necessary.
-
Gel Handling: Note any differences in the mechanical properties of the gel.
-
Protein Migration: Compare the migration pattern of protein standards to those on an MBA-crosslinked gel to assess any changes in sieving properties.
Visualizations
Workflow for SDS-PAGE
Caption: Workflow for SDS-PAGE from preparation to analysis.
Crosslinker Comparison
Caption: Comparison of MBA and EBA crosslinkers.
Troubleshooting and Further Considerations
When substituting MBA with EBA, it is prudent to anticipate potential issues:
-
Incomplete Polymerization: If gels fail to polymerize, prepare fresh APS and ensure TEMED is active. The optimal concentration of these reagents may differ for EBA.
-
Altered Resolution: If protein bands are less sharp, this could be due to a change in pore size. Experiment with different %T and %C values to optimize separation for your proteins of interest.
-
Downstream Compatibility: If you plan to perform Western blotting or mass spectrometry, it is essential to validate that EBA-crosslinked gels are compatible with these techniques. For example, the efficiency of protein transfer to a membrane could be affected by the different gel structure.
Conclusion
N,N'-methylenebisacrylamide remains the well-established and cost-effective crosslinker for routine protein separation by PAGE. However, for specific applications, such as the separation of very large proteins or when unique gel properties are desired, N,N'-ethylenebisacrylamide presents a potential alternative. Its longer ethylene bridge may confer properties of increased pore size and flexibility to the polyacrylamide gel. This application note provides the foundational knowledge and protocols for researchers to explore the use of EBA in their protein separation workflows, with the strong recommendation for initial optimization and validation experiments.
References
- Interchim. (n.d.). InterBioTech Crosslinkers for gel electrophoresis.
- Ataman Kimya. (n.d.). N,N'-METHYLENEBISACRYLAMIDE.
- Ataman Kimya. (n.d.). N,N'-METHYLENE-BIS-ACRYLAMIDE.
- MP Biomedicals. (n.d.). N,N-Methylene-Bis-Acrylamide.
- Ataman Kimya. (n.d.). N,N-METHYLENE-BIS-ACRYLAMIDE.
- ResearchGate. (2018, June 27). Which cross-linker can be used to replace N,N-Methylenebisacrylamide?
- PubMed. (2021, October 25). Comparison of photoactivatable crosslinkers for in-gel immunoassays.
- Ataman Kimya. (n.d.). N,N′-METHYLENEBISACRYLAMIDE.
- Wikipedia. (n.d.). N,N′-Methylenebisacrylamide.
- Ataman Kimya. (n.d.). N,N'-METHYLENE-BIS-ACRYLAMIDE.
- Biocompare. (n.d.). Acrylamide / Bisacrylamide.
- PubMed Central. (n.d.). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?
- The Comparison of Three Metallic, Organic, and Polymeric Crosslinked HPAM Gels for Water Conformance Applications. (2021, February 13). Journal of Chemical and Petroleum Engineering.
- HiMedia Laboratories. (n.d.). N,N'-Methylenebis(acrylamide), For electrophoresis.
- Semantic Scholar. (1987, December 1). Elastic properties of highly crosslinked polyacrylamide gels.
- ResearchGate. (n.d.). Characterization of protein cross linking by polyacrylamide gel electrophoresis.
- ResearchGate. (2025, August 6). Effect of varying crosslinking density on polyacrylamide gels.
- MDPI. (2019, September 24). Morphology and Rheological Properties of Polyacrylamide/Bentonite Organic Crosslinking Composite Gel.
- ResearchGate. (n.d.). (a) N, N 0-methylene bisacrylamide (BIS) (b) ethylene glycol...
- ResearchGate. (2025, August 10). A Study of Polyacrylamide Based Gels Crosslinked With Polyethyleneimine.
- Science.gov. (n.d.). cross-linking polyacrylamide gels: Topics by Science.gov.
Sources
- 1. biocompare.com [biocompare.com]
- 2. nbinno.com [nbinno.com]
- 3. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 4. mpbio.com [mpbio.com]
- 5. N,N'-Ethylenebisacrylamide | 2956-58-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes & Protocols: N,N'-Methylenebisacrylamide for Hydrogel Synthesis in Tissue Engineering
<
Introduction: The Pivotal Role of Crosslinkers in Biomimetic Scaffolds
Hydrogels are a cornerstone of tissue engineering, prized for their high water content, biocompatibility, and tunable physical properties that can mimic the native extracellular matrix (ECM).[1] The transition from a liquid precursor solution to a stable, three-dimensional network is orchestrated by a crosslinking agent. This document provides a detailed guide to using N,N'-methylenebisacrylamide (also known as MBA, MBAA, or BIS), a key bifunctional crosslinker, for the synthesis of polyacrylamide (PAAm) hydrogels tailored for tissue engineering and 3D cell culture applications.[1][2]
A Note on Nomenclature: While the topic specifies "ethylene bisacrylamide," the overwhelmingly prevalent and standard crosslinker for polyacrylamide hydrogels in scientific literature and commercial supply is N,N'-methylenebisacrylamide. Its structure, featuring two acrylamide moieties linked by a methylene bridge, is critical for its crosslinking function.[3] This guide will focus exclusively on N,N'-methylenebisacrylamide, hereafter referred to as BIS, to ensure scientific accuracy and practical utility for researchers.
Polyacrylamide hydrogels offer a versatile platform for mechanobiology research because their mechanical properties can be precisely controlled, independent of their biochemical functionalization.[4] This allows for the systematic investigation of how matrix stiffness influences cell behavior, such as adhesion, differentiation, and migration.[5][6][7]
Section 1: The Chemistry of Free-Radical Polymerization
The formation of a polyacrylamide hydrogel is a classic example of a free-radical chain reaction.[8][9] The process involves the copolymerization of acrylamide, the monomer, with BIS, the crosslinker.[10]
Mechanism Overview:
-
Initiation: The process is typically initiated by a system like ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[10][11] APS generates sulfate free radicals, and TEMED acts as a catalyst, accelerating the rate of radical formation.[10][11]
-
Propagation: The highly reactive sulfate free radical attacks an acrylamide monomer, transferring the radical and initiating a polymer chain. This chain rapidly elongates as it incorporates subsequent acrylamide monomers.[9][10]
-
Crosslinking: When the growing polymer chain encounters a BIS molecule, which has two polymerizable vinyl groups, it incorporates one of them.[12] The second vinyl group on the same BIS molecule can then be attacked by another growing polymer chain. This event creates a covalent bridge, or crosslink, between two separate polyacrylamide chains.[9][12]
-
Network Formation: As this process repeats millions of times, a vast, three-dimensional network is formed, entrapping water and forming the stable hydrogel structure. The ratio of acrylamide to BIS is the primary determinant of the hydrogel's properties.[6][12]
Causality Insight: The presence of oxygen is a critical inhibitor of this reaction.[10] Oxygen is a free-radical scavenger and can terminate the growing polymer chains prematurely, resulting in incomplete or failed gelation.[10][11] Therefore, degassing precursor solutions is a crucial, though often overlooked, step for achieving reproducible results.[10]
Caption: Free-radical polymerization and crosslinking of polyacrylamide.
Section 2: Protocols for Hydrogel Synthesis & Cell Encapsulation
This section provides a step-by-step protocol for fabricating polyacrylamide hydrogels with tunable stiffness and a workflow for encapsulating cells within a 3D hydrogel matrix.
Protocol: Fabrication of PAAm Hydrogels with Tunable Stiffness
This protocol is adapted for creating hydrogel substrates for 2D cell culture, where cells are seeded on top of the gel. The stiffness is controlled by varying the concentrations of acrylamide and BIS.[6][13]
Materials & Reagents:
-
40% (w/v) Acrylamide solution (Caution: Neurotoxin)
-
2% (w/v) N,N'-Methylenebisacrylamide (BIS) solution
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
HEPES buffer (50 mM, pH 8.2)
-
Deionized water
-
Glass slides and coverslips (e.g., 18 mm diameter)
-
Sulfo-SANPAH (for protein coating)
-
Extracellular matrix protein (e.g., Collagen I, Fibronectin)
Step-by-Step Methodology:
-
Prepare Pre-gel Solution:
-
In a microcentrifuge tube, combine the 40% acrylamide and 2% BIS solutions according to the ratios in Table 1 to achieve the desired stiffness.[13]
-
Add deionized water to reach the desired final volume.
-
Expert Insight: This is the critical control point. The higher the percentage of BIS relative to acrylamide, the more crosslinked and stiffer the resulting gel will be.[12][13][14]
-
-
Initiate Polymerization:
-
Casting the Hydrogel:
-
Quickly pipette a small volume (e.g., 20-50 µL for an 18 mm coverslip) of the pre-gel solution onto a clean glass slide.
-
Gently place a coverslip on top of the droplet, allowing the solution to spread evenly without trapping bubbles.[13]
-
-
Polymerization:
-
Allow the solution to polymerize at room temperature for at least 30 minutes.[13] You will observe the solution turning from clear to slightly opaque as the polymer network forms.
-
-
Functionalization for Cell Adhesion (Critical for Cell Culture):
-
Gently remove the coverslip, leaving the hydrogel attached to the slide.
-
Soak the gels in 50 mM HEPES buffer.[15]
-
To make the biochemically inert surface support cell adhesion, functionalize it with a protein coating.[4] Cover the gel surface with a solution of a heterobifunctional crosslinker like Sulfo-SANPAH and activate it with UV light (320-365 nm) for 10-15 minutes.[15][16]
-
Rinse thoroughly with HEPES buffer to remove excess crosslinker.[15]
-
Incubate the activated gel surface with your ECM protein of choice (e.g., 0.1 mg/mL Collagen I) overnight at 4°C.[16]
-
Wash with sterile PBS before seeding cells.
-
| Target Stiffness (kPa) | 40% Acrylamide (µL) | 2% BIS (µL) | dH₂O (µL) | Total Volume (µL) |
| ~1 (Soft) | 7.5 | 3.75 | 83.75 | 100 |
| ~8 (Stiff) | 10 | 12 | 73 | 100 |
| ~25 (Very Stiff) | 20 | 12 | 63 | 100 |
| Table 1: Example formulations for tuning polyacrylamide hydrogel stiffness. Volumes are for a 100 µL final pre-gel solution. APS and TEMED are added just before casting. These values are starting points and should be calibrated for your specific reagents and system.[5][6] |
Workflow: 3D Cell Encapsulation
While standard PAAm gels are not ideal for 3D culture due to small pore sizes, modified protocols and chemistries can be used.[4] This workflow outlines the general steps for embedding cells within a hydrogel matrix, a common practice in tissue engineering.[17][18]
Caption: General workflow for 3D cell encapsulation in a hydrogel matrix.
Trustworthiness Insight: A major challenge with 3D encapsulation in PAAm gels is the potential cytotoxicity of unreacted acrylamide monomers and free radicals generated during polymerization.[18][19] It is imperative to allow for complete polymerization and to thoroughly wash the hydrogels post-synthesis to remove toxic components before introducing cells or performing long-term culture. Newer, more biocompatible crosslinking chemistries (e.g., photo-induced thiol-ene coupling) are being developed to address this limitation.[17][18]
Section 3: Essential Characterization Protocols
To ensure a self-validating system, the physical properties of the synthesized hydrogels must be quantified. This confirms that the experimental platform is reproducible and that observed cellular responses can be confidently attributed to the material's properties.
Mechanical Testing: Rheology
Rheology is the gold standard for characterizing the mechanical properties of hydrogels, providing values for the storage modulus (G', a measure of elastic stiffness) and loss modulus (G", a measure of viscous properties).[20][21]
Protocol Outline:
-
Time Sweep: Monitor the evolution of G' and G" over time immediately after adding initiators. This determines the gelation time, which is the point where G' surpasses G".[20][21]
-
Strain Sweep: After the gel has fully formed, apply a range of increasing strains at a constant frequency to identify the linear viscoelastic region (LVER). Within the LVER, the hydrogel's structure is not being damaged by the measurement itself.[20][22]
-
Frequency Sweep: Perform a frequency sweep at a constant strain (chosen from within the LVER) to determine how the modulus behaves across different time scales. For many hydrogels used in tissue engineering, G' will be largely independent of frequency in this test, indicating a stable, crosslinked network.[20][21]
-
Reporting: The equilibrium storage modulus (G') obtained from the frequency sweep plateau is the key value representing the hydrogel's stiffness.[20]
| Hydrogel System | Typical Gelation Time (min) | Typical Storage Modulus (G') |
| Agarose | 20 | ~1200 Pa |
| Collagen | 3 | ~120 Pa |
| Fibrin | 10 | ~160 Pa |
| Matrigel™ | 5 | ~90 Pa |
| Table 2: Example rheological properties of common biological hydrogels, demonstrating the range of values relevant to tissue engineering.[21] |
Swelling Ratio
The swelling ratio provides an indirect measure of the crosslink density. A higher crosslink density (more BIS) results in a tighter network that restricts water uptake, leading to a lower swelling ratio.[23][24]
Protocol Outline:
-
Synthesize the hydrogel and allow it to fully polymerize.
-
Weigh the hydrogel to obtain the initial mass (M_i).
-
Immerse the hydrogel in a large volume of deionized water or PBS at a controlled temperature (e.g., 37°C).
-
At regular intervals, remove the hydrogel, gently blot away excess surface water, and weigh it (M_t).
-
Continue until the weight stabilizes, indicating equilibrium swelling has been reached (M_eq).
-
Calculate the equilibrium swelling ratio (Q) as: Q = M_eq / M_i
Section 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Gel fails to polymerize or is too soft | 1. Oxygen inhibition.[10][11]2. Old or inactive APS solution.3. Incorrect APS/TEMED concentrations. | 1. Degas the pre-gel solution under vacuum before adding initiators.2. Always prepare 10% APS solution fresh before use.[15]3. Double-check calculations and ensure proper ratios (e.g., 1:100 for APS, 1:1000 for TEMED).[13] |
| Gel polymerizes too quickly | 1. TEMED concentration is too high.2. High ambient temperature. | 1. Reduce the amount of TEMED.2. Prepare and cast the gel on ice to slow the reaction rate. |
| Poor cell viability after encapsulation | 1. Cytotoxicity from unreacted monomers or radicals.[18][19]2. Shear stress during mixing. | 1. Ensure complete polymerization and wash gels extensively with sterile culture medium before analysis.2. Mix cells into the pre-gel solution gently using a wide-bore pipette tip. |
| Inconsistent mechanical properties | 1. Inhomogeneous mixing of precursors.2. Bubbles trapped during casting. | 1. Ensure thorough but gentle mixing of the pre-gel solution and initiators.2. Be meticulous when pipetting and placing the coverslip to avoid trapping air. |
Conclusion
N,N'-methylenebisacrylamide is a pivotal reagent that enables the creation of polyacrylamide hydrogels with precisely engineered mechanical properties.[1][14] By carefully controlling the ratio of monomer to crosslinker and following validated protocols for synthesis and characterization, researchers can develop robust and reproducible biomimetic platforms. These platforms are invaluable for decoupling the complex interplay of mechanical and biochemical cues that govern cell fate, driving forward innovations in tissue engineering, drug development, and fundamental cell biology.[25][26]
References
- Zuidema, J. M., Rivet, C. J., Gilbert, R. J., & Morrison, F. A. (2014). A protocol for rheological characterization of hydrogels for tissue engineering strategies.
- Zuidema, J. M., Rivet, C. J., Gilbert, R. J., & Morrison, F. A. (2013).
- Ningbo Inno Pharmchem Co.,Ltd. Mastering Polyacrylamide Gel Electrophoresis with N,N'-Methylenebisacrylamide. [Link]
- Li, Y., et al. (2025). Polyacrylamide-Based Hydrogel with Biocompatibility and Tunable Stiffness for Three-Dimensional Cell Culture.
- Li, Y., et al. (2025). Polyacrylamide-Based Hydrogel with Biocompatibility and Tunable Stiffness for Three-Dimensional Cell Culture.
- Li, Y., et al. (2025). Polyacrylamide-Based Hydrogel with Biocompatibility and Tunable Stiffness for Three-Dimensional Cell Culture. PubMed. [Link]
- Charrier, E. E., et al. (2021). A Novel Method to Make Polyacrylamide Gels with Mechanical Properties Resembling those of Biological Tissues. bio-protocol, 11(16), e4136. [Link]
- Menter, P. (n.d.). Acrylamide Polymerization — A Practical Approach. Bio-Rad. [Link]
- Moccia, F., et al. (2020). Engineered 3D Polymer and Hydrogel Microenvironments for Cell Culture Applications. Bioengineering, 7(4), 124. [Link]
- Zuidema, J. M., et al. (2013). A protocol for rheological characterization of hydrogels for tissue engineering strategies.
- Ningbo Inno Pharmchem Co.,Ltd.
- Grokipedia. N,N'-Methylenebisacrylamide. [Link]
- Milos, F., & del Campo, A. (2024). A simple route to functionalize polyacrylamide hydrogels for the independent tuning of mechanotransduction cues.
- Ataman Kimya. N,N'-METHYLENEBISACRYLAMIDE. [Link]
- Tse, J. R., & Engler, A. J. (2010). Preparation of hydrogel substrates with tunable mechanical properties. Current Protocols in Cell Biology, Chapter 10, Unit 10.16. [Link]
- Let's learn about. (2017). Polymerization of acrylamide in SDS PAGE | role of APS and TEMED to produce polyacrylamide gel. YouTube. [Link]
- Wang, Y., & Fu, J. (2018). Creating Complex Polyacrylamide Hydrogel Structures Using 3D Printing with Applications to Mechanobiology.
- Milos, F., & del Campo, A. (2024). Polyacrylamide Hydrogels as Versatile Biomimetic Platforms to Study Cell-Materials Interactions. OPUS - BSZ. [Link]
- Wikipedia. N,N'-Methylenebisacrylamide. [Link]
- Zhang, X., et al. (2023). Large polyacrylamide hydrogels for large-batch cell culture and mechanobiological studies. bioRxiv. [Link]
- Lepage, M., et al. (2000). Free radical copolymerization mechanism for acrylamide and bisacrylamide.
- Rosales, A. M., et al. (2025). Polyacrylamide Hydrogels with Reversibly Photocontrolled Stiffness for 2D Mechanobiology.
- Soderberg, T. (2021). 9.4: Useful Polymers formed by Radical Chain Reactions. Chemistry LibreTexts. [Link]
- Vleminckx, J., et al. (2024). Synthesis and mechanical characterization of polyacrylamide (PAAm)
- Ozeroglu, C., & Keçeci, K. (2006). Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. Periodica Polytechnica Chemical Engineering, 50(1-2), 167-179. [Link]
- Patel, P. N., et al. (2022). Hydrogels: Characterization, drug delivery and tissue engineering applications.
- LabXchange. (2021). Infographics: Acrylamide to Polyacrylamide. [Link]
- Chen, Y., et al. (2021). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. Polymers, 13(16), 2779. [Link]
- dos Santos, J. F., et al. (2020). Synthesis of Hydrogel Nanocomposites Based on Partially Hydrolyzed Polyacrylamide, Polyethyleneimine, and Modified Clay. ACS Omega, 5(10), 5195–5204. [Link]
- Nguyen, T. A., et al. (2024). Effect of N,N′-methylenebisacrylamide on properties of porous semi-IPN hydrogels from acrylamide, maleic acid, and its use for urea absorption. Canadian Science Publishing. [Link]
- David, L., et al. (2020). Fabrication and Characterization of Hydrogels Based on Gelatinised Collagen with Potential Application in Tissue Engineering. Polymers, 12(5), 1143. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Engineered 3D Polymer and Hydrogel Microenvironments for Cell Culture Applications [mdpi.com]
- 6. Preparation of hydrogel substrates with tunable mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. LabXchange [labxchange.org]
- 10. bio-rad.com [bio-rad.com]
- 11. m.youtube.com [m.youtube.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. A Novel Method to Make Polyacrylamide Gels with Mechanical Properties Resembling those of Biological Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Polyacrylamide-Based Hydrogel with Biocompatibility and Tunable Stiffness for Three-Dimensional Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 22. researchgate.net [researchgate.net]
- 23. expresspolymlett.com [expresspolymlett.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. OPUS 4 | Polyacrylamide Hydrogels as Versatile Biomimetic Platforms to Study Cell-Materials Interactions [opus.bsz-bw.de]
Protocol for Enzyme Immobilization Using Ethylene Bisacrylamide: A Detailed Guide for Researchers
Introduction: The Imperative for Enzyme Immobilization in Modern Research and Drug Development
Enzymes are nature's catalysts, offering unparalleled specificity and efficiency that make them invaluable tools in pharmaceutical synthesis, diagnostics, and various industrial bioprocesses.[1] However, their utility in soluble form is often hampered by limited stability, susceptibility to denaturation, and the challenge of separation from reaction products, which complicates downstream processing and prevents their reuse.[1] Enzyme immobilization addresses these limitations by confining the enzyme to a solid support, thereby enhancing its stability, allowing for repeated use, and simplifying product purification.[2][3]
This application note provides a comprehensive protocol for enzyme immobilization using the entrapment method within a polyacrylamide gel matrix, cross-linked with N,N'-ethylenebis(acrylamide) (EBA). This technique physically entraps enzyme molecules within the pores of a polymer network.[4] The pore size, which is critical for retaining the enzyme while allowing substrate and product diffusion, can be controlled by modulating the concentrations of the monomer (acrylamide) and the cross-linking agent (EBA).[5][6]
We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and discuss methods for characterizing the resulting immobilized enzyme. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of immobilized enzymes in their work.
Principle of Immobilization with Ethylene Bisacrylamide
The immobilization process is based on the free-radical polymerization of acrylamide monomers and N,N'-ethylenebis(acrylamide) (EBA) cross-linkers in an aqueous solution containing the enzyme. EBA, with its two vinyl groups, acts as a bridging agent, forming a three-dimensional, porous gel network that physically entraps the enzyme molecules.[7] The polymerization is typically initiated by a chemical system, such as the combination of ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). APS generates free radicals, and TEMED acts as a catalyst to accelerate this process.
The chemical structure of N,N'-ethylenebis(acrylamide) is (H₂C=CHCONHCH₂-)₂. Its role is analogous to the more commonly used N,N'-methylenebis(acrylamide), forming a cross-linked polyacrylamide matrix. The resulting hydrogel is hydrophilic, which helps to maintain the enzyme's native conformation and activity.
Visualizing the Immobilization Workflow
The following diagram illustrates the key steps in the enzyme immobilization process using this compound.
Caption: Workflow for enzyme immobilization via entrapment in a polyacrylamide gel cross-linked with this compound.
Materials and Reagents
| Reagent/Material | Specifications | Recommended Supplier |
| Enzyme of interest | Purified or semi-purified | Varies based on enzyme |
| Acrylamide | Electrophoresis grade, ≥99% | Sigma-Aldrich |
| N,N'-Ethylenebis(acrylamide) (EBA) | Technical grade, ≥90% | Sigma-Aldrich |
| Ammonium persulfate (APS) | ACS reagent, ≥98% | Sigma-Aldrich |
| TEMED | ≥99% | Sigma-Aldrich |
| Tris-HCl buffer | Molecular biology grade | Varies |
| Deionized water | High purity | In-house system |
| Beakers, graduated cylinders, pipettes | Standard laboratory grade | Varies |
| Nitrogen gas cylinder | High purity | Varies |
| Magnetic stirrer and stir bars | Standard laboratory grade | Varies |
| pH meter | Calibrated | Varies |
| Spectrophotometer | For activity assays | Varies |
Detailed Experimental Protocol
This protocol is a general guideline. Optimization of the concentrations of acrylamide, EBA, APS, and TEMED may be necessary for different enzymes to achieve maximum immobilization yield and activity.[8]
Part 1: Preparation of Stock Solutions
-
Enzyme Solution: Prepare a concentrated solution of the enzyme in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.0-8.0). The optimal pH will depend on the stability of the specific enzyme.
-
Monomer-Crosslinker Solution (30% T, 5% C):
-
In a 100 mL beaker, dissolve 28.5 g of acrylamide and 1.5 g of N,N'-ethylenebis(acrylamide) in deionized water to a final volume of 100 mL.
-
Note: Acrylamide is a neurotoxin. Always handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
This creates a 30% total acrylamide concentration (%T) with a 5% crosslinker concentration (%C). The ratio of acrylamide to EBA can be adjusted to alter the pore size of the gel.[5]
-
-
Ammonium Persulfate (APS) Solution (10% w/v):
-
Dissolve 1 g of APS in 10 mL of deionized water.
-
Prepare this solution fresh just before use, as it is unstable.
-
-
Washing Buffer: Prepare a buffer of appropriate pH and ionic strength for washing the immobilized enzyme (e.g., 0.1 M Tris-HCl with 0.5 M NaCl, pH 7.0).
Part 2: Immobilization Procedure
-
Reaction Mixture Preparation:
-
In a small beaker, combine 5.0 mL of the Monomer-Crosslinker Solution with 4.0 mL of the Enzyme Solution.
-
Gently mix the solution with a magnetic stirrer.
-
-
Deoxygenation:
-
Purge the solution with nitrogen gas for 10-15 minutes. Oxygen inhibits the polymerization process, so this step is crucial for efficient gel formation.[9]
-
-
Initiation of Polymerization:
-
Add 10 µL of TEMED to the reaction mixture and swirl gently.
-
Immediately add 100 µL of the freshly prepared 10% APS solution.
-
Mix quickly and pour the solution into a mold or petri dish to a desired thickness.
-
-
Gelation:
-
Allow the solution to polymerize at room temperature. Gelation should occur within 15-30 minutes.
-
Let the gel cure for at least 1 hour to ensure complete polymerization.
-
-
Gel Fragmentation:
-
Cut the resulting gel into small cubes (e.g., 2-3 mm³) or pass it through a syringe to form smaller particles. This increases the surface area for substrate interaction.
-
-
Washing:
-
Transfer the gel fragments to a beaker containing the Washing Buffer.
-
Stir gently for 30 minutes to remove un-entrapped enzyme and unreacted monomers.
-
Decant the buffer and repeat the washing step 3-4 times.
-
-
Storage:
-
After the final wash, store the immobilized enzyme in a suitable buffer at 4°C.
-
Characterization of the Immobilized Enzyme
It is essential to characterize the immobilized enzyme to determine the success of the immobilization process and to understand its properties for future applications.
Immobilization Yield
The immobilization yield is the percentage of the initial enzyme activity that is successfully entrapped in the gel.
-
Immobilization Yield (%) = [(Initial Activity - Activity in Washings) / Initial Activity] x 100
Alternatively, it can be expressed in terms of protein concentration.
Activity of the Immobilized Enzyme
The activity of the immobilized enzyme is determined by adding a known amount of the gel to a substrate solution and measuring the rate of product formation under defined conditions (temperature, pH, substrate concentration).
-
Compare the specific activity of the immobilized enzyme (activity per mg of entrapped protein) to that of the free enzyme. A decrease in specific activity is common due to diffusional limitations of the substrate and product through the gel matrix.[10]
Kinetic Parameters (Km and Vmax)
Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for both the free and immobilized enzyme. An increase in the apparent Km for the immobilized enzyme often indicates reduced affinity for the substrate, potentially due to conformational changes or mass transfer limitations.[10]
Stability Studies
-
Thermal Stability: Incubate both free and immobilized enzymes at various temperatures for different time intervals and then measure their residual activity. Immobilization is expected to enhance thermal stability.[10]
-
pH Stability: Incubate the free and immobilized enzymes in buffers of different pH values and then measure their residual activity. The immobilized enzyme may exhibit a broader optimal pH range.
-
Reusability: Perform repeated batch reactions with the immobilized enzyme, washing it with buffer between each cycle. Measure the activity in each cycle to determine its operational stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Gel does not polymerize or polymerizes too slowly | - Oxygen present in the reaction mixture.- Inactive APS or TEMED.- Incorrect concentrations of initiators. | - Ensure thorough deoxygenation with nitrogen.- Prepare fresh APS solution.- Optimize the concentrations of APS and TEMED. |
| Low immobilization yield | - Pore size of the gel is too large, leading to enzyme leakage.- Inactivation of the enzyme during polymerization. | - Increase the percentage of EBA or the total monomer concentration.- Perform the polymerization at a lower temperature (e.g., 4°C). |
| Low activity of the immobilized enzyme | - Diffusional limitations for the substrate and/or product.- Enzyme denaturation due to the polymerization conditions.- Steric hindrance of the active site. | - Reduce the size of the gel particles.- Optimize the monomer and cross-linker concentrations.- Consider adding protective agents (e.g., glycerol) during immobilization. |
Causality Behind Experimental Choices
-
Choice of Entrapment: This method is relatively gentle as it does not involve covalent bond formation with the enzyme, which can sometimes lead to a significant loss of activity.[4] It is a versatile technique applicable to a wide range of enzymes.
-
Deoxygenation: The free radical polymerization is inhibited by oxygen, which can react with the radicals to form unreactive peroxide radicals. Removing dissolved oxygen is therefore critical for a consistent and complete polymerization process.[9]
-
Ratio of Acrylamide to EBA: This ratio is the primary determinant of the gel's pore size.[5] A higher concentration of the crosslinker (EBA) will result in a more tightly cross-linked gel with smaller pores, which can enhance enzyme retention but may also increase diffusional limitations for the substrate.[10]
-
Washing Steps: Extensive washing is crucial to remove any enzyme that is only loosely adsorbed to the gel surface or remains un-entrapped. This ensures that the measured activity is solely from the successfully immobilized enzyme, which is important for reusability studies.
Visualizing the Polymerization Mechanism
The following diagram illustrates the chemical reaction of free-radical polymerization of acrylamide and N,N'-ethylenebis(acrylamide).
Caption: Schematic of enzyme entrapment during the free-radical polymerization of acrylamide and this compound.
Conclusion
Immobilization of enzymes using this compound as a cross-linker offers a robust method to enhance enzyme stability and reusability. The protocol detailed in this application note provides a solid foundation for researchers to develop immobilized enzyme systems tailored to their specific needs. By carefully controlling the polymerization conditions and thoroughly characterizing the resulting biocatalyst, the full potential of enzymes in various scientific and industrial applications can be realized.
References
- Longdom Publishing. (n.d.). Enzyme Immobilization: Enhancing Stability and Expanding Applications.
- Wang, N. S. (n.d.). Enzyme Entrapment in Polyacrylamide Gel. University of Maryland.
- González-Sáiz, J. M., et al. (1997). Optimization by experimental design of polyacrylamide gel composition as support for enzyme immobilization by entrapment. Biotechnology and Bioengineering, 53(5), 497-506.
- Karim, A., et al. (2021). Thermodynamics, kinetics and optimization of catalytic behavior of polyacrylamide-entrapped carboxymethyl cellulase (CMCase) for prospective industrial use. ResearchGate.
- Cheméo. (n.d.). Chemical Properties of N,N'-Ethylenebis-acrylamide (CAS 2956-58-3).
- Ataman Kimya. (n.d.). N,N'-METHYLENEBISACRYLAMIDE.
- MySkinRecipes. (n.d.). N,N-Ethylenebisacrylamide.
- González-Sáiz, J. M., et al. (1997). Optimization by experimental design of polyacrylamide gel composition as support for enzyme immobilization by entrapment. PubMed.
- Aman, A., et al. (2020). Encapsulation of pectinase within polyacrylamide gel: characterization of its catalytic properties for continuous industrial uses. NIH.
- Dauphin, G., & Guiochon, G. (n.d.). Optimization of Enzyme Immobilization Techniques and Miniaturized Peptide Mapping Devices for Structural Proteomics Applications. Spectrométrie de Masse Biologique et Protéomique SMBP ESPCI.
- Brena, B. M., & Batista-Viera, F. (2006). Enzyme immobilization: an update. PMC.
- Ataman Kimya. (n.d.). N,N'-METHYLENE-BIS-ACRYLAMIDE.
- Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013). Enzyme immobilization: an overview on techniques and support materials. PubMed Central.
- Pardo, J., et al. (2001). Polyacrylamide gels as support for enzyme immobilization by entrapment. Effect of polyelectrolyte carrier, pH and temperature on. ScienceDirect.
- Grace, M. (2024). Enzyme Immobilization: Its Advantages, Applications and Challenges. Longdom Publishing.
- Zdarta, J., et al. (2021). Developing Enzyme Immobilization with Fibrous Membranes: Longevity and Characterization Considerations. MDPI.
Sources
- 1. tinyblog.cn [tinyblog.cn]
- 2. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New supports for enzyme immobilization based on copolymers of vinylene carbonate and acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. Optimization by experimental design of polyacrylamide gel composition as support for enzyme immobilization by entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N-Ethylenebisacrylamide [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme Entrapment in Polyacrylamide Gel [user.eng.umd.edu]
- 10. Encapsulation of pectinase within polyacrylamide gel: characterization of its catalytic properties for continuous industrial uses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Role of N,N'-methylenebis(acrylamide) in the Formulation of Biocompatible Hydrogel Implants
Introduction: The Critical Role of Crosslinking in Biocompatible Implants
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids.[1] Their high water content and soft, pliable nature give them a physical resemblance to native soft tissues, making them exceptional candidates for biomedical applications such as tissue engineering scaffolds, drug delivery vehicles, and coatings for medical devices.[2][3]
The transition from a solution of soluble polymer chains to a stable, insoluble hydrogel network is achieved through a process called crosslinking.[4] The crosslinking agent is a pivotal component that dictates the final architecture and properties of the hydrogel. N,N'-methylenebis(acrylamide), hereafter referred to as MBA, is a widely utilized bifunctional crosslinking agent that is instrumental in forming the stable polymeric networks of many hydrogels used in biomedical research.[2] By forming covalent bonds that bridge polymer chains, MBA allows for the precise tuning of a hydrogel's mechanical strength, swelling behavior, porosity, and degradation rate—all critical parameters for the in vivo performance of a biocompatible implant.[2][5]
This document serves as a detailed guide to understanding and implementing MBA in the design and fabrication of hydrogels for implant applications.
The Chemistry of MBA-Mediated Crosslinking
MBA's efficacy as a crosslinker stems from its two vinyl groups, which can participate in free-radical polymerization reactions alongside a primary monomer, such as acrylamide or its derivatives.[6]
Mechanism of Action: The process is typically initiated by a system that generates free radicals, such as the redox pair of ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) or a photoinitiator activated by UV light.[6][7][8]
-
Initiation: The initiator (e.g., APS) generates a primary free radical.
-
Propagation: This radical activates a monomer (e.g., Acrylamide), creating a monomer radical, which then propagates by adding to other monomers to form a growing polymer chain.
-
Crosslinking: When a growing polymer chain radical reacts with one of the vinyl groups on an MBA molecule, the MBA is incorporated into the chain. The second, unreacted vinyl group on the same MBA molecule can then be attacked by a different growing polymer chain. This event creates a stable, covalent crosslink, bridging the two polymer chains and leading to the formation of a three-dimensional network.[6]
Caption: Free-radical polymerization and crosslinking workflow.
Impact of MBA Concentration on Implant Properties
The concentration of MBA is arguably the most critical variable to control during hydrogel synthesis. It directly and predictably influences the final properties of the implant, a relationship that must be optimized for each specific application.
Causality Explained: An increase in the MBA concentration leads to a higher crosslink density —more covalent bridges are formed per unit volume of the hydrogel. This has several downstream consequences:
-
Mechanical Properties: Higher crosslink density restricts the movement of polymer chains, resulting in a stiffer, less elastic material. Both the storage and loss modulus, which measure the solid-like and liquid-like behavior of the material, increase with MBA content.[9] This can be beneficial for load-bearing applications but may be undesirable for implants in soft tissue environments.[1]
-
Swelling Ratio: A more tightly crosslinked network has smaller average mesh or pore sizes.[1] This physically constrains the network's ability to absorb and hold water, leading to a lower equilibrium swelling ratio.[1][10][11]
-
Porosity and Diffusion: The reduction in pore size with increasing MBA concentration creates a more compact structure.[1] This can hinder the diffusion of nutrients to encapsulated cells and the release of therapeutic agents from drug-eluting implants.
The interplay between these properties is summarized in the table below.
| MBA Concentration | Crosslink Density | Mechanical Strength | Equilibrium Swelling Ratio | Average Pore Size |
| Low | Low | Lower | High | Large |
| Medium | Medium | Medium | Medium | Medium |
| High | High | Higher | Low | Small |
digraph "MBA_Properties_Relationship" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];MBA [label="MBA Concentration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Density [label="Crosslink Density"]; Strength [label="Mechanical Strength\n(Stiffness)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Swelling [label="Swelling Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; PoreSize [label="Pore Size / Diffusivity", fillcolor="#FBBC05", fontcolor="#202124"];
MBA -> Density [label=" directly increases"]; Density -> Strength [label=" directly increases"]; Density -> Swelling [label=" inversely affects"]; Density -> PoreSize [label=" inversely affects"]; }
Caption: Influence of MBA concentration on key hydrogel properties.
Biocompatibility and Purification: A Critical Step
While polyacrylamide-based hydrogels are generally considered biocompatible, the presence of unreacted components from the synthesis process can elicit a cytotoxic response.[3][12] Unreacted acrylamide monomer is a known neurotoxin, and residual MBA, APS, and TEMED can also be harmful to cells.
Therefore, a rigorous purification step after polymerization is mandatory for any hydrogel intended for biomedical use. The goal is to remove these low-molecular-weight species from the hydrogel matrix before sterilization and implantation.[9][12] Soaking the hydrogel in a large volume of purified water (e.g., deionized water or PBS) over an extended period, with frequent changes of the soaking medium, is the most common and effective method.[12][13]
Experimental Protocols
The following protocols provide a framework for the synthesis, purification, and characterization of an MBA-crosslinked polyacrylamide hydrogel.
Protocol 1: Synthesis of a Polyacrylamide (PAAm) Hydrogel
This protocol describes the synthesis of a PAAm hydrogel using an APS/TEMED redox initiation system. The concentration of MBA can be varied to tune the mechanical properties.
Materials:
-
Acrylamide (AAm) monomer (Caution: Neurotoxin, handle with care)
-
N,N'-methylenebis(acrylamide) (MBA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (Caution: Corrosive)
-
Deionized (DI) water or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Pre-polymer Solution:
-
In a beaker, dissolve the desired amount of AAm monomer in DI water to achieve the target final concentration (e.g., 10-20 wt%).
-
Add MBA to the solution. The amount is typically defined as a molar percentage of the total monomer content (AAm + MBA). A common range is 1-5 mol%.[5] For example, for a 2% crosslinker concentration (%C), the weight of MBA would be 2% of the total weight of (AAm + MBA).[5]
-
Stir the solution gently until all components are fully dissolved. Place the solution on ice to cool and to slow the onset of polymerization upon initiator addition.
-
-
Initiate Polymerization:
-
Add the APS solution (typically a 10% w/v stock in DI water) to the pre-polymer solution. A common final concentration is ~0.1 wt%.[12]
-
Add TEMED, which acts as a catalyst for the decomposition of APS to form radicals. A typical concentration is 10 µL/mL of pre-polymer solution.[12]
-
Immediately after adding TEMED, mix the solution thoroughly but gently to avoid introducing air bubbles.
-
-
Gel Casting:
-
Quickly pipette the solution into a mold of the desired shape (e.g., between two glass plates with a defined spacer for thin films, or into a multi-well plate for discs).[8][14]
-
Allow the polymerization to proceed at room temperature. Gelation should be visible within 30 minutes. To ensure complete reaction, allow the hydrogel to set for at least 2 hours, or overnight.[12]
-
Protocol 2: Hydrogel Purification
This step is essential to remove cytotoxic unreacted components.
Procedure:
-
Carefully remove the polymerized hydrogel from its mold.
-
Place the hydrogel into a large beaker containing at least 200 times its volume of DI water or PBS.[13]
-
Cover the beaker and let it soak at room temperature on a shaker for gentle agitation.
-
Replace the water/PBS completely every 8-12 hours.
-
Continue this washing process for a minimum of 3-5 days to ensure thorough removal of residual monomers and initiators.[9][12] The purity of the gel can be confirmed by analyzing the leaching water for residual monomers using UV-VIS spectroscopy.[9]
Protocol 3: Characterization of Swelling Ratio
The equilibrium swelling ratio (ESR) is a fundamental property that reflects the crosslink density.
Procedure:
-
After purification, take a small piece of the hydrogel and gently blot the surface with a lint-free wipe to remove excess surface water.
-
Measure its weight and record it as the swollen weight (Ws).
-
Place the hydrogel sample in a vacuum oven or lyophilizer and dry it completely until a constant weight is achieved.
-
Measure the weight of the dried hydrogel and record it as the dry weight (Wd).
-
Calculate the ESR using the following formula:
-
ESR = (Ws - Wd) / Wd
-
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a general workflow to assess the biocompatibility of the purified hydrogel.
Procedure:
-
Prepare Hydrogel Samples: Under sterile conditions, cut the purified hydrogel into small discs that fit into the wells of a 24-well or 48-well cell culture plate.
-
Sterilization: Sterilize the hydrogel samples. Methods like UV irradiation or washing with 70% ethanol followed by sterile PBS washes are common, though the chosen method should not degrade the hydrogel.[15]
-
Cell Seeding: Place the sterile hydrogel discs into the wells and add a cell suspension of a relevant cell line (e.g., 3T3 fibroblasts) at a known density.[12] Include a control group of cells cultured on standard tissue culture plastic.
-
Incubation: Incubate the cells for 24, 48, and 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Assay: At each time point, remove the culture medium and add medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 2-4 hours.
-
Analysis: The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize these crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance using a plate reader.
-
Interpretation: Compare the absorbance values from the cells cultured on the hydrogel to the control group. Similar or higher absorbance indicates good biocompatibility, while significantly lower absorbance suggests cytotoxicity.[12]
Caption: Overall experimental workflow for implant preparation.
Conclusion
N,N'-methylenebis(acrylamide) is a versatile and indispensable crosslinking agent for fabricating hydrogels for biocompatible implants. A thorough understanding of how its concentration dictates the final network structure and physical properties is paramount for designing materials that meet specific clinical needs. By following rigorous synthesis and purification protocols, researchers can create MBA-crosslinked hydrogels that are both functional and biocompatible, paving the way for advancements in tissue engineering, regenerative medicine, and medical device technology.
References
- Chetty, V. K., et al. (2013). A versatile characterization of poly(N-isopropylacrylamide-co-N,N'-methylene-bis-acrylamide) hydrogels for composition, mechanical strength, and rheology. eXPRESS Polymer Letters, 7(1), 95–105. [Link]
- Zhang, J., et al. (2023). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions.
- Zhang, J., et al. (2023). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. MDPI. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Gryadunova, A., et al. (2021). A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. Polymers, 13(16), 2795. [Link]
- Kearney, C. (2015). Increasing Mechanical Properties of a Double Network Hydrogel from Polyacrylamide and Agar with Methylenebisacrylamide as a Photocrosslinker. IdeaExchange@UAkron. [Link]
- ResearchGate. (2013). How do you purify hydrogels for cell seeding?
- MIT OpenCourseWare. (n.d.).
- MDPI. (2023).
- Ozeroglu, C., & Kelebek, N. (2005). Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. Periodica Polytechnica Chemical Engineering, 49(3), 167-176. [Link]
- Appel, E. A., et al. (2023). Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices. Journal of Biomedical Materials Research Part A, 111(5), 655-666. [Link]
- Işıkver, Y. Ç., & Saraydın, D. (2021). Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers.
- Purdue University Graduate School. (2023). Effects of Sterilization Methods on Methacrylated Hyaluronic Acid Hydrogel Microneedles. Figshare. [Link]
- Appel, E. A., et al. (2022). Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices. bioRxiv. [Link]
- Iordache, F., et al. (2022). E-Beam Cross-Linking of Complex Hydrogels Formulation: The Influence of Poly(Ethylene Oxide) Concentration on the Hydrogel Properties. Polymers, 14(1), 169. [Link]
- Appel, E. A., et al. (2023). Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices. Journal of Biomedical Materials Research Part A, 111(5), 655-666. [Link]
- Chinese Journal of Tissue Engineering Research. (2024).
- Chemistry For Everyone. (2024). How Are Hydrogels Crosslinked? YouTube. [Link]
- Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science, 4(2), 25-31. [Link]
- Kim, S., & Lee, J. Y. (2021). In Situ Cross-Linkable Hydrogels as a Dynamic Matrix for Tissue Regenerative Medicine.
- Google Patents. (2003). Process for purification and drying of polymer hydrogels.
- ResearchGate. (2003). Swelling behavior and drug release of NIPAAm/PEGMEA copolymeric hydrogels with different crosslinkers.
- ResearchGate. (2005). Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple.
- Prestwich, G. D., et al. (2004). In situ crosslinkable hyaluronan hydrogels for tissue engineering. Journal of Biomedical Materials Research Part A, 69(3), 558-567. [Link]
- Caliari, S. R., & Burdick, J. A. (2016). Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation. Frontiers in Bioengineering and Biotechnology, 4, 35. [Link]
- Highley, C. B., et al. (2019). Methods to Fragment Bulk Hydrogels and Process into Granular Hydrogels for Biomedical Applications. Journal of Visualized Experiments, (148), e59672. [Link]
- Molina, M. A., et al. (2019). Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel. Toxicology in Vitro, 58, 1-8. [Link]
- ResearchGate. (2022). The Biocompatibility of Implant Materials.
- Tang, L., & Liu, L. (2008). SURFACE CHEMISTRY INFLUENCE IMPLANT BIOCOMPATIBILITY. Current Topics in Medicinal Chemistry, 8(4), 270-280. [Link]
- Lehmann, A., et al. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Polymers, 14(20), 4443. [Link]
- Zhang, J., et al. (2023). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. Polymers, 15(7), 1671. [Link]
- ResearchGate. (2023). Effect of N,N′-methylenebisacrylamide on properties of porous semi-IPN hydrogels from acrylamide, maleic acid, and its use for urea absorption.
- Akkas, T., et al. (2015). Synthesis and Heavy-Metal Sorption Studies of N,N-Dimethylacrylamide-Based Hydrogels. Journal of Chemistry, 2015, 205634. [Link]
- Seo, K. H., et al. (2010). In vitro and in vivo biocompatibility of γ-ray crosslinked gelatin-poly(vinyl alcohol) hydrogels. Journal of Industrial and Engineering Chemistry, 16(5), 823-827. [Link]
- Frontiers. (2022).
- Li, Y., et al. (2022). Shape memory hydrogels in tissue engineering: Recent advances and challenges.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation [frontiersin.org]
- 4. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 5. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. expresspolymlett.com [expresspolymlett.com]
- 14. Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - Effects of Sterilization Methods on Methacrylated Hyaluronic Acid Hydrogel Microneedles - Purdue University Graduate School - Figshare [hammer.purdue.edu]
Application Notes & Protocols: Leveraging Ethylene Bisacrylamide for Controlled Drug Release Studies
Introduction: The Critical Role of Crosslinking in Drug Delivery
Hydrogels, three-dimensional networks of hydrophilic polymers, have emerged as exceptional candidates for controlled drug delivery systems.[1] Their high water content and biocompatibility make them ideal for encapsulating and releasing therapeutic agents.[1] The key to their functionality lies in the precise control of their network structure, which is established by a crosslinking agent. N,N'-Methylenebis(acrylamide), often referred to as ethylene bisacrylamide or MBA, is a widely utilized bifunctional crosslinking agent that is instrumental in forming the stable polymeric networks that define a hydrogel.[1][2]
By covalently linking polymer chains, MBA creates a mesh-like structure that physically entraps drug molecules. The density of these crosslinks directly dictates the hydrogel's properties, including its swelling behavior, mechanical strength, and, most importantly, the rate at which the encapsulated drug is released.[3][4][5] This document provides an in-depth guide for researchers on how to effectively use MBA to synthesize hydrogels for controlled drug release, covering the underlying science, key experimental parameters, and detailed protocols.
The Science of Controlled Release with MBA-Crosslinked Hydrogels
The primary mechanism of drug release from these hydrogels is diffusion.[6] The entrapped drug molecules move through the aqueous pores of the hydrogel network down a concentration gradient into the surrounding medium. The rate of this diffusion is governed by the hydrogel's mesh size (the distance between crosslinks).[6][7]
-
High Crosslinker (MBA) Concentration: Leads to a dense network with small mesh sizes. This constricts the movement of drug molecules, resulting in a slower, more sustained release profile.[5][8] However, excessive crosslinking can negatively impact the hydrogel's ability to swell and may reduce the total amount of drug that can be loaded.[4][9]
-
Low Crosslinker (MBA) Concentration: Creates a looser network with larger pores. This allows for faster diffusion of the drug and a quicker release.[8] Such hydrogels tend to have higher swelling capacities but may possess lower mechanical stability.[4]
Therefore, by carefully tuning the concentration of MBA, researchers can design hydrogels with specific release kinetics tailored to a particular therapeutic application.[4][7]
Key Parameters Influencing Drug Release
Beyond the crosslinker concentration, several other factors must be considered during the design and synthesis of drug-loaded hydrogels.
| Parameter | Effect on Hydrogel Structure | Consequence for Drug Release | Rationale |
| Monomer Concentration | Higher concentration leads to a denser polymer network. | Slower release rate. | A higher density of polymer chains reduces the free volume available for drug diffusion, even if the crosslink density is constant.[10] |
| Polymer/Monomer Type | Can introduce stimuli-responsive properties (e.g., pH or temperature sensitivity). | Release can be triggered by specific environmental cues. | For instance, incorporating acrylic acid can create a pH-sensitive hydrogel that swells and releases the drug more rapidly in neutral or basic environments compared to acidic ones.[3][11] |
| Initiator Concentration | Affects the rate of polymerization and the length of polymer chains. | Can indirectly influence network homogeneity and release kinetics. | A higher initiator concentration can lead to shorter polymer chains, potentially affecting the overall network structure and its diffusive properties. |
| Drug Solubility & Interaction | The drug's affinity for the polymer matrix versus the release medium. | Can alter the release mechanism from pure diffusion. | If the drug has a high affinity for the hydrogel matrix, its release will be slower than predicted by diffusion alone.[9][12] |
Visualization of the Process
To better understand the relationships and workflows, the following diagrams are provided.
Caption: Hydrogel synthesis and drug encapsulation workflow.
Caption: Mechanism of diffusion-controlled drug release.
Experimental Protocols
Protocol 1: Synthesis of a Model MBA-Crosslinked Polyacrylamide Hydrogel
This protocol describes the synthesis of a simple, non-responsive polyacrylamide hydrogel. The concentration of the MBA crosslinker can be varied to study its effect on hydrogel properties.
Materials:
-
Acrylamide (Monomer)
-
N,N'-Methylenebis(acrylamide) (MBA) (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized (DI) water
-
Model Drug (e.g., Methylene Blue or Theophylline)[13]
Equipment:
-
Glass vials or molds
-
Magnetic stirrer and stir bars
-
Pipettes
-
Vortex mixer
-
Water bath or incubator set to 55-65°C[14]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 40% (w/v) acrylamide/bis-acrylamide stock solution (e.g., 38:2 ratio for a 5% crosslinker concentration relative to the monomer).
-
Prepare a 10% (w/v) APS solution in DI water. This should be made fresh.
-
Prepare the desired concentration of the model drug in DI water.
-
-
Polymerization Mixture Preparation (Example for 10 mL total volume):
-
In a glass vial, combine 2.5 mL of the 40% acrylamide/bis-acrylamide stock solution with 6.5 mL of the model drug solution.
-
Gently mix the solution. If the drug is heat-sensitive, perform these steps on ice.
-
Initiation: Add 100 µL of the 10% APS solution and mix.
-
Acceleration: Add 10 µL of TEMED. Immediately vortex the solution for 10-15 seconds to ensure homogeneity. Caution: Polymerization will begin rapidly after adding TEMED.
-
-
Curing:
-
Immediately cast the solution into molds or leave it in the vial.
-
Place the molds in a water bath or incubator at 55-65°C for at least 2 hours to ensure complete polymerization.[14]
-
-
Purification:
-
After polymerization, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water for 24-48 hours, changing the water several times. This step is crucial to remove unreacted monomers, initiator, and any non-entrapped drug, which are often toxic.[3]
-
-
Drying (Optional):
-
For characterization or loading studies by swelling, the hydrogel can be dried. Place it in a vacuum oven at 40°C until a constant weight is achieved.[15]
-
Protocol 2: In Vitro Drug Release Study
This protocol outlines a standard method for measuring the release of a drug from the synthesized hydrogel into a buffer solution.
Materials:
-
Drug-loaded hydrogel (synthesized as per Protocol 1)
-
Phosphate-buffered saline (PBS) at a physiological pH of 7.4.[16] Other pH buffers can be used to simulate different environments (e.g., pH 1.2 for gastric fluid).[11][15]
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Small vials or tubes for sample collection
Procedure:
-
Preparation:
-
Take a known weight of the drug-loaded hydrogel (either swollen or dried).
-
Place the hydrogel sample into a vial containing a precise volume of PBS (e.g., 20 mL).[16] The volume should be sufficient to ensure "sink conditions," where the concentration of the drug in the medium does not exceed 10-15% of its saturation solubility.
-
-
Release Study:
-
Place the vial in a shaking incubator set to 37°C and a constant agitation speed (e.g., 100 rpm).[15][17]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.[15]
-
Crucially, immediately replenish the withdrawn volume with an equal amount of fresh, pre-warmed PBS to maintain a constant volume. [15]
-
-
Quantification:
-
Measure the absorbance of the collected aliquots using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for the specific drug.
-
Use a pre-established calibration curve of the drug in PBS to determine the concentration of the drug in each sample.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Essential Characterization
To ensure the trustworthiness and reproducibility of your results, the synthesized hydrogels should be properly characterized.
-
Fourier Transform Infrared Spectroscopy (FTIR): Confirms the polymerization and the presence of characteristic chemical groups from the monomer and crosslinker within the hydrogel network.[13]
-
Scanning Electron Microscopy (SEM): Visualizes the surface morphology and porous structure of the hydrogel. This can provide qualitative evidence of how crosslinker concentration affects the network structure.[4][13]
-
Swelling Studies: The hydrogel is dried to a constant weight and then immersed in a fluid (e.g., water or PBS). The weight is measured at intervals until equilibrium is reached. The swelling ratio is a critical parameter that correlates directly with crosslink density—a higher crosslink density results in a lower swelling ratio.[4][8]
-
Mechanical Testing: Techniques like rheology or compression testing can quantify the hydrogel's stiffness and mechanical stability, which are influenced by the degree of crosslinking.[4][18]
Conclusion
N,N'-Methylenebis(acrylamide) is a versatile and effective crosslinker for creating hydrogels with tunable drug release properties. By systematically controlling the MBA concentration and other synthesis parameters, researchers can precisely engineer the hydrogel's network structure to achieve release profiles ranging from rapid bursts to sustained, long-term delivery.[1][19] The protocols and principles outlined in this guide provide a robust framework for developing and evaluating MBA-crosslinked hydrogels for a wide array of controlled drug release applications.
References
- Abioye, A. O., & Dzulkefly, K. (2021). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Molecules, 26(18), 5537. [Link]
- Bajpai, A. K., Shukla, S. K., Bhanu, S., & Kankane, S. (2008). Hydrogels as Controlled Drug Delivery Systems. Indian Journal of Pharmaceutical Sciences, 70(2), 133–142. [Link]
- Appel, E. A., Tibbitt, M. W., Webber, M. J., Mattix, B. A., Veiseh, O., & Langer, R. (2015). The control of cargo release from physically crosslinked hydrogels by crosslink dynamics.
- Sood, N., Bhardwaj, A., Mehta, S., & Mehta, A. (2016). Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations. Pharmaceuticals, 9(4), 54. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Mortensen, N., Truong, P., & Boda, J. (2022). Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery. Pharmaceutics, 14(1), 155. [Link]
- Li, J., Mooney, D. J. (2016). Advanced Methods for the Characterization of Supramolecular Hydrogels. Gels, 2(4), 29. [Link]
- Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2023). Temperature-Sensitive Properties and Drug Release Processes of Chemically Cross-Linked Poly(N-isopropylacrylamide)
- Dakhara, A., & Kumar, P. (2012). Effect of crosslinker concentration on characteristics of superporous hydrogel. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 159–164. [Link]
- Li, X., Wang, Y., Chen, J., & Li, Y. (2017). Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. Pharmaceutical Development and Technology, 22(6), 754-761. [Link]
- Singh, A., et al. (2021). From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. Journal of Materials Chemistry B, 9(41), 8639-8648. [Link]
- Kumar, A., Pandey, M., Mamman, K., & Saraf, S. A. (2011). Synthesis of fast swelling superporous hydrogel: effect of concentration of crosslinker and acdisol on swelling ratio and mechanical strength.
- Ranjha, N. M., & Ayub, G. (2012). Effect of degree of cross-linking on drug release kinetics of EC/AA hydrogels in various pH media.
- Bhinge, S. D., Satpute, S. R., Sharma, M., & Kumar, J. R. R. (2025). Effect of Polymer Crosslinking on Drug Release Kinetics. Journal of Polymer and Composites, 13(4), 636-647. [Link]
- Li, Y., et al. (2020). Fabrication of an Injectable Star-polylactide/Thiolated Hyaluronate Hydrogel as a Double Drug-Delivery System for Cancer Treatment.
- Gonzalez, V. D. G., Garcia, V. S., & Gugliotta, L. M. (2019). N,N-DIMETHYLACRYLAMIDE HYDROGELS FOR CONTROLLED DRUG DELIVERY. INFLUENCE OF NETWORK STRUCTURE AND DRUG SOLUBILITY ON THE LOAD AND RELEASE MECHANISMS. Latin American Applied Research, 49(2), 83-91. [Link]
- Barkat, K., et al. (2019). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Polymers, 11(10), 1700. [Link]
- Zhang, Y. S., et al. (2018). Synthesis of PNIPAAm hydrogel crosslinked with MBA crosslinker.
- Jones, D. S., et al. (2007). Characterisation and controlled drug release from novel drug-loaded hydrogels.
- Gull, N., et al. (2019). In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles. RSC Advances, 9(56), 32661-32674. [Link]
- Li, Y., et al. (2021). In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems. Gels, 7(4), 183. [Link]
- Gonzalez, V. D. G., Garcia, V. S., & Gugliotta, L. M. (2019). N,N-dimethylacrylamide hydrogels for controlled drug delivery. influence of network structure and drug solubility on the load and release mechanisms. Semantic Scholar.[Link]
- Gonzalez, V. D. G., Garcia, V. S., & Gugliotta, L. M. (2019). N,N-DIMETHYLACRYLAMIDE HYDROGELS FOR CONTROLLED DRUG DELIVERY. INFLUENCE OF NETWORK STRUCTURE AND DRUG SOLUBILITY ON THE LOAD AND RELEASE MECHANISMS.
- Lee, W.-F., & Chen, Y.-J. (2006). Swelling behavior and drug release of NIPAAm/PEGMEA copolymeric hydrogels with different crosslinkers.
- Sadeghi, M., & Hosseinzadeh, H. (2012). MBA-Crosslinked Na-Alg/CMC as a Smart Full-Polysaccharide Superabsorbent Hydrogel.
- Ruan, L., et al. (2012). In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol). PubMed Central.[Link]
- Barkat, K., et al. (2019). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. MDPI.[Link]
- Van Vlierberghe, S., et al. (2019).
- Amalia, P. (2013). What is the protocol of N-N' methylenebisacrylamide (MBA) for crosslinking of chitosan succinate or Fe(III) chitosan succinate?
- Olad, A., et al. (2018). Poly(N-vinyl formaldehyde)
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.stmjournals.com [journals.stmjournals.com]
- 6. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The control of cargo release from physically crosslinked hydrogels by crosslink dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N,N-DIMETHYLACRYLAMIDE HYDROGELS FOR CONTROLLED DRUG DELIVERY. INFLUENCE OF NETWORK STRUCTURE AND DRUG SOLUBILITY ON THE LOAD AND RELEASE MECHANISMS | Latin American Applied Research - An international journal [laar.plapiqui.edu.ar]
- 10. [PDF] N,N-DIMETHYLACRYLAMIDE HYDROGELS FOR CONTROLLED DRUG DELIVERY. INFLUENCE OF NETWORK STRUCTURE AND DRUG SOLUBILITY ON THE LOAD AND RELEASE MECHANISMS | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 17. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00186A [pubs.rsc.org]
step-by-step guide to casting gels with ethylene bisacrylamide
Application Notes & Protocols
Title: A Step-by-Step Guide to Casting Polyacrylamide Gels with Ethylene Bisacrylamide: Principles, Protocol, and Best Practices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for the separation of proteins and nucleic acids, providing unparalleled resolution based on molecular size. The key to this technique lies in the porous gel matrix, formed by the copolymerization of an acrylamide monomer and a crosslinking agent. While N,N'-methylenebisacrylamide (MBA) is the conventional crosslinker, N,N'-Ethylenebisacrylamide (EBAA) presents an alternative with distinct properties that can influence gel structure and separation characteristics. This guide provides a detailed, step-by-step protocol for casting polyacrylamide gels using this compound. It delves into the underlying chemical principles of polymerization, explains the critical roles of each reagent, and offers field-proven insights to ensure the creation of reproducible, high-quality gels for downstream applications in research and drug development.
Principles and Mechanisms
The Chemistry of Polyacrylamide Gel Formation
Polyacrylamide gels are formed through a vinyl addition polymerization reaction.[1] Acrylamide monomers are polymerized into long linear chains, and a crosslinking agent, in this case, N,N'-Ethylenebisacrylamide (EBAA), is incorporated to create a three-dimensional, porous matrix.[2][3] The porosity of this matrix, which is crucial for the molecular sieving effect, can be precisely controlled by adjusting the total monomer concentration (%T) and the concentration of the crosslinker (%C).[1][3]
-
%T (Total Monomer Concentration): This is the total weight percentage (w/v) of the acrylamide and this compound. Higher %T values result in a tighter gel matrix with smaller pores, which is ideal for resolving smaller molecules.[1][3]
-
%C (Crosslinker Concentration): This represents the weight percentage of the crosslinker relative to the total monomer concentration.
The Role of the Crosslinker: N,N'-Ethylenebisacrylamide (EBAA)
The crosslinker is a bifunctional reagent that forms bridges between the linear polyacrylamide chains. The most common crosslinker is N,N'-methylenebisacrylamide (MBA or "bis"). This compound (EBAA) serves the same function but differs in the length of its bridging group. This structural difference can affect the mechanical properties and pore structure of the resulting gel.[4] The choice of crosslinker can be critical for specific applications where gel elasticity or sieving properties need to be finely tuned.
The Catalytic System: APS and TEMED
The polymerization of acrylamide and EBAA is initiated by a free-radical generating system.[1][5]
-
Ammonium Persulfate (APS): APS is the source of free radicals. In solution, the persulfate ion decomposes to form sulfate free radicals (SO₄⁻•).[6][7]
-
N,N,N',N'-Tetramethylethylenediamine (TEMED): TEMED acts as a catalyst, accelerating the rate of free radical formation from APS.[1][6] These highly reactive sulfate radicals then collide with acrylamide monomers, converting them into free radicals and initiating the chain reaction of polymerization.[1][8]
It is crucial to add APS and TEMED to the gel solution immediately before casting, as polymerization begins as soon as they are combined.[9] The rate of polymerization is also influenced by temperature and the presence of oxygen, which can inhibit the process by scavenging free radicals.[8][10]
Safety Precautions
WARNING: Unpolymerized acrylamide is a potent neurotoxin and a suspected human carcinogen.[11] It can be absorbed through the skin, so personal protective equipment (PPE) is mandatory.
-
Handling: Always handle acrylamide powder and solutions in a chemical fume hood.[12] Using pre-made acrylamide/bis-acrylamide solutions is strongly recommended to avoid exposure to the hazardous powder form.[12]
-
PPE: Wear nitrile gloves, a lab coat, and safety goggles at all times.[13] If gloves become contaminated, change them immediately.[13]
-
Waste Disposal: Treat all unpolymerized acrylamide waste as hazardous.[13] Allow residual solutions to polymerize fully before disposal as solid waste. Polymerized polyacrylamide is considered non-toxic.
Materials and Reagent Preparation
Equipment
-
Gel casting stand and plates (e.g., Bio-Rad, Thermo Fisher Scientific)
-
Combs
-
Graduated cylinders and beakers
-
Pipettes and tips
-
Vacuum flask and pump (for degassing)
-
pH meter
Stock Solutions
Store all solutions at room temperature unless otherwise specified.[14]
| Stock Solution | Preparation Instructions | Storage |
| 40% Acrylamide/EBAA (29:1) | Dissolve 38.67 g Acrylamide and 1.33 g N,N'-Ethylenebisacrylamide in ~70 mL deionized water. Adjust final volume to 100 mL. Filter through a 0.45 µm filter. CAUTION: Neurotoxin. | 2-8°C, protected from light. Stable for ~2 months. |
| 1.5 M Tris-HCl, pH 8.8 | Dissolve 18.15 g Tris base in ~80 mL deionized water. Adjust pH to 8.8 with HCl. Adjust final volume to 100 mL. | Room Temperature |
| 0.5 M Tris-HCl, pH 6.8 | Dissolve 6.0 g Tris base in ~80 mL deionized water. Adjust pH to 6.8 with HCl. Adjust final volume to 100 mL. | Room Temperature |
| 10% (w/v) SDS | Dissolve 10 g Sodium Dodecyl Sulfate (SDS) in 90 mL deionized water. Gently heat to dissolve. Adjust final volume to 100 mL. | Room Temperature |
| 10% (w/v) APS | Dissolve 0.1 g Ammonium Persulfate in 1 mL deionized water. Prepare fresh daily. | 2-8°C. Discard after one day.[15] |
| TEMED | N,N,N',N'-Tetramethylethylenediamine. Use as supplied. | Room Temperature, protected from light. |
Step-by-Step Gel Casting Protocol
This protocol describes casting a standard discontinuous Laemmli gel, which consists of a lower "resolving" or "separating" gel and an upper "stacking" gel.[16] The different pH and acrylamide concentrations of these two layers help to concentrate proteins into sharp bands before they enter the resolving gel.
Resolving Gel Preparation
The following table provides recipes for casting 10 mL of resolving gel at various percentages. This is typically sufficient for two mini-gels.
| Component | 8% Gel | 10% Gel | 12% Gel | 15% Gel |
| Deionized H₂O | 4.8 mL | 4.1 mL | 3.5 mL | 2.8 mL |
| 40% Acrylamide/EBAA (29:1) | 2.0 mL | 2.5 mL | 3.0 mL | 3.8 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | 2.5 mL | 2.5 mL | 2.5 mL |
| 10% SDS | 100 µL | 100 µL | 100 µL | 100 µL |
| Add Last to Initiate | ||||
| 10% APS | 100 µL | 100 µL | 100 µL | 100 µL |
| TEMED | 10 µL | 10 µL | 10 µL | 10 µL |
| Total Volume | ~10 mL | ~10 mL | ~10 mL | ~10 mL |
Protocol Steps:
-
Assemble Casting Plates: Thoroughly clean the glass plates and spacers with ethanol and ensure they are completely dry.[17] Assemble the casting sandwich according to the manufacturer's instructions and place it in the casting stand.
-
Prepare Resolving Gel Solution: In a small beaker or conical tube, combine the deionized water, 40% Acrylamide/EBAA solution, 1.5 M Tris-HCl (pH 8.8), and 10% SDS according to the table above.
-
Degas the Solution (Optional but Recommended): Degas the mixture under vacuum for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.[8][17]
-
Initiate Polymerization: Working in a fume hood, add the 10% APS and then the TEMED to the gel solution. Swirl gently but quickly to mix. Do not vortex , as this will introduce oxygen.
-
Cast the Gel: Immediately use a pipette to introduce the resolving gel solution into the gap between the glass plates.[15] Fill the cassette to about 1 cm below the bottom of where the comb teeth will be.
-
Overlay: Carefully overlay the acrylamide solution with a thin layer (~100-200 µL) of water-saturated butanol or isopropanol.[15][16] This creates a sharp, flat interface and prevents oxygen from inhibiting polymerization at the gel surface.
-
Polymerize: Allow the gel to polymerize for 30-60 minutes at room temperature.[15] A distinct interface will become visible between the gel and the overlay, indicating polymerization is complete.
Stacking Gel Preparation
| Component | Volume (for ~5 mL) |
| Deionized H₂O | 3.05 mL |
| 40% Acrylamide/EBAA (29:1) | 0.65 mL |
| 0.5 M Tris-HCl, pH 6.8 | 1.25 mL |
| 10% SDS | 50 µL |
| Add Last to Initiate | |
| 10% APS | 50 µL |
| TEMED | 5 µL |
| Total Volume | ~5 mL |
Protocol Steps:
-
Prepare for Stacking Gel: Once the resolving gel has polymerized, pour off the alcohol overlay and rinse the top of the gel thoroughly with deionized water to remove any unpolymerized acrylamide.[16] Dry the area between the plates above the gel using the edge of a piece of filter paper.
-
Prepare Stacking Gel Solution: In a new tube, combine the reagents for the stacking gel as listed in the table.
-
Initiate and Cast: Add the APS and TEMED, mix gently, and immediately pipette the stacking gel solution on top of the polymerized resolving gel, filling the cassette to the top.
-
Insert Comb: Immediately insert the comb into the stacking gel solution, being careful not to trap any air bubbles under the teeth.[15]
-
Polymerize: Allow the stacking gel to polymerize for 20-30 minutes.[16] The gel is now ready for use.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Gel will not polymerize | - Inactive APS solution.- Old TEMED.- Low room temperature.- Excessive oxygen. | - Prepare fresh 10% APS solution daily.[15]- Replace TEMED if it is old or has been exposed to air.[17]- Polymerization is slower at colder temperatures; allow more time.- Degas the monomer solution before adding initiators. |
| Gel polymerizes too quickly | - Too much APS and/or TEMED.- High room temperature. | - Reduce the amount of APS and/or TEMED.- Cast gels in a cooler environment if possible. |
| Leaking between plates | - Misaligned plates or spacers.- Damaged or dirty plates/spacers. | - Re-assemble the casting apparatus carefully.- Inspect plates and spacers for chips or cracks; replace if necessary. |
| Curved or "smiling" bands after electrophoresis | - Uneven polymerization, often due to a temperature gradient across the gel. | - Ensure the gel polymerizes evenly. Do not use gels immediately after polymerization; allow the temperature to equilibrate.- Run the electrophoresis apparatus at a lower voltage to minimize heat generation. |
References
- Title: Acrylamide Polymerization — A Practical Approach Source: Bio-Rad URL:[Link]
- Title: Safety Data Sheet: Acrylamide Source: Carl ROTH URL:[Link]
- Title: Acrylamide - Environment, Health & Safety Source: University of California, Berkeley URL:[Link]
- Title: Guidelines for Safe Use of Acrylamide Source: Duke University Occupational & Environmental Safety Office URL:[Link]
- Title: Polyacrylamide Bisacrylamide Reaction with Photoiniti
- Title: What are the uses of APS and TEMED in SDS PAGE protocol Source: Labmonk URL:[Link]
- Title: Handcasting Polyacrylamide Gels | Markelz Research Group Source: University
- Title: Handcasting Polyacrylamide Gels Source: Bio-Rad URL:[Link]
- Title: Acrylamide (12/22) - Safe Operating Procedure Source: University of Nebraska-Lincoln Environmental Health and Safety URL:[Link]
- Title: SDS Page Gel Electrophoresis PAGE Source: University of Massachusetts URL:[Link]
- Title: Lab Safety Guideline: Acrylamide Source: Harvard Environmental Health and Safety URL:[Link]
- Title: Casting of a polyacrylamide gel Source: Protocols.io URL:[Link]
- Title: Polymerization of acrylamide in SDS PAGE | role of APS and TEMED to produce polyacrylamide gel Source: YouTube URL:[Link]
- Title: What is the role of APS in sds page & can it be substituted by any another reagent?
- Title: The polymerization reaction of acrylamide.
- Title: Infographics: Acrylamide to Polyacrylamide Source: LabXchange URL:[Link]
- Title: Polyacrylamide Gel Electrophoresis II Protein Electrophoresis Basics II PAGE Basics Source: YouTube URL:[Link]
- Title: Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel prepar
- Title: N,N-METHYLENE-BIS-ACRYLAMIDE Source:
- Title: Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network Source: ACS Omega - ACS Public
- Title: E-Beam Cross-Linking of Complex Hydrogels Formulation: The Influence of Poly(Ethylene Oxide) Concentration on the Hydrogel Properties Source: NIH URL:[Link]
- Title: N,N'-METHYLENE-BIS-ACRYLAMIDE Source:
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. LabXchange [labxchange.org]
- 3. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 6. What are the uses of APS and TEMED in SDS PAGE protocol [infobiochem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. protocols.io [protocols.io]
- 10. youtube.com [youtube.com]
- 11. carlroth.com [carlroth.com]
- 12. safety.duke.edu [safety.duke.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. 3.15. Handcasting Polyacrylamide Gels | Markelz Research Group [markelz.physics.buffalo.edu]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
optimizing the concentration of ethylene bisacrylamide for high-resolution gels
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high-resolution separation is paramount to your research. This guide provides in-depth technical expertise and field-proven insights to help you master the optimization of N,N'-methylene-bis-acrylamide (bis-acrylamide) concentration in your polyacrylamide gels. Here, you will find not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and achieve publication-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of bis-acrylamide in a polyacrylamide gel?
A1: Bis-acrylamide is the cross-linking agent in polyacrylamide gels.[1][2][3] During polymerization, long chains of acrylamide monomers are formed. Bis-acrylamide, which can be thought of as two acrylamide molecules linked together, co-polymerizes with the acrylamide monomers to form cross-links between these linear chains.[2] This creates a three-dimensional, porous mesh or sieve-like matrix.[1][4] The extent of this cross-linking is a critical determinant of the gel's pore size, which in turn dictates its sieving properties and resolving power for separating molecules like proteins and nucleic acids.[2][5][6]
Q2: How do I express the concentration of acrylamide and bis-acrylamide?
A2: The composition of a polyacrylamide gel is defined by two key parameters: %T and %C.[2][7]
-
%T (Total Monomer Concentration): This represents the total percentage (w/v) of both acrylamide and bis-acrylamide in the gel solution. For example, a 10% T gel contains 10g of total acrylamide and bis-acrylamide per 100 mL of solution.[2] The relationship between %T and pore size is nearly linear; as %T increases, the pore size decreases.[5][8] This is why higher percentage gels are used to resolve smaller molecules.[2][9]
-
%C (Cross-linker Concentration): This represents the percentage of the total monomer (%T) that is the bis-acrylamide cross-linker.[5][7] For instance, a common acrylamide:bis-acrylamide ratio of 29:1 corresponds to a %C of 3.3%.[5]
Q3: How does the acrylamide-to-bis-acrylamide ratio (%C) affect my separation resolution?
A3: The relationship between %C and pore size is more complex than with %T.[5][8] At a constant total monomer concentration (%T), the minimum pore size is achieved at a %C of about 5% (a 19:1 acrylamide:bis-acrylamide ratio).[5][6][8] Increasing the %C beyond 5% actually leads to a larger pore size, likely due to the non-homogeneous bundling of the polymer strands.[6] Decreasing the %C below 5% also results in a more open pore structure because there are fewer cross-links.[6] Therefore, optimizing the %C is crucial for achieving the desired molecular sieving effect for your specific application.
Q4: What are the standard acrylamide:bis-acrylamide ratios for different applications?
A4: While optimization is often necessary, several standard ratios serve as excellent starting points:
-
37.5:1 (2.6% C): This ratio is nearly universally used for standard SDS-PAGE of proteins.[6][10][11] It provides a good balance of gel strength and resolving power for a wide range of proteins, particularly those of higher molecular weight.[5][8]
-
29:1 (3.3% C): Commonly used for separating "normal-sized" proteins and for nucleic acid separation (non-sequencing applications).[5][8][11]
-
19:1 (5.0% C): This ratio creates the smallest pore size and is ideal for separating small peptides and for DNA sequencing gels where high resolution of small fragments is critical.[5][6][8][11][12]
Troubleshooting Guide: Common Gel Resolution Issues
This section addresses specific problems you may encounter and links them to the principles of bis-acrylamide concentration.
Problem 1: Poor Band Resolution (Fuzzy or Diffuse Bands)
-
Possible Cause: The pore size of your gel is not optimal for the size of your target molecule.
-
Solution for High MW Proteins: If your high molecular weight proteins are compressed at the top of the gel, the pore size is too small. Decrease the total acrylamide concentration (%T) or switch to a lower cross-linking ratio like 37.5:1 (%C = 2.7%) to create larger pores.[5]
-
Solution for Low MW Proteins/Peptides: If small molecules run too close together or with the dye front, the pore size is too large. Increase the %T of your gel.[13] For very small peptides, consider increasing the cross-linker concentration towards a 19:1 ratio (%C = 5%) to achieve the smallest possible pore size.[5][8]
-
-
Possible Cause: Incomplete or uneven polymerization.
-
Solution: Ensure your ammonium persulfate (APS) solution is fresh (made daily) and your tetramethylethylenediamine (TEMED) has not expired, as their catalytic activity is crucial for proper polymerization.[1][14][15] Insufficient catalyst concentration can lead to a mechanically weak gel with non-uniform pores.[1] Also, ensure the gel solution is properly degassed to remove oxygen, which inhibits polymerization.[16][17]
-
Problem 2: Smeared Bands Vertically
-
Possible Cause: The protein sample was overloaded.
-
Solution: Reduce the amount of protein loaded into the well.[18] Overloading can cause proteins to aggregate and trail as they move through the gel matrix.
-
-
Possible Cause: High salt concentration in the sample.
-
Solution: High salt can interfere with migration, causing bands to smear.[13] Consider desalting or dialyzing your sample before loading.
-
-
Possible Cause: Incorrect gel concentration leading to poor separation from contaminants.
-
Solution: Optimize the %T and %C of your resolving gel to better separate your protein of interest from other cellular components. A smeared appearance can sometimes result from unresolved complexity in the sample.[19]
-
Problem 3: Brittle or Fragile Gels
-
Possible Cause: The bis-acrylamide concentration (%C) is too high.
Visualizing the Polymerization Process
The formation of the polyacrylamide matrix is a free-radical polymerization reaction initiated by APS and catalyzed by TEMED.[21] The bis-acrylamide acts as the crucial cross-linker.
Caption: Free-radical polymerization of acrylamide and bis-acrylamide.
Experimental Protocols
Protocol 1: Casting a Standard 12% Resolving Gel (37.5:1 Ratio)
This protocol is for casting a single 1.0 mm thick mini-gel (~6 mL resolving gel volume).
Reagents & Equipment:
-
40% Acrylamide/Bis-acrylamide Solution (37.5:1)
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (Prepare fresh daily)[15]
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized Water
-
Isopropanol or water-saturated butanol
-
Gel casting apparatus[22]
Procedure:
-
Assemble Casting Frame: Thoroughly clean the glass plates with ethanol and assemble the casting sandwich according to the manufacturer's instructions.[15] Ensure there are no leaks.[22]
-
Prepare Resolving Gel Solution: In a 15 mL conical tube, combine the following reagents. Add APS and TEMED last, immediately before casting. [15]
-
Deionized Water: 2.9 mL
-
1.5 M Tris-HCl, pH 8.8: 2.0 mL
-
40% Acrylamide/Bis (37.5:1): 3.0 mL
-
10% SDS: 60 µL
-
-
Initiate Polymerization: Gently swirl the tube to mix. Add 60 µL of 10% APS and swirl. Immediately add 6 µL of TEMED, gently mix by inverting the tube twice, and proceed to the next step without delay.[22]
-
Pour the Gel: Using a pipette, carefully introduce the resolving gel solution between the glass plates, filling to about 1 cm below where the comb teeth will reach.[23]
-
Overlay: Immediately overlay the gel with a thin layer of isopropanol or water-saturated butanol.[14] This prevents oxygen from inhibiting polymerization at the surface and ensures a sharp, flat interface.[22]
-
Polymerize: Allow the gel to polymerize for 30-60 minutes at room temperature.[14][23] A sharp interface will appear between the gel and the overlay when polymerization is complete.[22]
-
Prepare for Stacking Gel: Pour off the overlay and rinse the top of the gel thoroughly with deionized water to remove any unpolymerized acrylamide.[14]
Protocol 2: Workflow for Optimizing Gel Concentration
This workflow guides you through systematically determining the best gel formulation for your specific needs.
Caption: Systematic workflow for optimizing gel resolution.
Data Summary: Acrylamide:Bis-acrylamide Ratios
| Acrylamide:Bis Ratio | %C (Cross-linker) | Minimum Pore Size | Primary Application | Reference(s) |
| 19:1 | 5.0% | Yes | High-resolution separation of small peptides & DNA sequencing | [5][6][8] |
| 29:1 | 3.3% | No | General protein separation, non-sequencing nucleic acids | [5][11] |
| 37.5:1 | 2.7% | No | Standard SDS-PAGE, separation of high molecular weight proteins | [5][6][11] |
References
- Acrylamide-Bisacrylamide Solutions. (n.d.). Syntezza Bioscience.
- Conduct Science. (2021, March 29). Polyacrylamide Gel Electrophoresis.
- Bio-Rad Laboratories. (n.d.). Acrylamide Polymerization — A Practical Approach.
- Bio-Rad Laboratories. (n.d.). Acrylamide and Bis-Acrylamide Solutions Instructions for Use.
- Wikipedia. (2023). Polyacrylamide gel electrophoresis.
- Excedr. (2023, August 28). Polyacrylamide Gel: Overview & Applications.
- IDT. (n.d.). Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE).
- G-Biosciences. (n.d.). Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis.
- Kothalawala, N., et al. (2022). Polyacrylamide Gel Electrophoresis: A Versatile Tool for the Separation of Nanoclusters. Journal of Nanomaterials, 2022, 1-13.
- Technology Networks. (2024, February 16). Polyacrylamide Gel Electrophoresis, How It Works, Technique Variants and Its Applications.
- Lab Notebook. (2025, October 19). Agarose vs Polyacrylamide: Understanding Pore Size and Gel Properties.
- Lab Explained. (2024, November 26). Agarose vs. Polyacrylamide Gel Electrophoresis.
- Acrylamide/Bisacrylamide 40% (37,5:1). (2014, February 26).
- ResearchGate. (2023, December 7). What could be the Acrylamide ratio for about 30-50kda?.
- Markelz Research Group. (n.d.). 3.15. Handcasting Polyacrylamide Gels. University at Buffalo.
- Gallagher, S. R. (2001). One-dimensional SDS gel electrophoresis of proteins. Current Protocols in Protein Science, Chapter 10, Unit 10.1.
- SERVA Electrophoresis GmbH. (n.d.). Gel Preparation.
- Demystifying Research McMaster. (2024, January 31). Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE).
- ResearchGate. (2015, March 29). What happens if concentration of acrylamide is increased?.
- Protocol Online. (2007, November 19). Ratio of acrylamide to bis-acrylamide.
- O'Connor, C. M. (2022, September 13). Casting SDS-PAGE gels. Biology LibreTexts.
- Bio-Rad Laboratories. (n.d.). Handcasting Polyacrylamide Gels.
- Mukhopadhyay, D. (2015, May 21). Method for casting 4-20% and 8-16% polyacrylamide linear gradient gels. ResearchGate.
- Scribd. (n.d.). Acrylamide/Bis-acrylamide, 40% Solution (Mix Ratio 29:1).
- Bitesize Bio. (2024, October 29). An Easy SDS-PAGE Gel Recipe & 10-Step Protocol.
- ABClonal. (2020, February 28). A Complete Guide to Handcasting SDS-PAGE Gels.
- ResearchGate. (n.d.). Effect of acrylamide : bisacrylamide ratio (gel percentage = 6%,...).
- Galloway Lab Protocols. (2023, June 8). Protein gel casting. GitHub Pages.
- ResearchGate. (n.d.). Influence of the concentration of acrylamide on gel pore size.
- Assay-Protocol. (n.d.). SDS-PAGE.
- Protocol Online. (2007, November 8). Acrylamide gels blurring DNA.
- International Journal of Medical and Health Research. (n.d.). REVIEW: AN APPROACH TO POLYACRYLAMIDE GEL ELECTROPHORESIS (PAGE).
- Bio-Resource. (2022, June 30). Polyacrylamide Gel Electrophoresis II Protein Electrophoresis Basics II PAGE Basics.
- Separation of the complementary strands of DNA fragments on polyacrylamide gels. (2025, August 7).
- Bio-Rad Laboratories. (n.d.). A Guide to Polyacrylamide Gel Electrophoresis and Detection.
- Traxler, B., et al. (2008). Acrylamide concentration determines the direction and magnitude of helical membrane protein gel shifts. Protein Science, 17(2), 379-387.
Sources
- 1. conductscience.com [conductscience.com]
- 2. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 3. Polyacrylamide Gel: Overview & Applications [excedr.com]
- 4. Polyacrylamide Gel Electrophoresis, How It Works, Technique Variants and Its Applications | Technology Networks [technologynetworks.com]
- 5. syntezza.com [syntezza.com]
- 6. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 7. serva.de [serva.de]
- 8. khimexpert.com [khimexpert.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Ratio of acrylamide to bis-acrylamide - Protein and Proteomics [protocol-online.org]
- 12. Protein Biochemistry & Electrophoresis - ITW Reagents [itwreagents.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. bio-rad.com [bio-rad.com]
- 15. blog.abclonal.com [blog.abclonal.com]
- 16. bio-rad.com [bio-rad.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. goldbio.com [goldbio.com]
- 20. bio-rad.com [bio-rad.com]
- 21. bio-rad.com [bio-rad.com]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. 3.15. Handcasting Polyacrylamide Gels | Markelz Research Group [markelz.physics.buffalo.edu]
Technical Support Center: Optimizing Ethylene Bisacrylamide Polymerization
A Senior Application Scientist's Guide to Temperature Effects and Troubleshooting
Welcome to the technical support center for ethylene bisacrylamide (N,N'-methylenebis(acrylamide)) polymerization. This guide is designed for researchers, scientists, and drug development professionals who utilize polyacrylamide gels in their work. As a senior application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how temperature influences your polymerization reactions. By mastering this critical parameter, you can ensure reproducible, high-quality gels for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during this compound polymerization, with a focus on temperature-related issues. The question-and-answer format provides a direct line to solving specific experimental challenges.
Issue 1: Polymerization is extremely slow or fails completely.
-
Question: I've mixed my acrylamide/bis-acrylamide solution with APS and TEMED, but it's not polymerizing, or it's taking hours to solidify. What's going wrong?
-
Expert Analysis & Solution: This is a classic and often temperature-related problem. The free-radical polymerization of acrylamide and bis-acrylamide is catalyzed by the ammonium persulfate (APS) and tetramethylethylenediamine (TEMED) system.[1][2][3][4] TEMED accelerates the rate of free radical formation from persulfate, which then initiates the polymerization chain reaction.[1][2][5] The efficiency of this catalytic system is highly dependent on temperature.
-
Causality—Low Temperature: The optimal temperature for acrylamide polymerization is between 23-25°C.[1][6][7] If your laboratory or solutions are too cold, the catalytic activity of APS and TEMED is significantly reduced, leading to a drastic slowdown or complete failure of the reaction.[6] Solutions stored at 4°C must be brought to room temperature before use.[1][6][7] The dissolution of acrylamide is also endothermic, which can further lower the temperature of your solution.[8][9]
-
Causality—Oxygen Inhibition: Dissolved oxygen in your gel solution can inhibit polymerization by scavenging the initial free radicals.[6] Colder solutions hold more dissolved oxygen, exacerbating the problem.[7]
-
Causality—Reagent Quality: Ammonium persulfate (APS) solutions are unstable and should be prepared fresh.[6][10] An old APS solution is a frequent cause of polymerization failure.
Troubleshooting Protocol:
-
Temperature Equilibration: Ensure your acrylamide/bis-acrylamide solution, buffers, and gel casting equipment are all at a stable room temperature (23-25°C) before you begin.[1][6][7] If your lab is cold, consider placing your casting apparatus in an incubator set to 25°C.[6]
-
Fresh Initiator: Always use a freshly prepared 10% (w/v) APS solution.
-
Degassing: Degas your monomer solution under a vacuum for at least 15 minutes before adding TEMED and APS.[6][10] It is more effective to degas the solution once it has reached room temperature.[1][7]
-
Order of Addition: Add TEMED to the degassed monomer solution and mix well before adding the fresh APS solution to initiate the reaction.[3] This prevents localized rapid polymerization and ensures a homogenous gel.[3]
-
Issue 2: The polymerized gel is opaque, turbid, and inelastic.
-
Question: My gel polymerized, but it's cloudy and fragile. What causes this, and how can I fix it?
-
Expert Analysis & Solution: The physical properties of your polyacrylamide gel are directly linked to the polymerization temperature.[1][11] A turbid and brittle gel is a tell-tale sign of polymerization at a suboptimal temperature.
-
Causality—Low Temperature: Gels polymerized at low temperatures (e.g., 0-4°C) are often turbid, porous, and inelastic.[1][6][11] This is attributed to increased hydrogen bonding between the bis-acrylamide crosslinker molecules at colder temperatures.[11] This leads to a non-uniform, aggregated pore structure instead of a fine, transparent mesh.
-
Causality—Excess Initiator: Excessively high concentrations of APS and TEMED can also contribute to turbidity. This leads to the formation of very short polymer chains, which do not create a strong, elastic gel matrix.[1][6]
Troubleshooting Protocol:
-
Strict Temperature Control: Abandon any protocols that suggest polymerizing at 0-4°C, as this leads to irreproducible and structurally unsound gels.[11] The ideal range is 25-30°C for optimal gel structure.[11]
-
Optimize Initiator Concentration: If you are working with a high percentage acrylamide gel, you may be able to reduce the concentration of APS and TEMED by 20-50%.[1]
-
Consider Alternative Crosslinkers: For highly sensitive applications, N,N'-methylenebisacrylamide (Bis) can be problematic due to its propensity for hydrogen bonding.[11] Crosslinkers like N,N'-(1,2-dihydroxyethylene)bisacrylamide (DHEBA) are less prone to this issue.[11]
-
Use Chaotropic Agents: In specific cases where low-temperature polymerization is unavoidable, the inclusion of 8 M urea or using formamide as a solvent can disrupt hydrogen bonds and lead to a more homogenous gel.[11]
-
Issue 3: Gel polymerization is too rapid and uncontrolled.
-
Question: As soon as I add the initiators, my gel solidifies almost instantly, often trapping bubbles. How can I slow down the reaction?
-
Expert Analysis & Solution: An overly rapid polymerization is just as detrimental as a failed one. It often indicates that the reaction temperature is too high or the initiator concentrations are excessive for your conditions.
-
Causality—High Temperature: The polymerization reaction is exothermic, meaning it generates its own heat.[1] This generated heat further accelerates the reaction, creating a positive feedback loop.[1] If the initial temperature of your solution is already high, this process can run away, leading to very rapid gelation. High temperatures also favor the formation of shorter polymer chains, resulting in an inelastic gel.[1][11]
-
Causality—Excessive Initiators: As mentioned, high concentrations of APS and TEMED will significantly increase the rate of polymerization.
Troubleshooting Protocol:
-
Cooling: While polymerization at 4°C is detrimental to gel structure, you can pre-cool your gel solution to slightly below room temperature (e.g., 20°C) before adding the initiators if your lab environment is particularly warm.
-
Reduce Initiator Concentration: This is the most effective way to slow down the reaction. Systematically decrease the amount of APS and TEMED until you achieve a visible gelation time of 15-20 minutes for a resolving gel.[1]
-
Monitor Monomer Concentration: Higher total monomer concentrations (%T) will polymerize faster.[1] If you are increasing your gel percentage, you will likely need to decrease your initiator concentrations.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound polymerization?
The optimal temperature range for the polymerization of acrylamide and bis-acrylamide to form a polyacrylamide gel is between 23°C and 25°C.[1][6][7] Some studies suggest that the best conditions for achieving a homogenous and elastic gel are between 25-30°C.[11]
Q2: How does temperature quantitatively affect the polymerization rate?
The relationship between temperature and the reaction rate constant is described by the Arrhenius equation.[12][13] In general, higher temperatures increase the rate of initiator decomposition, leading to a faster polymerization rate.[5] The polymerization of acrylamide is also an exothermic reaction, meaning it releases heat, which can further accelerate the process.[1][8][14] One study on the redox polymerization of acrylamide over a temperature range of 45–65°C determined an activation energy (Ea) of 38.1 ± 0.2 kJ/mol.[13][15]
Q3: Why do my solutions need to be at room temperature before use?
Monomer solutions and buffers are often stored at 4°C to prolong their shelf life.[1] It is critical to allow these solutions to equilibrate to room temperature (23-25°C) before preparing the gel mixture for two main reasons:
-
Oxygen Solubility: Cold solutions have a higher capacity for dissolved oxygen, which is a potent inhibitor of free-radical polymerization.[1][7]
-
Degassing Efficiency: Degassing, a crucial step to remove oxygen, is more effective and complete when the solution is at room temperature.[1][7]
Q4: What are the consequences of polymerizing at very high temperatures (e.g., >50°C)?
Polymerizing at excessively high temperatures (e.g., above 50°C or 60°C) leads to the formation of short polymer chains and inelastic gels.[1][11] This is due to an increased rate of polymer chain termination at these higher temperatures.[1] While the reaction may be very fast, the resulting gel will have poor mechanical properties and will not be suitable for most electrophoretic applications.
Section 3: Data Summary & Visualization
Table 1: Effect of Polymerization Temperature on Polyacrylamide Gel Properties
| Temperature Range | Polymerization Rate | Gel Appearance | Gel Properties | Reproducibility |
| 0-4°C | Very Slow | Turbid, Opaque[1][6][11] | Porous, Inelastic, Brittle[1][6][11] | Difficult to achieve[1][11] |
| 23-25°C (Optimal) | Moderate | Transparent[1][11] | Less Porous, Elastic[1][11] | High |
| >30°C | Fast to Very Fast | Transparent | Shorter polymer chains, Inelastic[1] | Variable |
Diagram 1: this compound Polymerization Workflow
Caption: Workflow for optimal this compound polymerization.
Diagram 2: Temperature's Influence on Polymerization Kinetics and Gel Quality
Caption: Relationship between temperature, kinetics, and final gel properties.
References
- Acrylamide Polymerization — A Practical Approach. Bio-Rad.
- Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis.
- Catalytic effects of temed in chemical production processes to improve efficiency. BDMAEE.
- What are the uses of APS and TEMED in SDS PAGE protocol.
- Technical Support Center: Acrylamide Gel Polymerization. Benchchem.
- Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE) technical report (COR-10100-ED). ResearchGate.
- Polymerization kinetics of polyacrylamide gels II. Effect of temperature. Zendy.
- AQUEOUS ACRYLAMIDE. SNF.
- Polymerization of acrylamide in the presence of water-soluble nitrogen compounds. Google Patents.
- What is the role and necessity of TEMED in SDS-PAGE?. ResearchGate.
- SDS Page Gel Electrophoresis PAGE.
- Polymerization kinetics of polyacrylamide gels II. Effect of temperature. ResearchGate.
- 6 Best Tips for Troubleshooting Poor Band Separation on SDS-PAGE Gels. Azure Biosystems.
- The Kinetics and In-Situ Rheological Behaviour of Acrylamide Redox Polymerization.
- Characterization of free-radical solution polymerizations of acrylamide initiated by persulfate initiator systems. Scholars' Mine.
- Common artifacts and mistakes made in electrophoresis. PMC.
- Kinetics and In Situ Rheological Behavior of Acrylamide Redox Polymerization. Taylor & Francis.
- Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE). YouTube.
- Polymerization of Acrylamide in Water.
- Temperature control best practices for reproducible acrylamide polymerization. Benchchem.
- Free-radical crosslinking copolymerization of acrylamide and N, N ′-methylenebis acrylamide by used Ce(IV)/polyethylene glycol and Ce(IV)/diethylmalonate redox initiator systems. ResearchGate.
- Thermally-initiated free radical polymerization for reproducible production of stable linear polyacrylamide coated capillaries, and their application to proteomic analysis using capillary zone electrophoresis-mass spectrometry. PMC.
- Left: Arrhenius plot of NMP of acrylamide under conventional heating.... ResearchGate.
- Kinetic investigation of the dispersion polymerization of N,N′‐methylenebis(acrylamide) in the presence of various emulsifiers. ResearchGate.
- RAFT Step-Growth Polymerization of Bis-acrylamides and their Facile Degradation. RSC Publishing.
- A Kinetic Study of Acrylamide/Acrylic Acid Copolymerization.
- Propagation Kinetics of the Radical Polymerization of Methylated Acrylamides in Aqueous Solution. ResearchGate.
- Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect. Science and Education Publishing.
- Thermal radical polymerization of Bis(methacrylamide)s. SciELO.
- Measuring the mesh size of hydrogels. Infoscience.
- A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide.
- Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect. Science and Education Publishing.
- Swelling. Hydrogel Design.
- Polymerization Kinetics of Acrylic Photopolymer Loaded with Graphene-Based Nanomaterials for Additive Manufacturing. MDPI.
- Modeling of Acrylamide/N,n′-Methylenebisacrylamide. Amanote Research.
- Titanium Dioxide Photocatalytic Polymerization of Acrylamide for Gel Electrophoresis (TIPPAGE) of Proteins and Structural Identification by Mass Spectrometry. PMC.
- Protocol efficiently measuring the swelling rate of hydrogels. PubMed.
- Protocol Efficiently Measuring the Swelling Rate of Hydrogels. ResearchGate.
- How do I initiate polyacrylamide gel polymerization while using low bis-acrylamide concentration?. ResearchGate.
- Precise control of synthetic hydrogel network structure via linear, independent synthesis-swelling relationships. NIH.
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. What are the uses of APS and TEMED in SDS PAGE protocol [infobiochem.com]
- 3. researchgate.net [researchgate.net]
- 4. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 5. bdmaee.net [bdmaee.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect [pubs.sciepub.com]
- 9. sciepub.com [sciepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Polymerization kinetics of polyacrylamide gels II. Effect of temperature | Zendy [zendy.io]
- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. US3951934A - Polymerization of acrylamide in the presence of water-soluble nitrogen compounds - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Distorted Bands in Polyacrylamide Gels
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering common issues with polyacrylamide gel electrophoresis (PAGE), specifically the frustrating artifacts of "smiling" and other band distortions. As a Senior Application Scientist, my goal is to provide not just procedural fixes, but a deeper understanding of the underlying principles to empower you to proactively ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the "smiling effect" in gel electrophoresis and what causes it?
The "smiling effect" refers to the curved appearance of bands in a gel, where the bands in the central lanes migrate faster than those at the edges, forming a smile-like shape.[1][2][3][4] This is a classic sign of uneven heat distribution across the gel, a phenomenon known as Joule heating.[2][5] The electrical resistance of the gel generates heat during the run.[1][2] The center of the gel becomes hotter than the edges, which are better able to dissipate heat to the surrounding buffer and apparatus.[4][6][7] This temperature differential causes the viscosity of the buffer within the gel matrix to decrease more in the center, leading to reduced resistance and faster migration of molecules.[6]
Q2: My bands are not smiling, but they are skewed or uneven. What's happening?
Skewed or uneven bands, where bands within the same lane are not uniform or slant to one side, can arise from several factors related to the integrity of the gel matrix and the electric field.[4] Key causes include:
-
Uneven Gel Polymerization: If the acrylamide solution does not polymerize uniformly, the pore sizes within the gel will be inconsistent.[4][8] This creates channels of varying resistance, forcing molecules to migrate at different speeds within the same lane.
-
Improperly Assembled Apparatus: A non-level electrophoresis apparatus or a poorly seated gel cassette can lead to an uneven distribution of the electric field, causing bands to run unevenly.[4]
-
Sample Loading Errors: The introduction of air bubbles during sample loading or loading the sample unevenly across the bottom of the well can disrupt the initial alignment of the molecules, leading to distorted bands.[4][9][10]
Q3: Why do my bands appear broad and diffuse instead of sharp and distinct?
Broad or diffuse bands are often an indication of issues with the sample itself or suboptimal running conditions. Common culprits include:
-
Protein/Nucleic Acid Degradation: If samples are not handled carefully, proteases or nucleases can degrade the molecules, resulting in a smear of various-sized fragments instead of a sharp band.[2][4]
-
High Salt Concentration: Excessive salt in the sample can disrupt the local electric field and interfere with the stacking effect in SDS-PAGE, leading to poor focusing and diffuse bands.[2][11]
-
Overloading: Loading too much protein or nucleic acid into a well can exceed the resolving capacity of the gel, causing the bands to broaden.[4][9][11][12][13]
-
Diffusion: If the electrophoresis run is too long or the gel is left to sit for an extended period before visualization, the separated molecules can begin to diffuse within the gel, causing the bands to lose their sharpness.[4][10]
Troubleshooting Guides
Issue 1: The "Smiling" Effect
This is primarily a thermal issue. The key is to manage the heat generated during the electrophoresis run.
-
Reduce Electrophoresis Voltage: This is the most direct way to decrease heat generation.[1][2][5][6][12][14]
-
Improve Heat Dissipation:
-
Optimize Buffer Conditions:
-
Protocol: Ensure your running buffer is at the correct concentration.[1][9][16] Using overly concentrated buffers can increase the current and consequently the heat generated.[6][17] Conversely, a buffer that is too dilute will have high resistance, also leading to heating.[1] Always use freshly prepared buffer.[8][9]
-
| Parameter | Standard Recommendation | Troubleshooting Adjustment |
| Voltage | 100-150 V | 60-80 V[12][14] |
| Run Location | Benchtop | Cold Room (4°C)[5][6][14] |
| Buffer Temp. | Room Temperature | Chilled (4°C)[7][15] |
Issue 2: Skewed and Uneven Bands
These artifacts often point to problems with the gel itself or the physical setup of the electrophoresis system.
-
Ensure Complete Gel Polymerization: Incomplete polymerization is a major cause of inconsistent pore size.[8][11][18]
-
Protocol: Always use freshly prepared ammonium persulfate (APS) solution.[8][15] Allow the gel to polymerize fully at room temperature; polymerizing in a cold room can slow the reaction and lead to incomplete polymerization.[18] To confirm polymerization, you can monitor a small amount of leftover acrylamide solution in a beaker.[11][15]
-
-
Proper Sample Loading:
-
Well Preparation:
| Action | Rationale |
| Use Fresh 10% APS | APS is a catalyst for polymerization; old solutions lose effectiveness, leading to incomplete polymerization.[8][15] |
| Degas Acrylamide Solution | Oxygen inhibits polymerization. Degassing the solution before adding APS and TEMED ensures a uniform gel matrix.[15] |
| Flush Wells | Removes residual unpolymerized acrylamide and salts that can obstruct sample entry and cause band distortion.[7][10] |
Issue 3: Distorted Bands at Gel Periphery
Sometimes, only the outermost lanes show distortion, a phenomenon known as the "edge effect."
-
Load All Wells: The electric field can be distorted at the edges of the gel if adjacent wells are empty.
-
Protocol: Do not leave the outer wells empty.[14][19] If you do not have samples for these lanes, load them with an equal volume of 1X sample loading buffer.[6][14][19] This ensures a more uniform electric field across the entire width of the gel, preventing distortion in the neighboring sample lanes.[1]
-
References
- Vertex AI Search. (n.d.). Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis.
- BiochemSphere. (2025, December 2). Troubleshooting Distorted Protein Bands in Gel Electrophoresis: A Scientist's Guide to Diagnosis and Resolution.
- BiochemSphere. (2025, November 28). How to Fix Smeared Bands in Protein Gel Electrophoresis: A Complete Troubleshooting Guide.
- GoldBio. (n.d.). Troubleshooting SDS-PAGE Gel Running Issues.
- YouTube. (2022, June 6). Don't let your electrophoresis gels smile.
- ResearchGate. (2015, December 5). How to get rid of smiling effect on my PAGE gels?
- ResearchGate. (2018, April 6). Why do my gels have crescent/smiling effect?
- ResearchGate. (n.d.). Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE) technical report (COR-10100-ED).
- Mtoz Biolabs. (n.d.). What Causes Protein Electrophoresis to Run Unevenly.
- YouTube. (2024, January 31). Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE).
- LabX. (2025, September 11). Troubleshooting Common Electrophoresis Problems and Artifacts.
- ResearchGate. (2016, February 11). Why do DNA band in agarose gel start to become curved and wavy as it travels down the gel?
- Thermo Fisher Scientific. (n.d.). Nucleic Acid Gel Electrophoresis Troubleshooting.
- Thermo Fisher Scientific. (n.d.). Eight Tips to Improve Gel Electrophoresis Results.
- Benchchem. (n.d.). Technical Support Center: Resolving Distorted Protein Bands in Western Blots.
- Biotium. (2013, September 20). Why am I seeing smeared or smiling DNA band(s) or discrepant DNA migration?
- ResearchGate. (2019, December 19). Why do I get smiley/"droopy" bands in my DNA ladder well?
- Azure Biosystems. (2022, September 9). 6 Best Tips for Troubleshooting Poor Band Separation on SDS-PAGE Gels.
- YouTube. (2023, September 18). From Smearing to Smiling: SDS-PAGE Troubleshooting Tips.
- PMC. (n.d.). Common artifacts and mistakes made in electrophoresis.
- Sigma-Aldrich. (n.d.). Sample Prep & Gel Electrophoresis Troubleshooting.
Sources
- 1. goldbio.com [goldbio.com]
- 2. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]
- 3. Eight Tips to Improve Gel Electrophoresis Results | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BiochemSphere [biochemicalsci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. What Causes Protein Electrophoresis to Run Unevenly | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sample Prep & Gel Electrophoresis Troubleshooting [sigmaaldrich.cn]
Technical Support Center: Enhancing Reproducibility in Polyacrylamide Gel Electrophoresis
Welcome to the Technical Support Center dedicated to improving the reproducibility and quality of your polyacrylamide gel electrophoresis (PAGE) experiments. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision of PAGE for their work. Here, we will move beyond simple protocol steps to delve into the underlying principles that govern gel polymerization and electrophoresis, empowering you to troubleshoot effectively and achieve consistent, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acrylamide polymerization and why is it critical for reproducibility?
A1: Polyacrylamide gels are formed by the copolymerization of acrylamide and a cross-linking agent, typically N,N'-methylene-bis-acrylamide (bis-acrylamide). This is a vinyl addition polymerization reaction initiated by a free-radical generating system.[1][2] The most common system uses ammonium persulfate (APS) to generate sulfate free radicals, and N,N,N',N'-tetramethylethylenediamine (TEMED) to catalyze and accelerate the rate of free radical formation.[1][2][3] These free radicals then react with acrylamide monomers to initiate a chain reaction, forming long polymer chains. Bis-acrylamide creates cross-links between these chains, resulting in a porous gel matrix.[1][2]
Understanding this mechanism is paramount for reproducibility because the pore size of the gel, which is the primary determinant of separation, is directly influenced by the kinetics of this polymerization reaction.[4][5] Factors such as reagent purity, temperature, and the presence of inhibitors can alter the polymerization speed and the final gel architecture, leading to inconsistent results.[6]
Q2: What are the most critical reagents in acrylamide polymerization and what are their specific roles?
A2: The key reagents and their functions are summarized below:
| Reagent | Role |
| Acrylamide | The primary monomer that forms the linear polymer chains.[2] |
| Bis-acrylamide | The cross-linking agent that forms bridges between polyacrylamide chains, creating the gel matrix. The ratio of acrylamide to bis-acrylamide is a critical determinant of the gel's pore size.[7] |
| Ammonium Persulfate (APS) | The initiator of the polymerization reaction. It generates sulfate free radicals necessary to start the polymerization process.[3][8][9] |
| TEMED | A catalyst that accelerates the rate of free radical formation from APS, thus speeding up polymerization.[3][8] |
| Tris Buffer | Maintains a stable pH, which is crucial for both the polymerization reaction and the subsequent electrophoretic separation. |
| SDS (in SDS-PAGE) | A detergent that denatures proteins and coats them with a uniform negative charge, allowing for separation based primarily on molecular weight. |
Q3: How does temperature influence the polymerization process and the final gel structure?
A3: Temperature has a profound effect on the rate and outcome of acrylamide polymerization. Higher temperatures accelerate the polymerization reaction.[1][10][11] However, the polymerization process itself is exothermic, meaning it generates heat.[1] It is crucial to maintain a consistent temperature for reproducible results. Polymerization at low temperatures (0–4°C) can lead to turbid, inelastic gels with poor reproducibility.[1][12] Conversely, excessively high temperatures can result in the formation of shorter polymer chains and inelastic gels.[1][12] The optimal temperature for polymerization is generally considered to be room temperature (23–25°C).[13][14]
Q4: Can oxygen inhibit the polymerization process, and how can this be mitigated?
A4: Yes, oxygen is a potent inhibitor of acrylamide polymerization.[2][15] It acts as a free radical scavenger, quenching the free radicals necessary to initiate and propagate the polymerization chains.[14][16] To ensure complete and uniform polymerization, it is essential to minimize the exposure of the gel solution to atmospheric oxygen. This is typically achieved by degassing the monomer solutions under a vacuum before adding the initiators (APS and TEMED).[13][16] Additionally, overlaying the resolving gel with a thin layer of water, isopropanol, or butanol creates an anaerobic environment at the gel surface, ensuring a sharp, well-defined interface.[2][17]
Troubleshooting Guide
This section addresses common problems encountered during polyacrylamide gel electrophoresis, their probable causes, and actionable solutions.
Issue 1: Smeared or Blurry Bands
Symptoms: Protein bands are not sharp and distinct, but rather appear as diffuse or streaky vertical lines.
Potential Causes & Solutions:
-
High Voltage: Running the gel at an excessively high voltage can generate excess heat, leading to band distortion and smearing.[15][18][19]
-
Incorrect Buffer Concentration: Using a running buffer that is too diluted can cause proteins to migrate too quickly and appear as a smear.[18]
-
Solution: Ensure your running buffer is prepared at the correct concentration.
-
-
Sample Overload: Loading too much protein into a well can lead to aggregation and precipitation within the gel matrix, causing streaking.[15][20][21]
-
Solution: Determine the optimal protein load for your specific antibody and target. A good starting point is typically 10-15 µg of cell lysate per lane.[22]
-
-
High Salt Concentration in Sample: Excessive salt in the sample can interfere with the electric field and cause band distortion.[14][23]
-
Solution: Consider desalting or dialyzing your sample before loading.[22]
-
-
Nucleic Acid Contamination: Contamination of protein samples with DNA or RNA can increase viscosity and lead to smearing.[20]
-
Solution: Treat samples with DNase and RNase, or ensure your extraction protocol effectively removes nucleic acids. Sonication can also help shear DNA.[24]
-
-
Incomplete Polymerization: A poorly polymerized gel will have an inconsistent matrix, leading to uneven migration and smeared bands.[15][21]
Issue 2: "Smiling" or Curved Bands
Symptoms: The protein bands are curved, with the bands in the center of the gel migrating faster than those at the edges.
Potential Causes & Solutions:
-
Uneven Heat Distribution: This is the most common cause of the "smiling" effect.[14][18][25][26][27] The center of the gel becomes hotter than the edges, causing the proteins in the central lanes to migrate faster.
-
Solution 1: Reduce Voltage: Lowering the voltage will decrease the overall heat generated during the run.[18][19][25][27]
-
Solution 2: Improve Cooling: Run the gel in a cold room or place ice packs around the electrophoresis apparatus to help dissipate heat more evenly.[19][25]
-
Solution 3: Use Pre-chilled Buffer: Using chilled running buffer can also help maintain a lower, more consistent temperature.[28]
-
Issue 3: Poor Resolution and Band Separation
Symptoms: Protein bands are too close together, or high and low molecular weight proteins are not adequately separated.
Potential Causes & Solutions:
-
Incorrect Gel Percentage: The percentage of acrylamide determines the pore size of the gel.[4][7][21] A gel with a percentage that is too high will impede the migration of large proteins, while a gel with a percentage that is too low will not effectively resolve small proteins.
-
Solution: Choose an appropriate acrylamide percentage based on the molecular weight of your protein of interest. For a wide range of protein sizes, a gradient gel (e.g., 4-20%) can be used.[29]
-
-
Insufficient Run Time: If the electrophoresis is stopped too early, proteins will not have had enough time to separate properly.[18]
-
Solution: Allow the gel to run until the dye front reaches the bottom of the gel.[19]
-
-
Incomplete Polymerization: An incompletely polymerized gel will have larger than intended pores, leading to poor separation.[21]
Issue 4: Irregular or Slow Gel Polymerization
Symptoms: The gel fails to polymerize completely, polymerizes too slowly, or polymerizes unevenly.
Potential Causes & Solutions:
-
Degraded Reagents: APS solutions are unstable and should be prepared fresh daily.[13][14][17] TEMED can oxidize over time and lose its catalytic activity; it should be replaced every few months.[13][14]
-
Solution: Always use fresh APS and high-quality TEMED.
-
-
Incorrect Reagent Concentrations: Insufficient amounts of APS or TEMED will result in slow or incomplete polymerization.[14] Conversely, excessive amounts can cause polymerization to occur too rapidly, leading to a non-uniform gel structure.[1][14]
-
Solution: Carefully follow a validated protocol for the concentrations of APS and TEMED.
-
-
Low Temperature: As mentioned, low temperatures will significantly slow down the polymerization reaction.[1][12][14]
-
Solution: Ensure all solutions are at room temperature before initiating polymerization.[13]
-
-
Oxygen Inhibition: Oxygen is a potent inhibitor of polymerization.[14][15][16]
-
Solution: Degas your gel solutions before adding APS and TEMED.[13]
-
Experimental Protocols & Workflows
Protocol 1: Hand-Casting a Reproducible Polyacrylamide Gel
This protocol outlines the steps for casting a standard 1.0 mm mini-gel.
Materials:
-
Acrylamide/Bis-acrylamide solution (e.g., 30% stock, 29:1 ratio)
-
Resolving gel buffer (1.5 M Tris-HCl, pH 8.8)
-
Stacking gel buffer (0.5 M Tris-HCl, pH 6.8)
-
10% (w/v) SDS
-
10% (w/v) Ammonium Persulfate (APS) - Prepare Fresh Daily
-
TEMED
-
Deionized water
-
Isopropanol or water-saturated butanol
-
Clean glass plates, spacers, and comb
-
Casting stand and clamps
Procedure:
-
Assemble the Casting Apparatus: Thoroughly clean and dry the glass plates and spacers. Assemble the gel cassette in the casting stand, ensuring there are no leaks.[17][30]
-
Prepare the Resolving Gel Solution: In a small beaker or conical tube, combine the acrylamide/bis-acrylamide solution, resolving gel buffer, SDS, and deionized water to achieve the desired final acrylamide percentage.
-
Initiate Polymerization: Just before pouring, add the freshly prepared 10% APS and TEMED to the resolving gel solution.[31] Gently swirl to mix, avoiding the introduction of air bubbles.[17][32]
-
Pour the Resolving Gel: Immediately and carefully pipette the resolving gel solution between the glass plates up to the desired height (approximately 1 cm below the bottom of the comb teeth).[17]
-
Overlay the Gel: Gently overlay the resolving gel with a thin layer of isopropanol or water-saturated butanol. This creates a sharp, level interface and prevents oxygen inhibition.[2][17]
-
Allow Polymerization: Let the resolving gel polymerize for 30-60 minutes at room temperature.[17] A distinct interface will be visible upon polymerization.
-
Prepare the Stacking Gel Solution: In a separate tube, prepare the stacking gel solution using the stacking gel buffer.
-
Pour the Stacking Gel: After the resolving gel has polymerized, pour off the overlay and rinse the top of the gel with deionized water.[33] Insert the comb and then pour the stacking gel solution, to which APS and TEMED have just been added. Ensure no air bubbles are trapped under the comb teeth.[17]
-
Final Polymerization: Allow the stacking gel to polymerize for 30-45 minutes.[17]
-
Storage: Once polymerized, the gel can be wrapped in plastic wrap with the comb in place and stored at 4°C for a short period. It is best to use hand-cast gels with discontinuous buffer systems soon after casting as the buffer discontinuity can dissipate over time.[13]
Workflow Diagram: Troubleshooting Common PAGE Issues
Caption: A troubleshooting workflow for common PAGE issues.
Diagram: The Chemistry of Polyacrylamide Gel Polymerization
Caption: The free-radical polymerization of acrylamide and bis-acrylamide.
References
- Acrylamide Polymerization — A Practical Approach - Bio-Rad. ([Link])
- Gelfi, C., & Righetti, P. G. (1981). Polymerization kinetics of polyacrylamide gels II. Effect of temperature. Electrophoresis, 2(4), 220-228. ([Link])
- What could be the cause of the smears on my SDS-PAGE?
- Hand Casting Polyacrylamide Gels | Bio-Rad. ([Link])
- What are the uses of APS and TEMED in SDS PAGE protocol. ([Link])
- 6 Best Tips for Troubleshooting Poor Band Separ
- From Smearing to Smiling: SDS-PAGE Troubleshooting Tips - YouTube. ([Link])
- Don't let your electrophoresis gels smile - YouTube. ([Link])
- Handcasting Polyacrylamide Gels | Markelz Research Group - University
- Western Blot Troubleshooting Guide - Bio-Techne. ([Link])
- The 8 Western Blot Failures and How to Prevent Them (2025 Guide) - Wildtype One. ([Link])
- Introduction to Polyacrylamide Gels - Bio-Rad. ([Link])
- How to get rid of smiling effect on my PAGE gels?
- Polyacrylamide gel electrophoresis - Wikipedia. ([Link])
- SDS Page Gel Electrophoresis PAGE. ([Link])
- Handcasting Polyacrylamide Gels - Bio-Rad. ([Link])
- Polymerization of acrylamide in SDS PAGE | role of APS and TEMED to produce polyacrylamide gel - YouTube. ([Link])
- Aslam, S., & Qamar, F. (1982). The Effect of Temperature on Gelation Time for Polyacrylamide/Chromium (III) Systems. Society of Petroleum Engineers Journal, 22(04), 541-550. ([Link])
- Boukhelifa, L., & Morsli, M. S. (2004). Rheological Monitoring of Polyacrylamide Gelation: Importance of Cross-Link Density and Temperature. Macromolecules, 37(23), 8847-8854. ([Link])
- What is the role of APS in sds page & can it be substituted by any another reagent?
- Why do my gels have crescent/smiling effect?
- Preparation of acrylamide solutions for casting of gels - SERVA Electrophoresis GmbH. ([Link])
- Gel Casting Protocol - UVic Online Academic Community. ([Link])
- Introduction to Polyacrylamide Gels - Bio-Rad. ([Link])
- Mechanism of Polyacrylamide Hydrogel Instability on High-Temper
- Gel Preparation - SERVA Electrophoresis GmbH. ([Link])
- Polymeriz
- Why do my bands look like this?
- Why the bands are not straight on the polyacrylamide gel?
- The band line of SDS PAGE is not straight. What is the problem, and how can I solve it?
- Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis. ([Link])
- Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE) technical report (COR-10100-ED)
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What are the uses of APS and TEMED in SDS PAGE protocol [infobiochem.com]
- 4. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 5. serva.de [serva.de]
- 6. bio-rad.com [bio-rad.com]
- 7. LabXchange [labxchange.org]
- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 9. researchgate.net [researchgate.net]
- 10. onepetro.org [onepetro.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Smeared Bands - National Diagnostics [nationaldiagnostics.com]
- 16. m.youtube.com [m.youtube.com]
- 17. 3.15. Handcasting Polyacrylamide Gels | Markelz Research Group [markelz.physics.buffalo.edu]
- 18. goldbio.com [goldbio.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. hycultbiotech.com [hycultbiotech.com]
- 30. alfa-chemistry.com [alfa-chemistry.com]
- 31. 使用mPAGE® TurboMix Bis-Tris制胶试剂盒手动灌制PAGE和SDS-PAGE凝胶 [sigmaaldrich.com]
- 32. Preparation of acrylamide solutions for casting of gels › SDS PAGE › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 33. bio-rad.com [bio-rad.com]
Technical Support Center: Ethylene Bis-Acrylamide Gel Polymerization
Welcome to the Technical Support Center for Ethylene Bis-Acrylamide Gel Polymerization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the preparation of polyacrylamide gels.
Why is My Ethylene Bis-Acrylamide Gel Not Polymerizing Evenly?
Uneven polymerization of your ethylene bis-acrylamide gel can manifest in several ways, including a swirled or "schlieren" pattern, incomplete polymerization in certain areas, or a gel that is too soft or brittle.[1] These issues can significantly impact the resolution and reproducibility of your electrophoretic separations. This guide will walk you through the common causes of uneven polymerization and provide you with actionable troubleshooting steps.
Core Principles of Polymerization
Polyacrylamide gels are formed through the copolymerization of acrylamide and a cross-linking agent, N,N'-methylene-bis-acrylamide (bis-acrylamide).[1][2][3] This reaction is a free-radical polymerization initiated by ammonium persulfate (APS) and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED).[1][3][4][5][6][7] TEMED accelerates the rate of free radical formation from APS, which then activates acrylamide monomers to initiate the polymerization chain reaction.[1][4] The elongating polymer chains are then cross-linked by bis-acrylamide, forming a porous gel matrix.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of uneven gel polymerization?
Common indicators of improper gel polymerization include:
-
Swirled or "Schlieren" Patterns: These patterns suggest that polymerization occurred too rapidly or that the initiators were not mixed thoroughly with the monomer solution.[1]
-
Incomplete Polymerization: Pockets of unpolymerized liquid within the gel cassette indicate a localized failure of the polymerization reaction.
-
Gel Brittleness or Softness: An overly brittle or soft gel can result from an incorrect acrylamide-to-bis-acrylamide ratio or issues with the polymerization temperature.
-
Leaking Wells: If the wells of your gel are not well-formed and leak during sample loading, it could be a sign of poor polymerization at the top of the gel.[8][9]
-
Distorted or Smeared Bands: Uneven pore size resulting from non-uniform polymerization can lead to poor band resolution and distorted band shapes.[8][9][10][11]
Q2: How critical is the temperature for polymerization?
Temperature is a critical factor for achieving reproducible and uniform gel polymerization.[1] The optimal temperature for polymerization is generally considered to be between 23-25°C.[1]
-
Low Temperatures (0-4°C): Polymerizing at low temperatures, such as in a cold room, is discouraged. It can result in turbid, highly porous, and inelastic gels, and reproducibility is difficult to achieve.[1][12]
-
High Temperatures: If the polymerization temperature is too high, it can lead to the formation of short polymer chains, resulting in an inelastic gel.[1] The exothermic nature of the polymerization reaction can also be accelerated at high ambient temperatures, potentially leading to an uncontrolled reaction.[13]
Q3: How often should I prepare my APS solution?
Ammonium persulfate (APS) solution is unstable and should be prepared fresh daily for optimal performance.[9] A 10% (w/v) solution in deionized water is standard. Degraded APS is a common cause of slow or incomplete polymerization.[9][14]
Q4: Can the quality of my acrylamide and bis-acrylamide affect polymerization?
Absolutely. The purity of your acrylamide and bis-acrylamide monomers is crucial. Poor-quality reagents can contain contaminants such as acrylic acid, which is a deamidation product of acrylamide, and can interfere with the polymerization process.[1] Using high-purity, electrophoresis-grade reagents is essential for reproducible results.[9][14]
Troubleshooting Guide: Uneven Polymerization
This section provides a systematic approach to diagnosing and resolving issues with uneven gel polymerization.
Issue 1: Rapid or Incomplete Polymerization
Symptoms:
-
The gel polymerizes extremely quickly, often with visible "schlieren" lines.[1]
-
The gel fails to polymerize completely, leaving liquid pockets.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Incorrect Initiator Concentration | The rate of polymerization is directly dependent on the concentration of APS and TEMED.[1] Excess initiator leads to rapid polymerization and shorter polymer chains, while insufficient amounts result in slow or incomplete polymerization.[1][7] | 1. Optimize APS and TEMED concentrations: If polymerization is too fast, reduce the amount of APS and/or TEMED.[9] If it's too slow, increase the amounts incrementally.[14] 2. Ensure fresh APS: Prepare a fresh 10% APS solution daily.[9] |
| Inadequate Mixing of Initiators | Localized high concentrations of initiators can cause rapid, non-uniform polymerization, leading to a heterogeneous gel matrix.[6] | 1. Thorough but gentle mixing: After adding TEMED and APS to the acrylamide solution, swirl the mixture gently but thoroughly to ensure even distribution before pouring the gel.[15] Avoid vigorous shaking, which can introduce oxygen.[15] |
| Presence of Oxygen | Oxygen is an inhibitor of free-radical polymerization.[16] Dissolved oxygen in the gel solution can quench the free radicals necessary for chain propagation, leading to incomplete polymerization. | 1. Degas the acrylamide solution: Before adding APS and TEMED, degas the monomer solution under a vacuum for at least 15 minutes.[9][14][16] |
| Incorrect Temperature | The polymerization reaction is exothermic and temperature-sensitive.[1] High ambient temperatures accelerate the reaction, while low temperatures slow it down significantly.[1][12][17] | 1. Equilibrate reagents: Allow all solutions to reach room temperature (23-25°C) before mixing.[9] 2. Control the environment: Cast gels in a temperature-controlled environment to ensure consistency. |
Issue 2: Physical Irregularities in the Gel
Symptoms:
-
A wavy or uneven interface between the stacking and resolving gels.
-
The top surface of the resolving gel is not flat.
-
The gel shrinks or pulls away from the glass plates.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Uneven Pouring Technique | Pouring the gel too quickly or unevenly can introduce air bubbles and create a non-level surface. | 1. Slow and steady pouring: Pour the gel solution slowly and evenly between the glass plates, using a pipette to guide the flow along one of the spacers.[18] |
| Lack of an Overlay | Without an overlay, the top surface of the resolving gel is exposed to oxygen, which can inhibit polymerization and result in an uneven surface. | 1. Use an overlay: Immediately after pouring the resolving gel, carefully overlay the top with a thin layer of water-saturated butanol, isopropanol, or water.[15][19][20] This creates a sharp, level interface by protecting the surface from oxygen. |
| Dirty or Chipped Glass Plates | Imperfections or contaminants on the glass plates can interfere with the polymerization process and the uniform structure of the gel.[14][21] | 1. Thoroughly clean plates: Clean the glass plates meticulously with detergent, rinse extensively with deionized water, and finally with ethanol before assembly.[18] 2. Inspect for damage: Discard any glass plates with chips or deep scratches that could affect gel integrity. |
Experimental Workflow: Casting a Uniform Polyacrylamide Gel
To ensure even polymerization, follow this detailed protocol.
1. Reagent Preparation:
-
Prepare fresh 10% (w/v) APS in deionized water.
-
Ensure all other stock solutions (Acrylamide/Bis-acrylamide, Tris buffer, SDS) are of high purity and correctly prepared.
2. Assembling the Casting Apparatus:
-
Thoroughly clean and dry the glass plates and spacers.
-
Assemble the gel casting stand, ensuring there are no leaks.
3. Preparing the Resolving Gel Solution:
-
In a small beaker or conical tube, combine the appropriate volumes of deionized water, Tris buffer, SDS, and Acrylamide/Bis-acrylamide solution for your desired gel percentage.
-
Degas the solution under vacuum for a minimum of 15 minutes.
-
Add the required amount of TEMED and swirl gently to mix.
-
Add the fresh 10% APS solution and swirl gently to initiate polymerization.
4. Pouring the Resolving Gel:
-
Immediately and carefully pour the resolving gel solution into the prepared cassette to the desired height.
-
Overlay the gel with water-saturated butanol or isopropanol.
-
Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp interface will be visible upon completion.
5. Pouring the Stacking Gel:
-
Once the resolving gel has polymerized, pour off the overlay and rinse the top of the gel several times with deionized water to remove any unpolymerized acrylamide.
-
Prepare the stacking gel solution, adding TEMED and APS just before pouring.
-
Pour the stacking gel solution on top of the resolving gel and insert the comb, taking care not to trap any air bubbles.
-
Allow the stacking gel to polymerize for at least 30 minutes.
Visualizing the Polymerization Process and Troubleshooting
The following diagrams illustrate the key steps in the polymerization process and a troubleshooting workflow for uneven polymerization.
Caption: The free-radical polymerization of acrylamide and bis-acrylamide.
Caption: A troubleshooting workflow for uneven gel polymerization.
By systematically addressing these potential issues, you can significantly improve the uniformity and reproducibility of your ethylene bis-acrylamide gels, leading to more reliable and accurate results in your downstream applications.
References
- Bio-Rad Laboratories.
- GTP. Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis. [Link]
- Genetic Education. What are the uses of APS and TEMED in SDS PAGE protocol. [Link]
- McMaster Demystifying Medicine. Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE). [Link]
- ResearchGate. Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE) technical report (COR-10100-ED). [Link]
- Wikipedia. Polyacrylamide gel electrophoresis. [Link]
- Gelfi, C., & Righetti, P. G. (1981). Polymerization kinetics of polyacrylamide gels II. Effect of temperature. Electrophoresis, 2(4), 220–228. [Link]
- Bio-Rad Laboratories. Introduction to Polyacrylamide Gels. [Link]
- BDMAEE. Catalytic effects of temed in chemical production processes to improve efficiency. [Link]
- ResearchGate. What is the role and necessity of TEMED in SDS-PAGE?. [Link]
- SDS Page Gel Electrophoresis PAGE. [Link]
- YouTube. Polymerization of acrylamide in SDS PAGE | role of APS and TEMED to produce polyacrylamide gel. [Link]
- ACS Publications.
- SPE. The Effect of Temperature on Gelation Time for Polyacrylamide/Chromium (III) Systems. [Link]
- LabXchange.
- Conduct Science. Polyacrylamide Gel Electrophoresis. [Link]
- SDS-PAGE Introduction. [Link]
- YouTube. SDS-PAGE Gel Casting: Common Problems & Fixes. [Link]
- ResearchGate.
- ResearchGate.
- PubMed. Simultaneous electrophoretic analysis of proteins of very high and low molecular weights using low-percentage acrylamide gel and a gradient SDS-PAGE gel. [Link]
- YouTube. What Are Common Problems In Gel Electrophoresis?. [Link]
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. LabXchange [labxchange.org]
- 3. bclab.thu.edu.tw [bclab.thu.edu.tw]
- 4. What are the uses of APS and TEMED in SDS PAGE protocol [infobiochem.com]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. conductscience.com [conductscience.com]
- 8. goldbio.com [goldbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. onepetro.org [onepetro.org]
- 18. researchgate.net [researchgate.net]
- 19. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ethylene Bisacrylamide Polymerization
Welcome to the technical support center for ethylene bisacrylamide polymerization. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible gel casting. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental roles of ammonium persulfate (APS) and tetramethylethylenediamine (TEMED) in this compound polymerization?
A1: In the polymerization of acrylamide and the cross-linker N,N'-methylene-bis-acrylamide (bis-acrylamide), APS and TEMED form a redox couple that initiates the free-radical polymerization process.[1][2][3]
-
Ammonium Persulfate (APS) acts as the initiator. In solution, the persulfate ion dissociates to form sulfate free radicals.[3] This is the rate-limiting step in the absence of a catalyst.
-
Tetramethylethylenediamine (TEMED) acts as the catalyst. It accelerates the rate of free radical formation from APS.[1][4] TEMED, in its free base form, catalyzes the generation of sulfate radicals, which then react with acrylamide monomers to begin the chain reaction of polymerization.[5]
Q2: How do the concentrations of APS and TEMED affect the final gel properties?
A2: The concentrations of both APS and TEMED are inversely related to the polymer chain length and directly related to the polymerization rate.[1][6]
-
Higher Concentrations: Increasing the amount of APS and TEMED leads to a faster polymerization reaction.[7] However, this generates a larger number of shorter polymer chains, which can result in a more turbid, less elastic, and potentially more brittle gel.[1][6] In extreme cases, excessive initiator concentrations can lead to such short polymers that a visible gel does not form.[1]
-
Lower Concentrations: Reducing the initiator and catalyst concentrations will slow down the polymerization process. This allows for the formation of longer polymer chains, resulting in a more elastic and transparent gel.[1] However, if the polymerization is too slow, dissolved oxygen can inhibit the reaction, leading to incomplete polymerization and a mechanically weak gel.[1][2]
Q3: Why is it crucial to use a freshly prepared APS solution?
A3: Ammonium persulfate in solution is not stable and will decompose over time, losing its effectiveness as an initiator. To ensure reproducible and efficient polymerization, it is highly recommended to prepare a fresh 10% (w/v) APS solution daily, or at least weekly, and store it at 4°C when not in use.[6][7] Old or improperly stored APS is a common cause of failed or slow polymerization.[8]
Q4: Can oxygen in the monomer solution affect polymerization?
A4: Yes, dissolved oxygen is a significant inhibitor of free-radical polymerization.[2] Oxygen can quench the free radicals, leading to shorter polymer chains and incomplete or failed polymerization.[2][5] For this reason, it is good practice to degas the monomer solution (acrylamide, bis-acrylamide, buffer, and water) under a vacuum for at least 15 minutes before adding APS and TEMED.[1][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: The gel is not polymerizing or is polymerizing very slowly.
This is one of the most common issues and can be attributed to several factors.
-
Cause 1: Inactive Initiator or Catalyst.
-
Cause 2: Insufficient Concentration of APS or TEMED.
-
Cause 3: Presence of Oxygen.
-
Cause 4: Low Temperature.
-
Cause 5: Incorrect pH.
Issue 2: The gel is polymerizing too quickly.
Rapid polymerization can lead to a non-uniform gel structure and can be difficult to handle.
-
Cause 1: Excessive APS or TEMED.
-
Solution: Systematically reduce the concentration of both APS and TEMED.[11] You can also experiment with the ratio of APS to TEMED.
-
-
Cause 2: High Room Temperature.
-
Solution: If the ambient temperature is high, this will accelerate the reaction.[11] Consider casting your gels in a cooler environment or a cold room, but be mindful that this will slow down the polymerization rate.
-
Issue 3: The gel is weak, brittle, or has inconsistent properties.
This often points to issues with polymer chain length and cross-linking.
-
Cause 1: Incorrect Initiator/Catalyst Concentration.
-
Solution: As discussed, high concentrations lead to short chains and a brittle gel, while very low concentrations can result in incomplete polymerization.[1] Optimization is key. Refer to the optimization protocol below.
-
-
Cause 2: Poor Quality of Reagents.
-
Solution: Use high-purity, electrophoresis-grade acrylamide and bis-acrylamide to avoid contaminants that can interfere with polymerization.[11]
-
-
Cause 3: Inconsistent Mixing.
-
Solution: After adding APS and TEMED, swirl the solution gently but thoroughly to ensure an even distribution of the initiators. This will promote uniform polymerization.
-
Data and Protocols
Recommended APS and TEMED Concentrations
The optimal concentrations can vary based on the total monomer concentration (%T). Higher percentage gels generally require less initiator to polymerize at a similar rate.[1] The following table provides a starting point for optimization.
| Gel Percentage (%T) | Volume of 10% APS (µL per 10 mL gel solution) | Volume of TEMED (µL per 10 mL gel solution) |
| 5-8% | 100 | 10 |
| 10-12% | 75 | 7.5 |
| 15-20% | 50 | 5 |
Note: These are starting recommendations. The ideal amounts should be determined empirically for your specific system.
Experimental Protocol: Optimizing Initiator and Catalyst Concentrations
This protocol outlines a systematic approach to finding the ideal APS and TEMED concentrations for your specific gel formulation.
-
Prepare the Monomer Solution: Prepare a sufficient volume of your desired acrylamide/bis-acrylamide gel solution, including buffer and any other additives (e.g., SDS), but without APS and TEMED.
-
Equilibrate and Degas: Allow the solution to reach room temperature (23-25°C) and then degas under vacuum for at least 15 minutes.[1][9]
-
Set Up Test Aliquots: Aliquot small, equal volumes (e.g., 1 mL) of the degassed monomer solution into several microcentrifuge tubes.
-
Create a Concentration Gradient: Add varying amounts of fresh 10% APS and TEMED to each tube. It is often best to vary one component at a time or to maintain a constant ratio while changing the total amount.
-
Observe and Time Polymerization: Gently mix each tube after adding the initiators and start a timer. Observe the time it takes for a solid gel to form. A typical target polymerization time is between 20 and 45 minutes.[10][12]
-
Evaluate Gel Quality: Once polymerized, assess the physical properties of the test gels. The ideal gel should be firm, elastic, and clear.
-
Scale Up: Use the concentrations that yielded the best results in your full-volume gel casting.
Visualizing the Process
Polymerization Workflow
The following diagram illustrates the key steps and decision points in the this compound gel casting process.
Caption: Workflow for casting this compound gels.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing common polymerization problems.
Caption: Decision tree for troubleshooting polymerization issues.
References
- Acrylamide Polymerization — A Practical Approach. Bio-Rad. [Link]
- Polymerization of acrylamide in SDS PAGE | role of APS and TEMED to produce polyacrylamide gel. (2017). YouTube. [Link]
- The polymerization reaction of acrylamide.
- Titanium Dioxide Photocatalytic Polymerization of Acrylamide for Gel Electrophoresis (TIPPAGE) of Proteins and Structural Identification by Mass Spectrometry. (2016). PubMed Central. [Link]
- Gelation mechanism of polyacrylamide hydrogels.
- Accelerating polymerization of polyacrylamide gels: Good idea or bad idea?. (2017).
- What are the uses of APS and TEMED in SDS PAGE protocol. (2015). [Link]
- catalytic effects of temed in chemical production processes to improve efficiency. BDMAEE. [Link]
- SDS Page Gel Electrophoresis PAGE. [Link]
- Acrylamide polymerization: amount of APS and TEMED to add. (2024). Reddit. [Link]
- Casting of a polyacrylamide gel. (2017). Protocols.io. [Link]
- Characterization of free-radical solution polymerizations of acrylamide initiated by persulfate initi
- Handcasting Polyacrylamide Gels. Bio-Rad. [Link]
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What are the uses of APS and TEMED in SDS PAGE protocol [infobiochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Titanium Dioxide Photocatalytic Polymerization of Acrylamide for Gel Electrophoresis (TIPPAGE) of Proteins and Structural Identification by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. bio-rad.com [bio-rad.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
dealing with high background staining in ethylene bisacrylamide gels
Welcome to the technical support center for protein gel staining. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting for common issues encountered during the staining of polyacrylamide gels, with a special focus on managing high background interference. We address protocols for both Coomassie Brilliant Blue and silver staining, offering insights grounded in the chemistry of the electrophoresis and staining processes.
FAQs: Quick Solutions for Common Staining Problems
Here we address some of the most frequently asked questions regarding high background and other artifacts in gel staining.
Q1: Why is the background of my Coomassie-stained gel uniformly blue and not destaining properly?
High uniform background in Coomassie staining is typically a result of residual stain that has not been adequately removed from the gel matrix. This can be caused by several factors:
-
Inadequate Destaining Time: The destaining process may not have been carried out for a sufficient duration.
-
Exhausted Destaining Solution: The destaining solution has become saturated with Coomassie dye and can no longer effectively remove it from the gel.
-
Residual SDS: Sodium dodecyl sulfate (SDS) from the electrophoresis running buffer can interfere with the staining process and contribute to background.[1][2]
Solution:
-
Replace the destaining solution with a fresh batch.
-
Continue destaining with gentle agitation, monitoring the gel until the background is clear. Placing a piece of sponge or paper towel in the destaining container can help absorb excess dye.[3]
-
For stubborn backgrounds, performing a water wash of the gel before staining can help remove residual SDS.[1][2]
Q2: I'm seeing dark, speckled artifacts on my silver-stained gel. What could be the cause?
Speckled artifacts or a "dirty" background on silver-stained gels are often due to contamination or impurities in the reagents and solutions. Silver staining is extremely sensitive and can detect even trace amounts of contaminants.[4]
-
Impure Water or Reagents: The use of low-purity water or reagents can introduce particles that react with the silver stain.
-
Contaminated Glassware: Dirty or improperly cleaned glassware can be a source of artifacts.
-
Keratin Contamination: Dust and skin particles (keratin) can contaminate solutions and the gel surface, leading to spurious staining.[5]
Solution:
-
Always use high-purity water (e.g., Milli-Q or HPLC grade) and analytical grade reagents for all solutions.[6]
-
Ensure all glassware and staining trays are meticulously cleaned, including a rinse with nitric acid to remove any residual silver from previous stains.[7]
-
Wear gloves at all times during the gel handling and staining process to prevent keratin contamination.[2][6]
Q3: My protein bands are faint, but the background is high. What's happening?
This common issue can arise from several factors related to both the electrophoresis and staining steps.
-
Insufficient Protein Loading: The amount of protein in the sample may be too low for the sensitivity of the stain used.
-
Over-Destaining: While trying to reduce a high background, it's possible to destain the protein bands as well.
-
Incomplete Polymerization: If the gel has not fully polymerized, unreacted acrylamide monomers can contribute to background noise.
Solution:
-
Increase the amount of protein loaded onto the gel.[2]
-
Optimize the destaining time to find a balance between a clear background and strong band intensity.
-
Allow the gel to polymerize completely at room temperature before use; overnight polymerization is often recommended.
In-Depth Troubleshooting Guides
Part 1: Coomassie Brilliant Blue Staining
Coomassie Brilliant Blue is a widely used anionic dye that binds non-specifically to proteins. High background issues with Coomassie staining are generally easier to resolve than with silver staining.
A persistently high background can obscure the visibility of protein bands, making analysis difficult.
Causality: The large pores of lower percentage acrylamide gels can trap Coomassie dye colloids, leading to higher background. Additionally, residual SDS in the gel can interfere with the binding of the dye to proteins and contribute to background staining.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in Coomassie staining.
Optimized Coomassie Staining Protocol to Reduce Background:
-
Fixation: After electrophoresis, fix the gel in a solution of 50% methanol and 10% acetic acid for at least 30 minutes. This step immobilizes the proteins in the gel matrix and begins to remove interfering substances.
-
Pre-Wash (Optional but Recommended): Wash the gel three times for 5 minutes each with deionized water to remove SDS.[1]
-
Staining: Immerse the gel in Coomassie staining solution (e.g., 0.1% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid) for 1-2 hours with gentle agitation.[9][10]
-
Destaining: Transfer the gel to a destaining solution (e.g., 40% methanol, 10% acetic acid) and agitate gently.[7][10] Change the destaining solution several times until the background is clear and the protein bands are distinct.[7]
| Parameter | Standard Protocol | Optimized for Low Background | Rationale |
| Pre-Stain Wash | Not always performed | 3 x 5 min in dH2O | Removes residual SDS which can cause background.[1] |
| Fixation Time | 30 minutes | 1 hour or overnight | Ensures complete protein fixation and removal of interfering substances.[9] |
| Destaining | Single or few changes | Multiple changes with fresh solution | Prevents saturation of the destain and ensures efficient removal of unbound dye.[7] |
Part 2: Silver Staining
Silver staining is significantly more sensitive than Coomassie staining, capable of detecting nanogram levels of protein.[10][11] However, this sensitivity also makes it more prone to high background and artifacts.
A common problem with silver staining is a yellowish or dark background, sometimes accompanied by a "silver mirror" effect on the surface of the gel or staining container.
Causality: High background in silver staining is often due to the non-specific reduction of silver ions across the entire gel matrix. This can be triggered by impure reagents, particularly water, and residual chemicals from previous steps, such as aldehydes used in some protocols.[4][11] The silver mirror effect is a result of silver reduction on the surface of the container.
The Role of the Crosslinker: Ethylene Bisacrylamide vs. Mthis compound
The choice of crosslinking agent during gel polymerization can significantly impact the background of a silver-stained gel. The standard crosslinker is N,N'-methylenebisacrylamide (BIS). However, alternative crosslinkers have been developed to improve gel characteristics.
-
Piperazine diacrylate (PDA): This is an this compound derivative that is known to reduce the background in silver-stained gels. The altered chemical structure of the crosslinks within the gel matrix likely presents fewer non-specific binding sites for silver ions, thus minimizing background deposition.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting high background in silver staining.
Optimized Silver Staining Protocol (Mass Spectrometry Compatible):
This protocol is designed to be sensitive while minimizing background and is compatible with downstream applications like mass spectrometry.
-
Fixation: Fix the gel in 50% methanol, 10% acetic acid for at least 1 hour.[4][6]
-
Washing: Wash the gel extensively in high-purity water for at least 30 minutes, with several changes of water. Overnight washing can further reduce background.[6]
-
Sensitization: Sensitize the gel in 0.02% sodium thiosulfate for 1 minute.[4][6]
-
Rinsing: Rinse the gel thoroughly with high-purity water (3 x 20 seconds).[6]
-
Silver Impregnation: Incubate the gel in a cold (4°C) solution of 0.1% silver nitrate for 20 minutes.[6]
-
Rinsing: Briefly rinse the gel with high-purity water (less than 1 minute).
-
Development: Develop the image in a solution of 2% sodium carbonate and 0.04% formaldehyde until bands appear.[4] Stop the reaction when the desired band intensity is reached and before the background becomes too dark.
-
Stopping: Stop the development by immersing the gel in 5% acetic acid for 5 minutes.[4]
| Reagent/Step | Standard Protocol | Optimized for Low Background | Rationale |
| Water Quality | Deionized water | Ultrapure (18.2 MΩ·cm) water | Minimizes contaminants that can cause silver precipitation.[6][11] |
| Post-Fixation Wash | 2 x 10 minutes | 3 x 10 minutes or overnight | Thoroughly removes fixative and other interfering compounds.[6] |
| Silver Impregnation | Room Temperature | 4°C | Lower temperature slows the reaction, providing better control and reducing background.[6] |
| Development | Until bands are dark | Monitor closely and stop before background appears | Prevents overdevelopment and non-specific silver deposition. |
References
- Rapid Electrophoretic Staining and Destaining of Polyacrylamide Gels. (n.d.). MDPI.
- Instructions for Staining Polyacrylamide Gels Quick start Guide. (n.d.). Bio-Rad.
- Polyacrylamide Gel Staining Protocols. (n.d.). ResearchGate.
- An Optimized Procedure for DNA Silver Staining in Polyacrylamide Gels. (2007).
- Improved silver staining protocols for high sensitivity protein identification using matrix-assisted laser desorption/ionization. (2001). Proteomics, 1(11), 1359-1363.
- Protocol for Silver Staining of Gels. (n.d.). Alphalyse.
- Silver Staining of 2D Electrophoresis Gels. (n.d.). arXiv.
- Common artifacts and mistakes made in electrophoresis. (2012).
- Troubleshooting Coomassie blue staining in SDS-PAGE: Common issues and fixes. (2023). Journal of Biomolecular Techniques.
- Polyacrylamide gel electrophoresis. (n.d.). In Wikipedia.
- Staining Proteins in Gels. (2011, July 29). Current Protocols in Molecular Biology [Video]. YouTube. [Link]
- Visualization of proteins in SDS PAGE gels. (n.d.). QIAGEN.
- Staining an NCBE DNA gel with Toluidine Blue stain. (2020, June 5). [Video]. YouTube. [Link]
- How can i get rid of bright background on agarose gel??. (2016). ResearchGate.
- staining artifacts in polyacrylamide gel ??. (2012). Protocol Online.
- Silver staining gels - the biochemistry of how it works. (2022, April 4). [Video]. YouTube. [Link]
- Acrylamide Polymerization — A Practical Approach. (n.d.). Bio-Rad.
- What are these streaks on silver stained polyacrylamide gels?. (2015). ResearchGate.
- SDS PAGE trouble shooting high background ?. (2021). ResearchGate.
- Why Do Marker Lanes Exhibit Lower Background Staining Than Sample Lanes After Gel Destaining in WB Protein Identification?. (n.d.). MtoZ Biolabs.
- Coomassie Stain troubles. (2023). Reddit.
- A Guide to Polyacrylamide Gel Electrophoresis and Detection. (n.d.). Bio-Rad.
- EtBr gel staining images are very unclear; what am I doing wrong?. (2016). ResearchGate.
- Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation. (2016). Biomedical Physics & Engineering Express, 2(4), 045012.
- (a) N, N 0-mthis compound (BIS) (b) ethylene glycol... (n.d.). ResearchGate.
- What can cause such strange whitish background in agarose gel?. (2017). ResearchGate.
- Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. (2024). Polymers, 16(13), 1990.
- N,N'-METHYLENE-BIS-ACRYLAMIDE. (n.d.). Ataman Kimya.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Coomassie Blue Staining for 2D SDS PAGE gels [kendricklabs.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Silver diagnosis in neuropathology: principles, practice and revised interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting - High background [immunohistochemistry.us]
- 8. Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
Technical Support Center: Effective Degassing of Bis-Acrylamide Solutions for Reproducible Polymerization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling ethylene bis-acrylamide and other bis-acrylamide solutions. As researchers and drug development professionals, achieving consistent and reproducible results from polyacrylamide gel electrophoresis (PAGE) is paramount. The polymerization of the gel itself is the foundation of this technique, and its success is critically dependent on a single, often overlooked step: degassing.
This guide provides in-depth, field-proven insights into why degassing is non-negotiable for robust experimentation and how to perform it effectively. We will explore the underlying science, provide detailed protocols for various methods, and offer a comprehensive troubleshooting guide to resolve common polymerization issues.
Section 1: The Critical Role of Degassing (FAQs)
This section addresses the fundamental questions surrounding the necessity of degassing your monomer solutions.
Q1: Why is it absolutely necessary to degas acrylamide/bis-acrylamide solutions before polymerization?
A: The polymerization of acrylamide and a crosslinker like ethylene bis-acrylamide is a free-radical chain reaction, typically initiated by ammonium persulfate (APS) and catalyzed by tetramethylethylenediamine (TEMED).[1] The core reason for degassing is to remove dissolved molecular oxygen from the solution.[2][3]
Mechanism of Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.[1][4] It acts as a "free radical trap," reacting with the sulfate radicals generated by APS. This quenching action terminates the polymerization chains before they can grow to a sufficient length to form a proper gel matrix.[2] The time it takes for a gel to polymerize is directly proportional to the amount of dissolved oxygen present in the medium.[5][6]
Q2: What are the specific consequences of inadequate or skipped degassing?
A: Failing to properly degas your solution can lead to a cascade of experimental problems that compromise your results:
-
Slow or Incomplete Polymerization: The most common issue is a significant delay in polymerization time or outright failure of the gel to solidify.[2][7] This is especially noticeable in gels with lower acrylamide/bis-acrylamide ratios.[2]
-
Reduced Gel Resolution and Reproducibility: Inconsistent oxygen removal leads to non-uniform pore sizes within the gel matrix. This lack of uniformity can cause distorted or smeared bands, reducing the resolution of your separation. The process becomes highly irreproducible, as the level of dissolved oxygen will vary each time you prepare a gel.[2]
-
Physical Artifacts: Trapped gases can form bubbles during or after polymerization. These bubbles physically disrupt the gel matrix and interfere with sample migration, rendering the affected lanes unusable.[2][8]
Q3: Is degassing always necessary, even for quick screening gels?
A: While you may occasionally succeed in polymerizing a high-concentration gel without explicit degassing, it is poor practice. For any experiment where reproducibility and resolution are important, degassing is a critical step.[1] For low-percentage gels or high-resolution applications that require separating molecules of very similar sizes, the effects of oxygen inhibition are magnified, and degassing becomes fundamental to achieving the desired separation.[2]
Section 2: Degassing Methodologies: Protocols and Best Practices
There are several established methods for degassing solutions in a laboratory setting.[9][10] The choice of method depends on the equipment available, the volume of the solution, and the oxygen sensitivity of the application.
Comparison of Common Degassing Methods
| Method | Effectiveness | Speed | Equipment Required | Best For |
| Vacuum Degassing | High | Moderate (5-15 min) | Vacuum pump or strong water aspirator, vacuum flask | Routine and reliable degassing of PAGE solutions.[11] |
| Inert Gas Sparging | High | Moderate (15-30 min) | Inert gas (N₂, Ar) cylinder, tubing, needle/sparging stone | Situations where a vacuum source is unavailable; effective for larger volumes.[3][9] |
| Ultrasonic Degassing | Moderate to High | Fast (5-10 min) | Ultrasonic water bath | Rapid degassing; can be performed in the final container.[12][13] |
| Freeze-Pump-Thaw | Very High | Slow (>30 min) | Schlenk flask, high-vacuum line, liquid nitrogen | Highly oxygen-sensitive applications; generally overkill for standard PAGE. |
Experimental Protocols
Below are step-by-step protocols for the most common and effective degassing methods for bis-acrylamide solutions.
This is the most widely recommended method for preparing PAGE solutions.
-
Preparation: Combine all gel components except for the initiators (APS and TEMED) in a thick-walled vacuum flask (e.g., an Erlenmeyer flask).
-
Temperature Equilibration: Ensure the solution is at room temperature (23–25°C). Cold solutions hold more dissolved oxygen, and degassing them directly from the refrigerator is less effective.[1]
-
Apply Vacuum: Stopper the flask and connect it to a vacuum line or a strong water aspirator. Apply the vacuum.
-
Observe: The solution will begin to bubble vigorously as dissolved gases are pulled out. Swirl the flask gently to increase the surface area and facilitate gas removal.
-
Duration: Continue degassing for 5-15 minutes, or until the bubbling subsides to a gentle simmer. Do not over-degas, as this can lead to evaporation of the water.
-
Release Vacuum & Initiate: Carefully release the vacuum. Immediately add the APS and TEMED, swirl gently to mix, and proceed with casting your gel.
This method uses an inert gas to physically displace the dissolved oxygen.[9]
-
Setup: Prepare your gel solution (minus APS and TEMED) in a flask or beaker. Obtain a cylinder of high-purity nitrogen or argon with a regulator.
-
Gas Delivery: Attach a flexible tube to the regulator and connect a long needle or a Pasteur pipette to the other end.
-
Sparging: Submerge the tip of the needle/pipette deep into the solution. Insert a second, shorter needle through the septum (if using) to act as a vent.[14]
-
Flow Gas: Start a gentle but steady flow of inert gas. You should see a consistent stream of fine bubbles rising through the solution. A vigorous flow that causes splashing is unnecessary and can introduce atmospheric oxygen.
-
Duration: Sparg the solution for 15-30 minutes. The required time depends on the volume.
-
Initiate: Turn off the gas flow, remove the needles, add APS and TEMED, mix, and cast the gel immediately.
This method uses the energy of ultrasonic waves to drive out dissolved gases.[12]
-
Preparation: Prepare the gel solution (minus APS and TEMED) in a flask.
-
Positioning: Place the flask into an ultrasonic water bath. Ensure the water level in the bath is sufficient to surround the solution in the flask. You can use a clamp to hold the flask in place.[12]
-
Sonication: Turn on the ultrasonic bath. Many units have a dedicated "degas" function which cycles power to enhance the process.[12] If not, a standard cycle will also work.
-
Duration: Sonicate for 5-10 minutes. You will observe tiny bubbles forming and rising to the surface.
-
Initiate: Remove the flask from the bath, add APS and TEMED, mix, and cast the gel.
General Degassing Workflow
Caption: General workflow for preparing and degassing bis-acrylamide solutions.
Section 3: Troubleshooting Guide
Even with careful preparation, issues can arise. This guide addresses the most common problems related to gel polymerization.
Issue 1: Gel fails to polymerize or polymerizes very slowly.
-
Question: I've waited for over an hour, and my gel is still liquid or very soft. What went wrong?
-
Answer: This is the most frequent issue and is almost always linked to inhibition or reagent failure. Follow these troubleshooting steps:
-
Check Reagents First: Ammonium persulfate (APS) is unstable in solution and should be prepared fresh daily from powder.[15] TEMED can be oxidized over time; ensure it is clear and colorless, not yellow. If in doubt, use new reagents.
-
Review Degassing Procedure: Was the solution adequately degassed? Incomplete oxygen removal is a primary cause of slow or failed polymerization.[1][2] Ensure you are degassing for the recommended time and that your vacuum/gas source is functioning correctly.
-
Verify Temperature: Polymerization is a chemical reaction sensitive to temperature. The optimal range is 23-25°C.[15] If your lab or solutions are too cold, the reaction will be significantly slower. Ensure all components are at room temperature before starting.[1][15]
-
Issue 2: Gel polymerizes unevenly, with wavy distortions or cloudy patches.
-
Question: My polymerized gel isn't clear and uniform. Why does it have distorted patterns?
-
Answer: This indicates non-uniform polymerization, which can be caused by several factors:
-
Localized Oxygen Inhibition: If degassing was incomplete, some areas of the solution may have higher oxygen content, leading to slower polymerization in those spots.[16]
-
Poor Initiator Mixing: After adding APS and TEMED, the solution must be mixed gently but thoroughly. Uneven distribution of the initiators will cause some parts of the gel to polymerize faster than others. Avoid vigorous vortexing, which can re-introduce oxygen. A few quick inversions or gentle swirling is sufficient.
-
Contaminated Glassware: Residual detergents or other contaminants on the glass plates can interfere with polymerization.[16] Ensure plates are meticulously cleaned and rinsed with deionized water.
-
Issue 3: Bubbles are trapped within the solidified gel.
-
Question: My final gel has small, visible bubbles trapped inside. How can I prevent this?
-
Answer: This is a direct consequence of insufficient degassing.[2][8]
-
Cause: When a solution saturated with dissolved gas is poured, changes in temperature or pressure during polymerization can cause the gas to come out of solution, forming bubbles that become trapped in the polymerizing matrix.
-
Solution: The only reliable solution is to perform a thorough degassing step using one of the protocols outlined in Section 2. This removes the dissolved gas before polymerization begins, eliminating the possibility of bubble formation.
-
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common gel polymerization issues.
Section 4: Safety Considerations
Warning: Unpolymerized acrylamide and bis-acrylamide are potent neurotoxins and are classified as probable human carcinogens.[17] The powder form is particularly hazardous as it can easily become airborne and be inhaled.[17]
-
Use Pre-mixed Solutions: Whenever possible, purchase certified, pre-mixed acrylamide/bis-acrylamide solutions to avoid handling the toxic powder.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety glasses when handling monomer solutions.
-
Ventilation: Handle all solutions in a well-ventilated area or a chemical fume hood.
-
Waste Disposal: Dispose of all solutions and contaminated materials (gloves, tips, etc.) in accordance with your institution's hazardous waste guidelines. Polymerized gels are considered non-toxic, but they may contain residual unpolymerized monomer and should be handled with gloves.
Section 5: References
-
University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs. Retrieved from [Link]
-
Wikipedia. (2023). Degassing. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Degas Solvents. Department of Chemistry. Retrieved from [Link]
-
Biology Stack Exchange. (2012). Why should I degas my gel solution for polyacrylamide gels?. Retrieved from [Link]
-
Laboratory Supply Network. (2021). How to Degas a Solution Using an Ultrasonic Bath. Retrieved from [Link]
-
TMC Fluid Systems. (n.d.). Degasification. Retrieved from [Link]
-
Unknown Author. (n.d.). Experiment 1: Polymerization of acrylamide in water. Retrieved from a university course material PDF.
-
ResearchGate. (n.d.). Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE) technical report. Retrieved from [Link]
-
G-Biosciences. (n.d.). Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis. Retrieved from [Link]
-
ResearchGate. (n.d.). Gel preparation troubleshooting. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Acrylamide Gel Polymerization. Retrieved from a technical document PDF.
-
Scribd. (n.d.). SDS-PAGE Troubleshooting Guide. Retrieved from [Link]
-
Wyzant. (2019). Why should I degas my gel solution for polyacrylamide gels?. Retrieved from [Link]
-
Bio-Rad Laboratories, Inc. (n.d.). Acrylamide Polymerization — A Practical Approach. Retrieved from Bio-Rad's website bulletin archives.
-
Bajaj, P., & Kumar, M. (1988). Effect of oxygen on the polymerization of acrylamide. Journal of Polymer Science Part A: Polymer Chemistry, 26(9), 2533-2536.
-
Tapper, D., Langer, R. S., Conn, H., & Folkman, J. (1973). Oxygen content determined by acrylamide polymerization: screening of anticancer agents, generation of oxyhemoglobin dissociation curves, and potential applications. Annals of surgery, 178(3), 275.
-
PubMed. (1973). Oxygen content determined by acrylamide polymerization: screening of anticancer agents, generation of oxyhemoglobin dissociation curves, and potential applications. Retrieved from [Link]
-
ResearchGate. (2020). Trouble polymerizing acrylamide-bisacrylamide gels?. Retrieved from [Link]
-
YouTube. (2015). Degassing solvent on the Schlenk line. Retrieved from [Link]
-
ResearchGate. (2015). How to degas polyarcylamide gel without vacuum chamber?. Retrieved from [Link]
-
University of Nebraska-Lincoln. (2009). Acrylamide - Safe Operating Procedure. Environmental Health and Safety. Retrieved from a university safety document PDF.
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. Oxygen content determined by acrylamide polymerization: screening of anticancer agents, generation of oxyhemoglobin dissociation curves, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxygen content determined by acrylamide polymerization: screening of anticancer agents, generation of oxyhemoglobin dissociation curves, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. wyzant.com [wyzant.com]
- 9. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 10. Degassing - Wikipedia [en.wikipedia.org]
- 11. tmcfluidsystems.com [tmcfluidsystems.com]
- 12. labsup.net [labsup.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ehs.unl.edu [ehs.unl.edu]
Validation & Comparative
A Head-to-Head Comparison for the Discerning Scientist: Ethylene Bisacrylamide vs. N,N'-Methylenebisacrylamide as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of polymer science and biomaterials, the choice of a crosslinking agent is a critical decision that dictates the ultimate performance of a hydrogel or polymer network. For decades, N,N'-methylenebisacrylamide (MBAm) has been the go-to crosslinker for polyacrylamide-based materials, establishing itself as the industry standard. However, a lesser-known yet structurally similar alternative, N,N'-Ethylenebisacrylamide (EBA), presents a compelling case for consideration in specific applications. This guide provides an in-depth, objective comparison of these two crosslinking agents, grounded in their chemical structures and supported by established principles of polymer chemistry, to empower researchers in making an informed selection for their experimental needs.
At a Glance: Key Differences and Structural Insights
The fundamental distinction between N,N'-methylenebisacrylamide and N,N'-Ethylenebisacrylamide lies in the linker connecting the two reactive acrylamide moieties. MBAm features a single methylene (-CH2-) bridge, while EBA possesses a more flexible ethylene (-CH2CH2-) bridge. This seemingly subtle variation in chemical architecture has profound implications for the resulting polymer network's properties, including flexibility, hydrophilicity, and degradation kinetics.
| Feature | N,N'-Methylenebisacrylamide (MBAm) | N,N'-Ethylenebisacrylamide (EBA) |
| Synonyms | Bisacrylamide, MBA, MBAA | Ethylene bisacrylamide, N,N'-Diacryloylethylenediamine |
| CAS Number | 110-26-9 | 2956-58-3[1][2] |
| Molecular Formula | C₇H₁₀N₂O₂ | C₈H₁₂N₂O₂[1][3] |
| Molecular Weight | 154.17 g/mol | 168.19 g/mol [1][3] |
| Melting Point | >300 °C (decomposes) | 138-140 °C[4][5] |
| Linker Group | Methylene (-CH2-) | Ethylene (-CH2CH2-) |
| Flexibility | More rigid | More flexible |
| Hydrolytic Stability | Prone to hydrolysis at the amide linkages | Potentially more stable due to increased steric hindrance around amide bonds |
The Tale of Two Crosslinkers: A Structural Perspective
To visualize the structural differences and their impact on polymer network formation, consider the following diagrams:
The additional methylene group in EBA's backbone introduces a greater degree of rotational freedom compared to the more constrained methylene bridge in MBAm. This increased flexibility in the EBA crosslinker is hypothesized to translate to a more pliable and potentially more resilient hydrogel network.
Performance in Application: A Comparative Analysis
While direct, side-by-side experimental comparisons in published literature are scarce for EBA, we can infer its performance characteristics based on fundamental principles of polymer chemistry and the available data.
Polyacrylamide Gel Electrophoresis (PAGE)
In PAGE, the porosity of the gel is a critical factor for the separation of biomolecules.[6] This porosity is controlled by the total acrylamide concentration and the ratio of acrylamide to the crosslinker.
-
N,N'-Methylenebisacrylamide (MBAm): As the industry standard, the performance of MBAm in PAGE is well-characterized. The rigid crosslinks formed by MBAm create a relatively defined pore structure, allowing for high-resolution separation of proteins and nucleic acids.
-
N,N'-Ethylenebisacrylamide (EBA): The greater flexibility of the EBA crosslinker may result in a more heterogeneous pore size distribution within the polyacrylamide gel. This could potentially lead to broader bands and reduced resolution for certain applications. However, this same flexibility might be advantageous in applications requiring more deformable gels or for the separation of very large molecules.
Hydrogel Formation for Drug Delivery and Tissue Engineering
In the realm of biomaterials, the mechanical properties, swelling behavior, and biocompatibility of hydrogels are paramount.[7]
-
N,N'-Methylenebisacrylamide (MBAm): MBAm-crosslinked hydrogels are known for their relatively high mechanical strength and tunable swelling properties.[7][8] However, the amide bonds in MBAm are susceptible to hydrolysis, which can lead to the degradation of the hydrogel and the potential release of cytotoxic byproducts.
-
N,N'-Ethylenebisacrylamide (EBA): The longer, more flexible ethylene linker in EBA could result in hydrogels with a lower crosslinking density for the same molar ratio, leading to higher swelling ratios. The increased steric hindrance around the amide bonds due to the ethylene bridge may also confer greater resistance to hydrolysis, potentially leading to more stable hydrogels for long-term applications. Some studies have utilized EBA in the synthesis of thermo-responsive hydrogels, indicating its utility in creating "smart" biomaterials.[2]
Experimental Protocols: A Guide to Implementation
The following protocols provide a starting point for the synthesis of polyacrylamide hydrogels using both MBAm and EBA. It is crucial to note that the protocol for EBA is a theoretical adaptation and should be optimized for specific experimental requirements.
Protocol 1: Synthesis of a 10% Polyacrylamide Hydrogel using MBAm
This protocol is a standard method for creating a polyacrylamide hydrogel for applications such as protein electrophoresis.
Materials:
-
Acrylamide solution (40% w/v)
-
N,N'-Methylenebisacrylamide solution (2% w/v)
-
Tris-HCl buffer (1 M, pH 8.8)
-
Ammonium persulfate (APS) solution (10% w/v)
-
Tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
In a 50 mL conical tube, combine 2.5 mL of 40% acrylamide solution, 1.9 mL of 1 M Tris-HCl (pH 8.8), and 3.0 mL of deionized water.
-
Add 0.5 mL of 2% N,N'-methylenebisacrylamide solution to the mixture and gently swirl to mix.
-
Degas the solution for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiate polymerization by adding 50 µL of 10% APS solution and 10 µL of TEMED. Swirl gently to mix.
-
Immediately pour the solution into the desired mold or between glass plates for gel casting.
-
Allow the gel to polymerize for at least 30 minutes at room temperature. A clear, solid gel should form.
Protocol 2: Theoretical Protocol for the Synthesis of a 10% Polyacrylamide Hydrogel using EBA
This protocol is a proposed starting point and will likely require optimization of the EBA concentration and polymerization conditions.
Materials:
-
Acrylamide solution (40% w/v)
-
N,N'-Ethylenebisacrylamide (solid)
-
Tris-HCl buffer (1 M, pH 8.8)
-
Ammonium persulfate (APS) solution (10% w/v)
-
Tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
Prepare a 2% (w/v) stock solution of N,N'-Ethylenebisacrylamide in deionized water. Gentle heating may be required for complete dissolution.
-
In a 50 mL conical tube, combine 2.5 mL of 40% acrylamide solution, 1.9 mL of 1 M Tris-HCl (pH 8.8), and 3.0 mL of deionized water.
-
Add 0.5 mL of the 2% N,N'-Ethylenebisacrylamide solution to the mixture and gently swirl to mix.
-
Degas the solution for 15 minutes.
-
Initiate polymerization by adding 50 µL of 10% APS solution and 10 µL of TEMED. Swirl gently to mix.
-
Immediately cast the gel as required.
-
Allow the gel to polymerize and observe the gelation time and the physical properties of the resulting hydrogel. Adjust the concentration of EBA and initiators as needed for subsequent experiments.
Conclusion: Making the Right Choice for Your Research
N,N'-methylenebisacrylamide remains the well-established and reliable crosslinker for a wide range of applications, particularly in standardizing protocols for polyacrylamide gel electrophoresis. Its performance is predictable and extensively documented.
N,N'-Ethylenebisacrylamide, on the other hand, represents an intriguing alternative for researchers exploring novel hydrogel formulations. Its increased flexibility and potential for enhanced stability may offer advantages in applications such as drug delivery, tissue engineering, and the development of responsive biomaterials. However, the lack of extensive comparative data necessitates a more empirical approach to its implementation, with a focus on experimental optimization.
Ultimately, the choice between MBAm and EBA will depend on the specific requirements of the application. For established protocols where reproducibility is key, MBAm is the prudent choice. For innovative research where novel material properties are desired, EBA presents a promising avenue for exploration.
References
- Cheméo. (n.d.). Chemical Properties of N,N'-Ethylenebis-acrylamide (CAS 2956-58-3).
- Wikipedia. (2023, December 2). N,N′-Methylenebisacrylamide.
- Ataman Kimya. (n.d.). N,N'-METHYLENEBISACRYLAMIDE.
- Ataman Kimya. (n.d.). N,N′-METHYLENEBISACRYLAMIDE.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of N,N'-Methylenebisacrylamide: Synthesis and Applications.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of N,N'-Methylenebisacrylamide in Hydrogel Synthesis for Advanced Applications.
- MySkinRecipes. (n.d.). N,N-Ethylenebisacrylamide.
- ResearchGate. (n.d.). Acrylamide and N,N′-Ethylenebisacrylamide Ratios Used for Gel Synthesis....
- National Center for Biotechnology Information. (n.d.). Methylenebisacrylamide. PubChem Compound Database.
- MDPI. (2023). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. Polymers, 15(9), 2184.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014).
- ACS Publications. (2020). Synthesis of Hydrogel Nanocomposites Based on Partially Hydrolyzed Polyacrylamide, Polyethyleneimine, and Modified Clay. ACS Omega, 5(10), 5136–5146.
- Taylor & Francis Online. (2017). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Designed Monomers and Polymers, 20(1), 434-440.
Sources
- 1. scbt.com [scbt.com]
- 2. N,N -Ethylenebis(acrylamide) technical grade, = 90 TLC 2956-58-3 [sigmaaldrich.com]
- 3. N,N'-Ethylenebis-acrylamide (CAS 2956-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. N,N'-ETHYLENEBISACRYLAMIDE | 2956-58-3 [chemicalbook.com]
- 5. N,N-Ethylenebisacrylamide [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. ijpcbs.com [ijpcbs.com]
A Senior Application Scientist's Guide to Comparing Gel Pore Size by Crosslinker Selection
For researchers, scientists, and drug development professionals, the microstructure of a hydrogel is paramount. The three-dimensional network of pores within a gel dictates everything from nutrient diffusion and cell migration in tissue engineering to the release kinetics of encapsulated therapeutics.[1] A key determinant of this architecture is the choice of crosslinking agent, which acts as the molecular "glue" holding the polymer chains together.[2][3]
This guide provides an in-depth comparison of how different crosslinkers influence the final pore size of a gel. We will move beyond simple protocols to explore the underlying mechanisms, empowering you to make informed decisions for your specific application.
The Fundamental Role of the Crosslinker in Pore Formation
A hydrogel's porous structure is formed during the polymerization and crosslinking process. As polymer chains grow, crosslinking agents create covalent or non-covalent bonds between them, forming a network.[2][3] The spaces between these interconnected chains, filled with the solvent (typically water), constitute the pores. The density of these connections and the length of the crosslinker itself directly control the dimensions of these pores, often referred to as the mesh size.[3]
Several factors are at play:
-
Crosslinker Concentration: Generally, increasing the concentration of the crosslinking agent leads to a higher crosslinking density.[4] This creates more junction points, pulling the polymer chains closer together and resulting in a more rigid network with smaller pores.[4][5][6] However, this relationship is not always linear and can be influenced by the specific polymer and crosslinker system.
-
Polymer Concentration: A higher concentration of the primary polymer provides more material to form the network, which typically results in a denser structure and smaller pore sizes.[7][8][9] For instance, in polyacrylamide gels, increasing the total monomer concentration (%T) reduces pore size.[7][10] Similarly, in agarose gels, which are physically crosslinked, a higher agarose concentration creates a tighter matrix with smaller pores.[8][11][12][13]
-
Crosslinker Type and Length: Crosslinkers are not one-size-fits-all. Their molecular length, rigidity, and the number of reactive groups they possess significantly impact the final architecture. "Zero-length" crosslinkers create direct bonds between polymer chains, while longer, more flexible crosslinkers can create larger interstitial spaces.
A Comparative Analysis of Common Crosslinking Agents
The choice of crosslinker is often dictated by the type of polymer being used (e.g., natural vs. synthetic) and the desired biological or chemical properties of the final gel.
For Synthetic Polymers (e.g., Polyacrylamide)
-
N,N'-methylenebisacrylamide (BIS): This is the gold-standard crosslinker for polyacrylamide gel electrophoresis (PAGE). The pore size in these gels is a function of both the total acrylamide concentration (%T) and the concentration of the crosslinker (%C).[7] Increasing the BIS concentration generally decreases the pore size, thereby restricting the movement of larger molecules.[7][10][14] This property is precisely what allows for the size-based separation of proteins and nucleic acids.[10][15]
For Natural Polymers (e.g., Gelatin, Chitosan, Collagen)
Natural polymers offer inherent biocompatibility but often require chemical crosslinking to improve their mechanical stability and control their degradation rate.
-
Glutaraldehyde (GA): A highly efficient and widely used crosslinker that reacts with primary amine groups (e.g., lysine residues in gelatin).[2][16][17] It is a non-zero-length crosslinker, forming a five-carbon bridge between polymer chains.
-
Genipin (GP): A naturally derived crosslinking agent from the fruit of Gardenia jasminoides.[19] It is considered a much safer and less cytotoxic alternative to glutaraldehyde.[17][19] Genipin also reacts with primary amine groups to form stable, covalently crosslinked networks.[19]
-
Effect on Pore Size: Similar to GA, genipin concentration influences pore size. However, the crosslinking reaction is slower. Studies comparing gelatin hydrogels have shown that genipin-crosslinked gels can have a different porous microstructure than their GA-crosslinked counterparts, sometimes exhibiting larger pores at equivalent concentrations, which can be beneficial for cell viability and nutrient transport.[17][20][21]
-
-
Carbodiimides (e.g., EDC with NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a "zero-length" crosslinker. It facilitates the formation of an amide bond between the carboxyl and amine groups of polymer chains (e.g., in gelatin or collagen) without becoming part of the final linkage.[22]
-
Effect on Pore Size: By creating direct, short connections between polymer chains, EDC/NHS crosslinking can result in a very dense network with relatively small pores compared to non-zero-length crosslinkers.[22]
-
Key Consideration: The reaction byproducts are water-soluble and easily removed, making it a popular choice for creating biocompatible scaffolds.
-
-
Dialdehyde Starch (DAS): A biodegradable crosslinker derived from the oxidation of starch. It crosslinks proteins via reaction with amine groups.
-
Effect on Pore Size: DAS has been shown to be an effective crosslinker for gelatin, producing hydrogels with high mechanical strength.[22] Interestingly, despite creating a more rigid structure, DAS can increase the swelling capacity of the hydrogel due to its hydrophilic nature, which can indirectly influence the hydrated pore structure.[22]
-
Data Summary: Crosslinker Performance at a Glance
| Crosslinker | Type / Mechanism | Polymer System(s) | Effect on Pore Size | Advantages | Disadvantages |
| N,N'-methylenebisacrylamide (BIS) | Chemical, Covalent | Polyacrylamide | Pore size decreases with increasing concentration.[4] | Well-characterized, efficient polymerization. | Monomers are neurotoxic before polymerization. |
| Glutaraldehyde (GA) | Chemical, Covalent (Non-zero-length) | Gelatin, Chitosan, Collagen | Pore size generally decreases with increasing concentration.[18] | Highly efficient, rapid crosslinking. | Cytotoxic.[17][19] |
| Genipin (GP) | Natural, Covalent (Non-zero-length) | Gelatin, Chitosan, Collagen | Pore size dependent on concentration; can create larger pores than GA.[21] | Biocompatible, low cytotoxicity.[17][19] | Slower reaction time, can impart a blue color.[19] |
| EDC / NHS | Chemical, Covalent (Zero-length) | Gelatin, Collagen | Creates a dense network with smaller pores. | Biocompatible, non-toxic byproducts. | Can be more expensive, reaction is pH-sensitive. |
| Dialdehyde Starch (DAS) | Natural, Covalent | Gelatin | Creates a rigid structure; pore size is tunable.[22] | Biodegradable, non-toxic. | Properties can vary based on starch source and oxidation degree. |
Experimental Protocols
To reliably compare the effects of different crosslinkers, a standardized methodology is crucial. Here, we provide a workflow for synthesizing and analyzing gelatin hydrogels crosslinked with glutaraldehyde versus the more biocompatible genipin.
Experimental Workflow Diagram
Caption: Workflow for comparing gel pore size.
Protocol 1: Synthesis of Crosslinked Gelatin Hydrogels
Materials:
-
Gelatin (Type A or B, from porcine or bovine source)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glutaraldehyde (GA) solution (e.g., 2.5% v/v in PBS)
-
Genipin (GP) solution (e.g., 1% w/v in PBS)
-
48-well cell culture plate
Methodology:
-
Prepare Gelatin Solution: Dissolve 1g of gelatin powder in 10 mL of PBS at 50°C with gentle stirring to create a 10% (w/v) solution. Ensure it is fully dissolved and homogenous.
-
Aliquot: Dispense 500 µL of the warm gelatin solution into the wells of a 48-well plate.
-
Crosslinker Addition (GA Group): To the designated wells, add 50 µL of the 2.5% glutaraldehyde solution. Mix thoroughly but gently to avoid introducing air bubbles. The final GA concentration will be approximately 0.25%.
-
Crosslinker Addition (GP Group): To a separate set of wells, add 50 µL of the 1% genipin solution. Mix thoroughly. The final GP concentration will be approximately 0.1%.
-
Gelation: Cover the plate and incubate at 37°C for 24 hours to allow for complete crosslinking. The genipin-crosslinked gels will gradually develop a blue hue.[19]
Protocol 2: Pore Size Characterization by Scanning Electron Microscopy (SEM)
Rationale: SEM is a direct visualization method used to characterize the surface topography and microstructure of materials.[23] For hydrated hydrogels, the water must be removed in a way that preserves the porous structure, which is achieved through lyophilization (freeze-drying).[22][23]
Methodology:
-
Sample Preparation: Carefully remove the crosslinked hydrogels from the wells.
-
Freezing: Rapidly freeze the hydrogel samples by immersing them in liquid nitrogen. This vitrification step helps prevent the formation of large ice crystals that could damage the pore structure.
-
Lyophilization: Transfer the frozen samples to a freeze-dryer. Lyophilize for 48 hours at a low temperature (e.g., -80°C) and under high vacuum (e.g., <0.1 mbar) until all the water has sublimated.
-
Fracturing: Once dry, carefully fracture the samples with a cooled razor blade to expose the internal cross-section.
-
Sputter Coating: Mount the fractured samples onto SEM stubs using carbon tape and sputter-coat them with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.
-
Imaging: Image the cross-sectional surface of the hydrogels using an SEM. Capture multiple images from different areas of each sample at various magnifications (e.g., 500x, 2000x).
-
Image Analysis:
-
Use image analysis software such as ImageJ or Fiji to measure the pore diameters from the captured SEM micrographs.[9]
-
For each image, measure at least 50-100 individual pores to ensure a representative sample.
-
Calculate the average pore size and size distribution for each crosslinker group. Perform statistical analysis (e.g., a t-test) to determine if there are significant differences between the pore sizes of the GA- and GP-crosslinked gels.
-
The Impact of Crosslinking on Gel Network Structure
The choice and concentration of a crosslinker directly manipulate the density of the polymer network, which is the primary determinant of pore size.
Caption: Higher crosslinker density creates smaller pores.
Conclusion
The selection of a crosslinking agent is a critical design parameter in the fabrication of hydrogels. As demonstrated, agents like glutaraldehyde, genipin, and EDC/NHS offer distinct advantages and result in varied network architectures. A systematic approach, involving controlled synthesis and direct visualization techniques like SEM, is essential for objectively comparing their effects on pore size. By understanding the causal relationship between a crosslinker's chemistry and the resulting physical structure of the gel, researchers can rationally design materials with the precise microarchitecture required for advanced applications in drug delivery, tissue engineering, and beyond.
References
- Jain, A., et al. (2015).
- Jayawardena, I., et al. (2023). Evaluation of techniques used for visualisation of hydrogel morphology and determination of pore size distributions. Materials Advances (RSC Publishing). [Link]
- ResearchGate. (2017). Is there a relation between pore size and agarose gel concentration?
- Kothalawala, N., et al. (2022).
- Conduct Science. (2021). Polyacrylamide Gel Electrophoresis. Conduct Science. [Link]
- AGTC. (2025).
- Quora. (2016). What is the pore size, porosity and pore size distribution inside agarose gel used in gel electrophoresis? Quora. [Link]
- Patel, J. K., et al. (2011). Effect of crosslinker concentration on characteristics of superporous hydrogel. PMC - NIH. [Link]
- Rovira, A., et al. (2022).
- Kothari, D., et al. (2023). REVIEW: AN APPROACH TO POLYACRYLAMIDE GEL ELECTROPHORESIS (PAGE). International Journal of Pharmaceutical Sciences & Medicine. [Link]
- ResearchGate. (N.D.). Influence of the concentration of acrylamide on gel pore size.
- Jayawardena, I., et al. (2023). Evaluation of techniques used for visualisation of hydrogel morphology and determination of pore size distributions. RSC Publishing. [Link]
- Patel, J. K., et al. (2011). Effect of crosslinker concentration on characteristics of superporous hydrogel.
- LabXchange. (2021).
- Chemistry For Everyone. (2025). What Is The Pore Size Of Agarose Gel? YouTube. [Link]
- Reddit. (2024). How can I determine the porosity of Hydrogels? Reddit. [Link]
- Sari, Y. W., et al. (2021). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. MDPI. [Link]
- Ahmed, E. M. (2013). Cross-linking in Hydrogels - A Review. SciSpace. [Link]
- ScienceOpen. (2017).
- Annabi, N., et al. (2010). Controlling the Porosity and Microarchitecture of Hydrogels for Tissue Engineering. PMC - NIH. [Link]
- Lebovitz, A. H., et al. (2012).
- ResearchGate. (N.D.). Pore size analysis of crosslinked x-MeHA hydrogels.
- Sringarm, K., et al. (2020). Effect of crosslinking time on wall thickness, pore size, and pore count of SN hydrogels.
- ResearchGate. (N.D.). Agarose pore size measurements.
- Ng, K. W., et al. (2023).
- Pishavar, E., et al. (2021). Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. PMC - NIH. [Link]
- ResearchGate. (N.D.). The proposed cross-linking reaction of (a) PVA and glutaraldehyde (b) gelatin and genipin.
- Yammine, P., et al. (2024).
- Kuźmińska, A., et al. (2020). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. NIH. [Link]
- ResearchGate. (N.D.). Common crosslinker agents for hydrogel synthesis.
- Yammine, P., et al. (2024). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Semantic Scholar. [Link]
- Gonzalez-Pujana, A., et al. (2024). Genipin-Crosslinked Gelatin Hydrogels with Controlled Molecular Weight: A Strategy to Balance Processability and Performance. MDPI. [Link]
- PubMed. (2008).
Sources
- 1. Controlling the Porosity and Microarchitecture of Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polyacrylamide gel electrophoresis: a versatile tool for the separation of nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agarose Gel Percentage Guide: Choosing the Right Matrix for Your DNA [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsm.com [ijpsm.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
- 14. LabXchange [labxchange.org]
- 15. conductscience.com [conductscience.com]
- 16. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Comparison of characteristics between glutaraldehyde- and genipin-crosslinked gelatin microspheres] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Genipin cross-linked gelatin hydrogel for encapsulating wharton jelly mesenchymal stem cells and basic fibroblast growth factor delivery in vocal fold regeneration [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Beginner’s Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications - PMC [pmc.ncbi.nlm.nih.gov]
Beyond BIS: A Comparative Guide to Alternative Crosslinking Agents for Polyacrylamide Gels
For decades, N,N'-methylenebisacrylamide (BIS) has been the steadfast crosslinking agent in polyacrylamide gel electrophoresis (PAGE). Its reliability in forming a porous gel matrix for the separation of proteins is undisputed. However, the demands of modern proteomics—ranging from high-resolution analysis of complex protein mixtures to efficient recovery of proteins for mass spectrometry—have spurred the development and adoption of alternative crosslinking agents. This guide provides an in-depth comparison of these alternatives, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to select the optimal crosslinker for their specific applications.
The Central Role of the Crosslinker: A Brief Primer
In polyacrylamide gels, acrylamide monomers polymerize into long chains. The crosslinking agent, possessing two reactive groups, covalently links these chains, forming a three-dimensional lattice. The ratio of acrylamide to the crosslinker dictates the pore size of this matrix, which in turn governs the sieving properties of the gel and the resolution of protein separation. While BIS is effective, its chemical stability can be a double-edged sword, making protein extraction challenging and sometimes contributing to background noise in sensitive staining methods.
Comparative Analysis of Alternative Crosslinkers
Here, we evaluate the performance of prominent alternative crosslinking agents against the benchmark, BIS. We will delve into their chemical nature, impact on gel properties, and suitability for various downstream applications.
Piperazine di-acrylamide (PDA): The High-Resolution Workhorse
Piperazine di-acrylamide (PDA) stands out as a direct substitute for BIS that offers significant advantages in electrophoretic resolution and gel handling.[1][2]
Mechanism of Action: Similar to BIS, PDA copolymerizes with acrylamide to form a crosslinked matrix. However, the piperazine ring structure of PDA results in a more uniform and rigid gel matrix, which contributes to its superior performance characteristics.
Performance Advantages:
-
Increased Gel Strength: Gels crosslinked with PDA are mechanically more robust, particularly at lower acrylamide percentages. This facilitates easier handling and reduces the risk of tearing, a common issue with low-concentration gels used for separating high molecular weight proteins.[1]
-
Enhanced Resolution: The more uniform pore structure of PDA-crosslinked gels leads to sharper protein bands and improved resolution of closely migrating species.[1]
-
Reduced Silver Staining Background: The chemical structure of PDA, lacking the amide hydrogens present in BIS, is hypothesized to be responsible for the significantly lower background observed with silver staining. This enhances the signal-to-noise ratio, allowing for the detection of low-abundance proteins.[1][3]
Experimental Data Summary:
| Feature | N,N'-methylenebisacrylamide (BIS) | Piperazine di-acrylamide (PDA) |
| Gel Strength | Standard | Increased, especially in low %T gels[1] |
| Resolution | Standard | Higher resolution of protein spots[1] |
| Silver Staining | Prone to background noise | Reduced background, improved sensitivity[1][3] |
| Downstream Compatibility | Standard | Decreased N-terminal blockage in protein sequencing[1] |
Experimental Workflow: SDS-PAGE using PDA Crosslinker
The following diagram illustrates the standard workflow for casting and running an SDS-PAGE gel using PDA as the crosslinker. The protocol is largely similar to that for BIS-crosslinked gels.[1]
N,N'-diallyltartardiamide (DATD): The Reversible Crosslinker
For applications requiring the recovery of separated proteins from the gel matrix, N,N'-diallyltartardiamide (DATD) offers a significant advantage over the chemically stable BIS.
Mechanism of Action: DATD contains vicinal diol groups within its structure. These diol bonds are susceptible to cleavage by periodic acid. This allows for the solubilization of the polyacrylamide gel after electrophoresis, releasing the entrapped proteins.
Performance Advantages:
-
Gel Solubilization: The ability to dissolve the gel matrix facilitates the recovery of proteins for applications such as scintillation counting, preparative electrophoresis, and subsequent analysis by other techniques.
-
Improved Resolution of High Molecular Weight Proteins: Studies have shown that DATD-crosslinked gels can provide greater resolution for high molecular weight proteins compared to BIS-crosslinked gels.[4] This is attributed to the formation of a spontaneous gradient within the gel during polymerization.[4]
Experimental Data Summary:
| Feature | N,N'-methylenebisacrylamide (BIS) | N,N'-diallyltartardiamide (DATD) |
| Gel Reversibility | Non-reversible | Reversible with periodic acid |
| Protein Recovery | Requires electroelution or in-gel digestion | High recovery via gel solubilization |
| Resolution | Standard | Greater resolution for high MW proteins[4] |
| Handling | Standard | Gels can be more brittle than BIS gels |
Experimental Workflow: Protein Recovery from a DATD-Crosslinked Gel
The following workflow outlines the key steps for recovering proteins from a DATD-crosslinked polyacrylamide gel.
Cleavable Crosslinkers for Mass Spectrometry
The rise of mass spectrometry (MS) in proteomics has driven the development of a new class of crosslinkers that can be cleaved under specific conditions, greatly simplifying sample preparation for MS analysis.[5] These crosslinkers can be categorized based on their cleavage chemistry.
Types of Cleavable Crosslinkers:
-
Disulfide-containing crosslinkers (e.g., N,N'-bis(acryloyl)cystamine - BAC): These crosslinkers contain a disulfide bond that can be cleaved by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol. This allows for the dissolution of the gel and the release of proteins with free sulfhydryl groups.
-
Ester-containing crosslinkers (e.g., ethylene glycol diacrylate): These crosslinkers have ester linkages that can be hydrolyzed under alkaline conditions.
-
MS-cleavable crosslinkers (e.g., sulfoxide-containing linkers): These are a more recent innovation, designed to be cleaved in the gas phase during tandem mass spectrometry (MS/MS). This fragmentation pattern simplifies the identification of crosslinked peptides in complex mixtures.[6]
Performance Advantages:
-
Simplified Sample Preparation for MS: The ability to cleave the crosslinker and solubilize the gel streamlines the workflow for in-solution digestion of proteins prior to MS analysis, often leading to higher peptide recovery compared to in-gel digestion.[5]
-
Improved Identification of Crosslinked Peptides: For structural proteomics studies using crosslinking-mass spectrometry (XL-MS), MS-cleavable crosslinkers generate characteristic fragmentation patterns that aid in the confident identification of crosslinked peptides.
Considerations: The choice of a cleavable crosslinker should be guided by the specific downstream application and the compatibility of the cleavage chemistry with the protein of interest and the analytical method.
Conclusion: Selecting the Right Tool for the Job
While N,N'-methylenebisacrylamide remains a reliable and cost-effective choice for routine protein electrophoresis, the alternative crosslinking agents discussed in this guide offer significant advantages for a range of advanced applications. For researchers seeking higher resolution and enhanced sensitivity in silver staining, Piperazine di-acrylamide is an excellent choice. When the goal is to recover proteins from the gel matrix for further analysis, the reversible nature of N,N'-diallyltartardiamide is invaluable. For those working at the cutting edge of proteomics with mass spectrometry, the growing arsenal of cleavable crosslinkers provides powerful tools to simplify workflows and enhance data quality. By understanding the unique properties of each of these crosslinking agents, researchers can optimize their electrophoretic separations and unlock new possibilities in their protein analysis workflows.
Experimental Protocols
Protocol 1: Casting a 12% Resolving Gel with Piperazine di-acrylamide (PDA)
This protocol is adapted for a standard mini-gel system. PDA can be substituted for BIS on a weight-for-weight basis.[1]
Materials:
-
30% Acrylamide/PDA stock solution (e.g., 29:1 or 37.5:1 acrylamide to PDA)
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
Assemble the gel casting apparatus according to the manufacturer's instructions.
-
In a 15 mL conical tube, combine the following for a 10 mL resolving gel:
-
4.0 mL 30% Acrylamide/PDA solution
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
3.3 mL Deionized water
-
100 µL 10% SDS
-
-
Gently swirl the tube to mix the components. Degas the solution for at least 15 minutes.[2]
-
Add 100 µL of 10% APS and 10 µL of TEMED. Swirl gently to mix.
-
Immediately pour the resolving gel solution between the glass plates, leaving sufficient space for the stacking gel.
-
Overlay the gel with a thin layer of water-saturated isopropanol or butanol to ensure a flat surface.
-
Allow the gel to polymerize for 30-45 minutes at room temperature.
Protocol 2: Solubilization of a DATD-Crosslinked Gel
Materials:
-
Periodic acid solution (e.g., 2% w/v)
-
Buffer for protein resuspension (application-dependent)
Procedure:
-
Following electrophoresis and staining, excise the protein band of interest from the DATD-crosslinked gel.
-
Place the gel slice in a microcentrifuge tube.
-
Add a sufficient volume of the periodic acid solution to completely submerge the gel slice.
-
Incubate at room temperature with gentle agitation until the gel slice is completely dissolved. The time required will depend on the size of the gel slice and the concentration of the gel.
-
Once the gel is dissolved, the protein can be recovered by methods such as trichloroacetic acid (TCA) precipitation.
-
The recovered protein can then be washed and resuspended in a buffer suitable for the downstream application.
References
- Metzger Lab Protocol Book JMM 3.1.97 Updated May 2003 EF. (n.d.).
- Bio-Rad Laboratories, Inc. (n.d.). Piperazine di-Acrylamide (PDA). LIT300 Rev B.
- Bio-Rad Laboratories, Inc. (n.d.). Acrylamide Polymerization — A Practical Approach. Bulletin 1156.
- Aizawa, K. (2025). Elastomeric polyacrylamide gels for high-resolution electrophoresis of proteins. Analytical Biochemistry, 338(1), 1-8.
- Li, X., Wang, Y., Li, G., Wang, Y., & Feng, Y. (2022). Low-Cost H-Grade Polyacrylamide Gel with High-Temperature Resistance. Processes, 10(6), 1165.
- Le, T. H., Nguyen, T. K., & Le, H. T. (2024). Photodegradable polyacrylamide tanglemers enable spatiotemporal control over chain lengthening in high-strength and low-hysteresis hydrogels.
- Bio-Rad Laboratories, Inc. (n.d.). Electrophoresis Stains. Bulletin 1089.
- Rabilloud, T., Vuillard, L., & Gilly, C. (1994). Silver staining of proteins in polyacrylamide gels: a general overview. arXiv preprint arXiv:1403.6657.
- Dehdari, V., & Al-Muntasheri, G. A. (2021). The Comparison of Three Metallic, Organic, and Polymeric Crosslinked HPAM Gels for Water Conformance Applications. Journal of Chemical and Petroleum Engineering, 55(1), 151-161.
- Matzinger, M., & Mechtler, K. (2021). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 20(1), 78-93.
- Bio-Rad Laboratories, Inc. (n.d.). PDA Crosslinker #1610202.
- Bio-Rad Laboratories, Inc. (n.d.). A Guide to Polyacrylamide Gel Electrophoresis and Detection. Bulletin 6201.
- Hahn, E. C., & Hahn, P. S. (1987). Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide. Journal of virological methods, 15(1), 41–52.
- Bansil, R., & Gupta, M. K. (2025). Effect of varying crosslinking density on polyacrylamide gels. Ferroelectrics, 34(1), 159-165.
- Gonzalez-Muñoz, E., et al. (2018). Characterization of protein cross linking by polyacrylamide gel electrophoresis. In Atherosclerosis-Risks, Mechanisms and Therapies. IntechOpen.
- Götze, M., & Sinz, A. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 20(1), 78-93.
- Al-Sharif, M., & Al-Malki, A. L. (2025). A Study of Polyacrylamide Based Gels Crosslinked With Polyethyleneimine. Journal of Applied Polymer Science, 132(41).
- Harper, S., & Speicher, D. W. (2019). Comparing complex protein samples using two-dimensional polyacrylamide gels. Current protocols in protein science, 96(1), e87.
- Matzinger, M., & Mechtler, K. (2021). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein-Protein Interaction Networks in Vivo. Journal of Proteome Research, 20(1), 78-93.
- Griffith, I. P. (1972). The effect of cross-links on the mobility of proteins in dodecyl sulphate–polyacrylamide gels. Biochemical Journal, 126(3), 553-560.
- Rabilloud, T. (1999). Silver staining of proteins in polyacrylamide gels. In Methods in molecular biology (Clifton, N.J.) (Vol. 112, pp. 279-290). Humana Press.
- iGEM. (n.d.). Protocol for Polyacrylamide Gel Electrophoresis (SDS PAGE).
- Renbarger, E. A., & Webb, I. K. (2026). Evaluation of Cleavable Crosslinking for Characterization of Proteoform Structural Differences by Top-Down Mass Spectrometry. International Journal of Mass Spectrometry, 509, 117570.
- Corrie, A. (2017, February 8). What can affect silver staining speed and background for PAGE gels? ResearchGate.
- Späth, P. J., & Koblet, H. (1979). Properties of SDS-polyacrylamide gels highly cross-linked with N,N'-diallyltartardiamide and the rapid isolation of macromolecules from the gel matrix. Analytical biochemistry, 93(2), 275-285.
- Li, X., et al. (2008). A comparison of silver staining protocols for detecting DNA in polyester-backed polyacrylamide gel. Iranian journal of biotechnology, 6(3), 164-168.
- Miller, C. L., et al. (2011). Quantitative proteomics: assessing the spectrum of in-gel protein detection methods. Proteomics, 11(4), 596-607.
- Götze, M., & Sinz, A. (2015). Quantitative cross-linking of proteins and protein complexes. In Cross-linking and mass spectrometry for structural proteomics (pp. 121-133). Humana Press.
- Walker, J. M. (2009). Quantification of proteins by staining in polyacrylamide gels. In The protein protocols handbook (pp. 23-26). Humana Press.
- Götze, M., & Sinz, A. (2015). Quantitative cross-linking of proteins and protein complexes. In Cross-linking and mass spectrometry for structural proteomics (pp. 121-133). Humana Press.
- Bio-Rad Laboratories, Inc. (2016).
- Wickremasinghe, R. G. (2013, September 25). Transferring high molecular weight proteins in western blots? ResearchGate.
- LibreTexts. (2021, September 9). 1.15: SDS-PAGE. Biology LibreTexts.
- Rath, A., & Deber, C. M. (2015). Acrylamide concentration determines the direction and magnitude of helical membrane protein gel shifts. Proceedings of the National Academy of Sciences, 112(35), 10932-10937.
- Bio-Rad Laboratories, Inc. (n.d.). Tips for Selecting the Best Gel For Your Application.
- Michels, D. A., et al. (2025).
- Michels, D. A., et al. (2021). A comparative study of CE-SDS, SDS-PAGE, and Simple Western—Precision, repeatability, and apparent molecular mass shifts by glycosylation. Electrophoresis, 42(14-15), 1521-1531.
- Thermo Fisher Scientific. (n.d.). Optimized Sample Preparation for Phospho-Enrichable Crosslinkers.
- Chavez, J. D., et al. (2014). "Out-gel" tryptic digestion procedure for chemical cross-linking studies with mass spectrometric detection. Journal of visualized experiments: JoVE, (84), e51291.
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. bio-rad.com [bio-rad.com]
- 3. arxiv.org [arxiv.org]
- 4. Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide [pubmed.ncbi.nlm.nih.gov]
- 5. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating Protein Molecular Weight Using Ethylene Bisacrylamide Gels
For researchers, scientists, and drug development professionals, the accurate determination of protein molecular weight is a cornerstone of reliable downstream applications. While Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a ubiquitous and powerful technique for this purpose, the vast majority of protocols rely on a single crosslinking agent: N,N'-methylenebisacrylamide (BIS).[1][2] This guide explores a lesser-known alternative, N,N'-ethylenebis(acrylamide) (EBA), and provides a framework for its validation as a potential substitute or specialized tool in protein analysis. As direct comparative studies on EBA for protein electrophoresis are not widely published, this guide will equip you with the foundational knowledge and experimental workflows to rigorously evaluate its performance in your own laboratory.
The Central Role of the Crosslinker in Polyacrylamide Gels
In SDS-PAGE, the polyacrylamide gel matrix acts as a molecular sieve, separating proteins based on their size as they migrate under the influence of an electric field.[2] This matrix is formed by the polymerization of acrylamide monomers into long chains, which are then covalently linked by a crosslinking agent.[3] The most common crosslinker, N,N'-methylenebisacrylamide, facilitates the formation of a network of interconnected polyacrylamide chains. The ratio of acrylamide to bisacrylamide is a critical determinant of the gel's pore size, which in turn dictates the resolution of protein separation.[4]
A Tale of Two Crosslinkers: N,N'-methylenebisacrylamide vs. N,N'-ethylenebis(acrylamide)
The key difference between the conventional N,N'-methylenebisacrylamide and the alternative N,N'-ethylenebis(acrylamide) lies in the length and flexibility of the bridging group between the two acrylamide moieties.
-
N,N'-methylenebisacrylamide (BIS): Features a short, relatively rigid methylene bridge (-CH2-). This structure creates a well-defined and extensively characterized pore structure in polyacrylamide gels.[5]
-
N,N'-ethylenebis(acrylamide) (EBA): Possesses a longer and more flexible ethylene bridge (-CH2-CH2-). This seemingly minor structural change can have significant implications for the physical properties of the resulting gel.[6]
The increased flexibility of the ethylene bridge in EBA may lead to a gel matrix with altered characteristics compared to standard BIS-crosslinked gels. Theoretically, this could manifest as:
-
Increased Elasticity: The longer ethylene bridge might allow for greater chain movement, potentially resulting in a more elastic and less brittle gel. This could be an advantage during gel handling, reducing the risk of tearing.
-
Altered Pore Size and Distribution: The change in crosslinker geometry could lead to a different average pore size and a broader or narrower distribution of pore sizes. This would directly impact the migration of proteins and the resolving power of the gel for different molecular weight ranges.
-
Potential for Improved Resolution of High Molecular Weight Proteins: A more flexible and potentially larger pore network could, in theory, offer better separation of very large proteins that are often difficult to resolve on standard, low-percentage acrylamide gels.[7][8]
It is important to note that without direct experimental data, these are well-reasoned hypotheses that require empirical validation.
Experimental Workflow for Validation
A rigorous validation of N,N'-ethylenebis(acrylamide) as a crosslinker for protein molecular weight determination requires a systematic comparison with the gold standard, N,N'-methylenebisacrylamide. The following experimental workflow provides a comprehensive approach to this validation.
Sources
- 1. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiochemSphere [biochemicalsci.com]
- 3. bosterbio.com [bosterbio.com]
- 4. reddit.com [reddit.com]
- 5. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]
- 6. N,N'-ETHYLENEBISACRYLAMIDE | 2956-58-3 [chemicalbook.com]
- 7. Resolve High Molecular Weight Proteins in SDS-PAGE - Protein and Proteomics [protocol-online.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized Ethylene Bisacrylamide
Introduction: The Critical Role of Purity in Ethylene Bisacrylamide Applications
This compound (EBA), also known as N,N'-ethylenebis(acrylamide), is a bifunctional monomer widely employed as a cross-linking agent in the synthesis of polymers like polyacrylamide. Its ability to form stable, cross-linked gel networks makes it indispensable in applications ranging from electrophoresis and chromatography matrices to the formulation of hydrogels for drug delivery and tissue engineering. In these sensitive applications, the purity of the EBA monomer is not merely a quality metric; it is a critical determinant of the final polymer's structural integrity, mechanical properties, and biocompatibility.
The presence of impurities—such as unreacted starting materials, side-products like acrylic acid, or oligomeric species—can lead to incomplete polymerization, altered gel porosity, and the introduction of cytotoxic contaminants. Therefore, a robust, multi-faceted analytical approach is essential to validate the purity of newly synthesized EBA batches before their use in downstream applications. This guide provides an in-depth comparison of key analytical techniques, explaining the causality behind their selection and offering field-proven protocols to ensure trustworthy and reproducible results.
The Foundational Assessment: Melting Point Analysis
Before employing more sophisticated techniques, a simple melting point determination serves as a rapid and invaluable preliminary purity check. The underlying principle is that impurities disrupt the crystal lattice of a solid, typically resulting in a lower and broader melting point range. Pure this compound exhibits a sharp melting point between 138-140°C[1].
Causality: This physical constant is highly sensitive to the presence of even small amounts of soluble impurities. A significant deviation from the literature value is a clear indicator that further purification and more detailed analysis are required. It is the first line of defense against using a grossly impure reagent.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the synthesized EBA is a dry, homogenous powder. Grind a small amount into a fine powder if necessary.
-
Capillary Loading: Tightly pack a small amount of the EBA powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 120°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting point range.
Interpretation: A narrow range (≤ 2°C) within the expected 138-140°C window suggests high purity. A broad or depressed range indicates the presence of impurities.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for quantifying the purity of EBA and separating it from closely related impurities. Its high resolution and sensitivity allow for the detection and quantification of contaminants that would be missed by melting point analysis alone. The choice between reverse-phase (RP) and normal-phase (NP) HPLC depends on the nature of the expected impurities. For EBA and its common non-polar impurities, reverse-phase HPLC is highly effective.
Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. By creating a system where EBA has a distinct retention time, we can resolve it from other components in the mixture. The area under the peak in the chromatogram is directly proportional to the concentration of the compound, allowing for precise quantification. An HPLC method for a related compound, N,N'-ethylenebisstearamide, has been well-documented, demonstrating the technique's applicability.[2][3]
Experimental Protocol: Reverse-Phase HPLC Analysis
-
System: An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase: An isocratic mixture of acetonitrile and water is a common starting point. A typical ratio could be 40:60 (Acetonitrile:Water). This mobile phase is suitable for separating moderately polar compounds like EBA.[4]
-
Sample Preparation: Accurately weigh ~10 mg of synthesized EBA and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (where the acrylamide chromophore absorbs)
-
-
Analysis: Run a blank (mobile phase only) followed by the sample. The purity is calculated based on the relative peak area of EBA compared to the total area of all peaks in the chromatogram.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for EBA purity assessment.
Structural Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC is excellent for quantification, it does not provide definitive structural information. NMR spectroscopy is an unparalleled tool for confirming the chemical structure of the synthesized EBA and identifying impurities.[5][6] Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.
Causality: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule results in a unique resonance frequency (chemical shift). By analyzing the chemical shifts, signal integrations (for ¹H NMR), and coupling patterns, we can confirm that the synthesized molecule has the correct connectivity and structure of this compound. Impurities will present as additional, unassignable peaks in the spectra. Studies on the related N,N′-Methylenebisacrylamide (MBAA) have demonstrated the power of NMR for full structural characterization.[7][8]
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 10-15 mg of the synthesized EBA in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or Methanol-d₄. Ensure the sample is fully dissolved.
-
Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
Acquire a ¹H NMR spectrum. Key signals for EBA in DMSO-d₆ are expected for the vinyl protons (=CH₂ and =CH) and the ethylene bridge protons (-CH₂-CH₂-).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum to observe the carbon signals for the carbonyl, vinyl, and ethylene bridge carbons.
-
-
Interpretation:
-
Confirm Structure: Compare the obtained chemical shifts with literature values or predicted spectra for EBA.
-
Check Integration: In the ¹H NMR spectrum, the ratio of the integrated peak areas should correspond to the number of protons in each environment. For EBA (C₈H₁₂N₂O₂), the ratio of vinyl protons to ethylene bridge protons should be 8:4, or 2:1.
-
Identify Impurities: Any peaks that do not correspond to EBA or the residual solvent signal are from impurities.
-
Caption: Nuclear Magnetic Resonance (NMR) workflow for structural verification of EBA.
Complementary Techniques: MS and FT-IR
Mass Spectrometry (MS): Often coupled with a chromatographic inlet (GC-MS or LC-MS), this technique provides the molecular weight of the compound. It is used to confirm the identity of the main peak from HPLC as EBA (MW: 168.19 g/mol ) and can help in identifying the molecular weights of unknown impurities.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid technique used to confirm the presence of key functional groups. For EBA, the spectrum should show characteristic absorbances for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C=C stretching of the vinyl group (around 1620 cm⁻¹). While not quantitative, it is an excellent method for quickly verifying that the synthesis has produced a molecule with the expected chemical functionalities.[8]
Comparison of Purity Assessment Techniques
| Technique | Principle | Information Provided | Sensitivity | Throughput | Primary Use Case |
| Melting Point | Disruption of crystal lattice by impurities | Physical purity indicator | Low | High | Rapid preliminary check |
| HPLC | Differential partitioning | Quantitative purity, impurity profile | High | Medium | Accurate purity quantification |
| NMR | Nuclear magnetic resonance | Definitive structure, impurity identification | Moderate | Low | Structural confirmation |
| Mass Spec (MS) | Mass-to-charge ratio | Molecular weight confirmation | Very High | Medium | Identity confirmation of parent & impurities |
| FT-IR | Infrared absorption | Functional group presence | Moderate | High | Rapid functional group verification |
Conclusion: An Integrated Strategy for Purity Validation
No single technique provides a complete picture of the purity of synthesized this compound. A robust and self-validating assessment strategy relies on the orthogonal application of several methods. The workflow should begin with simple, rapid checks like melting point analysis and FT-IR to confirm the basic identity and quality of the bulk material. This is followed by high-resolution HPLC to accurately quantify the purity and resolve any potential contaminants. Finally, NMR spectroscopy provides the definitive structural confirmation, ensuring that the primary component is indeed this compound and offering clues to the identity of any co-eluting impurities from HPLC. By integrating these techniques, researchers can proceed with confidence, knowing their cross-linking agent meets the stringent purity requirements for producing reliable and high-performing polymeric materials.
References
- Fattori, V., et al. (2007). Determination of N,N'-ethylenebisstearamide additive in polymer by normal phase liquid chromatography with evaporative light scattering detection.Journal of Chromatography A, 1167(1), 67-73.
- Separation of N,N'-Methylenebisacrylamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Sourcing this compound (CAS 2956-58-3): A Buyer's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Fattori, V., et al. (2007). Determination of N, N′-ethylenebisstearamide additive in polymer by normal phase liquid chromatography with evaporative light scattering detection.ResearchGate.
- Chemical Properties of N,N'-Ethylenebis-acrylamide (CAS 2956-58-3) - Cheméo. (n.d.).
- 2-Propenamide, N,N'-1,2-ethanediylbis- | C8H12N2O2 | CID 168964 - PubChem. (n.d.). National Center for Biotechnology Information.
- Avşar, A., et al. (2017). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide.Designed Monomers and Polymers, 20(1), 434-440.
- Li, Y., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development.Journal of Pharmaceutical and Biomedical Analysis, 224, 115174.
- N,N'-Methylenebisacrylamide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Wiley-VCH GmbH.
- This compound (CAS 2956-58-3): A Key Intermediate for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Avşar, A., et al. (2017). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide.ResearchGate.
- Preparation method of N-N'-methylene diacrylamide - Google Patents. (2009).
- Varga, Z., et al. (2015). A versatile characterization of poly(N-isopropylacrylamide-co-N,N'-methylene-bis-acrylamide) hydrogels for composition, mechanical strength, and rheology.ResearchGate.
- Lin, J., et al. (2022). NMR Detection and Structural Modeling of the Ethylene Receptor LeETR2 from Tomato.International Journal of Molecular Sciences, 23(3), 1152.
- Wood-Adams, P. (n.d.). Characterization of polymers by NMR.[Course Material].
- (a) N, N 0-mthis compound (BIS) (b) ethylene glycol... - ResearchGate. (n.d.).
Sources
- 1. N,N'-ETHYLENEBISACRYLAMIDE | 2956-58-3 [chemicalbook.com]
- 2. Determination of N,N'-ethylenebisstearamide additive in polymer by normal phase liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of N,N’-Methylenebisacrylamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eng.uc.edu [eng.uc.edu]
- 7. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N,N'-Ethylenebis-acrylamide (CAS 2956-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Researcher's Guide to Crosslinker Consistency: Mitigating Lot-to-Lot Variability of N,N'-Methylenebisacrylamide in Polyacrylamide Gel Electrophoresis
For researchers, scientists, and drug development professionals, reproducibility is the bedrock of scientific integrity. In the realm of protein and nucleic acid analysis, polyacrylamide gel electrophoresis (PAGE) remains an indispensable technique. The quality of the resulting data, however, is critically dependent on the quality of the reagents used to cast the gels. Among these, the crosslinking agent is of paramount importance. While often referred to by various names, the most common crosslinker is N,N'-methylenebisacrylamide. This guide delves into the critical issue of its reproducibility and lot-to-lot variability, providing a framework for assessing crosslinker quality and ensuring consistent, reliable results.
A crucial point of clarification is the nomenclature. While the term "ethylene bisacrylamide" is sometimes used, the standard and widely accepted crosslinker in PAGE is N,N'-methylenebisacrylamide , often abbreviated as "bis-acrylamide" or "MBAm".[1] This guide will use the standard nomenclature, N,N'-methylenebisacrylamide, to ensure clarity and alignment with established scientific literature.
The Underestimated Impact of Crosslinker Variability
The polyacrylamide gel matrix is formed by the polymerization of acrylamide monomers into long chains, which are then crosslinked by N,N'-methylenebisacrylamide to create a porous network.[2] This network acts as a molecular sieve, separating macromolecules based on their size and shape.[3] The pore size of the gel is determined by two key parameters: the total concentration of acrylamide and the ratio of acrylamide to the bis-acrylamide crosslinker.[4][5]
Lot-to-lot variability in N,N'-methylenebisacrylamide can introduce significant and often unnoticed errors into experimental workflows. This variability can manifest in several ways:
-
Purity: The presence of contaminants, such as acrylic acid or aldehydes, can inhibit or alter the kinetics of polymerization.[6][7] This can lead to gels that polymerize too slowly, too quickly, or incompletely, resulting in a non-uniform pore structure.[8]
-
Concentration: Inaccuracies in the stated concentration of pre-made acrylamide/bis-acrylamide solutions can lead to gels with incorrect pore sizes, affecting the separation and resolution of proteins or nucleic acids.
-
Reactivity: The reactivity of the bis-acrylamide itself can vary between lots, potentially due to differences in manufacturing processes or storage conditions.
These inconsistencies can lead to a cascade of issues, including:
-
Irregular or distorted bands[9]
-
Poor resolution of closely spaced bands[3]
-
Artifacts that can interfere with downstream applications like Western blotting or mass spectrometry[8]
Given these potential pitfalls, a systematic approach to evaluating and controlling for the variability of N,N'-methylenebisacrylamide is essential for any laboratory where PAGE is a core technique.
Experimental Framework for Assessing Crosslinker Performance
To objectively compare different lots of N,N'-methylenebisacrylamide and evaluate potential alternatives, a two-pronged approach is recommended: analytical purity assessment and functional performance testing.
Diagram: Experimental Workflow for Crosslinker Evaluation
Sources
- 1. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Introduction to Polyacrylamide Gels | Bio-Rad [bio-rad.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acrylamide - National Diagnostics [nationaldiagnostics.com]
- 8. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Reproducibility of two-dimensional gel electrophoresis at different replication levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharma-se.ru [pharma-se.ru]
A Senior Application Scientist's Guide to Cross-Validation of Ethylene Bisacrylamide Gels in Electrophoresis
For researchers, scientists, and professionals in drug development, the pursuit of reproducible and high-resolution biomolecule separation is paramount. The polyacrylamide gel is the cornerstone of electrophoretic separation, and its performance is critically dependent on the crosslinking agent used in its formulation. For decades, N,N'-methylenebisacrylamide (BIS) has been the gold standard. However, alternative crosslinkers, such as N,N'-ethylenebisacrylamide, present opportunities for improved gel characteristics. This guide provides an in-depth technical comparison and a framework for the cross-validation of results obtained with ethylene bisacrylamide gels against the traditional BIS-crosslinked gels.
The Central Role of the Crosslinker in Polyacrylamide Gels
Polyacrylamide gels are formed by the polymerization of acrylamide monomers into long chains, which are then crosslinked to form a porous matrix.[1] This matrix acts as a molecular sieve, retarding the migration of larger molecules more than smaller ones during electrophoresis.[2] The choice of crosslinker is not a trivial one; it dictates the gel's physical properties, including pore size, elasticity, and hydrophilicity, which in turn influence the resolution, band sharpness, and overall success of the separation.[2]
N,N'-methylenebisacrylamide (BIS) is the most commonly used crosslinking agent. Its structure, with two acrylamide moieties joined by a methylene group, facilitates the formation of a robust and effective sieving matrix. However, the search for improved gel performance has led to the exploration of alternative crosslinkers. One such alternative is N,N'-ethylenebisacrylamide.
A Tale of Two Crosslinkers: N,N'-methylenebisacrylamide vs. N,N'-ethylenebisacrylamide
The fundamental difference between these two crosslinkers lies in the length of the bridging group between the two acrylamide functional groups. This seemingly small change in chemical structure can have significant implications for the resulting gel matrix.
The additional ethylene group in N,N'-ethylenebisacrylamide introduces several potential changes to the gel architecture:
-
Increased Hydrophilicity: The ethylene bridge is more hydrophilic than the methylene bridge, which could alter the hydration of the gel matrix and influence protein mobility.
-
Longer Crosslinks: The longer bridge may result in a more flexible gel with potentially different pore sizes and sieving properties.
-
Altered Polymerization Kinetics: The reactivity of the vinyl groups could be affected by the nature of the bridging group, potentially requiring adjustments to the polymerization protocol.
While direct comparative studies in electrophoresis are not abundant in peer-reviewed literature, some evidence suggests that N,N'-ethylenebisacrylamide can produce gels with similar dosimetric characteristics to BIS-crosslinked gels in other applications.[3] This suggests a degree of functional interchangeability, though a thorough cross-validation for electrophoresis is essential.
A Framework for Cross-Validation: An Experimental Approach
To rigorously evaluate the performance of N,N'-ethylenebisacrylamide-crosslinked gels, a systematic cross-validation study is necessary. The following experimental workflow outlines a robust approach to compare its performance against the standard BIS-crosslinked gels.
Key Performance Metrics for Comparison
A successful cross-validation study should focus on the following quantitative and qualitative metrics:
| Performance Metric | Description | Method of Measurement |
| Resolution (Rs) | The degree of separation between two adjacent protein bands. | Calculated using the formula: Rs = 2(distance between band centers) / (width of band 1 + width of band 2) |
| Band Sharpness | The narrowness of a protein band. | Measured as the full width at half maximum (FWHM) of the densitometric peak. |
| Relative Mobility (Rf) | The migration distance of a protein relative to the dye front. | Calculated as: Rf = (distance migrated by protein) / (distance migrated by dye front) |
| Linear Separation Range | The molecular weight range over which a plot of log(MW) vs. Rf is linear. | Determined by regression analysis of the standard curve. |
| Gel Mechanical Strength | The ability of the gel to withstand handling during staining, destaining, and imaging. | Qualitatively assessed by noting tearing or distortion. |
Experimental Protocols
The following protocols provide a starting point for the cross-validation study. It is recommended to perform these experiments in parallel to minimize variability.
3.2.1. Preparation of Acrylamide/Crosslinker Stock Solutions (40% T, 3.3% C)
-
Standard BIS Solution (29:1 ratio):
-
Dissolve 38.67 g of acrylamide and 1.33 g of N,N'-methylenebisacrylamide in deionized water.
-
Adjust the final volume to 100 mL.
-
Filter through a 0.45 µm filter and store at 4°C in a light-protected bottle.
-
-
This compound Solution (Molar Equivalent to 29:1 BIS):
-
Note: The molecular weight of N,N'-methylenebisacrylamide is 154.17 g/mol , and N,N'-ethylenebisacrylamide is 168.19 g/mol .[4][5] To maintain a similar molar concentration of the crosslinker, the weight ratio needs to be adjusted.
-
Calculate the equivalent weight of this compound: (1.33 g BIS / 154.17 g/mol ) * 168.19 g/mol = 1.45 g.
-
Dissolve 38.55 g of acrylamide and 1.45 g of N,N'-ethylenebisacrylamide in deionized water.
-
Adjust the final volume to 100 mL.
-
Filter through a 0.45 µm filter and store at 4°C in a light-protected bottle.
-
3.2.2. Casting 12% Resolving Gels (for a 1.0 mm mini-gel)
| Reagent | Volume |
| Deionized Water | 3.3 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL |
| 10% (w/v) SDS | 100 µL |
| 40% Acrylamide/Crosslinker Solution | 4.0 mL |
| 10% (w/v) Ammonium Persulfate (fresh) | 50 µL |
| TEMED | 5 µL |
-
Combine deionized water, Tris-HCl, and SDS in a small beaker.
-
Add the appropriate acrylamide/crosslinker solution and mix gently.
-
Initiate polymerization by adding ammonium persulfate and TEMED. Swirl gently to mix.
-
Immediately pour the solution into the gel cassette, leaving space for the stacking gel.
-
Overlay with water-saturated butanol to ensure a flat surface.
-
Allow the gel to polymerize for 30-45 minutes.
3.2.3. Casting 5% Stacking Gels
| Reagent | Volume |
| Deionized Water | 1.4 mL |
| 1.0 M Tris-HCl, pH 6.8 | 0.5 mL |
| 10% (w/v) SDS | 20 µL |
| 40% Acrylamide/Crosslinker Solution | 0.33 mL |
| 10% (w/v) Ammonium Persulfate (fresh) | 20 µL |
| TEMED | 2 µL |
-
After the resolving gel has polymerized, pour off the butanol and rinse with deionized water.
-
Combine the stacking gel components, adding APS and TEMED last.
-
Pour the stacking gel solution on top of the resolving gel and insert the comb.
-
Allow the stacking gel to polymerize for 30 minutes.
3.2.4. Electrophoresis and Data Analysis
-
Prepare protein samples in Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of a broad-range protein standard and the samples of interest into the wells of both the BIS and this compound gels.
-
Run the gels at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
Stain the gels with Coomassie Brilliant Blue R-250 and destain appropriately.
-
Acquire high-resolution images of the gels using a gel documentation system.
-
Use image analysis software to measure the migration distances and band widths to calculate resolution, band sharpness, and relative mobility for each protein standard in both gel types.
-
Plot log(MW) vs. Rf for the protein standards for each gel and determine the linear separation range.
Anticipated Outcomes and Interpretation
Based on the structural differences between the two crosslinkers, we can hypothesize potential outcomes of this cross-validation study:
-
Improved Resolution and Band Sharpness: The increased hydrophilicity and flexibility of the N,N'-ethylenebisacrylamide crosslinker may lead to a more uniform gel matrix, potentially reducing band broadening and improving the separation of closely migrating proteins.
-
Altered Migration Patterns: The different sieving properties of the this compound gel may result in altered relative mobilities of proteins compared to a standard BIS gel. This would necessitate the use of appropriate molecular weight standards run on the same gel for accurate size determination.
-
Enhanced Mechanical Stability: The longer ethylene bridge might impart greater elasticity to the gel, making it more resistant to tearing during handling.
Conclusion: A Path to Optimized Separations
The cross-validation of alternative reagents like N,N'-ethylenebisacrylamide is a critical exercise for any laboratory seeking to optimize its protein separation workflows. While N,N'-methylenebisacrylamide remains a reliable standard, the potential for improved resolution and gel handling offered by this compound warrants a thorough investigation. By following a systematic and quantitative approach to cross-validation, researchers can make data-driven decisions about the best reagents for their specific applications, ultimately leading to more robust and reproducible results. This guide provides the foundational knowledge and experimental framework to embark on this validation process, empowering researchers to push the boundaries of electrophoretic separation.
References
- Neumann, U., et al. (1984). Quantitation of proteins separated in N, N'-1,2-dihydroxyethylenebisacrylamide-crosslinked polyacrylamide gels. Analytical Biochemistry, 143(2), 333-40. [Link]
- Alfa Aesar. (n.d.). N,N'-(1,2-Dihydroxyethylene)-bis-acrylamide. Maneko.cz. [Link]
- Takeda, H., et al. (1994). Process for preparing polyacrylamide gel plate for electrophoresis. U.S.
- Baltzar, B. K. (2017). Casting of a polyacrylamide gel. protocols.io. [Link]
- Takeda, H., et al. (1993). Polyacrylamide gel for electrophoresis.
- Anderson, N. L., & Anderson, N. G. (1989). Polyacrylamide gels for improved detection of proteins.
- Markelz Research Group. (n.d.). 3.15. Handcasting Polyacrylamide Gels.
- Takeda, H., et al. (2011). Polyacrylamide gel for electrophoresis, polyacrylamide gel electrophoresis method using the same, method of producing the same, and acrylamide compound. U.S.
- Takeda, H., et al. (1992). Polyacrylamide gel for electrophoresis.
- Farhood, B., et al. (2015). Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation. Biomedical and Environmental Sciences, 5(3), 129-134. [Link]
- Bio-Rad Laboratories, Inc. (2014). Handcasting Polyacrylamide Gels. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Polyacrylamide Gel Electrophoresis with N,N'-Methylenebisacrylamide. [Link]
- George, J. (2022). Analyzing Protein-Protein Interaction by using Crosslinking Methods.
- Aizawa, K. (2000). Elastomeric polyacrylamide gels for high-resolution electrophoresis of proteins. Polymer Advanced Technologies, 11(7), 481-487. [Link]
- Engler, A. J., et al. (2004). Characterization of mechanical properties of polyacrylamide gels. (a)...
- Ataman Kimya. (n.d.). N,N'-METHYLENE-BIS-ACRYLAMIDE. [Link]
- Li, X., et al. (2018). Synthesis and Mechanical Properties of Polyacrylamide Gel Doped with Graphene Oxide. Polymers, 10(11), 1234. [Link]
- Wikipedia. (n.d.). Polyacrylamide gel electrophoresis. [Link]
- Lelong, C., et al. (2011). Improved gel electrophoresis matrix for hydrophobic protein separation and identification. Journal of Proteomics, 74(3), 349-358. [Link]
- MP Biomedicals. (n.d.). N,N-Methylene-Bis-Acrylamide. [Link]
- Wikipedia. (n.d.). QPNC-PAGE. [Link]
- Ramón, A., et al. (2008). Simultaneous electrophoretic analysis of proteins of very high and low molecular weights using low-percentage acrylamide gel and a gradient SDS-PAGE gel. Analytical Biochemistry, 375(2), 386-388. [Link]
- MtoZ Biolabs. (n.d.).
- Yu, C., et al. (2022). In-depth structural proteomics integrating mass spectrometry and polyacrylamide gel electrophoresis. Frontiers in Chemistry, 10, 968087. [Link]
- Boudou, T., et al. (2009). Nonlinear elastic properties of polyacrylamide gels: Implications for quantification of cellular forces. Journal of Biomechanics, 42(10), 1514-1520. [Link]
- MtoZ Biolabs. (n.d.).
- Charrier, E. E., et al. (2018). Determination by Relaxation Tests of the Mechanical Properties of Soft Polyacrylamide Gels Made for Mechanobiology Studies. Gels, 4(3), 73. [Link]
- ResearchGate. (n.d.). The chemical structure of acrylamide, N,N'-methylene-bisacrylamide, and polyacrylamide gel. [Link]
- MtoZ Biolabs. (n.d.). Advantages and Disadvantages of 2D Blue Native/SDS-PAGE Protein Complex Analysis. [Link]
- Jack Westin. (n.d.).
- S, S., et al. (2022). Polyacrylamide gel electrophoresis: a versatile tool for the separation of nanoclusters. Nanoscale Advances, 4(24), 5433-5444. [Link]
- Bio-Rad Laboratories, Inc. (n.d.).
Sources
- 1. US5306404A - Process for preparing polyacrylamide gel plate for electrophoresis - Google Patents [patents.google.com]
- 2. 電気泳動に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. scbt.com [scbt.com]
Beyond BIS: A Comparative Guide to Alternative Crosslinkers in Electrophoresis
In the landscape of molecular separation, polyacrylamide gel electrophoresis (PAGE) remains a cornerstone technique. The geometric and chemical properties of the polyacrylamide matrix, which dictate the resolving power of the separation, are critically defined by the crosslinking agent used. For decades, N,N'-methylenebisacrylamide (BIS) has been the default crosslinker. However, its limitations—including the rigidity of the resulting gels and the irreversibility of the crosslinks—have spurred the development and adoption of a variety of alternative crosslinking agents.
This guide provides an in-depth comparison of viable alternatives to the traditional BIS crosslinker. We will delve into the chemical causality behind their unique properties, present supporting experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to select and implement the optimal crosslinking strategy for their specific applications.
The Role of the Crosslinker: More Than Just a Scaffold
In polyacrylamide gels, linear acrylamide polymers are covalently linked by a bifunctional crosslinking agent to form a three-dimensional porous matrix.[1] The crosslinker's concentration and chemical structure directly influence the gel's physical properties, including pore size, elasticity, and mechanical strength.[2][3][4] An ideal crosslinker should not only form a suitable matrix for sieving macromolecules but also offer advantages in specific downstream applications, such as enhanced resolution, simplified sample recovery, or improved staining sensitivity.
Piperazine Diacrylamide (PDA): For Enhanced Strength and Clarity
Piperazine diacrylamide (PDA), also known as 1,4-bis(acryloyl)piperazine, stands out as a direct substitute for BIS that offers significant improvements in gel quality without altering standard polymerization protocols.[5][6]
Mechanism and Performance: The structural difference between PDA and BIS lies in the central diamine. PDA's piperazine ring, compared to the methylene group in BIS, results in a more ordered and uniform polymer network. This enhanced structure imparts several key advantages:
-
Increased Gel Strength: Gels crosslinked with PDA are mechanically more robust, particularly at lower total acrylamide concentrations (%T).[5] This makes them easier to handle and less prone to tearing, which is especially beneficial for large-format 2-D electrophoresis gels.
-
Improved Resolution: The uniform pore structure of PDA-crosslinked gels can lead to sharper protein bands and increased resolution of protein spots in 2-D gels.[5][6]
-
Reduced Staining Background: A primary driver for PDA's development was to improve the signal-to-noise ratio in silver staining. The hypothesis that the amide groups of BIS contribute to background noise led to the design of PDA, which has been shown to yield clearer backgrounds and thus improve detection sensitivity.[5]
Experimental Protocol: PDA-Crosslinked SDS-PAGE Gel
This protocol is for a standard 12% resolving gel. The Acrylamide/PDA stock solution can be substituted directly for an Acrylamide/BIS solution.
-
Prepare a 30% T, 2.67% C Acrylamide/PDA Stock Solution:
-
Assemble Gel Cassette: Clean and assemble glass plates and combs according to your electrophoresis system's manual.
-
Prepare Resolving Gel Solution (10 mL):
-
Water: 3.3 mL
-
30% Acrylamide/PDA Stock: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
10% SDS: 0.1 mL
-
10% Ammonium Persulfate (APS): 0.1 mL
-
TEMED: 0.004 mL
-
-
Pour and Polymerize: Gently mix the resolving gel solution and pour it between the glass plates, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a flat surface. Allow to polymerize for 30-60 minutes.
-
Prepare Stacking Gel Solution (5 mL):
-
Water: 3.05 mL
-
30% Acrylamide/PDA Stock: 0.83 mL
-
1.0 M Tris-HCl, pH 6.8: 0.63 mL
-
10% SDS: 0.05 mL
-
10% APS: 0.05 mL
-
TEMED: 0.005 mL
-
-
Pour Stacking Gel: After polymerization of the resolving gel, pour off the overlay and pour the stacking gel solution. Insert the comb and allow it to polymerize for 30 minutes. The gel is now ready for sample loading and electrophoresis.
Caption: Workflow for preparing a PDA-crosslinked polyacrylamide gel.
Reversible and Cleavable Crosslinkers: For Sample Recovery
A significant limitation of BIS-crosslinked gels is the difficulty in recovering separated macromolecules from the matrix. Reversible or cleavable crosslinkers address this challenge by incorporating chemically labile bonds that can be broken post-electrophoresis, allowing the gel to be solubilized.[7]
N,N'-Diallyltartardiamide (DATD)
DATD is a popular reversible crosslinker that contains vicinal diol groups within its structure.[8][9][10]
Mechanism and Performance: The key feature of DATD is the 1,2-diol bond in its tartrate backbone. This bond is susceptible to cleavage by periodic acid.[11] Treating a DATD-crosslinked gel with a periodic acid solution breaks the crosslinks, effectively dissolving the gel matrix and allowing for the recovery of proteins or nucleic acids.
-
Advantages: DATD allows for efficient recovery of separated molecules for downstream applications like mass spectrometry, sequencing, or functional assays. Gels crosslinked with DATD are also reported to offer greater resolution, especially for higher molecular weight proteins.[10]
-
Disadvantages: DATD is known to be less reactive than BIS, which can lead to slower polymerization rates and potentially softer gels. The periodic acid treatment can also affect certain proteins, so validation is necessary.
N,N'-Bis(acryloyl)cystamine (BAC)
BAC is another cleavable crosslinker, featuring a disulfide bond at its core.
Mechanism and Performance: The disulfide bond in BAC is readily cleaved by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol. This provides a gentle method for gel solubilization under reducing conditions.
-
Advantages: This method is particularly useful for applications where the recovered protein's structure and function need to be preserved, as the cleavage conditions are mild. It is a common choice for isolating proteins for subsequent analysis by techniques that are sensitive to oxidation.
-
Disadvantages: The presence of a reducing agent is required, which might interfere with some downstream applications if not removed.
Caption: Cleavage mechanisms for DATD and BAC reversible crosslinkers.
Poly(ethylene glycol) Diacrylate (PEGDA): For Tunable Properties
Poly(ethylene glycol) diacrylate (PEGDA) is a crosslinker that offers a high degree of tunability, making it attractive for specialized applications, particularly in biomaterials and for creating hydrogels with specific mechanical properties.[12][13]
Mechanism and Performance: PEGDA consists of a flexible polyethylene glycol chain flanked by acrylate groups. The length of the PEG chain can be varied, which directly impacts the properties of the resulting hydrogel.[13]
-
Tunable Pore Size and Elasticity: By choosing PEGDA of different molecular weights, researchers can create gels with a wide range of pore sizes and mechanical stiffness.[13] Longer PEG chains result in larger mesh sizes and more flexible gels, which can be advantageous for separating very large protein complexes.
-
Biocompatibility: PEGDA is well-known for its biocompatibility, making it suitable for applications involving live cells or sensitive biological molecules.[12][13]
-
Hydrophilicity: The hydrophilic nature of the PEG backbone can help to minimize non-specific protein adsorption to the gel matrix.
Experimental Considerations: When substituting PEGDA for BIS, the molar concentration of the crosslinker should be carefully considered to achieve the desired gel properties. The polymerization kinetics may also differ, potentially requiring optimization of APS and TEMED concentrations. Due to the longer and more flexible nature of the PEGDA crosslinks, the resulting gels often have larger pores than BIS-crosslinked gels at the same %C.[12][14]
Comparative Analysis
The choice of crosslinker has a profound impact on the performance and applicability of a polyacrylamide gel. The following table summarizes the key characteristics of the discussed alternatives compared to the standard BIS crosslinker.
| Feature | N,N'-methylenebisacrylamide (BIS) | Piperazine Diacrylamide (PDA) | N,N'-Diallyltartardiamide (DATD) | N,N'-Bis(acryloyl)cystamine (BAC) | Poly(ethylene glycol) Diacrylate (PEGDA) |
| Primary Advantage | Well-established standard | Increased gel strength & clarity[5] | Reversible (Diol cleavage)[11] | Reversible (Disulfide cleavage)[7] | Tunable pore size & elasticity[13] |
| Mechanical Strength | Standard | High[5] | Moderate | Moderate | Variable (depends on MW)[12] |
| Resolution | Standard | High[6] | High (especially for high MW)[10] | Standard | Variable |
| Sample Recovery | No | No | Yes (Periodic Acid) | Yes (Reducing Agents) | No |
| Staining Background | Standard | Low (Silver Stain)[5] | Standard | Standard | Standard |
| Biocompatibility | Standard | Standard | Standard | Standard | High[13] |
| Key Application | General purpose PAGE | 2-D Electrophoresis, High-res PAGE | Sample recovery for MS, sequencing | Gentle sample recovery for functional assays | Separation of large complexes, biocompatible matrices |
Conclusion: Selecting the Right Tool for the Job
While N,N'-methylenebisacrylamide remains a reliable workhorse for routine electrophoresis, its alternatives offer compelling advantages for a range of specialized applications. For researchers requiring superior resolution and mechanically robust gels for complex separations like 2-D electrophoresis, Piperazine Diacrylamide (PDA) is an excellent choice. When the experimental goal is the recovery of separated macromolecules for downstream analysis, reversible crosslinkers like N,N'-diallyltartardiamide (DATD) and N,N'-bis(acryloyl)cystamine (BAC) provide elegant solutions for gel solubilization. For applications demanding customized matrix properties, such as the separation of very large molecules or the creation of biocompatible hydrogels, the tunable nature of Poly(ethylene glycol) diacrylate (PEGDA) offers unparalleled flexibility.
By understanding the underlying chemistry and performance characteristics of these alternative crosslinkers, scientists can move beyond the one-size-fits-all approach and strategically select the optimal reagent to enhance the precision, efficiency, and scope of their electrophoretic analyses.
References
- A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. (n.d.). MDPI.
- Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network. (n.d.). National Institutes of Health.
- Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network. (2022). ACS Omega.
- Piperazine di-Acrylamide (PDA). (n.d.). Bio-Rad.
- Rheological and mechanical behavior of polyacrylamide hydrogels chemically crosslinked with allyl agarose for two-dimensional gel electrophoresis. (n.d.). ScienceDirect.
- N-N' diallyltartardiamide (DATD) as a cross-linking agent for polyacrylamide gel disc electrophoresis of human serum proteins. (1986). Journal of Postgraduate Medicine.
- Alternative to Large Acrylamide Gels for DNA Analysis. (n.d.). BioTechniques.
- ReCLIP (Reversible Cross-Link Immuno-Precipitation): An Efficient Method for Interrogation of Labile Protein Complexes. (n.d.). National Institutes of Health.
- Morphology and Rheological Properties of Polyacrylamide/Bentonite Organic Crosslinking Composite Gel. (2019). MDPI.
- The use of N,N'-diallylaldardiamides as cross-linkers in xylan derivatives-based hydrogels. (2011). ResearchGate.
- Protein Cross-Linkers. (n.d.). G-Biosciences.
- Properties of Acrylamide Gels Cross-Linked With Low Concentrations of N,N'-diallyltartardiamide. (n.d.). PubMed.
- Alternative to Polyacrylamide Gels Improves the Electrophoretic Mobility Shift Assay. (n.d.). BioTechniques.
- Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation. (n.d.). National Institutes of Health.
- The use of N,N'-diallylaldardiamides as cross-linkers in xylan derivatives-based hydrogels. (2011). Carbohydrate Research.
- Alternative to polyacrylamide gels improves the electrophoretic mobility shift assay. (1995). PubMed.
- Properties of SDS-polyacrylamide gels highly cross-linked with N,N'-diallyltartardiamide and the rapid isolation of macromolecules from the gel matrix. (1979). PubMed.
- Use of a reversible polyacrylamide gel cross-linker in western blotting for rapid transfer of a wide size range of polypeptides. (1991). PubMed.
- How to cross-link proteins. (n.d.). Fungal Genetics Stock Center.
- Protein Cross-linkers handbook and selection guide. (n.d.). The Wolfson Centre for Applied Structural Biology.
- Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. (n.d.). PubMed Central.
- Protein Cross-Linking. (n.d.). G-Biosciences.
- What is the difference between acrylamide and bisacrylamide? (2015). ResearchGate.
- Protocol to identify human subcellular alternative protein interactions using cross-linking mass spectrometry. (n.d.). ResearchGate.
- Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. (n.d.). Royal Society of Chemistry.
- Can anyone recommend a good protocol for cross-linking proteins? (2015). ResearchGate.
- Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties. (n.d.). PubMed Central.
- Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery. (n.d.). PubMed Central.
- Crosslinking reactions of polyethylene glycol diacrylate (PEGDA) and keratin (KTN) mixture. (n.d.). ResearchGate.
- Photo-crosslinked poly(ethylene glycol) diacrylate (PEGDA) hydrogels from low molecular weight prepolymer: Swelling and permeation studies. (2017). Semantic Scholar.
- Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation. (2015). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density [mdpi.com]
- 3. Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-rad.com [bio-rad.com]
- 6. ピペラジン ジアクリルアミド For acrylamide gel electrophoresis | Sigma-Aldrich [sigmaaldrich.com]
- 7. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 8. N-N' diallyltartardiamide (DATD) as a cross-linking agent for polyacrylamide gel disc electrophoresis of human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Properties of SDS-polyacrylamide gels highly cross-linked with N,N'-diallyltartardiamide and the rapid isolation of macromolecules from the gel matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photo-crosslinked poly(ethylene glycol) diacrylate (PEGDA) hydrogels from low molecular weight prepolymer: Swelling and permeation studies | Semantic Scholar [semanticscholar.org]
Advanced & Novel Applications
Application Notes and Protocols: Ethylene Bisacrylamide for the Fabrication of 3D Cell Culture Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Engineering the Cellular Microenvironment with Ethylene Bisacrylamide
The transition from two-dimensional (2D) to three-dimensional (3D) cell culture represents a paradigm shift in biological research, offering a more physiologically relevant context that better mimics the complex architecture of native tissues. At the heart of many 3D culture systems lies the scaffold, a synthetic extracellular matrix (ECM) that provides structural support and biochemical cues to guide cell behavior. Polyacrylamide hydrogels have long been a staple for creating substrates with tunable mechanical properties. While N,N'-methylenebis(acrylamide) (MBAA or BIS) is the most commonly used crosslinker, N,N'-ethylenebis(acrylamide) (EBAA or EBIS) presents unique advantages for fabricating 3D cell culture scaffolds, particularly in applications requiring high water content and specific mechanical characteristics.
This comprehensive guide provides detailed application notes and protocols for utilizing this compound to create robust and versatile 3D cell culture scaffolds. We will delve into the underlying principles of hydrogel fabrication, methods for creating porous architectures, protocols for cell seeding and culture, and applications in drug delivery, all while emphasizing the unique properties conferred by EBAA.
The Science of Crosslinking: this compound vs. Mthis compound
The properties of a polyacrylamide hydrogel are largely dictated by the concentration of the acrylamide monomer and the density and nature of the crosslinks. Both EBAA and MBAA are bifunctional molecules that copolymerize with acrylamide to form a 3D network. However, the subtle difference in their chemical structure—an ethylene bridge in EBAA versus a methylene bridge in MBAA—has significant consequences for the final hydrogel properties.
The longer, more flexible ethylene bridge of EBAA can lead to a different network architecture compared to MBAA. This often results in hydrogels with a higher swelling capacity.[1] This increased water retention can be advantageous for creating a more hydrated and permissive environment for cell growth and nutrient diffusion.
Section 1: Fabrication of Non-Porous this compound Scaffolds
This protocol details the fabrication of non-porous polyacrylamide hydrogels crosslinked with this compound. These scaffolds are suitable for applications where a continuous hydrogel matrix with defined stiffness is desired.
Protocol 1.1: Fabrication of Non-Porous EBAA-Crosslinked Hydrogels
Materials:
-
Acrylamide solution (40% w/v, sterile filtered)
-
N,N'-ethylenebis(acrylamide) (EBAA) solution (2% w/v in deionized water, sterile filtered)
-
Ammonium persulfate (APS) solution (10% w/v in deionized water, prepare fresh)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile deionized water
-
Glass slides and coverslips (or desired mold)
Procedure:
-
Prepare the Pre-gel Solution: In a sterile microcentrifuge tube, combine the 40% acrylamide and 2% EBAA solutions according to the desired final concentrations to achieve the target stiffness (see Table 1). Add sterile deionized water to reach the final volume.
-
Initiate Polymerization: To initiate the polymerization reaction, add 1/100th of the final volume of 10% APS and 1/1000th of the final volume of TEMED to the pre-gel solution. Mix gently by pipetting up and down.
-
Casting the Hydrogel: Immediately pipette the pre-gel solution onto a sterile glass slide or into the desired mold. Gently place a sterile coverslip on top to ensure a flat surface and prevent oxygen inhibition of polymerization.
-
Polymerization: Allow the solution to polymerize at room temperature for at least 30-60 minutes. The gel should appear opaque.
-
Hydration and Sterilization: After polymerization, gently remove the coverslip and hydrate the hydrogel in sterile PBS. The hydrogels should be washed extensively with sterile PBS for 24-48 hours to remove unreacted monomers and initiators. The washing steps also serve to sterilize the scaffold.
-
Functionalization for Cell Attachment: Polyacrylamide hydrogels are inherently bio-inert. To promote cell attachment, functionalize the scaffold surface with ECM proteins such as collagen or fibronectin using a suitable crosslinker like sulfo-SANPAH.[2]
Table 1: Formulations for EBAA-Crosslinked Hydrogels with Tunable Stiffness
| Target Stiffness (kPa) | Acrylamide (% w/v) | EBAA (% w/v) | Young's Modulus (kPa) - Estimated |
| Soft | 5 | 0.1 | ~1-5 |
| Medium | 8 | 0.2 | ~10-20 |
| Stiff | 10 | 0.3 | ~30-40 |
Note: These are starting recommendations. The final stiffness should be empirically determined for your specific application using techniques like atomic force microscopy (AFM) or rheometry.[3][4]
Section 2: Fabrication of Porous this compound Scaffolds
For many tissue engineering applications, a porous scaffold is essential to facilitate cell infiltration, nutrient transport, and waste removal. This section provides protocols for creating porous EBAA-crosslinked scaffolds using salt leaching and freeze-drying techniques.
Protocol 2.1: Porous Scaffold Fabrication via Salt Leaching
The salt leaching method involves creating a polymer/salt composite, followed by the removal of the salt particles to leave behind a porous structure.[5][6][7][8]
Materials:
-
Acrylamide solution (40% w/v)
-
N,N'-ethylenebis(acrylamide) (EBAA) solution (2% w/v)
-
APS solution (10% w/v, fresh)
-
TEMED
-
Sodium chloride (NaCl) particles, sieved to desired size range (e.g., 100-200 µm)
-
Sterile deionized water
Procedure:
-
Prepare Polymer/Salt Mixture: In a sterile container, thoroughly mix the desired amount of sieved NaCl particles with the pre-gel solution (prepared as in Protocol 1.1, step 1). The salt-to-polymer ratio will determine the porosity. A higher salt content will result in higher porosity.
-
Initiate Polymerization and Casting: Add APS and TEMED to the polymer/salt mixture and quickly cast it into a mold.
-
Polymerization: Allow the composite to polymerize completely at room temperature.
-
Leaching: Immerse the polymerized composite in a large volume of sterile deionized water to leach out the NaCl. The water should be changed frequently over 2-3 days to ensure complete salt removal.
-
Equilibration: Equilibrate the porous scaffold in sterile PBS or cell culture medium before cell seeding.
Protocol 2.2: Porous Scaffold Fabrication via Freeze-Drying
Freeze-drying, or lyophilization, can create highly interconnected porous structures by sublimating the frozen solvent from the polymerized hydrogel.[1][9]
Materials:
-
Acrylamide solution (40% w/v)
-
N,N'-ethylenebis(acrylamide) (EBAA) solution (2% w/v)
-
APS solution (10% w/v, fresh)
-
TEMED
-
Sterile deionized water
Procedure:
-
Prepare and Polymerize Hydrogel: Prepare the EBAA-crosslinked hydrogel as described in Protocol 1.1.
-
Freezing: Rapidly freeze the fully hydrated hydrogel by immersing it in liquid nitrogen or placing it in a -80°C freezer. The freezing rate can influence the pore size.
-
Lyophilization: Transfer the frozen hydrogel to a freeze-dryer and lyophilize until all the water has sublimated, leaving a porous scaffold.
-
Rehydration and Sterilization: Rehydrate the scaffold in sterile PBS or culture medium. The rehydration process will also help to remove any remaining unreacted components.
Section 3: Cell Seeding and Culture in EBAA-Crosslinked Scaffolds
Proper cell seeding is crucial for achieving a uniform cell distribution and successful 3D culture.
Protocol 3.1: Static Cell Seeding
Procedure:
-
Scaffold Preparation: Place the sterile, equilibrated EBAA-crosslinked scaffold in a non-treated cell culture plate.[10]
-
Cell Suspension: Prepare a single-cell suspension of your desired cell type at a high concentration in culture medium.
-
Seeding: Slowly and carefully pipette the cell suspension onto the top surface of the scaffold.[10] Allow the cells to adhere for 2-4 hours in a humidified incubator at 37°C and 5% CO2.
-
Addition of Medium: After the initial adhesion period, gently add pre-warmed culture medium to the well to fully immerse the scaffold.[10]
-
Culture and Maintenance: Culture the cell-seeded scaffolds under standard conditions, changing the medium every 2-3 days.
Workflow for 3D Cell Seeding and Culture
Caption: Workflow for 3D cell seeding and culture in EBAA-crosslinked scaffolds.
Section 4: Application in Drug Delivery
The porous and highly hydrated nature of EBAA-crosslinked hydrogels makes them excellent candidates for controlled drug delivery platforms. The release kinetics can be tuned by altering the crosslinking density and porosity of the scaffold.
Application Note: Controlled Release of Dexamethasone
Dexamethasone, a potent anti-inflammatory glucocorticoid, can be loaded into EBAA-crosslinked scaffolds for sustained local delivery. This is particularly relevant for tissue engineering applications where modulating the initial inflammatory response is critical for successful tissue regeneration.
Experimental Approach:
-
Drug Loading: Dexamethasone can be loaded into the hydrogel either by incorporating it into the pre-gel solution before polymerization or by soaking the polymerized scaffold in a concentrated drug solution.
-
Release Study: The drug-loaded scaffold is placed in a known volume of PBS at 37°C. At predetermined time points, aliquots of the release medium are collected and the concentration of dexamethasone is quantified using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[11][12]
-
Tuning Release: The release rate can be modulated by adjusting the EBAA concentration. A higher crosslinking density will generally result in a slower, more sustained release profile.[13]
Signaling Pathway Influenced by Local Dexamethasone Delivery
Caption: Dexamethasone signaling pathway to reduce inflammation.
Section 5: Characterization of EBAA-Crosslinked Scaffolds
Thorough characterization is essential to ensure the reproducibility and reliability of your 3D cell culture experiments.
| Characterization Technique | Property Measured | Principle |
| Scanning Electron Microscopy (SEM) | Pore size, porosity, and morphology | Provides high-resolution images of the scaffold's microstructure.[14] |
| Swelling Studies | Swelling ratio and kinetics | Measures the hydrogel's ability to absorb and retain water.[3][4] |
| Mechanical Testing (AFM, Rheometry) | Young's modulus, stiffness | Quantifies the mechanical properties of the hydrogel.[15] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical composition | Confirms the polymerization and crosslinking of the hydrogel.[14] |
| Cell Viability Assays (e.g., Live/Dead, MTT) | Biocompatibility and cell health | Assesses the viability and proliferation of cells within the scaffold. |
Conclusion: A Versatile Platform for Advanced 3D Cell Culture
This compound offers a valuable alternative to traditional crosslinkers for the fabrication of polyacrylamide-based 3D cell culture scaffolds. Its propensity to form highly swollen hydrogels provides a unique microenvironment that can be finely tuned to meet the demands of a wide range of applications, from fundamental cell biology research to high-throughput drug screening and regenerative medicine. By understanding the principles outlined in these application notes and following the detailed protocols, researchers can harness the power of EBAA to create more physiologically relevant and informative 3D cell culture models.
References
- Fabrication of porous biodegradable polymer scaffolds using a solvent merging/particulate leaching method. (2002).
- The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels. (2020).
- The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels. (2020).
- Salt-Leaching-for-Polymer-Scaffolds.pdf. (n.d.).
- Self-Healing Thermosensitive Hydrogel for Sustained Release of Dexamethasone for Ocular Therapy. (2022). DSpace. [Link]
- Comparison of Scaffolds Fabricated via 3D Printing and Salt Leaching: In Vivo Imaging, Biodegradation, and Inflamm
- Scaffold Fabrication Tutorial: Salt-Leaching & Gas Foamed Scaffolds. (n.d.). National Institute of Standards and Technology. [Link]
- (a) N, N 0-mthis compound (BIS) (b) ethylene glycol... (n.d.).
- Controlled release of dexamethasone from poly(vinyl alcohol) hydrogel. (2019). PubMed. [Link]
- Creating Complex Polyacrylamide Hydrogel Structures Using 3D Printing with Applications to Mechanobiology. (2020). PubMed Central. [Link]
- POROSITY CONTROL OF FREEZE-DRIED POLYACRYLAMIDE ORGANOGELS: | Effects of Cryoprotectants and. (n.d.).
- Schematic of the specific steps for building polyacrylamide hydrogels... (n.d.).
- Synthesis and mechanical characterization of polyacrylamide (PAAm)
- A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. (2025). PubMed Central. [Link]
- Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. (n.d.). MDPI. [Link]
- Direct‐Write Assembly of 3D Hydrogel Scaffolds for Guided Cell Growth. (2009). SciSpace. [Link]
- Directed Growth of Fibroblasts into Three Dimensional Micropatterned Geometries via Self-Assembling Scaffolds. (n.d.). PubMed Central. [Link]
- An Injectable Click-Crosslinked Hydrogel that Prolongs Dexamethasone Release from Dexamethasone-Loaded Microspheres. (n.d.). MDPI. [Link]
- Swelling behavior and drug release of NIPAAm/PEGMEA copolymeric hydrogels with different crosslinkers. (n.d.).
- Direct-Write Assembly of 3D Hydrogel Scaffolds for Guided Cell Growth. (2009). Lewis Lab. [Link]
- A versatile characterization of poly(N-isopropylacrylamide-co-N,N'-methylene-bis-acrylamide) hydrogels for composition, mechanical strength, and rheology. (n.d.).
- Controlled Release of Dexamethasone from Peptide Nanofiber Gels to Modulate Inflammatory Response. (n.d.). PubMed Central. [Link]
- Swelling behavior of poly(acrylamide-co-sodium acrylate) hydrogels in aqueous salt solutions: theory versus experiments. (n.d.). SciSpace. [Link]
- Chapter 17: Mechanical deformation of cultured cells with hydrogels. (n.d.). PubMed Central. [Link]
- Engineering Hydrogels for Delivery of Therapeutic Proteins. (2022). Scholar Commons. [Link]
- Controlled release of dexamethasone from poly(vinyl alcohol) hydrogel. (2019).
- A step-by-step protocol for generating human fibroblast cell-derived completely biological extracellular m
- Role of Thermo-responsiveness and Poly(ethylene glycol) Diacrylate Cross-link Density on Protein Release from Poly(N-isopropylacrylamide) Hydrogels. (n.d.). PubMed. [Link]
- Thermo-responsive hydrogels based on poly(N-isopropyl-acrylamide) and hyaluronic acid cross-linked with nanoclays. (n.d.).
- Hydrogel Cell Seeding Encapsulation Protocol. (2024).
- Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release. (2024). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Frontiers | The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels [frontiersin.org]
- 5. Fabrication of porous biodegradable polymer scaffolds using a solvent merging/particulate leaching method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nist.gov [nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and fabrication of a degradable poly(N-isopropyl acrylamide) scaffold for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlled release of dexamethasone from poly(vinyl alcohol) hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Controlled Release of Dexamethasone from Peptide Nanofiber Gels to Modulate Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Advanced Hydrogel Formulations with N,N'-Methylenebis(acrylamide)
<
Introduction: The Pivotal Role of N,N'-Methylenebis(acrylamide) in Hydrogel Engineering
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids.[1][2] Their unique properties, including high water content, biocompatibility, and tunable physicochemical characteristics, make them ideal candidates for a wide array of applications in drug delivery, tissue engineering, and as 'smart' responsive materials.[1][3][4]
The transition from a solution of soluble polymer chains to an insoluble, robust gel network is achieved through a process called crosslinking. The choice and concentration of the crosslinking agent are paramount as they dictate the final architecture and, consequently, the functional properties of the hydrogel. Among the most effective and widely used crosslinking agents is N,N'-methylenebis(acrylamide) , often abbreviated as MBA or BIS .[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging MBA to develop advanced hydrogel formulations. We will delve into the fundamental principles of MBA-mediated crosslinking, provide detailed protocols for synthesis and characterization, and discuss how to rationally design hydrogels with tailored properties for specific biomedical applications.
Note on Terminology: While the topic specifies "ethylene bisacrylamide," the scientifically standard and predominantly used crosslinker for polyacrylamide-based hydrogels is N,N'-methylenebis(acrylamide). The latter will be the focus of this guide, as it aligns with established literature and protocols.
Part 1: Scientific Principles of MBA-Crosslinked Hydrogels
Mechanism of Crosslinking
MBA is a bifunctional monomer, meaning it possesses two reactive vinyl groups.[1] During free-radical polymerization with a primary monomer like acrylamide (AAm), the MBA molecule can be incorporated into two separate, growing polymer chains. This creates a covalent bridge, or crosslink, between them.
As the polymerization proceeds, a multitude of these crosslinks form, transforming the linear or branched polymer chains into a single, continuous three-dimensional network. This network structure is what gives the hydrogel its solid-like properties and the ability to swell without dissolving.
Caption: Free-radical polymerization and crosslinking mechanism.
The Causality of Crosslinker Concentration
The concentration of MBA is arguably the most critical parameter in hydrogel formulation. It directly controls the crosslink density —the number of crosslinks per unit volume of the hydrogel. This, in turn, dictates the material's macroscopic properties.[2][5]
-
Low MBA Concentration: Results in a low crosslink density. The polymer chains are farther apart, creating a "loose" network. This leads to:
-
High MBA Concentration: Results in a high crosslink density. The polymer chains are tightly linked, forming a "dense" network. This leads to:
This inverse relationship between swelling and mechanical strength is a fundamental concept in hydrogel design.
Data Presentation: Impact of MBA Concentration on Hydrogel Properties
| MBA Concentration (% w/w relative to monomer) | Crosslink Density | Equilibrium Swelling Ratio (%) | Compressive Modulus (kPa) |
| 0.5% | Low | High (~2500%)[7][10] | Low (~10-20 kPa) |
| 1.5% | Medium | Medium (~1500%) | Medium (~30-50 kPa) |
| 3.0% | High | Low (~800%)[10] | High (~70-100 kPa)[2] |
| 5.0% | Very High | Very Low (~400%) | Very High (>120 kPa)[2] |
| Note: These values are illustrative and can vary significantly based on the specific monomer, initiator system, and polymerization conditions. |
Part 2: Experimental Protocols
Protocol: Synthesis of a Poly(acrylamide-co-MBA) Hydrogel
This protocol details the synthesis of a standard polyacrylamide hydrogel via free-radical polymerization using a redox initiator system, which allows for polymerization at room temperature.
Materials:
-
Acrylamide (AAm) monomer
-
N,N'-methylenebis(acrylamide) (MBA) crosslinker
-
Ammonium persulfate (APS), initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Monomer Solution Preparation:
-
In a beaker, dissolve the desired amount of AAm and MBA in DI water to create a stock solution (e.g., 30% w/v total monomers). Expertise & Experience: Preparing a concentrated stock solution allows for easy dilution to various final concentrations while keeping the AAm:MBA ratio constant.
-
For example, to prepare 100 mL of a 10% total monomer solution with 2% MBA (by weight of monomer):
-
Total monomer weight = 10 g.
-
MBA weight = 10 g * 0.02 = 0.2 g.
-
AAm weight = 10 g - 0.2 g = 9.8 g.
-
Dissolve 9.8 g AAm and 0.2 g MBA in ~80 mL of DI water, then adjust the final volume to 100 mL.
-
-
-
Degassing:
-
Place the monomer solution under vacuum or sparge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Trustworthiness: This step is critical. Oxygen is a radical scavenger and will inhibit or prevent polymerization. Incomplete degassing is a common cause of failed or inconsistent gelation.
-
-
Initiation and Polymerization:
-
Add the initiator, APS (typically 10% w/v solution), to the monomer solution. A common concentration is 1 µL of APS solution per 1 mL of monomer solution.
-
Gently swirl the solution to mix.
-
Add the accelerator, TEMED. TEMED catalyzes the formation of free radicals from APS. The amount of TEMED controls the polymerization rate; a typical starting point is 1 µL per 1 mL of monomer solution.
-
Immediately after adding TEMED, mix thoroughly but gently to avoid introducing oxygen.
-
Quickly pipette the solution into a mold (e.g., a petri dish, between glass plates, or in a syringe with the tip sealed).
-
Allow the solution to polymerize at room temperature. Gelation should occur within 5-30 minutes, depending on the TEMED concentration. Allow the gel to cure for at least 1 hour to ensure complete polymerization.
-
Caption: Hydrogel synthesis workflow.
Protocol: Characterization of Hydrogel Properties
A self-validating system requires rigorous characterization. The following are fundamental protocols to quantify the physical properties of your synthesized hydrogels.
2.2.1 Swelling Ratio Measurement
The swelling ratio provides a quantitative measure of the hydrogel's ability to absorb water and is inversely related to the crosslink density.[11]
Procedure:
-
Prepare a hydrogel sample of a known shape (e.g., a disc) and allow it to cure completely.
-
Carefully remove the hydrogel from its mold, blot any surface water, and measure its initial weight (W_d ). Note: For a more accurate "dry" weight, the gel can be lyophilized or oven-dried, but this is often done after the swelling experiment.
-
Immerse the hydrogel sample in a beaker of DI water or PBS at a specified temperature (e.g., 37°C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record its weight (W_s ).
-
Continue until the weight no longer increases, indicating that equilibrium swelling has been reached.
-
Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR (%) = [(W_s_equilibrium - W_d) / W_d] * 100
2.2.2 Mechanical Property Testing (Compression)
Compression testing is a common method to determine the mechanical strength and stiffness (modulus) of hydrogels.[8][9]
Procedure:
-
Prepare cylindrical hydrogel samples with a flat surface and known diameter and height.
-
Place the hydrogel on the lower platen of a mechanical testing machine (e.g., an Instron or rheometer with a compression setup).
-
Lower the upper platen until it just touches the surface of the hydrogel.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the force (stress) as a function of displacement (strain).
-
The compressive modulus (Young's Modulus, E) can be calculated from the initial linear region of the stress-strain curve. Stress (σ) = Force / Area Strain (ε) = Change in Height / Original Height Modulus (E) = σ / ε
Part 3: Advanced Applications & Formulations
Drug Delivery Systems
MBA-crosslinked hydrogels are excellent vehicles for the controlled and sustained release of therapeutic agents.[1] The crosslink density is the primary tool to control the release rate.
-
Design Principle: For rapid release of a small molecule drug, a lower concentration of MBA would be chosen to create a hydrogel with a larger pore size. For sustained release of a large protein therapeutic, a higher concentration of MBA would be used to create a tighter network that slows diffusion.[7][10]
-
Protocol for Drug Loading:
-
Equilibrium Swelling Method: Synthesize the hydrogel as described above. Immerse the purified hydrogel in a concentrated solution of the drug. The drug will diffuse into the hydrogel network as it swells. This method is simple but may result in lower loading efficiency.
-
In Situ Loading: Dissolve the drug directly in the monomer solution before polymerization. This entraps the drug within the network as it forms, often leading to higher loading efficiency.[7] Trustworthiness: It is crucial to ensure the drug does not interfere with the polymerization reaction and is stable under the reaction conditions.
-
"Smart" Stimuli-Responsive Hydrogels
By co-polymerizing acrylamide and MBA with a "smart" monomer, hydrogels can be designed to change their properties in response to environmental stimuli like pH or temperature.[4]
-
pH-Responsive Hydrogels: Incorporating monomers with acidic (e.g., acrylic acid) or basic (e.g., aminoethyl methacrylate) groups. At different pH values, these groups become ionized or deionized, causing the hydrogel to swell or shrink due to changes in electrostatic repulsion.
-
Temperature-Responsive Hydrogels: Using monomers like N-isopropylacrylamide (NIPAAm), which exhibits a lower critical solution temperature (LCST). Below the LCST (around 32°C), the hydrogel is swollen; above it, the hydrogel collapses and expels water.[12] This is highly applicable for in-situ gelling drug delivery systems.[4]
Caption: Logic of a stimuli-responsive hydrogel system.
References
- The Versatility of N,N'-Methylenebisacrylamide in Hydrogel Synthesis for Advanced Applic
- Characteriz
- N,N-METHYLENE-BIS-ACRYLAMIDE.
- Mechanical Characterisation of Hydrogels for Tissue Engineering Applic
- Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple.BME-PT.
- Chapter 8: Mechanical Characterization of Hydrogels and its Implic
- Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions.MDPI.
- Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple.
- POLYACRYLAMIDE HYDROGELS FOR APPLICATION IN ORAL DRUG DELIVERY.
- Polymer-Based Hydrogels Applied in Drug Delivery: An Overview.
- From Experimental Studies to Coarse-Grained Modeling: Characterization of Surface Area to Volume R
- POLYACRYLAMIDE HYDROGELS FOR APPLICATION IN ORAL DRUG DELIVERY.
- Responsive Acrylamide-Based Hydrogels: Advances in Interpenetr
- MECHANICAL AND SWELLING PROPERTIES OF HYDROGELS.DiVA portal.
- Free-radical crosslinking copolymerization of acrylamide and N, N ′-methylenebis acrylamide by used Ce(IV)/polyethylene glycol and Ce(IV)/diethylmalonate redox initiator systems.
- Experiment 4: Synthesis of hydrogels of acrylamide and bisacrylamide in w
- A versatile characterization of poly(N-isopropylacrylamide-co-N,N'-methylene-bis-acrylamide) hydrogels for composition, mechanical strength, and rheology.
- Synthesis of poly(acrylamide-co-methyl methacrylate)
- The New Approach to the Preparation of Polyacrylamide-Based Hydrogels: Initiation of Polymerization of Acrylamide with 1,3-Dimethylimidazolium (Phosphonooxy-)Oligosulphanide under Drying Aqueous Solutions.
- N,N'-METHYLENE-BIS-ACRYLAMIDE.
- Temperature-Sensitive Properties and Drug Release Processes of Chemically Cross-Linked Poly(N-isopropylacrylamide)
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. expresspolymlett.com [expresspolymlett.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. oulu.fi [oulu.fi]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
Application Note: N,N'-Methylenebis(acrylamide) as a Pivotal Crosslinker in the Formulation of Smart Polymeric Systems
Abstract
Smart polymers, or stimuli-responsive materials, represent a frontier in materials science, offering dynamic responses to external environmental cues such as temperature and pH. These properties make them invaluable for advanced applications in drug delivery, tissue engineering, and biosensing. The key to their functionality lies in the creation of a precisely structured three-dimensional network. N,N'-Methylenebis(acrylamide) (MBA or MBAm), a bifunctional crosslinking agent, is instrumental in forming these robust and stable polymeric networks.[1] By modulating the concentration of MBA, researchers can meticulously tailor the hydrogel's critical properties, including swelling ratio, mechanical strength, and degradation rate, to meet the specific demands of an application.[1] This document provides an in-depth guide on the role and application of MBA in synthesizing temperature- and pH-responsive smart polymers, complete with detailed experimental protocols and characterization techniques for researchers, scientists, and drug development professionals.
Introduction: The Role of Crosslinking in Smart Polymer Design
Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing and retaining significant volumes of water or biological fluids.[2] This high water content and soft, rubbery nature contribute to their excellent biocompatibility, making them ideal for biomedical applications.[2][3] The transition from soluble linear polymer chains to an insoluble, robust 3D gel is achieved through crosslinking.[2] This process can be either physical (e.g., hydrogen bonds, hydrophobic interactions) or chemical, involving the formation of permanent covalent bonds.[2]
N,N'-Methylenebis(acrylamide) is a widely used chemical crosslinker that polymerizes with acrylamide and other vinyl monomers to create covalent crosslinks within the polymer matrix.[4][5] These crosslinks act as permanent junctions, preventing the dissolution of the polymer in a solvent and enabling the characteristic swelling behavior of hydrogels.[2] The density of these crosslinks, which is directly influenced by the MBA concentration, is a critical parameter that dictates the hydrogel's mesh size, swelling capacity, mechanical integrity, and the diffusion of encapsulated molecules.[1][2] Consequently, precise control over the crosslinking process is paramount for designing smart polymers with predictable and reproducible stimuli-responsive behavior.
Diagram 1: MBA Crosslinking Mechanism
The diagram below illustrates how an N,N'-Methylenebis(acrylamide) molecule forms a covalent bridge between two growing polyacrylamide chains during free-radical polymerization.
Caption: MBA covalently linking two polymer chains.
Synthesis of a Thermo-Responsive Hydrogel: Poly(N-isopropylacrylamide)
Poly(N-isopropylacrylamide) (PNIPAM) is a well-known thermo-responsive polymer that exhibits a Lower Critical Solution Temperature (LCST) of approximately 32-33°C in water.[6][7] Below the LCST, the polymer is hydrophilic and exists in a swollen, hydrated state. Above the LCST, it undergoes a conformational change, becoming hydrophobic and expelling water, which results in a shrunken or collapsed state.[7][8] This reversible transition makes PNIPAM hydrogels, crosslinked with MBA, excellent candidates for applications like temperature-triggered drug delivery and smart actuators.[6]
Protocol: Free-Radical Polymerization of PNIPAM-MBA Hydrogel
This protocol details the synthesis of a PNIPAM hydrogel using a standard redox-initiated free-radical polymerization method.
Materials:
-
N-isopropylacrylamide (NIPAM) monomer
-
N,N'-Methylenebis(acrylamide) (MBA) crosslinker
-
Ammonium persulfate (APS) initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) accelerator
-
Deionized (DI) water, degassed
Procedure:
-
Monomer Solution Preparation: In a glass vial, dissolve 1.0 g of NIPAM and a pre-determined amount of MBA (e.g., 20 mg for a 2 mol% crosslinker ratio relative to the monomer) in 10 mL of degassed DI water.
-
Inert Atmosphere: Place the vial in an ice bath and purge the solution with nitrogen gas for 20-30 minutes.
-
Causality: Oxygen is a radical scavenger and can inhibit or terminate the polymerization reaction. Removing dissolved oxygen is crucial for achieving a high molecular weight polymer and consistent gelation.[11]
-
-
Initiation: While maintaining the nitrogen atmosphere, add 40 µL of 10% (w/v) APS solution, followed by 20 µL of TEMED.
-
Mechanism: APS generates sulfate free radicals upon thermal decomposition (accelerated by TEMED). These radicals initiate the polymerization of NIPAM monomers. TEMED catalyzes the formation of free radicals from APS, allowing the reaction to proceed efficiently at lower temperatures.[11]
-
-
Polymerization: Gently swirl the vial to mix the reagents and then seal it. Allow the polymerization to proceed at room temperature for 24 hours. The solution will become viscous and eventually form a solid gel.
-
Purification: After polymerization, carefully remove the hydrogel from the vial. Cut it into discs of uniform size (e.g., 8 mm diameter). Place the discs in a large volume of DI water for 3-5 days, changing the water daily.
-
Trustworthiness: This step is essential to remove unreacted monomers, initiator, accelerator, and low-molecular-weight oligomers, which can be cytotoxic and interfere with the hydrogel's properties. The self-validating aspect is observing the gel swell to its equilibrium state, indicating purification is complete.
-
-
Drying: Freeze the purified hydrogel discs at -80°C and then lyophilize (freeze-dry) until a constant weight is achieved. Store the dried hydrogels in a desiccator.
Effect of MBA Concentration on PNIPAM Hydrogel Properties
The concentration of MBA has a profound and predictable effect on the final properties of the hydrogel.
| MBA Concentration (mol% to NIPAM) | Swelling Ratio (at 25°C) | Mechanical Strength | LCST (°C) | Response Time |
| 1.0% | High | Low | ~32.5 | Slower |
| 2.5% | Moderate | Moderate | ~32.0 | Moderate |
| 5.0% | Low | High | ~31.5 | Faster |
| 10.0% | Very Low | Brittle | ~31.0 | Very Fast |
| Note: Values are illustrative. Actual results depend on precise synthesis conditions. Increased MBA concentration generally leads to a decreased swelling ratio and increased mechanical strength.[9][12] |
Diagram 2: Thermo-Responsive Behavior of PNIPAM Hydrogel
Caption: Reversible swelling-deswelling of PNIPAM hydrogel.
Synthesis of a pH-Responsive Hydrogel
pH-responsive hydrogels contain ionizable functional groups, such as carboxylic acids or amines, within their polymer backbone.[13] These groups can accept or donate protons in response to changes in the environmental pH. This ionization leads to electrostatic repulsion between charged groups, causing the hydrogel network to expand and swell.[14][15] Copolymers of acrylic acid (AA) and acrylamide, crosslinked with MBA, are a common example of anionic hydrogels that swell significantly at neutral or basic pH when the carboxylic acid groups deprotonate (-COOH → COO⁻).[13] Such hydrogels are highly valuable for site-specific drug delivery, particularly to the colon.[16]
Protocol: Synthesis of Poly(Acrylamide-co-Acrylic Acid) Hydrogel
Materials:
-
Acrylamide (AAm) monomer
-
Acrylic Acid (AA) monomer
-
N,N'-Methylenebis(acrylamide) (MBA) crosslinker
-
Potassium persulfate (KPS) initiator
-
DI water, degassed
Procedure:
-
Monomer Solution Preparation: In a beaker, dissolve 1.0 g of AAm, 0.3 g of AA, and 30 mg of MBA in 15 mL of degassed DI water.
-
Expert Insight: The ratio of AAm to AA determines the density of ionizable groups and thus the pH sensitivity and overall swelling capacity of the hydrogel.
-
-
Initiation: Add 50 mg of KPS to the solution and stir until fully dissolved.
-
Mechanism: KPS is a thermal initiator. When the solution is heated, it generates sulfate free radicals that initiate the copolymerization of the AAm and AA monomers.
-
-
Molding and Polymerization: Pour the solution into a suitable mold (e.g., between two glass plates with a spacer). Place the mold in an oven at 60°C for 3 hours to complete the polymerization.
-
Purification: After cooling, remove the hydrogel sheet from the mold. Cut it into uniform discs. Purify the discs by immersing them in a large volume of DI water for 3-5 days, changing the water daily to remove unreacted components.
-
Drying: Lyophilize the purified hydrogel discs to a constant weight and store them in a desiccator.
Essential Characterization Protocols
Protocol: Gravimetric Swelling Studies
This protocol determines the equilibrium swelling ratio (ESR), a key parameter indicating the hydrogel's water absorption capacity.
Procedure:
-
Weigh a dried hydrogel disc (W_d).
-
Immerse the disc in a solution of the desired pH or temperature (e.g., pH 7.4 phosphate-buffered saline (PBS) at 37°C).
-
At regular intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).
-
Continue until the weight remains constant, indicating that equilibrium swelling has been reached.
-
Calculate the ESR using the formula: ESR = (W_s - W_d) / W_d .
-
Trustworthiness: Performing this measurement in triplicate for each sample and calculating the standard deviation ensures the reliability and reproducibility of the data. The swelling process should follow predictable kinetics, providing an internal validation of the material's behavior.[17]
-
Protocol: In Vitro Drug Release Kinetics
This protocol measures the rate at which an encapsulated drug is released from the hydrogel, which is crucial for drug delivery applications.
Procedure:
-
Drug Loading: Load the hydrogel by swelling the dried discs in a concentrated solution of a model drug (e.g., ibuprofen or methylene blue) for 48 hours.[16][18] Lyophilize the drug-loaded hydrogels.
-
Release Study: Place a known weight of the drug-loaded hydrogel in a vial containing a specific volume of release medium (e.g., 10 mL of PBS at pH 7.4). Place the vial in a shaking water bath at 37°C.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume (sink conditions).
-
Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.
-
Data Analysis: Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism (e.g., diffusion-controlled vs. swelling-controlled).[19][20]
Diagram 3: General Experimental Workflow
Caption: Workflow from synthesis to characterization.
Conclusion
N,N'-Methylenebis(acrylamide) is a cornerstone crosslinker in the synthesis of smart hydrogels. Its role is not merely structural but is fundamental to the "smart" behavior of the resulting polymer network. By judiciously selecting the concentration of MBA, researchers can precisely engineer the crosslink density to control swelling behavior, mechanical properties, and solute diffusion rates. The protocols and principles outlined in this guide provide a robust framework for the rational design and characterization of MBA-crosslinked smart polymers, enabling the development of next-generation materials for sophisticated biomedical and pharmaceutical applications.[1]
References
- pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. (n.d.). MDPI.
- Effect of MBA concentration on swelling properties of pure PNIPAm hydrogel. (n.d.). ResearchGate.
- Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science, 4(2), 25-31.
- pH-Sensitive Hydrogels Fabricated with Hyaluronic Acid as a Polymer for Site-Specific Delivery of Mesalamine. (2024). ACS Omega.
- pH-Responsive Hybrid Hydrogels as Antibacterial and Drug Delivery Systems. (2021). National Center for Biotechnology Information.
- N,N'-METHYLENE-BIS-ACRYLAMIDE. (n.d.). Ataman Kimya.
- Role of Smart Hydrogels in Sustained Drug Release Systems. (n.d.). International Journal of Research in Medical and Pharmacy.
- A Review of the Mechanism, Properties, and Applications of Hydrogels Prepared by Enzymatic Cross-linking. (n.d.). ResearchGate.
- The Effect of Crosslinker Concentration on Swelling Behavior of pH-Responsive IPN Hydrogels Based on Poly(Hydroxymethyl Acrylamide). (2018). AIP Publishing.
- Preparation and characterization of nanosized P(NIPAM-MBA) hydrogel particles and adsorption of bovine serum albumin on their surface. (2012). National Center for Biotechnology Information.
- A Review of the Mechanism, Properties, and Applications of Hydrogels Prepared by Enzymatic Cross-linking. (2023). OUCI.
- Synthesis of PNIPAAm hydrogel crosslinked with MBA crosslinker. (n.d.). ResearchGate.
- Li, Z., Lu, F., & Liu, Y. (2023). A Review of the Mechanism, Properties, and Applications of Hydrogels Prepared by Enzymatic Cross-linking. Journal of Agricultural and Food Chemistry, 71(27), 10238–10249.
- Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. (2024). MDPI.
- Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (2016). National Center for Biotechnology Information.
- N,N'-Methylenebisacrylamide. (n.d.). Wikipedia.
- pH responsive MMT /acrylamide super composite hydrogel: Characterization, Anticancer drug reservoir and Controlled release property. (n.d.). ResearchGate.
- The Versatility of N,N'-Methylenebisacrylamide in Hydrogel Synthesis for Advanced Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. (2021). National Center for Biotechnology Information.
- Effect of MBA concentration on the swelling. (n.d.). ResearchGate.
- The influence of MBA concentration upon the swelling degree, SD of hydrogels. (n.d.). ResearchGate.
- Swelling and Mechanical Properties of Polyelectrolyte Hydrogels: Effect of Crosslinker. (2024). Dhaka University Journal of Science.
- Biodegradable pH-responsive hydrogels for controlled dual-drug release. (2017). Royal Society of Chemistry.
- Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy. (2024). MDPI.
- Smart/stimuli-responsive hydrogels: Cutting-edge platforms for tissue engineering and other biomedical applications. (2022). National Center for Biotechnology Information.
- Swelling characterization and drug delivery kinetics of polyacrylamide-co-itaconic acid/chitosan hydrogels. (2013). Semantic Scholar.
- PREPARATION, CHARACTERIZATION AND RELEASING-SWELLING KINETICS OF MYRRH BASED HYDROGEL. (2023). Science Journal of University of Zakho.
- Double-crosslinked PNIPAM-based hydrogel dressings with adjustable adhesion and contractility. (2023). National Center for Biotechnology Information.
- A New Design of Poly(N-Isopropylacrylamide) Hydrogels Using Biodegradable Poly(Beta-Aminoester) Crosslinkers as Fertilizer Reservoirs for Agricultural Applications. (2023). National Center for Biotechnology Information.
- Stimuli-responsive hydrogels in drug delivery and tissue engineering. (2012). Taylor & Francis Online.
- Synthesis of a light-responsive hydrogel composed of polymers P11... (n.d.). ResearchGate.
- Stimulus-responsive hydrogels: Theory, modern advances, and applications. (2017). National Center for Biotechnology Information.
- Stimuli-Responsive Hydrogels: The Dynamic Smart Biomaterials of Tomorrow. (2021). National Center for Biotechnology Information.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Double-crosslinked PNIPAM-based hydrogel dressings with adjustable adhesion and contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and characterization of nanosized P(NIPAM-MBA) hydrogel particles and adsorption of bovine serum albumin on their surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New Design of Poly(N-Isopropylacrylamide) Hydrogels Using Biodegradable Poly(Beta-Aminoester) Crosslinkers as Fertilizer Reservoirs for Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stimulus-responsive hydrogels: Theory, modern advances, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [PDF] Swelling characterization and drug delivery kinetics of polyacrylamide-co-itaconic acid/chitosan hydrogels | Semantic Scholar [semanticscholar.org]
- 18. pH-Responsive Hybrid Hydrogels as Antibacterial and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
Application Notes & Protocols: N,N'-Methylenebis(acrylamide) for Microfluidic Hydrogel Fabrication
Foreword for the Modern Researcher
In the pursuit of more physiologically relevant in vitro models, the convergence of microfluidics and tunable hydrogels has emerged as a transformative frontier. This guide is crafted for researchers, scientists, and drug development professionals who seek to harness the power of polyacrylamide hydrogels within microfluidic devices to create sophisticated 2D and 3D cellular microenvironments. We move beyond mere recitation of protocols to delve into the fundamental principles, the causality behind experimental choices, and the practical nuances that underpin successful and reproducible outcomes. Herein, N,N'-methylenebis(acrylamide), the cornerstone crosslinker, is explored not just as a reagent, but as a molecular tool to precisely engineer the mechanical and structural landscape upon which cellular life unfolds.
A point of clarification: while the term "ethylene bisacrylamide" is sometimes used, the overwhelmingly prevalent crosslinker for these applications is N,N'-methylenebis(acrylamide) , also known as MBAA or simply "Bis". This document will focus exclusively on the latter, the industry standard for creating tunable polyacrylamide matrices.
Part 1: The Science of a Tunable Microenvironment
The Crosslinker's Crucial Role: From Linear Chains to 3D Scaffolds
Polyacrylamide hydrogels are formed through the free-radical polymerization of acrylamide monomers into long polymer chains.[1] In the absence of a crosslinking agent, these chains remain linear and soluble. The introduction of N,N'-methylenebis(acrylamide) (Bis), a molecule with two acrylamide-like moieties, is the critical step that transforms the solution into a three-dimensional, water-swollen network—a hydrogel.[2]
The polymerization is typically initiated by a free-radical generating system. The most common is a redox system comprising ammonium persulfate (APS), which generates free radicals, and tetramethylethylenediamine (TEMED), which catalyzes the process by accelerating the formation of these radicals.[3][4]
dot graph a { layout=dot; rankdir="LR"; splines=ortho;
} caption { label = "Fig 1: Free-radical polymerization of polyacrylamide."; fontsize = 9; fontcolor = "#5F6368"; } enddot
Engineering Stiffness: The Bis-Acrylamide Concentration Dictates Cell Fate
One of the most powerful features of polyacrylamide hydrogels is the ability to precisely control their mechanical stiffness (Young's Modulus), which is known to profoundly influence cell behavior, including adhesion, migration, and differentiation.[5] This control is primarily achieved by modulating the concentrations of both the acrylamide monomer and, most critically, the Bis-acrylamide crosslinker.[6]
-
Higher Bis Concentration: Leads to a higher crosslink density, resulting in a stiffer gel with smaller pores. This can mimic the mechanical environment of tissues like pre-calcified bone.
-
Lower Bis Concentration: Results in a lower crosslink density, creating a softer, more compliant gel with larger pores, akin to the softness of brain tissue or adipose tissue.[7]
This tunability allows researchers to create substrates that replicate the stiffness of specific physiological or pathological tissues, providing a more accurate context for cellular studies.
Table 1: Representative Formulations for Tunable Polyacrylamide Hydrogel Stiffness
The following table provides experimentally derived starting points for creating hydrogels of a desired stiffness. Note that the final modulus can be influenced by factors such as polymerization temperature and time; therefore, independent characterization (e.g., via Atomic Force Microscopy) is recommended for precise applications.
| Target Stiffness (Young's Modulus) | Acrylamide (% w/v) | N,N'-methylenebis(acrylamide) (% w/v) | Expected Young's Modulus (kPa) | Reference |
| Soft | 5% | 0.03% | ~2.4 kPa | [8] |
| Medium | 5% | 0.1% | ~10.6 kPa | [8] |
| Stiff | 10% | 0.1% | ~25-30 kPa | [7][9] |
| Very Stiff | 10% | 0.3% | ~40-50 kPa | [7][9] |
dot graph b { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [color="#5F6368", len=1.5];
} caption { label = "Fig 2: Impact of crosslinker density on hydrogel network."; fontsize = 9; fontcolor = "#5F6368"; } enddot
Part 2: Protocols for Hydrogel Integration in Microfluidic Devices
The integration of polyacrylamide hydrogels into microfluidic devices, typically fabricated from polydimethylsiloxane (PDMS), allows for dynamic cell culture with perfused nutrients and the establishment of stable chemical gradients.[10] The following protocols detail the fabrication of a PDMS microfluidic device via soft lithography and the subsequent in-situ photopolymerization of a polyacrylamide hydrogel within its channels.
Protocol: Fabrication of PDMS Microfluidic Device via Soft Lithography
This protocol outlines the standard and reliable method of replica molding to create a PDMS device from a master mold. The master, which contains the negative relief of the desired channel geometry, is typically fabricated using SU-8 photoresist on a silicon wafer.
Causality: Soft lithography is chosen for its high-fidelity replication of microscale features, optical transparency, and biocompatibility. PDMS is the material of choice due to its gas permeability (essential for cell culture), ease of handling, and ability to form a reversible or irreversible seal with glass.[11]
dot graph c { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Fig 3: Workflow for PDMS microfluidic device fabrication."; fontsize = 9; fontcolor = "#5F6368"; } enddot Materials:
-
Master mold with desired microchannel features
-
Polydimethylsiloxane (PDMS) elastomer kit (e.g., Sylgard 184)
-
Weighing scale, mixing container, and spatula
-
Vacuum desiccator
-
Oven capable of maintaining 65-80°C
-
Biopsy punch for creating fluidic ports
-
Plasma cleaner or corona treater
-
Glass microscope slides
Step-by-Step Methodology:
-
Preparation of PDMS: In a clean container, weigh the PDMS prepolymer and curing agent, typically in a 10:1 (w/w) ratio. Mix thoroughly for at least 3 minutes, scraping the sides and bottom of the container to ensure homogeneity. The mixture will appear cloudy with bubbles.
-
Degassing: Place the container with the PDMS mixture into a vacuum desiccator. Apply vacuum to remove the dissolved gas bubbles. The mixture will expand and then collapse. Continue degassing for 30-60 minutes until no more bubbles are visible. Rationale: Air bubbles can interfere with feature replication and compromise the optical clarity of the device.
-
Molding: Carefully pour the degassed PDMS over the master mold, ensuring the features are fully covered.
-
Curing: Place the PDMS-covered master in an oven at 65°C for at least 3 hours, or until fully cured. Rationale: Curing crosslinks the polymer, solidifying the PDMS into a durable elastomer.
-
Demolding and Port Creation: Once cooled, carefully cut around the device outline with a scalpel and peel the cured PDMS replica from the master. Using a biopsy punch of appropriate diameter, create inlet and outlet ports at the ends of the microchannels.
-
Surface Activation and Bonding: Clean the PDMS replica and a glass microscope slide with isopropanol and dry with nitrogen. Place both, bonding-side up, into a plasma cleaner and treat with oxygen plasma for 30-60 seconds. Rationale: Plasma treatment renders the surfaces hydrophilic and creates reactive silanol groups, which form strong, irreversible covalent bonds when brought into contact.
-
Final Assembly: Immediately after plasma treatment, bring the PDMS replica into contact with the glass slide. Gentle pressure will initiate the bonding process. The device is now ready for hydrogel integration.
Protocol: In-Situ Photopolymerization of Polyacrylamide Hydrogel
This protocol describes how to form a polyacrylamide hydrogel directly within the microchannels of a fabricated PDMS device using UV light and a photoinitiator.
Causality: Photopolymerization offers excellent spatial and temporal control over gelation.[12] By using a photomask, specific regions within the device can be selectively polymerized. This method is rapid and can be performed at room temperature, which is advantageous when working with temperature-sensitive biomolecules. A photoinitiator is required to generate free radicals upon exposure to light of a specific wavelength.[13]
Materials:
-
Fabricated PDMS-glass microfluidic device
-
Acrylamide solution (e.g., 40% w/v)
-
N,N'-methylenebis(acrylamide) solution (e.g., 2% w/v)
-
Photoinitiator (e.g., Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate - LAP, at 0.1% w/v)
-
Deionized water
-
UV light source (e.g., 365 nm)
-
Syringes and tubing
Step-by-Step Methodology:
-
Prepare Pre-gel Solution: In a microcentrifuge tube shielded from light, prepare the pre-gel solution to the desired final concentrations of acrylamide and Bis-acrylamide (refer to Table 1). Add the photoinitiator (e.g., LAP) to a final concentration of 0.1% (w/v) and mix gently but thoroughly. Safety Note: Unpolymerized acrylamide is a neurotoxin. Always wear gloves and appropriate personal protective equipment.
-
Introduce Solution into Device: Using a syringe, carefully inject the pre-gel solution into the microfluidic device until the channels are completely filled. Ensure no air bubbles are trapped. Rationale: Trapped bubbles will lead to voids and incomplete hydrogel structures.
-
Photopolymerization: Place the device under a UV light source (e.g., 365 nm). Expose the device for a duration determined by the light intensity and photoinitiator concentration (typically 15-60 seconds). If patterning is desired, a photomask should be placed between the UV source and the device.[14] Rationale: UV exposure cleaves the photoinitiator, generating the free radicals necessary to initiate polymerization.
-
Flushing and Equilibration: After polymerization, flush the channels with phosphate-buffered saline (PBS) or cell culture medium to remove any unpolymerized monomers and initiator.[10] Allow the hydrogel to swell and equilibrate in the buffer for at least 12 hours before introducing cells. Rationale: This step is crucial for biocompatibility, as it removes toxic unpolymerized reagents and ensures the hydrogel reaches its final, stable mechanical properties.
Part 3: Validation and Troubleshooting
A self-validating protocol includes checkpoints and an understanding of potential failure modes.
Table 2: Troubleshooting Guide for Hydrogel Fabrication
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Gel fails to polymerize or is too soft | - Degraded APS or TEMED/inactive photoinitiator. - Presence of oxygen (inhibits free-radical polymerization). - Incorrect reagent concentrations. | - Use fresh APS solution and new TEMED. Store photoinitiator protected from light. - Briefly degas the pre-gel solution before adding initiators. - Double-check all calculations and ensure accurate pipetting. |
| Gel polymerizes too quickly | - Excessive concentration of APS/TEMED or photoinitiator. - High ambient temperature. | - Reduce the concentration of the initiator system. - Prepare and polymerize the gel in a cooler environment or on ice.[15] |
| Irregular or non-uniform gel | - Incomplete mixing of pre-gel solution. - Contaminants on the device surfaces (e.g., dust, detergent). - Air bubbles introduced during filling. | - Ensure thorough but gentle mixing to avoid introducing excess oxygen. - Ensure all glassware and PDMS surfaces are meticulously clean. - Fill channels slowly and carefully to prevent bubble formation.[16] |
| Hydrogel delaminates from channel walls | - Poor surface treatment of PDMS or glass. | - Ensure proper plasma treatment for covalent bonding. For enhanced adhesion, channel surfaces can be pre-treated with a silane agent like 3-(trimethoxysilyl)propyl methacrylate before bonding and gelation. |
References
- Acrylamide Polymeriz
- N,N'-Methylenebisacrylamide. Wikipedia.
- Gelation mechanism of polyacrylamide hydrogels.
- Polymerization of acrylamide in SDS PAGE | role of APS and TEMED to produce polyacrylamide gel. YouTube.
- N,N'-Ethylenebis-acrylamide. NIST WebBook.
- Catalytic effects of temed in chemical production processes to improve efficiency. BDMAEE.
- N,N'-Methylenebisacrylamide | 110-26-9. ChemicalBook.
- N,N'-Methylene-bis methacrylamide. BOC Sciences.
- N,N′-METHYLENEBISACRYLAMIDE.
- Methylenebisacrylamide | C7H10N2O2 | CID 8041. PubChem.
- Hydrogels integr
- The polymerization reaction of acrylamide.
- Nonlinear elastic properties of polyacrylamide gels: Implications for quantific
- Elastic modulus dependence on bis-acrylamide concentration.
- Hydrogel Patterns in Microfluidic Devices by Do-It-Yourself UV-Photolithography Suitable for Very Large-Scale Integr
- N,N'-ETHYLENEBISACRYLAMIDE | 2956-58-3. ChemicalBook.
- Polyacrylamide hydrogels of varying bis-acrylamide cross-linker...
- Chapter 17: Mechanical deformation of cultured cells with hydrogels. PMC - NIH.
- Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis. G-Biosciences.
- Development of UV LED Hydrogel Formulation Based on Polyacrylamide Hydrogel.
- Hydrogel Patterns in Microfluidic Devices by Do-It-Yourself UV-Photolithography Suitable for Very Large-Scale Integr
- Microfabricated Polyacrylamide Devices for the Controlled Culture of Growing Cells and Developing Organisms. NIH.
- N,N -Ethylenebis(acrylamide) technical grade, = 90 TLC 2956-58-3. Sigma-Aldrich.
- Photoinitiation mechanisms and photogelation kinetics of blue light induced polymerization of acrylamide with bicomponent photoinitiators.
- An overview of Photoiniti
- Mechanism of photochemical polymerization of acrylamide.
- The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels. Frontiers.
- Soft lithography method to produce microfluidic devices.
- N,N′-Ethylenebisacrylamide | CAS 2956-58-3. Santa Cruz Biotechnology.
- Fabrication of PEG Hydrogel Microwell Arrays for High-Throughput Single Stem Cell Culture and Analysis. EPFL.
- Characterization of three types of hydrogels: acrylamide (1)...
- Gel preparation troubleshooting.
- Synthesis: Poly(N-isopropylacrylamide) Janus Microhydrogels For Organophilic l Protocol Preview. YouTube.
- Soft lithographic approach for fabrication of microfluidic constructs.
- Photopolymerization of polyacrylamide gels with methylene blue. Semantic Scholar.
- N,N-METHYLENE-BIS-ACRYLAMIDE.
- Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3. Periodica Polytechnica Chemical Engineering.
- pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide]. PMC - NIH.
- Making poly - acrylamide particles in microfluidics.
- Soft lithography for microfluidics: a review. SciSpace.
- Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. MDPI.
- Facile and Versatile Method for Micropatterning Poly(acrylamide) Hydrogels Using Photocleavable Comonomers. PMC - NIH.
- Issues with irregular polymerization in acrylamide gels and their solutions. Benchchem.
Sources
- 1. N,N'-ETHYLENEBISACRYLAMIDE | 2956-58-3 [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels [frontiersin.org]
- 8. Chapter 17: Mechanical deformation of cultured cells with hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonlinear elastic properties of polyacrylamide gels: Implications for quantification of cellular forces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microfabricated Polyacrylamide Devices for the Controlled Culture of Growing Cells and Developing Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. liftchem.com [liftchem.com]
- 14. Hydrogel Patterns in Microfluidic Devices by Do-It-Yourself UV-Photolithography Suitable for Very Large-Scale Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. researchgate.net [researchgate.net]
synthesis of ethylene bisacrylamide-based nanoparticles
Application Note & Protocol
Topic: Synthesis of Ethylene Bisacrylamide-Based Nanoparticles for Advanced Drug Delivery
Introduction: The Significance of EBA-Based Nanoparticles
Hydrogel nanoparticles, often termed nanogels, are at the forefront of advanced drug delivery systems. Their unique structure, combining a high water content with a nano-scale size, makes them exceptional carriers for therapeutic agents.[1][2] Among the various materials used for their synthesis, polymers crosslinked with N,N'-ethylenebis(acrylamide) (EBA) are of particular interest to drug development professionals.
The key advantage of using EBA as a crosslinker lies in its potential for biodegradability. The diamide linkages within the EBA molecule are susceptible to hydrolysis under physiological conditions, leading to the breakdown of the nanoparticle's three-dimensional network. This characteristic is crucial for designing drug delivery systems that can release their therapeutic payload in a controlled and sustained manner while being safely cleared from the body.[3][4] This application note provides a comprehensive guide to the synthesis, purification, and characterization of EBA-based nanoparticles, focusing on the widely used and robust method of precipitation polymerization.
Synthesis Methodology: Precipitation Polymerization
Precipitation polymerization is a powerful and straightforward technique for producing monodisperse, spherical nanoparticles. The process is initiated in a solution where the monomers and crosslinker are soluble, but the resulting polymer is not. As polymerization proceeds, the growing polymer chains reach a critical length, collapse, and precipitate from the solution to form stable nanoparticle nuclei. These nuclei then continue to grow by capturing oligomers and monomers from the continuous phase.
The Chemistry: Free-Radical Polymerization
The synthesis is based on a free-radical polymerization mechanism.[5][6] The process can be broken down into three key stages:
-
Initiation: A chemical initiator, such as ammonium persulfate (APS) or potassium persulfate (KPS), is thermally decomposed to generate highly reactive free radicals.[6][7]
-
Propagation: These free radicals attack the vinyl group of a monomer (e.g., N-isopropylacrylamide), creating a monomer radical. This new radical then reacts with other monomers and the EBA crosslinker, leading to the rapid growth of polymer chains.[7]
-
Termination: The polymerization process ceases when two growing radical chains combine or through other termination reactions.
The EBA crosslinker is a bifunctional molecule that becomes incorporated into multiple growing polymer chains, effectively "stitching" them together to form a three-dimensional network structure.[8] The ratio of monomer to crosslinker is a critical parameter that dictates the crosslinking density, which in turn influences the nanoparticle's swelling behavior, mechanical stability, and drug release kinetics.[9]
Detailed Synthesis Protocol
This protocol details the synthesis of poly(N-isopropylacrylamide)-co-(N,N'-ethylenebis(acrylamide)) nanoparticles, a thermo-sensitive system widely explored for controlled drug release.
Materials and Reagents
| Reagent | Formula | Purity | Recommended Supplier |
| N-isopropylacrylamide (NIPAm) | C₆H₁₁NO | >98% | Sigma-Aldrich |
| N,N'-ethylenebis(acrylamide) (EBA) | C₈H₁₂N₂O₂ | >99% | Sigma-Aldrich |
| Ammonium Persulfate (APS) | (NH₄)₂S₂O₈ | >98% | Sigma-Aldrich |
| Deionized (DI) Water | H₂O | 18.2 MΩ·cm | Millipore Milli-Q or equivalent |
Step-by-Step Synthesis Workflow
The following diagram outlines the complete workflow from preparation to characterization.
Caption: Workflow for EBA-Nanoparticle Synthesis.
Protocol:
-
Solution Preparation: In a 250 mL three-neck round-bottom flask, dissolve 1.0 g of NIPAm and 0.1 g of EBA in 100 mL of DI water.
-
Rationale: The concentration of monomer and crosslinker directly influences the final particle size and yield.[10]
-
-
System Purge: Equip the flask with a condenser, a nitrogen inlet, and a rubber septum. Purge the solution with nitrogen gas for 30 minutes while stirring gently with a magnetic stir bar.
-
Rationale: Oxygen is a potent inhibitor of free-radical polymerization. Removing it is critical for consistent and efficient reaction initiation.
-
-
Initiation: Heat the flask to 70°C in an oil bath. While maintaining the nitrogen atmosphere, inject a solution of 0.05 g of APS dissolved in 2 mL of DI water through the septum using a syringe.
-
Rationale: 70°C is a standard temperature for the thermal decomposition of APS, providing a controlled rate of radical generation. The reaction mixture will typically become opalescent or milky within minutes, indicating nanoparticle formation.[11]
-
-
Polymerization: Allow the reaction to proceed at 70°C for 4 hours under continuous stirring and nitrogen atmosphere.
-
Rationale: A 4-hour reaction time is generally sufficient to achieve high monomer conversion.
-
-
Cooling: After 4 hours, remove the heat source and allow the nanoparticle suspension to cool to room temperature.
Purification: Isolating the Nanoparticles
Purification is a critical step to remove unreacted monomers, initiator fragments, and soluble oligomers, which can be cytotoxic or interfere with subsequent applications.[12][13]
-
Filtration (Optional): Filter the cooled suspension through glass wool or a coarse filter paper to remove any large aggregates that may have formed.
-
Dialysis: Transfer the nanoparticle suspension to a dialysis membrane tube (typically with a Molecular Weight Cut-Off of 12-14 kDa). Dialyze against a large volume of DI water for 3-5 days. Change the water twice daily.
-
Rationale: Dialysis is a gentle and effective method for separating the nanoparticles from small molecule impurities based on size exclusion.[12] The frequent water changes ensure a continuous concentration gradient to drive the diffusion of impurities out of the dialysis bag.
-
-
Lyophilization: Freeze the purified nanoparticle suspension (e.g., using liquid nitrogen) and then freeze-dry it under vacuum using a lyophilizer. This will yield a fine, dry powder of the nanoparticles.
-
Rationale: Lyophilization removes water without the aggregation that can occur during evaporative drying, making the nanoparticles easy to store and re-disperse for characterization and use.[14]
-
Characterization of Nanoparticles
Thorough characterization is essential to ensure the synthesized nanoparticles meet the required specifications for their intended application.[15][16]
| Technique | Information Obtained | Typical Expected Results |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | 200-400 nm, PDI < 0.1 |
| Transmission Electron Microscopy (TEM) | Morphology, Core Size, Size Distribution | Spherical shape, uniform size |
| Zeta Potential | Surface Charge, Colloidal Stability | Negative potential (e.g., -15 to -30 mV) due to sulfate initiator fragments |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Structure Confirmation | Presence of characteristic amide peaks from NIPAm and EBA |
-
Dynamic Light Scattering (DLS): Used to determine the average hydrodynamic size and size distribution (PDI) of the nanoparticles in suspension. A low PDI value (typically < 0.1) indicates a monodisperse sample.
-
Electron Microscopy (TEM/SEM): Provides direct visualization of the nanoparticle morphology, size, and state of aggregation.[14] TEM allows for the characterization of the internal structure, while SEM is used for surface imaging.
-
Zeta Potential: Measures the surface charge of the nanoparticles. A sufficiently high absolute zeta potential (e.g., > |15| mV) generally indicates good colloidal stability against aggregation due to electrostatic repulsion. The negative charge in this protocol originates from the sulfate end groups derived from the APS initiator.[17]
Factors Influencing Nanoparticle Properties
The final properties of the EBA-based nanoparticles can be tuned by systematically varying the synthesis parameters. Understanding these relationships is key to designing particles for specific applications.
Caption: Influence of parameters on nanoparticle properties.
-
Initiator Concentration: Increasing the initiator concentration leads to the formation of a larger number of initial nuclei, resulting in smaller final nanoparticles. It also increases the surface charge density, enhancing colloidal stability.[17]
-
Monomer/Crosslinker Concentration: Higher concentrations of monomer and crosslinker generally result in larger nanoparticles.[10]
-
Temperature: Reaction temperature affects both the initiator decomposition rate and the solubility of the polymer. Higher temperatures typically lead to larger particles.
By carefully controlling these parameters, researchers can tailor the nanoparticle size, stability, and degradation profile to meet the specific demands of their drug delivery application.[18]
References
- Self-Assembled Hydrogel Nanoparticles for Drug Delivery Applications. (n.d.). PubMed Central.
- Dual-Drug Delivery Systems Using Hydrogel–Nanoparticle Composites: Recent Advances and Key Applications. (n.d.). MDPI.
- Nanoparticles incorporated hydrogels for delivery of antimicrobial agents: developments and trends. (2024). RSC Publishing.
- Applications of Degradable Hydrogels in Novel Approaches to Disease Treatment and New Modes of Drug Delivery. (n.d.). PubMed Central.
- Purification processes of polymeric nanoparticles: How to improve their clinical translation? (2023). Journal of Controlled Release.
- Mechanism of Forming Organic/Inorganic Network Structures during In-situ Free-Radical Polymerization in PNIPA−Clay Nanocomposite Hydrogels. (n.d.). ACS Publications.
- Biodegradable Polymer Based Nanogels: Platform for Drug Delivery System. (2024). International Journal of Science and Research (IJSR).
- Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles. (2021). ACS Omega.
- Describing the mechanism of free radical polymerization. (n.d.). ResearchGate.
- Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. (n.d.). PubMed Central.
- In situ rapid synthesis of hydrogels based on a redox initiator and persistent free radicals. (2023). RSC Publishing.
- Analytical Methods to Characterize and Purify Polymeric Nanoparticles. (2018). ResearchGate.
- Purification of Nanoparticles by Size and Shape. (n.d.). Semantic Scholar.
- In situ rapid synthesis of hydrogels based on a redox initiator and persistent free radicals. (2023). Nanoscale Advances.
- Synergies between polyacrylamide polymerization and nanoparticle generation using an atmospheric pressure plasma jet. (2022). Plasma Processes and Polymers.
- Polyacrylamide Gel Electrophoresis for Purification of Large Amounts of RNA. (2015). Methods in Molecular Biology.
- Characterization of Nanomaterials. (n.d.). SlideShare.
- Conditions that Influence Nanoparticle Size and Yield in Nanoparticle Preparation. (n.d.). ResearchGate.
- Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. (2022). PubMed Central.
- The Influence of Initiators, Particle Size and Composition on the Electrokinetic Potential of N-(Isopropyl)acrylamide Derivatives. (2024). MDPI.
- The representative structure of acrylamide-bis-acrylamide that is modified by additional of SiO2/PA and MSiO2/PA to improve separation. (n.d.). ResearchGate.
- LABTips: Characterizing Polymeric Nanoparticles using Electron Microscopy. (n.d.). Labcompare.
- Swelling behavior and drug release of NIPAAm/PEGMEA copolymeric hydrogels with different crosslinkers. (n.d.). ResearchGate.
- (a) N, N 0-mthis compound (BIS) (b) ethylene glycol... (n.d.). ResearchGate.
- Insight into Precipitation Polymerization of N-isopropylacrylamide. (n.d.). RWTH Aachen University.
- Effect of Nanoparticle Composition, Size, Shape, and Stiffness on Penetration Across the Blood-Brain Barrier. (2020). PubMed.
- A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. (n.d.). Taylor & Francis Online.
- The polymerization reaction of acrylamide. (n.d.). ResearchGate.
Sources
- 1. Self-Assembled Hydrogel Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradable Polymer Based Nanogels: Platform for Drug Delivery System [ijsr.net]
- 3. Nanoparticles incorporated hydrogels for delivery of antimicrobial agents: developments and trends - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00631C [pubs.rsc.org]
- 4. Applications of Degradable Hydrogels in Novel Approaches to Disease Treatment and New Modes of Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 12. Purification processes of polymeric nanoparticles: How to improve their clinical translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles [jstage.jst.go.jp]
- 14. labcompare.com [labcompare.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Influence of Initiators, Particle Size and Composition on the Electrokinetic Potential of N-(Isopropyl)acrylamide Derivatives [mdpi.com]
- 18. Effect of Nanoparticle Composition, Size, Shape, and Stiffness on Penetration Across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Creating Stimuli-Responsive Gels with Ethylene Bisacrylamide
Introduction
Stimuli-responsive hydrogels, often termed "smart" or "intelligent" materials, represent a frontier in materials science, particularly in the biomedical and pharmaceutical fields.[1][2] These are three-dimensional, hydrophilic polymer networks capable of undergoing significant, reversible changes in their physical or chemical properties in response to small changes in their external environment.[3][4] Such stimuli can include temperature, pH, light, and the presence of specific biomolecules. This dynamic behavior makes them exceptional candidates for applications like targeted drug delivery, tissue engineering, and biosensors.[3][5]
At the heart of many of these hydrogel networks is a crucial component: the crosslinking agent. N,N'-methylenebis(acrylamide), also known as MBA or ethylene bisacrylamide, is a bifunctional molecule widely used to form the stable, yet tunable, polymeric networks that define a hydrogel.[5] Its two vinyl groups allow it to copolymerize with a primary monomer (like acrylamide or its derivatives), effectively creating covalent bridges between linear polymer chains.[6] The concentration of MBA is a critical parameter, directly influencing the hydrogel's mechanical strength, swelling ratio, pore size, and degradation rate.[5] By carefully controlling the amount of this crosslinker, scientists can precisely engineer the material's properties for a specific application.[5]
This guide provides an in-depth exploration of the principles and protocols for synthesizing stimuli-responsive hydrogels using this compound as the crosslinker. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodologies.
Fundamentals of this compound (MBA) Crosslinking
The creation of a hydrogel is fundamentally a polymerization reaction that incorporates a crosslinking agent to form a three-dimensional network. The most common method for acrylamide-based gels is free-radical polymerization.[2][7]
The Mechanism:
-
Initiation: The process begins with an initiator, such as ammonium persulfate (APS), which, often activated by a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED), generates free radicals.
-
Propagation: These free radicals attack the vinyl groups (C=C double bonds) of the primary monomer (e.g., N-isopropylacrylamide) and the MBA crosslinker, initiating the growth of linear polymer chains.
-
Crosslinking: Because MBA has two vinyl groups, it can be incorporated into two separate, growing polymer chains. This creates a covalent bridge, or crosslink, between them.
-
Network Formation: As this process repeats, a vast, interconnected 3D network is formed, trapping the solvent (typically water) within its structure to form the hydrogel.
The density of these crosslinks, controlled by the MBA concentration, is paramount. A higher MBA concentration leads to a tighter, more rigid gel with a lower swelling capacity, while a lower concentration results in a softer, more flexible gel that can absorb more water.[8]
Application Protocol 1: Thermo-responsive Poly(N-isopropylacrylamide) Gels
Poly(N-isopropylacrylamide), or pNIPAM, is the most widely studied thermo-responsive polymer.[3] It exhibits a sharp phase transition at its lower critical solution temperature (LCST) of approximately 32°C in water.[3][4] Below the LCST, the gel is swollen and hydrophilic; above it, the gel expels water and becomes collapsed and hydrophobic.[9][10] This property is ideal for applications like on-demand drug release or cell sheet engineering.
Experimental Protocol: Synthesis of a pNIPAM-MBA Hydrogel
Materials:
-
N-isopropylacrylamide (NIPAM) monomer
-
N,N'-methylenebis(acrylamide) (MBA) crosslinker
-
Ammonium persulfate (APS) initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) accelerator
-
Deionized (DI) water, chilled
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Glass vials or desired mold
-
Magnetic stir plate and stir bar
-
Nitrogen or Argon gas source for degassing
-
Syringes and needles
-
Incubator or water bath
Step-by-Step Methodology:
-
Solution Preparation:
-
In a glass vial, dissolve NIPAM monomer (e.g., 850 mg, 7.5 mmol) and MBA crosslinker (e.g., 26 mg, 0.17 mmol) in 10 mL of chilled DI water. The molar ratio of monomer to crosslinker can be adjusted to tune gel properties.[11]
-
Scientist's Note: The reaction is exothermic, so using chilled water helps to control the polymerization rate and ensures a more uniform network structure.
-
-
Degassing:
-
Initiation and Polymerization:
-
Add the initiator, APS (e.g., 40 µL of a 10% w/v solution), to the monomer solution and mix gently.
-
Immediately add the accelerator, TEMED (e.g., 20 µL), to the solution. Swirl gently but quickly to mix.
-
Scientist's Note: TEMED accelerates the decomposition of APS to generate free radicals, kicking off the polymerization.[6] The gel will begin to polymerize rapidly after adding TEMED.
-
-
Casting and Curing:
-
Immediately pour the solution into your desired mold (e.g., a petri dish, between glass plates, or in a syringe).
-
Allow the gel to cure at room temperature for at least 1 hour, or until fully solidified. The transformation from a viscous liquid to an elastic gel marks the "gel point".[6]
-
-
Purification:
-
Once cured, cut the gel into discs or desired shapes.
-
Immerse the gel pieces in a large volume of DI water or PBS at room temperature for 48-72 hours, changing the water several times.
-
Scientist's Note: This step is essential to wash out unreacted monomers, initiator, and other small molecules which can be cytotoxic and would interfere with experimental results.
-
Characterization: Validating Thermo-Responsiveness
-
Swelling Ratio Measurement:
-
Immerse a pre-weighed, dried hydrogel sample in PBS at a temperature below the LCST (e.g., 25°C).
-
At set intervals, remove the gel, gently blot the surface to remove excess water, and weigh it.[14]
-
Continue until the weight becomes constant (equilibrium swelling).
-
Repeat the process at a temperature above the LCST (e.g., 40°C).
-
Calculate the Equilibrium Swelling Ratio (ESR) = (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the dry weight. A significant drop in ESR above 32°C confirms thermo-responsiveness.[9]
-
-
LCST Determination: The LCST can be precisely determined by monitoring the turbidity or particle size of the gel solution as a function of temperature using UV-Vis spectroscopy or Dynamic Light Scattering (DLS), respectively.[9][15] A sharp increase in turbidity or change in size indicates the phase transition.[15]
| Formulation Component | Typical Concentration Range | Effect on Properties |
| NIPAM Monomer | 5-15% (w/v) | Higher concentration increases polymer density. |
| MBA Crosslinker | 1-5 mol% of monomer | Higher concentration increases stiffness, decreases swelling.[8] |
| APS/TEMED Initiator | 0.1-1% (v/v) | Affects polymerization rate; too high can cause rapid, non-uniform gelation.[16] |
Table 1: Typical formulation parameters for pNIPAM-MBA hydrogels.
Application Protocol 2: pH-Responsive Hydrogels
pH-responsive hydrogels are created by incorporating ionizable functional groups into the polymer network.[2][17] For example, copolymerizing a primary monomer like acrylamide with acrylic acid (AA), which contains carboxylic acid groups, creates an anionic hydrogel.[14]
Mechanism of Action:
-
Low pH (Acidic): The carboxylic acid groups (-COOH) are protonated and neutral. The gel network is collapsed due to hydrogen bonding.
-
High pH (Basic): The carboxylic acid groups deprotonate to form carboxylate ions (-COO⁻). Electrostatic repulsion between these negative charges forces the polymer chains apart, causing the gel to swell significantly.[14][17]
Experimental Protocol: Synthesis of a Poly(acrylamide-co-acrylic acid) Hydrogel
Materials:
-
Acrylamide (AAm) monomer
-
Acrylic Acid (AA) monomer
-
N,N'-methylenebis(acrylamide) (MBA) crosslinker
-
Potassium persulfate (KPS) initiator
-
Sodium hydroxide (NaOH) for neutralization
-
Deionized (DI) water
Step-by-Step Methodology:
-
Monomer Preparation:
-
In a beaker, dissolve AAm (e.g., 3.55 g) and AA (e.g., 1.8 g) in 40 mL of DI water.
-
Scientist's Note: The ratio of AAm to AA is a key parameter that determines the degree of pH sensitivity.[18]
-
-
Crosslinker Addition:
-
In a separate small beaker, dissolve MBA (e.g., 0.15 g) in 10 mL of DI water (gentle heating may be required).
-
Add the MBA solution to the monomer solution and stir until homogeneous.
-
-
Initiation and Polymerization:
-
Dissolve the initiator, KPS (e.g., 0.1 g), in 5 mL of DI water.
-
Degas the main monomer/crosslinker solution with nitrogen for 15 minutes.
-
Add the KPS solution to the reaction mixture.
-
Pour the final solution into a mold and place it in an oven or water bath at 60°C for 2-3 hours to polymerize.
-
-
Purification and Neutralization:
-
After polymerization, remove the gel and cut it into discs.
-
Wash the discs extensively in DI water for 3 days, changing the water frequently to remove unreacted components.
-
To observe swelling, the gel can be neutralized by immersing it in a basic solution (e.g., pH 8 using NaOH).[18]
-
Characterization: Validating pH-Responsiveness
-
pH-Dependent Swelling Studies:
-
Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Immerse pre-weighed, dried hydrogel samples in each buffer solution.[14]
-
Allow them to reach equilibrium swelling (24-48 hours).
-
Calculate the Equilibrium Swelling Ratio (ESR) for each pH.
-
A plot of ESR versus pH should show a dramatic increase in swelling as the pH rises above the pKa of acrylic acid (~4.25), confirming the pH-responsive behavior.[18]
-
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Gel does not polymerize or is too soft | 1. Insufficient or inactive initiator/accelerator.[12]2. Oxygen inhibition (incomplete degassing).[13]3. Poor quality of reagents (e.g., old acrylamide).[12][16] | 1. Use fresh APS and TEMED solutions.2. Increase degassing time; ensure a good seal.3. Use high-purity, fresh reagents. |
| Gel polymerizes too quickly | 1. Excessive amount of APS or TEMED.[16]2. High ambient temperature. | 1. Reduce the concentration of initiator/accelerator.2. Prepare monomer solution in an ice bath. |
| Gel is opaque or cloudy | 1. Monomer or crosslinker concentration is too high, causing precipitation.2. Polymerization occurred too rapidly. | 1. Reduce monomer/crosslinker concentrations.2. Lower the reaction temperature or reduce initiator concentration. |
| Inconsistent results between batches | 1. Variations in degassing efficiency.2. Inaccurate measurement of components, especially TEMED.3. Temperature fluctuations during polymerization. | 1. Standardize the degassing procedure (time, flow rate).2. Prepare stock solutions and use calibrated pipettes.3. Use a temperature-controlled water bath or incubator. |
Table 2: Troubleshooting guide for hydrogel synthesis.
Conclusion
N,N'-methylenebis(acrylamide) is a versatile and indispensable crosslinker for fabricating a wide array of stimuli-responsive hydrogels. By rationally selecting a primary monomer and carefully controlling the synthesis parameters—particularly the monomer-to-crosslinker ratio—researchers can develop "smart" materials with precisely tuned properties. The protocols detailed here for thermo- and pH-responsive gels provide a robust foundation for scientists and drug development professionals to explore the vast potential of these materials in advanced applications, from controlled release therapeutics to dynamic cell culture platforms.
References
- The Versatility of N,N'-Methylenebisacrylamide in Hydrogel Synthesis for Advanced Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Stimuli-Responsive Hydrogels. (2015). Slideshare.
- Al-Rajabi, M., et al. (2023). Current Advances in Stimuli-Responsive Hydrogels as Smart Drug Delivery Carriers. MDPI.
- Wang, Y., et al. (2023). Stimuli-Responsive Protein Hydrogels: Their Design, Properties, and Biomedical Applications. MDPI.
- Kumar, D., & Pandey, J. (2017). Stimuli-responsive hydrogels in drug delivery and tissue engineering. Taylor & Francis Online.
- Özeroğlu, C., & Keleş, G. (2007). Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. Periodica Polytechnica Chemical Engineering.
- Al-Rajabi, M., et al. (2023). Current Advances in Stimuli-Responsive Hydrogels as Smart Drug Delivery Carriers. National Institutes of Health.
- Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. (2024). MDPI.
- Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. (2024). National Institutes of Health.
- Stimuli-responsive hydrogels from acrylamide with N-[3-(dimethylamine) propyl] metacrylamide. Synthesis and properties. (2019). Investigación USS.
- Fabrication and Characterization of Multi‐Stimuli‐Responsive Hydrogels with Robust Mechanical Properties, Good Self‐Healing, and Substrate Adhesiveness Using a Traditional Chemical Crosslinker and Initiator‐Free Approach. (2024). Semantic Scholar.
- Stimuli-responsive hydrogels for manipulation of cell microenvironment: From chemistry to biofabrication technology. (2017). National Institutes of Health.
- Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. (2024). National Institutes of Health.
- Current Advances in Stimuli-Responsive Hydrogels as Smart Drug Delivery Carriers. (2023). MDPI.
- Stimuli-Responsive Hydrogels: The Dynamic Smart Biomaterials of Tomorrow. (2022). ACS Publications.
- N,N'-METHYLENE-BIS-ACRYLAMIDE. (n.d.). Ataman Kimya.
- Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis. (n.d.). G-Biosciences.
- Gel preparation troubleshooting. (2005). ResearchGate.
- Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. (2023). MDPI.
- Experiment 4: Synthesis of hydrogels of acrylamide and bisacrylamide in water. (n.d.). University of Massachusetts Lowell.
- Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications. (2020). National Institutes of Health.
- Free-radical crosslinking copolymerization of acrylamide and N, N ′-methylenebis acrylamide by used Ce(IV)/polyethylene glycol and Ce(IV)/diethylmalonate redox initiator systems. (2012). ResearchGate.
- Hydrogel Solution Not Working. (2018). CLARITY forum.
- Temperature-Controlled Hybrid Hydrogels for Reversible and Selective Zinc(II) Removal from Minimal Culture Media. (2024). ACS Publications.
- pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. (2023). MDPI.
- pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. (2022). National Institutes of Health.
- Development of pH-Sensitive Chitosan-g-poly(acrylamide-co-acrylic acid) Hydrogel for Controlled Drug Delivery of Tenofovir Disoproxil Fumarate. (2022). MDPI.
- Synthesis of thermoresponsive PNIPAm-b-PVP-b-PNIPAm hydrogels via aqueous RAFT polymerization. (2014). RSC Publishing.
- Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery. (2022). MDPI.
- N,N'-METHYLENE-BIS-ACRYLAMIDE. (n.d.). Ataman Kimya.
- Synthesis of poly(acrylamide-co-methyl methacrylate) chemically cross-linked hydrogels and their application in controlled release of drugs. (2011). Springer.
- Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery. (2022). ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Current Advances in Stimuli-Responsive Hydrogels as Smart Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. expresspolymlett.com [expresspolymlett.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. forum.claritytechniques.org [forum.claritytechniques.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: Future Trends in the Use of Ethylene Bisacrylamide and its Derivatives in Biotechnology
Abstract
Ethylene bisacrylamide (EBA), traditionally recognized for its role as a crosslinking agent in polyacrylamide gel electrophoresis, is poised for a significant evolution in the biotechnology landscape. Beyond its conventional applications, novel derivatives and innovative formulation strategies are unlocking its potential in advanced fields such as proteomics, regenerative medicine, and diagnostics. This guide provides an in-depth exploration of these emerging trends, moving beyond standard protocols to explain the underlying principles and causality behind experimental design. We will delve into the use of cleavable EBA analogs for sophisticated protein-protein interaction studies, the fabrication of tunable hydrogels for 3D bioprinting and drug delivery, and the development of smart biosensor platforms. This document is intended for researchers, scientists, and drug development professionals seeking to leverage next-generation biomaterials to push the boundaries of biotechnological innovation.
Introduction: Reimagining a Conventional Crosslinker
N,N'-Ethylenebisacrylamide (EBA) is a homobifunctional vinyl compound routinely used to form covalent crosslinks between polyacrylamide chains, creating the porous matrix essential for molecular sieving in electrophoresis.[1] Its structure, featuring two acrylamide moieties separated by an ethylene bridge, provides a defined spacing and chemical stability that has been foundational to molecular biology for decades.
However, the future of biotechnology demands materials that are not merely structural, but functional, dynamic, and responsive. The limitations of the static, irreversible crosslinks formed by standard EBA have spurred research into modified versions and new applications that harness the crosslinker's chemistry in more sophisticated ways. This guide will explore three key areas at the forefront of this evolution:
-
Cleavable Crosslinking for Mass Spectrometry-Based Proteomics: Utilizing EBA derivatives that can be selectively cleaved to simplify complex protein interaction analysis.
-
Tunable Hydrogels for Regenerative Medicine: Engineering "smart" hydrogels where EBA controls mechanical properties and responsiveness for applications like 3D bioprinting and controlled drug release.[2]
-
Responsive Polymer Matrices for Advanced Diagnostics: Creating biosensors where EBA-based hydrogels act as the signal transduction element.
Trend 1: Cleavable EBA Derivatives in Advanced Proteomics
Cross-linking mass spectrometry (XL-MS) is a powerful technique for mapping protein-protein interactions (PPIs) and elucidating the three-dimensional structures of protein complexes.[3] The workflow involves covalently linking interacting proteins, digesting the complex into peptides, and identifying the cross-linked peptides by mass spectrometry. However, analyzing the resulting complex spectra from non-cleavable crosslinkers is a significant bottleneck, often leading to ambiguous results.[4]
The Innovation: Chemically Cleavable Crosslinkers
The development of MS-cleavable cross-linkers has revolutionized the field by simplifying data analysis.[5] These reagents create a signature fragmentation pattern in the mass spectrometer, allowing for the unambiguous identification of cross-linked peptides. A key example of a cleavable analog of EBA is N,N′-(1,2-Dihydroxyethylene)bisacrylamide (DHEBA) . The vicinal diol bridge in DHEBA is susceptible to oxidative cleavage by periodate, allowing for the controlled separation of cross-linked partners before MS analysis. This dramatically simplifies sample complexity and boosts identification confidence.
Diagram: DHEBA Structure and Cleavage Mechanism
Caption: A generalized workflow for 3D bioprinting a tissue construct.
Application Protocol: Synthesis of a Thermo-Responsive p(NIPAm-co-EBA) Hydrogel
This protocol describes the synthesis of a hydrogel that is solid at physiological temperature (37°C) but dissolves at lower temperatures, a property useful for cell sheet engineering. [6] A. Materials
-
N-isopropylacrylamide (NIPAm)
-
N,N'-Ethylenebisacrylamide (EBA) (Sigma-Aldrich, Cat. No. 2956-58-3) [7][8]* Ammonium persulfate (APS), initiator
-
N,N,N′,N′-Tetramethylethylenediamine (TEMED), catalyst
-
Phosphate-buffered saline (PBS), pH 7.4
-
Molds (e.g., sterile 1 mL syringes with the tip removed)
B. Protocol Steps
-
Monomer Solution Preparation:
-
Prepare a 10% (w/v) total monomer solution in PBS. For a 10 mL solution, dissolve 0.98 g of NIPAm and 0.02 g of EBA (2% crosslinker ratio).
-
Rationale: The crosslinker ratio dictates the hydrogel's properties. A 2% ratio is a good starting point. Lowering it (e.g., to 1%) will result in a softer gel with a higher swelling capacity, while increasing it (e.g., to 5%) will create a stiffer, more brittle gel. [9] * Place the solution on ice and degas by bubbling with nitrogen for 15 minutes to remove oxygen, which inhibits radical polymerization.
-
-
Initiation of Polymerization:
-
Add 100 µL of 10% (w/v) APS solution to the monomer mix.
-
Add 10 µL of TEMED. Mix gently but quickly.
-
Rationale: The APS/TEMED system initiates free-radical polymerization. The reaction begins almost immediately upon addition of TEMED, so subsequent steps must be performed swiftly. [10]3. Gel Casting:
-
Immediately pipette the solution into the molds.
-
Allow polymerization to proceed at room temperature for 1 hour.
-
Self-Validation: Successful polymerization is visually confirmed by the transition of the solution from a clear liquid to an opaque, solid gel.
-
-
Purification and Sterilization:
-
Carefully remove the gels from the molds.
-
Place the gels in a large volume of sterile, deionized water for 48 hours, changing the water every 8 hours.
-
Rationale: This step is crucial to wash away unreacted monomers (which are cytotoxic), initiator, and catalyst.
-
Sterilize the gels by incubating in 70% ethanol for 30 minutes, followed by three washes in sterile PBS.
-
-
Characterization of Thermo-Responsiveness:
-
Equilibrate pre-weighed hydrogel discs in PBS at 4°C and 37°C.
-
Measure the weight of the swollen gels at both temperatures to determine the swelling ratio and observe the volume phase transition. The gel should be significantly more swollen at 4°C than at 37°C. [9]
-
Data Summary: Influence of EBA Concentration on Hydrogel Properties
| EBA:NIPAm Ratio (w/w) | Swelling Ratio at 25°C | Swelling Ratio at 37°C | Young's Modulus (kPa) | Application Suitability |
| 1:99 (1%) | 25 | 8 | ~5 | Soft tissue, Cell delivery |
| 2:98 (2%) | 18 | 5 | ~15 | Cell sheet engineering, General bioprinting |
| 5:95 (5%) | 10 | 3 | ~40 | Cartilage models, Stiffer constructs |
Note: Data are representative examples to illustrate trends.
Trend 3: EBA-Based Platforms for Biosensors and Diagnostics
The ability of hydrogels to undergo significant volume changes in response to specific environmental cues (pH, temperature, antigens, glucose) makes them excellent candidates for biosensor development. [11]In such a device, the hydrogel acts as both the recognition element and the signal transducer. The crosslink density, controlled by EBA, is critical; it must be low enough to permit analyte diffusion into the matrix but high enough to ensure mechanical stability.
The Innovation: Porous Hydrogel Microparticles
Fabricating hydrogels as microparticles dramatically increases the surface area-to-volume ratio, leading to faster response times and improved sensitivity—both critical for diagnostic applications. [12]Using EBA or its cleavable derivative DHEBA as the crosslinker in an inverse emulsion polymerization allows for the synthesis of porous microparticles. This porosity enhances the accessibility of biomolecules, making these particles ideal supports for immobilizing enzymes or antibodies in a biosensor.
Diagram: Mechanism of a Swelling-Based Hydrogel Biosensor
Caption: Analyte recognition leads to a physical change in the hydrogel matrix.
Application Protocol: Synthesis of EBA-Crosslinked Microparticles for Enzyme Immobilization
This protocol uses inverse suspension polymerization to create spherical hydrogel particles suitable for biosensor applications.
A. Materials
-
Aqueous Phase: Acrylamide (monomer), EBA (crosslinker), enzyme to be immobilized, APS (initiator), in an aqueous buffer.
-
Oil Phase: A non-polar solvent immiscible with water (e.g., Toluene or Hexane).
-
Surfactant: Span 80 or similar to stabilize the emulsion.
-
Catalyst: TEMED.
B. Protocol Steps
-
Prepare the Oil Phase:
-
In a baffled reaction flask, add 200 mL of Toluene and 1 g of Span 80 surfactant.
-
Stir vigorously with an overhead mechanical stirrer at 300 RPM.
-
Rationale: The surfactant is critical for stabilizing the aqueous droplets within the oil phase, preventing them from coalescing and thereby controlling the size and uniformity of the final microparticles.
-
-
Prepare the Aqueous Phase:
-
In 10 mL of PBS, dissolve 0.95 g of acrylamide and 0.05 g of EBA (5% crosslinker ratio).
-
Dissolve the enzyme to be immobilized (e.g., glucose oxidase) at the desired concentration.
-
Cool the solution on ice and degas with nitrogen for 10 minutes.
-
Add 100 µL of 10% (w/v) APS.
-
-
Create the Emulsion:
-
Using a syringe pump, add the aqueous phase dropwise to the rapidly stirring oil phase.
-
Allow the emulsion to stabilize for 15 minutes. You should observe a milky white suspension.
-
-
Initiate Polymerization:
-
Add 20 µL of TEMED to the emulsion to catalyze the polymerization within the aqueous droplets.
-
Increase the reaction temperature to 60°C and leave stirring for 3 hours.
-
-
Harvest and Wash Microparticles:
-
Stop stirring and allow the particles to settle.
-
Decant the oil phase. Wash the particles three times with an excess of acetone to remove residual oil and unreacted monomers.
-
Wash three times with PBS.
-
Self-Validation: The final product should be a free-flowing powder of spherical microparticles when dried, which can be visualized by light microscopy or SEM. The enzymatic activity of the immobilized protein should be confirmed with a suitable activity assay.
-
Conclusion and Future Outlook
This compound is transcending its role as a simple structural component for electrophoresis gels. The future trends in its use are firmly rooted in the creation of functional, responsive, and intelligent biomaterials. By modifying its core structure to be cleavable, EBA derivatives are streamlining complex analyses in proteomics. By being incorporated into novel polymer formulations, EBA is enabling the precise control of hydrogel properties essential for the demanding fields of 3D bioprinting and regenerative medicine. Finally, its use in creating porous and responsive micro-scaffolds is paving the way for next-generation biosensors. For researchers and developers, viewing EBA not just as a crosslinker, but as a versatile chemical tool, will be key to unlocking further innovations in biotechnology.
References
- Vertex AI Search. (2026). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. PubMed Central.
- Vertex AI Search. (2026). MS-Cleavable Cross-Linkers. Sigma-Aldrich.
- Vertex AI Search. (2026). MaXLinker: Proteome-wide Cross-link Identifications with High Specificity and Sensitivity. PMC - NIH.
- Vertex AI Search. (2026). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions.
- Vertex AI Search. (2026). Cleavable Linkers in Chemical Proteomics Applications.
- Vertex AI Search. (2026). Temperature-responsive behavior of hydrogels.
- Vertex AI Search. (2026). (a) N, N 0-mthis compound (BIS) (b) ethylene glycol....
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. MDPI.
- Vertex AI Search. (2026). N,N′-(1,2-Dihydroxyethylene)bisacrylamide 97 868-63-3. Sigma-Aldrich.
- Vertex AI Search. (2026). Role of Thermo-responsiveness and Poly(ethylene glycol) Diacrylate Cross-link Density on Protein Release from Poly(N-isopropylacrylamide) Hydrogels. PubMed.
- Vertex AI Search. (2026). N,N'-methylenebis(acrylamide)-crosslinked poly(acrylic acid) particles as doxorubicin carriers: A comparison between release behavior of physically loaded drug and conjugated drug via acid-labile hydrazone linkage. PubMed.
- Vertex AI Search. (2026). N,N'-ETHYLENEBISACRYLAMIDE | 2956-58-3. ChemicalBook.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). N,N -Ethylenebis(acrylamide) technical grade, = 90 TLC 2956-58-3. Sigma-Aldrich.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Preparation and Characterization of Biocompatible Hydrogels Based on a Chitosan-Polyacrylamide Copolymer. Scifiniti.
- Vertex AI Search. (2026). Three-Dimensional Bioprinting Strategies for Tissue Engineering. PMC - PubMed Central.
- Vertex AI Search. (2026). N,N'-Ethylenebisacrylamide, 96%. Fisher Scientific.
- Vertex AI Search. (2026). N, N' this compound. Polysciences - SpecialChem.
- Vertex AI Search. (2026). Biosensors as rapid and simple analytical tools for clinical diagnosis.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Advancements in Chemical and Biosensors for Point-of-Care Detection of Acrylamide.
Sources
- 1. specialchem.com [specialchem.com]
- 2. Thermo-Responsive Hydrogels: From Recent Progress to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. MaXLinker: Proteome-wide Cross-link Identifications with High Specificity and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering [mdpi.com]
- 7. N,N'-ETHYLENEBISACRYLAMIDE | 2956-58-3 [chemicalbook.com]
- 8. N,N'-Ethylenebisacrylamide, 96% | Fisher Scientific [fishersci.ca]
- 9. Role of Thermo-responsiveness and Poly(ethylene glycol) Diacrylate Cross-link Density on Protein Release from Poly(N-isopropylacrylamide) Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. repositorio.uam.es [repositorio.uam.es]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Ethylene Bisacrylamide in Reversible Polymer Crosslinking
Introduction: A Paradigm Shift in Polymer Network Control
In the realms of advanced materials and drug delivery, the ability to dynamically control the architecture of polymer networks is paramount. Traditional covalently crosslinked polymers, while robust, are often static and irreversible. This limitation curtails their utility in applications requiring on-demand degradation, cargo release, or material reprocessing. This document introduces N,N'-(1,2-dihydroxyethylene)bisacrylamide (DHEBA), a cleavable crosslinking agent that offers a solution to this challenge.[1][2]
DHEBA's unique 1,2-diol structure within its backbone allows for the creation of chemically crosslinked hydrogels and other polymers that are stable under physiological conditions but can be rapidly and selectively disassembled upon introduction of a mild oxidizing agent, such as sodium periodate.[3][4] This reversible crosslinking strategy opens new avenues for the design of "smart" materials, particularly in the field of drug development, where controlled and triggered release of therapeutic agents is a key objective.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of DHEBA to create polymers with reversible crosslinks. We will delve into the underlying chemical principles, provide detailed protocols for synthesis and cleavage, and discuss methods for characterization and application in drug delivery systems.
The Chemistry of Reversibility: The DHEBA Mechanism
The core of DHEBA's functionality lies in the vicinal diol (1,2-diol) group situated between the two acrylamide functionalities. The polymerization of monomers like acrylamide in the presence of DHEBA results in a stable, crosslinked polymer network via free-radical polymerization.[7][8] The reversibility is introduced by the specific and efficient cleavage of the C-C bond of the 1,2-diol by an oxidizing agent, most commonly sodium periodate (NaIO₄).[4] This reaction breaks the crosslink, converting the crosslinked, insoluble hydrogel into soluble linear polymer chains, leading to the dissolution of the material and the release of any entrapped cargo.
The periodate-mediated cleavage is highly specific to 1,2-diols and can be performed under mild aqueous conditions, making it compatible with many biological molecules.[3]
Diagram of Reversible Crosslinking and Cleavage
Caption: Conceptual drug release from a DHEBA-crosslinked hydrogel.
| Time Point | Condition | Mechanism of Release | Release Profile |
| t = 0 to t₁ | Intact Hydrogel | Diffusion through polymer mesh | Slow, sustained release |
| t = t₁ | Periodate Addition | Trigger for cleavage | - |
| t > t₁ | Dissolving Hydrogel | Bulk degradation and convection | Rapid "burst" release |
| Table 2: Stages of drug release from a DHEBA-crosslinked hydrogel, illustrating the switch from diffusion-controlled to degradation-controlled release. | |||
| [5][9][10][11] |
Safety and Handling
-
Acrylamide: Acrylamide monomer is a neurotoxin and should be handled with extreme care using appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or fume hood. Polymerized polyacrylamide is considered non-toxic.
-
DHEBA, APS, TEMED: These reagents should be handled according to their respective safety data sheets.
-
Sodium Periodate: Sodium periodate is a strong oxidizing agent. Avoid contact with combustible materials.
Conclusion
N,N'-(1,2-dihydroxyethylene)bisacrylamide (DHEBA) is a powerful tool for creating advanced polymer networks with built-in reversibility. The protocols and principles outlined in this document provide a framework for researchers to synthesize and characterize these materials for a variety of applications, most notably in the development of next-generation drug delivery systems. The ability to trigger the complete and rapid dissolution of a hydrogel on-demand offers precise control over the release of therapeutic cargo, a significant advantage in the design of effective and targeted therapies.
References
- Dynamic Double-Networked Hydrogels by Hybridizing PVA and Herbal Polysaccharides: Improved Mechanical Properties and Selective Antibacterial Activity. (2024). MDPI. [Link]
- FT-IR spectrum of the hydrogel (before and after synthesis). (n.d.).
- Synthesis and Characterisation of Polyacrylamide Hydrogel for the Adsorption of Heavy Metals. (2022). International Journal of Engineering Inventions. [Link]
- Mechanical Properties of DNA-Crosslinked Polyacrylamide Hydrogels with Increasing Crosslinker Density. (n.d.). PubMed. [Link]
- Synthesis and Characterization of Semi-IPN Hydrogels Composed of Sodium 2-Acrylamido-2-methylpropanesulfonate and Poly(ε-caprolactone) Diol for Controlled Drug Delivery. (n.d.). MDPI. [Link]
- FTIR spectra of the mixture before and after curing. (n.d.).
- POLYACRYLAMIDE BASED HYDROGELS: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS. (2014). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
- Hydrogel-based drug delivery systems: Comparison of drug diffusivity and release kinetics. (n.d.).
- Physically and Chemically Dual-crosslinked Hydrogels with Superior Mechanical Properties and Self-Healing Behavior. (n.d.).
- Physically and chemically dual-crosslinked hydrogels with superior mechanical properties and self-healing behavior. (2020). New Journal of Chemistry. [Link]
- Hydrogel drug delivery system with predictable and tunable drug release and degradation rates. (2013).
- Mechanical properties of the crosslinked hydrogels. Hybrid hydrogels... (n.d.).
- Periodate compositions and methods for chemical cleavage of surface-bound polynucleotides. (2024).
- Kinetics of drug release from hydrogel matrices. (n.d.).
- A Novel Method for Polyacrylamide Gel Preparation Using N-hydroxysuccinimide-acrylamide Ester to Study Cell-Extracellular Matrix Mechanical Interactions. (2020). Frontiers in Cell and Developmental Biology. [Link]
- Hydrogel drug delivery system with predictable and tunable drug release and degradation r
- FT-IR spectra of hydrogel of: (A) polyacrylamide; (B) poly (sodium... (n.d.).
- IR spectra of polyacrylamide-based hydrogel. (n.d.).
- Top-down/bottom-up mass spectrometry workflow using dissolvable polyacrylamide gels. (2017). Scientific Reports. [Link]
- Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy. (2024). MDPI. [Link]
- FTIR spectra of (A) polyacrylamide gel without alkaline hydrolysis and... (n.d.).
- Acrylamide Polymerization — A Practical Approach. (n.d.). Bio-Rad. [Link]
- Polyacrylamide Gel System For Electrophoresis Of Proteins. (2016). Protocols.io. [Link]
- Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. (2011). Master Organic Chemistry. [Link]
- Handcasting Polyacrylamide Gels. (n.d.). Bio-Rad. [Link]
- Effects of periodate oxidation on cellulose polymorphs. (n.d.).
Sources
- 1. N,N′-(1,2-二羟乙烯)二丙烯酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N′-(1,2-二羟乙烯)二丙烯酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. AU2022421156A1 - Periodate compositions and methods for chemical cleavage of surface-bound polynucleotides - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydrogel drug delivery system with predictable and tunable drug release and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prolynxinc.com [prolynxinc.com]
- 7. ijeijournal.com [ijeijournal.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Ethylene Bisacrylamide: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of laboratory chemicals are paramount. Ethylene bisacrylamide, a common cross-linking agent in polyacrylamide gel electrophoresis, is a substance that demands meticulous disposal procedures due to its inherent hazards. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our aim is to instill a deep sense of confidence and trust in your laboratory's safety protocols, making this your preferred resource for chemical handling information.
The Critical Importance of Proper Disposal: Understanding the Risks
Unpolymerized this compound, like its monomer counterpart acrylamide, is classified as a hazardous substance.[1][2] It is a suspected carcinogen and a known neurotoxin.[2][3] Exposure can occur through inhalation of the powder, skin contact with solutions, or accidental ingestion.[2] Chronic exposure may lead to neurotoxic effects, including muscle weakness and numbness in the extremities.[4] Therefore, treating all forms of unpolymerized this compound waste as hazardous is a critical first step in mitigating these risks.
Core Principles of this compound Waste Management
The fundamental principle of this compound disposal is waste minimization and proper segregation. All waste containing unpolymerized this compound must be handled in accordance with local, state, and federal regulations.[1] This typically involves collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any this compound waste, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This is not merely a procedural formality but a critical barrier against potential exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | Protects against skin contact with solutions.[3][5] |
| Eye Protection | Safety goggles or a face shield | Prevents splashes from entering the eyes.[5][6] |
| Lab Coat | Fully buttoned with sleeves extended | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | N95 dust mask or work in a fume hood | Required when handling the powdered form to prevent inhalation.[3][6] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste, from the point of generation to final pickup.
Step 1: Waste Segregation at the Source
Proper segregation is crucial to prevent accidental mixing of incompatible chemicals and to ensure proper disposal routes.
-
Unpolymerized this compound Waste: This category includes:
-
Expired or unused this compound powder or solutions.
-
Residues from reaction vessels.
-
Contaminated labware (e.g., pipette tips, tubes, and flasks).
-
Spill cleanup materials.[5]
-
-
Polymerized Gels:
-
Uncontaminated Gels: Once fully polymerized and not exposed to any other hazardous materials, polyacrylamide gels are generally not considered hazardous and may be disposed of in the regular lab trash.[2]
-
Contaminated Gels: Gels that have been in contact with hazardous substances (e.g., ethidium bromide, certain buffers, or samples) must be disposed of as hazardous waste.[2]
-
Step 2: Collection in Designated Hazardous Waste Containers
All unpolymerized this compound waste must be collected in a designated hazardous waste container.[5]
-
Container Specifications: Use a leak-proof, rigid container with a secure, tight-fitting lid.[5][7] The container should be compatible with the chemical waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or "N,N'-Methylenebis(acrylamide)".[5] Include the name of the principal investigator and laboratory contact information.
Step 3: Safe Storage of Waste
Proper storage of hazardous waste is a critical component of laboratory safety.
-
Location: Store the waste container in a designated, well-ventilated, and secure area.[5]
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[5]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[5]
-
Drainage: The storage area should not have a drain or sewer access.[5]
Step 4: Arranging for Final Disposal
The final step is to arrange for the pickup and disposal of the hazardous waste.
-
Contact EHS: Follow your institution's procedures to request a waste pickup through the Environmental Health and Safety (EHS) department or an equivalent office.[3][5]
-
Documentation: Complete any required waste manifests or online forms accurately and completely.
The following diagram illustrates the decision-making workflow for this compound waste disposal:
Caption: Decision workflow for this compound waste disposal.
Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles. For powders, an N95 dust mask is also required.[5]
-
Solid Spills: Gently dampen the spilled powder with water to prevent it from becoming airborne.[5] Carefully scrape the material into a designated hazardous waste container.[3]
-
Liquid Spills: Cover the spill with an inert absorbent material like vermiculite or sand.[5] Use non-sparking tools to collect the absorbed material and place it into a hazardous waste container.[5]
Decontamination
After the initial cleanup, the spill area must be decontaminated.
-
Treat the area: Wipe the contaminated surface with a 1.6% potassium persulfate solution.[3][4]
-
Follow with a second treatment: Subsequently, wipe the area with a 1.6% sodium metabisulfite solution.[3][4]
-
Allow to react: Let the solutions stand for 30 minutes.[3]
-
Final wash: Wash the area thoroughly with soap and water.[3][4]
-
Dispose of cleanup materials: All materials used for decontamination must be disposed of as hazardous waste.[8]
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the detailed procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure a safe working environment, protect the environment, and maintain regulatory compliance. Building a culture of safety and trust begins with a thorough understanding and implementation of these essential protocols.
References
- LSU Health Shreveport. (n.d.). SOP for the safe use of Acrylamide.
- University of California, Berkeley. (n.d.). Acrylamide Gel SOP.
- Carl ROTH. (n.d.). Safety Data Sheet: N,N'-Mthis compound.
- University of California, San Diego. (n.d.). Hazardous Waste Guidelines.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- University of Houston. (n.d.). Standard Operating Procedure for Acrylamide.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Hazardous Waste Guidelines [biology.ucsd.edu]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uh.edu [uh.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehs.unl.edu [ehs.unl.edu]
A Senior Application Scientist's Guide to Handling Ethylene Bisacrylamide: From Hazard Assessment to Disposal
Ethylene bisacrylamide, more formally known as N,N'-Methylenebis(acrylamide) or MBA, is an indispensable cross-linking agent for creating polyacrylamide gels used in electrophoresis. While its role in achieving the desired gel matrix porosity is critical for molecular separation, its hazardous nature demands a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing the in-depth, field-proven insights necessary to build a self-validating system of safety for handling this chemical. We will explore the causality behind each procedural step, ensuring that every action is grounded in a deep understanding of the risks involved.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is not a benign powder. It is classified as a hazardous substance, and its risks are multifaceted.[1][2] Unpolymerized acrylamide and its derivatives are recognized neurotoxins, suspected carcinogens, and may cause genetic and reproductive harm.[3][4][5][6] The primary routes of exposure are inhalation of the fine powder and skin absorption from either the solid or solutions.[7]
The neurotoxic effects can be cumulative, with repeated low-dose exposures potentially leading to symptoms like numbness, weakness in the lower limbs, and gait disturbances over time.[1][4] It is this insidious, cumulative potential that necessitates a handling protocol that assumes all unpolymerized forms are actively hazardous.
Table 1: Hazard Profile of N,N'-Methylenebis(acrylamide)
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity | Harmful if swallowed or inhaled.[5][7] | ❗ |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction.[5] | ❗ |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][8] | ❗ |
| Germ Cell Mutagenicity | May cause genetic defects.[5] | स्वास्थ्य संबंधी खतरे |
| Carcinogenicity | May cause cancer.[1][5] | स्वास्थ्य संबंधी खतरे |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[5] | स्वास्थ्य संबंधी खतरे |
| Specific Target Organ Toxicity | Causes damage to the peripheral nervous system through prolonged or repeated exposure.[5] | स्वास्थ्य संबंधी खतरे |
This profile underscores the necessity of treating this compound not merely as a reagent, but as a significant occupational health risk that must be managed with precision.
Core Directive: Personal Protective Equipment (PPE) Selection
Your personal protective equipment is the final barrier between you and chemical exposure. Its selection and use must be deliberate and matched to the specific task and associated risk.
Eye and Face Protection
Direct contact with this compound powder or solutions can cause serious eye irritation.[8]
-
Minimum Requirement: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9] Standard safety glasses with side shields do not provide an adequate seal against airborne dust or splashes.
-
Elevated Risk: When handling large quantities of powder or when there is a significant risk of splashing (e.g., during vigorous mixing), supplement your goggles with a face shield.[10]
Respiratory Protection
The fine, lightweight nature of powdered this compound makes it easily aerosolized, posing a significant inhalation hazard.[7]
-
Handling Powder: Any procedure involving the handling of solid this compound (e.g., weighing, transferring) must be conducted within a certified chemical fume hood or a ventilated enclosure to control the contaminant at its source.[3][7] If this is not feasible, a NIOSH-approved respirator with a high-efficiency particulate filter is mandatory.[8][10] A simple dust mask is insufficient.
-
Handling Solutions: While prepared solutions do not pose a dust hazard, aerosols can still be generated. It is best practice to handle stock solutions and perform dilutions within a fume hood.[5] Under normal use conditions with dilute, non-aerosolized solutions, specific respiratory protection may not be required if general laboratory ventilation is adequate.[9]
Hand Protection
Acrylamides can be absorbed through the skin, leading to systemic toxicity.[1] Gloves are essential, but their selection and use require careful consideration.
-
Glove Type: Nitrile gloves are the standard recommendation for handling acrylamide solutions.[3] Always check the manufacturer's specifications for chemical resistance and breakthrough times.
-
Best Practices:
-
Inspect gloves for any signs of damage before use.
-
Employ the "double gloving" technique when handling concentrated stock solutions or large quantities of powder.
-
Remove gloves using a technique that avoids skin contact with the outer contaminated surface.
-
Wash hands thoroughly with soap and water after removing gloves.[11]
-
Body Protection
-
A buttoned lab coat should be worn at all times to protect against minor spills and contamination of personal clothing.[3]
-
For tasks with a higher risk of spillage, such as handling large volumes, consider using an impervious apron and arm sleeves.[10]
-
Never wear open-toed shoes in the laboratory.
Operational Plan: From Weighing to Waste
A robust safety plan is procedural. It defines every step of the process to minimize risk.
Workflow Diagram: PPE Selection Logic
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling this compound. Ensure an eyewash station and safety shower are immediately accessible.[8] Cover the work surface with an absorbent bench protector.[3]
-
Weighing (Solid):
-
Don all appropriate PPE for handling solids (see diagram).
-
Perform all weighing and transfer operations within a chemical fume hood.
-
Use a spatula to carefully transfer the powder, minimizing dust generation. Avoid pouring the powder directly.
-
Close the container tightly immediately after use.
-
-
Preparing Solutions:
-
Don PPE for handling stock solutions.
-
Slowly add the weighed powder to the solvent (usually water) while stirring to prevent clumping and dust formation.
-
Keep the solution covered as much as possible during dissolution.
-
-
Disposal of Unpolymerized Waste:
-
Disposal of Polymerized Gels: While the polymerized gel matrix is considered non-toxic, it may contain residual, unpolymerized monomer. Therefore, it is best practice to treat all used gels as hazardous waste and dispose of them through your institution's environmental health and safety (EHS) office.[3]
Emergency Protocols and Disposal
Spill Management
Immediate and correct response to a spill is critical to prevent exposure.
-
Solid Spill:
-
Alert personnel in the area and restrict access.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with a damp paper towel to avoid generating dust.[1]
-
Carefully sweep or vacuum the material into a designated hazardous waste container.[1] Use a vacuum cleaner equipped with a HEPA filter.[1]
-
-
Liquid Spill:
-
Alert personnel and restrict access.
-
Wearing appropriate PPE, cover the spill with an absorbent powder or spill pad from a chemical spill kit.[3]
-
Once absorbed, collect the material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area. A common procedure involves treatment with 1.6% potassium persulfate followed by 1.6% sodium metabisulfite, allowing 30 minutes of contact time before washing the area thoroughly with water.[3]
-
First Aid Measures
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation develops.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][13]
-
Ingestion: Do NOT induce vomiting.[13] If the person is conscious, give large amounts of water to drink and seek immediate medical attention.[7]
By adhering to these comprehensive guidelines, researchers can confidently use this compound, ensuring both the integrity of their results and, more importantly, their personal safety and the well-being of their colleagues.
References
- Material Safety Data Sheet (2005). ResearchGate.
- N,N-METHYLENEBISACRYLAMIDE Material Safety Data Sheet (1993). Fisher Scientific.
- Hayashi, M., et al. (1989). Cytotoxic effects of acrylamide and its related compounds assessed by protein content, LDH activity and cumulative glucose consumption of neuron-rich cultures in a chemically defined medium. Archives of Toxicology.
- Shinomol, G. K. (2017). Acrylamide neurotoxicity. PubMed.
- Srivastava, S. P., et al. (1985). Effect of single and repeated doses of acrylamide and bis-acrylamide on glutathione-S-transferase and dopamine receptors in rat brain. PubMed.
- Pennisi, M., et al. (2013). Neurotoxicity of acrylamide in exposed workers. International Journal of Environmental Research and Public Health.
- Park, S., et al. (2020). Developmental and Neurotoxicity of Acrylamide to Zebrafish. MDPI.
- N,N'-Mthis compound Safety Data Sheet. Carl ROTH.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. Acrylamide neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Neurotoxicity of acrylamide in exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylene Bis-Acrylamide: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. uwwapps.uww.edu [uwwapps.uww.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
